4-Methoxy-6-methyl-1H-indole
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-methoxy-6-methyl-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-7-5-9-8(3-4-11-9)10(6-7)12-2/h3-6,11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASUCSUTXZHPUOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CN2)C(=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30646511 | |
| Record name | 4-Methoxy-6-methyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30646511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885522-46-3 | |
| Record name | 4-Methoxy-6-methyl-1H-indole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885522-46-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methoxy-6-methyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30646511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 4-Methoxy-6-methyl-1H-indole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of a robust and efficient synthetic route to 4-methoxy-6-methyl-1H-indole, a heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. The synthesis leverages the venerable Fischer indole synthesis, a reliable and versatile method for the construction of the indole nucleus. This document will delve into the strategic considerations behind the chosen synthetic pathway, provide detailed, step-by-step experimental protocols, and present a thorough characterization of the target molecule, including spectroscopic analysis. The guide is intended to be a practical resource for researchers and scientists engaged in the synthesis of novel indole derivatives for pharmaceutical and biological applications.
Introduction: The Significance of the Indole Scaffold
The indole ring system is a ubiquitous and privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1] Its unique electronic properties and ability to participate in various intermolecular interactions make it an ideal framework for the design of potent and selective therapeutic agents. The strategic placement of substituents on the indole nucleus allows for the fine-tuning of a compound's pharmacological profile, influencing its potency, selectivity, and pharmacokinetic properties.
The target molecule, this compound, possesses a substitution pattern that is of particular interest for the development of novel therapeutics. The methoxy group at the 4-position and the methyl group at the 6-position can modulate the electronic and steric properties of the indole ring, potentially leading to enhanced binding affinity and selectivity for various biological targets. Derivatives of 4,6-disubstituted indoles have been explored for their potential as antiviral and anticancer agents, highlighting the therapeutic promise of this structural motif.[2][3]
This guide will focus on a practical and scalable synthesis of this compound, providing a solid foundation for further derivatization and exploration of its therapeutic potential.
Retrosynthetic Analysis and Synthetic Strategy
A retrosynthetic analysis of this compound points towards the Fischer indole synthesis as the most direct and efficient approach. This classic reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is itself formed from the condensation of a phenylhydrazine and a carbonyl compound.[2]
Figure 1: Retrosynthetic analysis of this compound.
The key starting materials identified are (3-methoxy-5-methylphenyl)hydrazine and acetaldehyde . The synthesis of the hydrazine precursor is a critical step and will be addressed in detail.
Synthesis of the Key Precursor: (3-Methoxy-5-methylphenyl)hydrazine
The synthesis of (3-methoxy-5-methylphenyl)hydrazine can be readily achieved from the commercially available 3-methoxy-5-methylaniline via a two-step sequence involving diazotization followed by reduction.
Reaction Scheme
Figure 3: Simplified mechanism of the Fischer Indole Synthesis.
Experimental Protocol: Synthesis of this compound
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| (3-Methoxy-5-methylphenyl)hydrazine | 152.20 | 15.2 g | 0.10 |
| Acetaldehyde | 44.05 | 5.3 g (6.8 mL) | 0.12 |
| Polyphosphoric Acid (PPA) | - | 50 g | - |
| Toluene | 92.14 | 100 mL | - |
| Sodium Bicarbonate (NaHCO₃) | 84.01 | As needed | - |
| Ethyl Acetate | 88.11 | As needed | - |
| Hexane | 86.18 | As needed | - |
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 50 g of polyphosphoric acid and heat to 80 °C with stirring.
-
Hydrazone Formation (in situ): In a separate flask, dissolve 15.2 g (0.10 mol) of (3-methoxy-5-methylphenyl)hydrazine in 100 mL of toluene. To this solution, add 6.8 mL (0.12 mol) of acetaldehyde dropwise while cooling in an ice bath. Stir the mixture for 30 minutes.
-
Cyclization: Add the toluene solution of the in situ formed hydrazone to the preheated polyphosphoric acid.
-
Reaction: Heat the reaction mixture to 100-110 °C and stir vigorously for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto 200 g of crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.
-
Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Combine the organic extracts, wash with brine (1 x 100 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane (e.g., 5% to 20% ethyl acetate) to afford this compound as a solid.
Characterization of this compound
The structure and purity of the synthesized this compound can be confirmed by various spectroscopic techniques.
| Property | Value |
| Molecular Formula | C₁₀H₁₁NO |
| Molecular Weight | 161.20 g/mol [4] |
| Appearance | Off-white to light brown solid |
| CAS Number | 885522-46-3 [4] |
Spectroscopic Data
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the indole ring, the methoxy group, the methyl group, and the N-H proton. [5] * A singlet for the methyl group protons around δ 2.3-2.5 ppm.
-
A singlet for the methoxy group protons around δ 3.8-4.0 ppm.
-
Signals for the aromatic protons on the indole ring in the range of δ 6.5-7.5 ppm.
-
A broad singlet for the N-H proton at δ 8.0 ppm or higher, which is exchangeable with D₂O.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display ten distinct signals corresponding to the ten carbon atoms in the molecule. [5] * A signal for the methyl carbon around δ 20-22 ppm.
-
A signal for the methoxy carbon around δ 55-57 ppm.
-
Signals for the aromatic and pyrrole ring carbons in the range of δ 100-155 ppm.
-
-
IR (Infrared) Spectroscopy: The IR spectrum will show characteristic absorption bands for the N-H stretching vibration (around 3400 cm⁻¹), C-H stretching of the aromatic and alkyl groups (around 2850-3100 cm⁻¹), C=C stretching of the aromatic ring (around 1600 cm⁻¹), and C-O stretching of the methoxy group (around 1250 cm⁻¹). [5]* MS (Mass Spectrometry): The mass spectrum will show the molecular ion peak (M⁺) at m/z = 161, confirming the molecular weight of the compound. [5]
Conclusion
This technical guide has outlined a reliable and well-established synthetic route for the preparation of this compound, a valuable building block for drug discovery and medicinal chemistry. The Fischer indole synthesis provides a direct and efficient method for the construction of this disubstituted indole scaffold. The detailed experimental protocols and characterization data provided herein should serve as a practical resource for chemists in both academic and industrial settings, facilitating the synthesis and further exploration of this important class of heterocyclic compounds.
References
Sources
- 1. hmdb.ca [hmdb.ca]
- 2. jmpcr.samipubco.com [jmpcr.samipubco.com]
- 3. Synthesis and antiviral activity of 4,6-disubstituted pyrimido[4,5-b]indole ribonucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C10H11NO | CID 24728816 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1H-Indole, 4-Methoxy-6-Methyl-(885522-46-3) 1H NMR spectrum [chemicalbook.com]
An In-Depth Technical Guide to 4-Methoxy-6-methyl-1H-indole: A Core Scaffold in Modern Drug Discovery
Introduction: The Enduring Significance of the Indole Nucleus
The indole ring system, a bicyclic structure fusing a benzene ring to a five-membered pyrrole ring, stands as one of the most vital heterocyclic scaffolds in medicinal chemistry.[1][2] This prominence is rooted in its widespread occurrence in nature, forming the core of the essential amino acid tryptophan, numerous alkaloids, and neurotransmitters.[1] Consequently, the indole nucleus is recognized as a "privileged scaffold," a molecular framework that can bind to multiple biological receptors with high affinity, making it a cornerstone in the design of novel therapeutics.[1][2] Indole derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[3][4]
Within this critical class of compounds, substituted indoles offer a pathway to modulate and refine biological activity. The strategic placement of functional groups, such as methoxy and methyl moieties, significantly influences the molecule's electronic properties, lipophilicity, and steric profile, thereby enhancing its reactivity and interaction with biological targets.[5] This guide focuses on 4-Methoxy-6-methyl-1H-indole , a specific substituted indole that has emerged as a key building block in the development of targeted therapies. Its incorporation into advanced clinical candidates, such as inhibitors of histone methyltransferase EZH2 for B-cell lymphomas, underscores its importance for researchers, scientists, and drug development professionals.[6] This document provides a comprehensive overview of its chemical properties, spectroscopic signature, synthesis, reactivity, and its pivotal role in contemporary medicinal chemistry.
Core Chemical and Physical Properties
The fundamental identity of this compound is defined by its unique arrangement of atoms and functional groups, which dictates its physical characteristics and chemical behavior. A summary of its core properties is presented below.
| Property | Value | Source |
| IUPAC Name | This compound | [7] |
| CAS Number | 885522-46-3 | [7] |
| Molecular Formula | C₁₀H₁₁NO | [7] |
| Molecular Weight | 161.20 g/mol | [7] |
| Canonical SMILES | CC1=CC2=C(C=CN2)C(=C1)OC | [7] |
| InChIKey | ASUCSUTXZHPUOZ-UHFFFAOYSA-N | [7] |
| Appearance | Expected to be an off-white to pale solid | General Knowledge |
| Boiling Point | 308.2°C at 760 mmHg (Predicted) | [8] |
| XLogP3 | 2.4 | [7] |
Spectroscopic Profile: Structural Elucidation and Verification
Spectroscopic analysis is indispensable for the unambiguous confirmation of the molecular structure of synthesized compounds. The following sections detail the expected spectroscopic signatures for this compound based on its structure and data from closely related analogues.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for each unique proton environment.
-
N-H Proton: A broad singlet is anticipated around δ 8.0-8.5 ppm, characteristic of the indole N-H.
-
Aromatic Protons: The protons on the indole ring will appear in the aromatic region (δ 6.5-7.5 ppm). The H2 and H3 protons on the pyrrole ring will likely appear as doublets or triplets depending on their coupling. The H5 and H7 protons on the benzene ring will appear as singlets or narrow doublets due to their isolation from other protons.
-
Methoxy Group (-OCH₃): A sharp singlet integrating to three protons is expected around δ 3.8-4.0 ppm.
-
Methyl Group (-CH₃): A sharp singlet integrating to three protons is expected around δ 2.3-2.5 ppm.
-
-
¹³C NMR: The carbon NMR spectrum will complement the ¹H NMR data.
-
Aromatic Carbons: Signals for the eight carbons of the indole ring are expected between δ 100-140 ppm.
-
Methoxy Carbon: The carbon of the -OCH₃ group should appear around δ 55-60 ppm.
-
Methyl Carbon: The carbon of the -CH₃ group is anticipated around δ 20-25 ppm.
-
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern. For this compound, an Electron Ionization (EI) mass spectrum would be expected to show:
-
Molecular Ion Peak (M⁺): A strong peak at m/z = 161, corresponding to the molecular weight of the compound.
-
Key Fragments: A significant fragment at m/z = 146, corresponding to the loss of a methyl radical ([M-CH₃]⁺) from the methoxy group, is a common fragmentation pathway for methoxy-aromatics.
Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in the molecule.
-
N-H Stretch: A sharp to moderately broad absorption band around 3300-3400 cm⁻¹.
-
C-H Stretches: Aromatic C-H stretching above 3000 cm⁻¹ and aliphatic C-H stretching from the methyl and methoxy groups just below 3000 cm⁻¹.
-
C=C Aromatic Stretches: Multiple sharp bands in the 1450-1600 cm⁻¹ region.
-
C-O Stretch: A strong band corresponding to the aryl-alkyl ether linkage of the methoxy group, typically found in the 1200-1260 cm⁻¹ region.
Synthesis and Chemical Reactivity
Electron-Rich Nature and Reactivity
The indole nucleus is an electron-rich aromatic system. The presence of the electron-donating methoxy group at the C4 position further enhances the electron density of the ring system, making it highly susceptible to electrophilic substitution.[5]
-
Site of Electrophilic Attack: The C3 position of the indole ring is the most nucleophilic and is the primary site for electrophilic attack. This is a foundational principle in indole chemistry.
-
N-H Acidity: The proton on the nitrogen is weakly acidic and can be removed by a strong base, allowing for N-alkylation or N-acylation reactions.
Representative Synthetic Strategy: The Fischer Indole Synthesis
The Fischer indole synthesis is a robust and widely used method for constructing the indole core.[1] It involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone. A plausible workflow for the synthesis of this compound is outlined below.
Caption: Fischer Indole Synthesis Workflow.
Experimental Protocol: Fischer Indole Synthesis
Disclaimer: This protocol is a representative example based on established chemical principles and should be adapted and optimized under appropriate laboratory safety protocols.
Objective: To synthesize this compound from (3-Methoxy-5-methylphenyl)hydrazine.
Step 1 & 2: Preparation of (3-Methoxy-5-methylphenyl)hydrazine (Starting Material) This starting material can be synthesized from 3-Methoxy-5-methylaniline via diazotization followed by reduction, a standard procedure in organic chemistry.
Step 3: Formation of the Hydrazone
-
To a stirred solution of (3-Methoxy-5-methylphenyl)hydrazine (1.0 eq) in ethanol, add a slight excess of acetaldehyde (1.1 eq).
-
Add a catalytic amount of acetic acid (2-3 drops) to facilitate the condensation reaction.
-
Stir the mixture at room temperature for 1-2 hours. The formation of the hydrazone intermediate can be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, the solvent may be removed under reduced pressure. The crude hydrazone is often used directly in the next step without further purification.
Step 4: Acid-Catalyzed Cyclization
-
Prepare a solution of the acid catalyst. A mixture of polyphosphoric acid (PPA) or a solution of sulfuric acid in a high-boiling solvent like ethylene glycol is commonly used.
-
Carefully add the crude hydrazone from Step 3 to the pre-heated acid catalyst solution at 80-100 °C.
-
Maintain the reaction at this temperature, stirring vigorously for 1-3 hours. The reaction progress should be monitored by TLC.
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice to quench the reaction.
-
Neutralize the acidic solution with a saturated solution of sodium bicarbonate or sodium hydroxide until the pH is ~7-8.
-
Extract the aqueous layer three times with an organic solvent such as ethyl acetate or dichloromethane.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude this compound using column chromatography on silica gel to obtain the final product.
Central Role in Drug Discovery: EZH2 Inhibition
The true value of a chemical scaffold is realized in its application. This compound serves as the foundational core of CPI-1205 , a potent and selective inhibitor of the Enhancer of Zeste Homolog 2 (EZH2).[6]
EZH2 as a Therapeutic Target: EZH2 is a histone methyltransferase, an enzyme that plays a critical role in epigenetic regulation by adding methyl groups to histones, which in turn modifies DNA packaging and gene expression. In many cancers, particularly B-cell lymphomas, EZH2 is overactive, leading to the silencing of tumor suppressor genes and promoting uncontrolled cell growth. Therefore, inhibiting EZH2 is a promising therapeutic strategy to reactivate these suppressor genes and halt cancer progression.
The indole moiety in CPI-1205 is crucial for its binding affinity and overall pharmacological profile. The methoxy and methyl groups are strategically positioned to optimize interactions within the EZH2 active site.
Caption: EZH2 Inhibition Pathway.
Analytical and Quality Control Protocol
Ensuring the purity and identity of a synthesized compound is paramount in research and development. High-Performance Liquid Chromatography (HPLC) is a standard method for this purpose.
Objective: To determine the purity of a synthesized batch of this compound.
Instrumentation and Conditions:
-
System: HPLC system equipped with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[9][10]
-
Mobile Phase: A gradient elution is often effective for indole derivatives.[10][11]
-
Solvent A: Water with 0.1% formic acid
-
Solvent B: Acetonitrile with 0.1% formic acid
-
-
Gradient Program:
-
0-2 min: 30% B
-
2-15 min: Linear gradient from 30% to 95% B
-
15-18 min: Hold at 95% B
-
18-20 min: Return to 30% B
-
20-25 min: Re-equilibration at 30% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 220 nm and 280 nm (Indoles have strong absorbance in this range).
-
Injection Volume: 10 µL
Procedure:
-
Standard Preparation: Prepare a stock solution of a reference standard of this compound in methanol or acetonitrile at a concentration of 1 mg/mL. Prepare a series of dilutions for calibration if quantification is needed.
-
Sample Preparation: Accurately weigh and dissolve the synthesized sample in the mobile phase or a suitable solvent (e.g., methanol) to a final concentration of approximately 0.1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the prepared sample onto the equilibrated HPLC system.
-
Data Interpretation: The purity of the sample is determined by the area percentage of the main peak corresponding to this compound relative to the total area of all peaks in the chromatogram. The retention time should match that of the reference standard.
Conclusion
This compound exemplifies the power of strategic molecular design in medicinal chemistry. As a derivative of the revered indole scaffold, its specific substitution pattern imbues it with favorable chemical and biological properties. Its role as a cornerstone in the synthesis of targeted therapeutics, such as the EZH2 inhibitor CPI-1205, highlights its significance for the future of drug development, particularly in oncology. A thorough understanding of its synthesis, reactivity, and analytical characterization, as detailed in this guide, is essential for scientists aiming to leverage this potent building block in the creation of next-generation medicines.
References
- Kaushik, N., Kaushik, N., & Sharma, P. (2013). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. Journal of the Korean Chemical Society, 57(4), 490-503. [Link]
- Prasad, A. N., et al. (2019). Synthesis of Medicinally Important Indole Derivatives: A Review. Current Organic Synthesis, 16(5), 656-681. [Link]
- Talreja, S., & Tiwari, S. (2023). RECENT ADVANCES IN THE SYNTHESIS AND APPLICATIONS OF INDOLE FUSED DERIVATIVES: A BRIEF REVIEW. BioGecko, 12(03). [Link]
- Kumar, A., & Kumar, A. (2020). Recent Developments on Synthesis of Indole Derivatives Through Green Approaches and Their Pharmaceutical Applications. Current Green Chemistry, 7(2), 146-163. [Link]
- Al-Mokyna, F. H., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(10), 2289. [Link]
- Yong, J. W. H., et al. (2015). Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction. Molecules, 20(7), 13057-13073. [Link]
- Yong, J. W. H., et al. (2015). Response characteristics of indole compound standards using HPLC.
- Arora, G., et al. (2022). A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. Molecules, 27(15), 5000. [Link]
- Taber, D. F., & Tirunahari, P. K. (2011). Synthesis, reactivity and biological properties of methoxy-activated indoles. Tetrahedron, 67(38), 7195-7210. [Link]
- Liu, Y., et al. (2013). Determination of Indole Alkaloids and Highly Volatile Compounds in Rauvolfia verticillata by HPLC–UV and GC.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 24728816, this compound.
- Vaswani, R. G., et al. (2016). Identification of (R)-N-((4-Methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2-methyl-1-(1-(1-(2,2,2-trifluoroethyl)piperidin-4-yl)ethyl)-1H-indole-3-carboxamide (CPI-1205), a Potent and Selective Inhibitor of Histone Methyltransferase EZH2, Suitable for Phase I Clinical Trials for B-Cell Lymphomas. Journal of Medicinal Chemistry, 59(21), 9928-9941. [Link]
- My Skin Recipes. (n.d.). This compound.
Sources
- 1. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]
- 4. Recent Developments on Synthesis of Indole Derivatives Through Green Approaches and Their Pharmaceutical Applications | Bentham Science [eurekaselect.com]
- 5. soc.chim.it [soc.chim.it]
- 6. Identification of (R)-N-((4-Methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2-methyl-1-(1-(1-(2,2,2-trifluoroethyl)piperidin-4-yl)ethyl)-1H-indole-3-carboxamide (CPI-1205), a Potent and Selective Inhibitor of Histone Methyltransferase EZH2, Suitable for Phase I Clinical Trials for B-Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | C10H11NO | CID 24728816 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound [myskinrecipes.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-Methoxy-6-methyl-1H-indole (CAS: 885522-46-3)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of natural products and synthetic pharmaceuticals.[1][2] This guide focuses on the synthetically accessible, yet underexplored derivative, 4-Methoxy-6-methyl-1H-indole. While specific biological data for this compound remains nascent, its structural motifs—a methoxy group at the 4-position and a methyl group at the 6-position—suggest a rich potential for biological activity. This document provides a comprehensive overview of its physicochemical properties, a proposed, detailed synthetic protocol based on established methodologies, and an exploration of its potential therapeutic relevance by examining structurally related compounds. The aim is to provide a foundational resource for researchers interested in exploring the synthetic utility and pharmacological potential of this specific indole derivative.
Introduction to the Indole Scaffold and this compound
Indole, a bicyclic aromatic heterocycle, is a "privileged scaffold" in drug discovery, capable of interacting with a multitude of biological receptors and enzymes.[3] The electron-rich nature of the indole ring allows it to participate in various non-covalent interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions, making it an ideal pharmacophore for targeting diverse biological pathways. Methoxy substitution, in particular, is known to enhance the reactivity and often modulates the biological activity of the indole core.[1]
This compound is a specific derivative featuring a methoxy group on the benzene ring portion and a methyl group at the 6-position. These substitutions are anticipated to influence the molecule's electronic properties, lipophilicity, and metabolic stability, thereby affecting its pharmacokinetic and pharmacodynamic profile.
Synthesis and Characterization
While a specific, peer-reviewed synthesis for this compound is not extensively documented, a reliable synthetic route can be proposed based on the well-established Fischer indole synthesis.[4][5] This classical reaction provides a versatile and robust method for constructing the indole core from readily available starting materials.
Proposed Synthetic Protocol: Fischer Indole Synthesis
The Fischer indole synthesis involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone, followed by a[4][4]-sigmatropic rearrangement to form the indole ring.[4]
Workflow for the Proposed Synthesis of this compound
Caption: Proposed Fischer indole synthesis workflow.
Step-by-Step Methodology:
-
Synthesis of (3-Methoxy-5-methylphenyl)hydrazine (Starting Material):
-
Dissolve 3-Methoxy-5-methylaniline in a suitable acidic medium (e.g., aqueous HCl).
-
Cool the solution to 0-5 °C in an ice bath.
-
Add a solution of sodium nitrite dropwise to form the corresponding diazonium salt.
-
Reduce the diazonium salt in situ using a reducing agent such as tin(II) chloride in concentrated HCl to yield the target hydrazine.
-
Extract the product with an organic solvent, wash, dry, and concentrate under reduced pressure.
-
-
Formation of the Hydrazone:
-
Dissolve the synthesized (3-Methoxy-5-methylphenyl)hydrazine in a suitable solvent like ethanol.
-
Add a slight excess of acetaldehyde.
-
Stir the reaction at room temperature until thin-layer chromatography (TLC) indicates the complete consumption of the hydrazine.
-
The resulting hydrazone can often be used in the next step without further purification.
-
-
Fischer Indolization (Cyclization):
-
Add the crude hydrazone to a strong acid catalyst, such as polyphosphoric acid (PPA) or a Lewis acid like zinc chloride.[4]
-
Heat the mixture, typically between 80-150 °C, while monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and quench by carefully pouring it onto ice water.
-
Neutralize the solution with a base (e.g., NaOH or NaHCO₃).
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.
-
Physicochemical and Spectroscopic Data
The following table summarizes the key physicochemical and spectroscopic properties of this compound.
| Property | Value | Source |
| CAS Number | 885522-46-3 | N/A |
| Molecular Formula | C₁₀H₁₁NO | N/A |
| Molecular Weight | 161.20 g/mol | N/A |
| Appearance | Solid | N/A |
| Purity | >95% (typical) | N/A |
| Storage | Sealed in dry, room temperature | N/A |
| ¹H NMR | Spectrum available | [6] |
| ¹³C NMR | Spectrum available | [6] |
| Mass Spectrum | Spectrum available | [6] |
| Infrared (IR) | Spectrum available | [6] |
Note: Detailed spectral data can be obtained from commercial suppliers and should be used for definitive structural confirmation.
Potential Biological Relevance and Future Research Directions
While no specific biological activities have been reported for this compound, the indole scaffold is present in a multitude of bioactive natural products and synthetic drugs.[7][8] The substitution pattern of this particular molecule allows for informed hypotheses regarding its potential therapeutic applications.
Insights from Structurally Related Bioactive Indoles
-
Anticancer Activity: Many methoxy-substituted indoles have demonstrated potent anticancer activity, often through the inhibition of tubulin polymerization.[9] For example, 3-formyl-6-methoxy-2-(4-methoxyphenyl)indole is a highly active derivative that disrupts microtubule assembly, a mechanism similar to the well-known anticancer agent colchicine.[9] The methoxy group is often crucial for this activity.[9]
-
Signaling Pathway Modulation: Indole derivatives are known to modulate key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt pathway.[3] Inhibition of this pathway is a validated strategy in oncology.
-
Aryl Hydrocarbon Receptor (AhR) Modulation: Methyl- and methoxy-substituted indoles have been identified as both agonists and antagonists of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor involved in xenobiotic metabolism and immune responses.[10]
Hypothesized Mechanism of Action: A Representative Signaling Pathway
Given the prevalence of anticancer activity among substituted indoles, a plausible, yet unconfirmed, mechanism of action for this compound could involve the inhibition of critical cell signaling pathways. The PI3K/Akt/mTOR pathway is a frequently dysregulated pathway in cancer, and its inhibition is a key therapeutic strategy.
Representative PI3K/Akt Signaling Pathway Potentially Targeted by Indole Derivatives
Caption: Hypothetical inhibition of the PI3K/Akt pathway.
Disclaimer: This diagram illustrates a common mechanism of action for some bioactive indole derivatives. It is a representative pathway and has not been experimentally validated for this compound.
Recommendations for Future Research
-
Biological Screening: The primary focus should be on comprehensive biological screening of this compound in various cancer cell lines to assess its cytotoxic and antiproliferative effects.
-
Mechanism of Action Studies: Should biological activity be confirmed, subsequent studies should aim to elucidate the mechanism of action, including tubulin polymerization assays and investigation of its effects on key signaling pathways like PI3K/Akt and MAPK.
-
In Vivo Efficacy: Promising in vitro results should be followed by in vivo studies in animal models to evaluate the compound's efficacy, pharmacokinetics, and safety profile.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of related analogs will be crucial to establish a clear structure-activity relationship and to optimize the lead compound for enhanced potency and drug-like properties.
Conclusion
This compound represents a structurally intriguing yet underexplored molecule. Its synthesis is feasible through established methods like the Fischer indole synthesis. While direct biological data is currently unavailable, the known activities of structurally related methoxy- and methyl-substituted indoles provide a strong rationale for its investigation as a potential therapeutic agent, particularly in the field of oncology. This guide serves as a foundational resource to stimulate and support future research into the synthesis, characterization, and pharmacological evaluation of this promising compound.
References
- Synthesis, reactivity and biological properties of methoxy-activ
- Sharma, P. K., et al. (2021). Synthesis of Medicinally Important Indole Derivatives: A Review. The Open Medicinal Chemistry Journal, 15, 1-20.
- Fischer indole synthesis. (n.d.). In Wikipedia. Retrieved January 7, 2026.
- Bioactive Indole Diketopiperazine Alkaloids from the Marine Endophytic Fungus Aspergillus sp. YJ191021. (2021). Marine Drugs, 19(3), 157.
- Kam, T. S., et al. (2004). Biologically Active Indole Alkaloids from Kopsia arborea.
- Ishii, H., et al. (1998). Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. Chemical & Pharmaceutical Bulletin, 46(10), 1531-1538.
- Bischler–Möhlau indole synthesis. (n.d.). In chemeurope.com. Retrieved January 7, 2026.
- Macías-Pérez, I., et al. (2021). Bioactive Indole Alkaloids from Croton echioides. Journal of the Brazilian Chemical Society, 32(8), 1645-1652.
- Bischler–Möhlau indole synthesis. (n.d.). In SciSpace. Retrieved January 7, 2026.
- 1H-Indole, 4-Methoxy-6-Methyl-(885522-46-3) 1 H NMR. (n.d.). In ChemicalBook.
- Medda, R., et al. (2001). Methoxy-substituted 3-formyl-2-phenylindoles inhibit tubulin polymerization. Bioorganic & Medicinal Chemistry, 9(12), 3125-3132.
- Wang, Y., et al. (2022). Isolation of Three New Diketopiperazine Alkaloids from Penicillium sp. SCH3-Sd2. Molecules, 27(21), 7249.
- Zolfigol, M. A., et al. (2014). A Study on the Effect of Catalyst and Substituent in a Catalyzed Reaction on the Direction of Cyclization of Unsymmetrical Ketone Phenylhydrazones in the Fischer Indole Synthesis. Scientia Iranica, 21(6), 2059-2065.
- Fernandes, C., et al. (2024).
- Wang, X., et al. (2021). Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition. RSC Advances, 11(35), 21545-21556.
- Fischer indole synthesis. (n.d.).
- Pelozo, M. F., et al. (2021). Synthesis of New Hybrid Derivatives from Metronidazole and Eugenol Analogues as Trypanocidal Agents. Journal of Pharmacy & Pharmaceutical Sciences, 24, 421-434.
- Dvorak, Z., et al. (2018). Methylindoles and Methoxyindoles are Agonists and Antagonists of Human Aryl Hydrocarbon Receptor. Drug Metabolism and Disposition, 46(8), 1102-1111.
- Fischer Indole Synthesis. (n.d.). In Organic Chemistry Portal. Retrieved January 7, 2026.
- Taber, D. F., & Stachel, S. J. (2016). Bischler Indole Synthesis. In Organic Syntheses Based on Name Reactions (pp. 249-250). John Wiley & Sons, Inc.
- Metin, Ö. (2011). Basic 1H- and 13C-NMR Spectroscopy. De Gruyter.
- O'Donnell, A. F., et al. (2020). Different Structures—Similar Effect: Do Substituted 5-(4-Methoxyphenyl)-1H-indoles and 5-(4-Methoxyphenyl)-1H-imidazoles Represent a Common Pharmacophore for Substrate Selective Inhibition of Linoleate Oxygenase Activity of ALOX15? Molecules, 25(24), 5898.
- Methyl 1H-indole-3-carboxyl
- H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpret
- Supporting information Indoles. (n.d.). The Royal Society of Chemistry.
Sources
- 1. Marine Indole Alkaloids—Isolation, Structure and Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 5. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bischler-Möhlau indole synthesis | Semantic Scholar [semanticscholar.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Methoxy-substituted 3-formyl-2-phenylindoles inhibit tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Methylindoles and Methoxyindoles are Agonists and Antagonists of Human Aryl Hydrocarbon Receptor - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profile of 4-Methoxy-6-methyl-1H-indole: A Technical Guide for Researchers
This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for 4-Methoxy-6-methyl-1H-indole (CAS No. 885522-46-3). Designed for researchers, scientists, and professionals in drug development, this document delves into the nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopic characteristics of this compound. The guide emphasizes not only the data itself but also the underlying principles and experimental considerations crucial for accurate interpretation and application in a research setting.
Introduction to this compound
This compound is a substituted indole, a heterocyclic scaffold of significant interest in medicinal chemistry due to its prevalence in biologically active compounds. The strategic placement of a methoxy group at the 4-position and a methyl group at the 6-position of the indole ring can significantly influence its electronic properties, lipophilicity, and metabolic stability, making it a valuable building block in the synthesis of novel therapeutic agents. Accurate structural elucidation and characterization are paramount, and for this, a detailed understanding of its spectroscopic signature is essential.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
Experimental Protocol: NMR Sample Preparation and Acquisition
The quality of NMR data is directly contingent on meticulous sample preparation and the appropriate selection of acquisition parameters.
1. Sample Preparation:
-
Weighing: Accurately weigh approximately 5-10 mg of this compound.
-
Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Deuterated chloroform (CDCl₃) is a common first choice for non-polar to moderately polar compounds. For compounds with exchangeable protons (like the N-H of indole), deuterated dimethyl sulfoxide (DMSO-d₆) can be advantageous as it often allows for the observation of the N-H proton signal.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean vial. Gentle vortexing or sonication can aid dissolution.
-
Filtration and Transfer: To remove any particulate matter that could degrade spectral resolution, filter the solution through a pipette containing a small plug of glass wool into a 5 mm NMR tube.
2. Data Acquisition (¹H and ¹³C NMR):
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal signal dispersion and resolution.
-
Locking and Shimming: The instrument's field frequency is locked onto the deuterium signal of the solvent. Shimming is then performed to optimize the homogeneity of the magnetic field, which is critical for obtaining sharp spectral lines.
-
¹H NMR Acquisition: A standard single-pulse experiment is typically sufficient. Key parameters include an appropriate spectral width, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay that allows for quantitative integration.
-
¹³C NMR Acquisition: A proton-decoupled pulse program (e.g., with the Nuclear Overhauser Effect) is standard for acquiring a ¹³C spectrum, where each unique carbon atom appears as a singlet.
Diagram of the NMR Experimental Workflow:
Caption: General workflow for NMR analysis.
¹H NMR Spectroscopic Data (Predicted)
Solvent: CDCl₃, Reference: TMS at 0.00 ppm
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale for Prediction |
| ~8.0 - 8.2 | br s | 1H | N-H | The indole N-H proton is typically a broad singlet in a downfield region, its exact position being sensitive to concentration and solvent. |
| ~6.9 - 7.1 | t | 1H | H-2 | The H-2 proton of the indole ring is a triplet due to coupling with the N-H and H-3 protons. |
| ~6.7 - 6.9 | s | 1H | H-7 | With substitution at positions 4 and 6, H-7 is expected to be a singlet. |
| ~6.5 - 6.7 | s | 1H | H-5 | Similarly, H-5 is predicted to be a singlet due to the adjacent methyl group at C-6. |
| ~6.3 - 6.5 | t | 1H | H-3 | The H-3 proton is typically a triplet due to coupling with the H-2 proton and the N-H proton. |
| ~3.8 - 4.0 | s | 3H | -OCH₃ | Methoxy protons are characteristically a sharp singlet in this region. |
| ~2.3 - 2.5 | s | 3H | -CH₃ | Aromatic methyl protons typically appear as a singlet in this upfield region. |
¹³C NMR Spectroscopic Data (Predicted)
Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm
| Chemical Shift (δ, ppm) | Assignment | Rationale for Prediction |
| ~154 | C-4 | The carbon bearing the electron-donating methoxy group is expected to be significantly downfield. |
| ~136 | C-7a | A quaternary carbon in the indole ring system. |
| ~130 | C-6 | The carbon with the methyl substituent. |
| ~122 | C-2 | The C-2 carbon of the indole pyrrole ring. |
| ~121 | C-3a | Another quaternary carbon of the indole core. |
| ~115 | C-7 | Aromatic CH carbon. |
| ~103 | C-3 | The C-3 carbon of the pyrrole ring, typically upfield. |
| ~100 | C-5 | Aromatic CH carbon. |
| ~55 | -OCH₃ | The methoxy carbon. |
| ~21 | -CH₃ | The methyl carbon. |
II. Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.
Experimental Protocol: Mass Spectrometry Analysis
1. Sample Preparation:
-
Dilution: Prepare a dilute solution of the compound (typically 1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.
-
Further Dilution: Take an aliquot of this stock solution and dilute it further to a final concentration in the low µg/mL to ng/mL range, depending on the sensitivity of the instrument.
-
Filtration: Ensure the final solution is free of particulates by filtering it if necessary.
2. Data Acquisition (Electrospray Ionization - ESI):
-
Ionization Mode: Electrospray ionization is a soft ionization technique suitable for polar and semi-polar molecules like indoles. Both positive and negative ion modes can be explored, though indoles typically ionize well in positive mode ([M+H]⁺).
-
Infusion or LC-MS: The sample can be directly infused into the mass spectrometer or introduced via a liquid chromatography (LC) system for separation from any potential impurities prior to analysis.
-
Mass Analyzer: A high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap, is ideal for obtaining accurate mass measurements, which can be used to confirm the elemental composition.
Predicted Mass Spectrum
-
Molecular Formula: C₁₀H₁₁NO
-
Molecular Weight: 161.20 g/mol
-
Predicted Molecular Ion Peak ([M+H]⁺): m/z 162.0913 (calculated for C₁₀H₁₂NO⁺)
Major Fragmentation Pathways:
The fragmentation of indole derivatives can be complex. For this compound, key fragmentations would likely involve:
-
Loss of a methyl radical (•CH₃) from the methoxy group: leading to a fragment ion at m/z 146.
-
Loss of formaldehyde (CH₂O) from the methoxy group: resulting in a fragment at m/z 131.
-
Cleavage of the pyrrole ring: which can lead to a variety of smaller fragments.
Diagram of a General MS Workflow:
Caption: A generalized workflow for mass spectrometry analysis.
III. Infrared (IR) Spectroscopy
Infrared spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.
Experimental Protocol: FTIR Analysis
-
Sample Preparation: For a solid sample like this compound, the most common method is to prepare a potassium bromide (KBr) pellet. A small amount of the sample is finely ground with dry KBr powder and then pressed into a thin, transparent disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, which requires minimal sample preparation.
-
Data Acquisition: A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded first. Then, the sample is placed in the beam path, and the sample spectrum is acquired. The instrument software automatically ratios the sample spectrum to the background to generate the final absorbance or transmittance spectrum.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3400 | N-H Stretch | Indole N-H |
| ~3100-3000 | C-H Stretch | Aromatic C-H |
| ~2950-2850 | C-H Stretch | Aliphatic C-H (methyl & methoxy) |
| ~1620-1580 | C=C Stretch | Aromatic Ring |
| ~1460 | C-H Bend | Methyl group |
| ~1250 | C-O Stretch | Aryl-alkyl ether |
| ~1050 | C-O Stretch | Aryl-alkyl ether |
| ~800-700 | C-H Bend | Aromatic out-of-plane bending |
Conclusion
The spectroscopic data presented in this guide, while predicted based on established principles and data from analogous compounds, provides a robust framework for the identification and characterization of this compound. Researchers and drug development professionals can leverage this information for reaction monitoring, quality control, and the interpretation of experimental results in their synthetic and medicinal chemistry endeavors. It is always recommended to confirm these predicted data with experimental results for any new batch of the compound.
References
- PubChem: this compound.
- Royal Society of Chemistry, Supporting Information for various indole syntheses.
- BenchChem Application Notes: NMR Spectroscopy of Indole Compounds. (Illustrative example of a source for protocols and general indole spectral characteristics).
- Mass Spectrometry Sample Preparation Guide - Organomation.
- Chemistry LibreTexts: Mass Spectrometry - Fragmentation Patterns.
An In-depth Technical Guide to the 1H NMR Spectrum of 4-Methoxy-6-methyl-1H-indole
Introduction
4-Methoxy-6-methyl-1H-indole is a substituted indole derivative of significant interest in medicinal chemistry and drug development. Its structural framework is a recurring motif in various biologically active compounds. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (1H) NMR, is an indispensable tool for the structural elucidation and purity assessment of such molecules. This guide provides a comprehensive analysis of the 1H NMR spectrum of this compound, offering insights into the chemical environment of each proton. This document is intended for researchers, scientists, and professionals in the field of drug development who utilize NMR spectroscopy for routine and in-depth molecular characterization.
The indole scaffold consists of a bicyclic structure, comprising a benzene ring fused to a pyrrole ring. The substituents on this core, a methoxy group at position 4 and a methyl group at position 6, significantly influence the electron density distribution within the ring system. This, in turn, dictates the chemical shifts and coupling patterns observed in the 1H NMR spectrum. Understanding these nuances is critical for unambiguous spectral assignment and, consequently, for confirming the molecular identity.
Predicted 1H NMR Spectral Analysis
The interpretation of an NMR spectrum involves the analysis of chemical shifts, integration, and signal splitting (multiplicity)[1][2][3]. The predicted 1H NMR spectrum of this compound is based on established principles of NMR theory and empirical data from similar substituted indoles[4][5][6].
1. Aromatic Protons:
-
H1 (N-H): The proton attached to the nitrogen atom of the pyrrole ring is expected to appear as a broad singlet in the downfield region, typically between δ 8.0 and 8.5 ppm. Its chemical shift is sensitive to solvent and concentration.
-
H2 and H3 (Pyrrole Ring): The protons on the pyrrole ring, H2 and H3, are anticipated to show characteristic signals. Due to the influence of the adjacent nitrogen, H2 typically resonates further downfield than H3. They often appear as multiplets due to coupling with each other and potentially with the N-H proton.
-
H5 and H7 (Benzene Ring): The protons on the benzene portion of the indole ring, H5 and H7, are in distinct chemical environments. The methoxy group at C4 is an electron-donating group, which will shield adjacent protons, causing an upfield shift. The methyl group at C6 will have a similar, albeit weaker, shielding effect. H5 is situated between the methoxy and methyl groups, while H7 is adjacent to the pyrrole ring fusion. These protons will likely appear as singlets or narrow doublets due to the substitution pattern limiting vicinal coupling.
2. Substituent Protons:
-
-OCH3 (Methoxy Group): The three protons of the methoxy group are chemically equivalent and will therefore appear as a sharp singlet. Due to the electronegativity of the attached oxygen atom, this signal is expected in the range of δ 3.8-4.0 ppm[1].
-
-CH3 (Methyl Group): The three protons of the methyl group are also equivalent and will present as a singlet. This signal is typically found in the upfield region of the aromatic spectrum, around δ 2.3-2.5 ppm.
Tabulated 1H NMR Data
The following table summarizes the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and integration values for the protons of this compound. These predictions are based on analogous substituted indole structures reported in the literature[7][8][9][10][11].
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H1 (N-H) | 8.0 - 8.5 | Broad Singlet | 1H |
| H2 | ~7.0 - 7.2 | Multiplet | 1H |
| H3 | ~6.4 - 6.6 | Multiplet | 1H |
| H5 | ~6.7 - 6.9 | Singlet/Doublet | 1H |
| H7 | ~6.9 - 7.1 | Singlet/Doublet | 1H |
| -OCH3 | 3.8 - 4.0 | Singlet | 3H |
| -CH3 | 2.3 - 2.5 | Singlet | 3H |
Molecular Structure and Proton Labeling
To visualize the proton assignments, the following diagram illustrates the structure of this compound with the protons labeled according to the IUPAC numbering of the indole ring.
Caption: Labeled structure of this compound.
Experimental Protocol for 1H NMR Spectrum Acquisition
The following is a generalized, yet detailed, protocol for acquiring a high-quality 1H NMR spectrum of this compound.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the solid this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3 or DMSO-d6) in a clean, dry vial. The choice of solvent can influence the chemical shifts, particularly for the N-H proton.
-
Transfer the solution to a standard 5 mm NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.
2. Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.
-
Tune and match the probe for the 1H frequency.
-
Set the appropriate acquisition parameters:
-
Pulse Angle: 30-45 degrees for quantitative measurements.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds (should be at least 5 times the longest T1 for accurate integration).
-
Number of Scans: 8-16 scans for a reasonably concentrated sample. More scans may be necessary for dilute samples.
-
Spectral Width: A typical range for 1H NMR is -2 to 12 ppm.
-
3. Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the resulting spectrum to obtain pure absorption peaks.
-
Calibrate the chemical shift scale by setting the TMS signal to 0 ppm or the residual solvent peak to its known chemical shift.
-
Integrate the signals to determine the relative number of protons for each peak.
-
Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants (J-values) to deduce the connectivity of the protons.
Workflow for Spectral Interpretation
The following flowchart outlines the logical steps involved in the interpretation of the 1H NMR spectrum of this compound.
Caption: Workflow for 1H NMR spectral interpretation.
Conclusion
The 1H NMR spectrum of this compound provides a wealth of information that is crucial for its structural confirmation. By carefully analyzing the chemical shifts, integration, and coupling patterns, a complete assignment of all proton signals can be achieved. The electron-donating effects of the methoxy and methyl substituents play a key role in determining the precise locations of the aromatic proton signals. This guide serves as a practical resource for scientists engaged in the synthesis and characterization of indole derivatives, enabling them to confidently interpret their NMR data and ensure the integrity of their compounds.
References
- The Royal Society of Chemistry. (n.d.). Supporting information.
- YouTube. (2025, February 22). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation.
- ResearchGate. (n.d.). 1H NMR chemical shift assignments for M2 compared with several indole standards.
- Journal of Medicinal and Pharmaceutical Chemistry Research. (n.d.). Synthesis and characterization of new 4,6-dimethoxy-1H-indole derivatives as antibacterial and antitumor agents.
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0032076).
- Joseph-Nathan, P., del Rio, R. E., & Morales-Rios, M. S. (1988). NMR STUDIES OF INDOLE. HETEROCYCLES, 27(2), 377.
- ResearchGate. (2023). Synthesis and characterization of new 4,6-dimethoxy-1H-indole derivatives as antibacterial and antitumor agents.
- University of California, Irvine. (n.d.). Interpreting simple 1H-NMR spectra - Spin-spin coupling, n+1 rule.
- Minnesota State University Moorhead. (n.d.). Short Summary of 1H-NMR Interpretation.
- Taylor & Francis Online. (n.d.). Synthesis, reactivity and biological properties of methoxy-activated indoles.
- MDPI. (n.d.). Nucleophilic Functionalizations of Indole Derivatives Using Aromatic Pummerer Reaction.
- National Institutes of Health. (n.d.). A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition.
- Magritek. (n.d.). Methyl 1H-indole-3-carboxylate.
- ResearchGate. (2023, May 15). Synthesis and characterization of new 4,6- dimethoxy-1H-indole derivatives as antibacterial and antitumor agents.
- National Institutes of Health. (n.d.). 1H-indole-3-carboxamide (CPI-1205), a Potent and Selective Inhibitor of Histone Methyltransferase EZH2, Suitable for Phase I Clinical Trials for B-Cell Lymphomas.
- ResearchGate. (2021, September 1). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums.
- JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling).
Sources
- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 2. researchgate.net [researchgate.net]
- 3. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling) | Column | JEOL [jeol.com]
- 4. youtube.com [youtube.com]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. jmpcr.samipubco.com [jmpcr.samipubco.com]
- 9. 5-METHOXY-2-METHYLINDOLE(1076-74-0) 1H NMR spectrum [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the 13C NMR Analysis of 4-Methoxy-6-methyl-1H-indole
This in-depth technical guide provides a comprehensive framework for the ¹³C NMR analysis of 4-Methoxy-6-methyl-1H-indole, a heterocyclic compound of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of the structural elucidation of substituted indoles using advanced NMR spectroscopy. We will move beyond a simple recitation of data to explore the causal relationships between molecular structure and spectral output, ensuring a robust and self-validating analytical approach.
Introduction: The Structural Significance of Substituted Indoles
The indole scaffold is a privileged structure in drug discovery, forming the core of numerous natural products and synthetic pharmaceuticals. The precise substitution pattern on the indole ring is critical to its biological activity, making unambiguous structural confirmation an essential step in any research and development pipeline. ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides a direct fingerprint of the carbon skeleton of a molecule. For a molecule like this compound, ¹³C NMR, particularly in conjunction with two-dimensional techniques, allows for the definitive assignment of each carbon atom, confirming its constitution and purity.
Part 1: Theoretical Underpinnings and Predicted Chemical Shifts
The chemical shift of a given carbon atom in a ¹³C NMR spectrum is highly sensitive to its local electronic environment. In this compound, the electron-donating effects of the methoxy (-OCH₃) and methyl (-CH₃) groups, as well as the inherent electronic properties of the indole ring system, govern the spectral dispersion.
The methoxy group at the C4 position is a strong resonance electron-donating group, which is expected to significantly shield the ortho (C3a, C5) and para (C7) positions. Conversely, it will deshield the ipso carbon (C4). The methyl group at C6, a weaker electron-donating group, will exert a more modest shielding effect on the ortho (C5, C7) and para (C3a) carbons, and a deshielding effect on the ipso carbon (C6). The interplay of these substituent effects determines the final chemical shifts.
Based on established data for substituted indoles and aromatic compounds, we can predict the approximate ¹³C NMR chemical shifts for this compound.[1][2]
Table 1: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |
| C2 | 123-127 | Relatively unaffected by benzene ring substituents; typical for C2 of indole. |
| C3 | 100-104 | Shielded by the nitrogen atom. |
| C3a | 125-130 | Influenced by both the nitrogen and the shielding from the C6-methyl group. |
| C4 | 150-155 | Deshielded due to the direct attachment of the electronegative oxygen of the methoxy group. |
| C5 | 110-115 | Shielded by the ortho methoxy group and the methyl group. |
| C6 | 130-135 | Deshielded by the attached methyl group. |
| C7 | 115-120 | Shielded by the para methoxy group and ortho to the methyl group. |
| C7a | 135-140 | Quaternary carbon adjacent to the nitrogen. |
| -OCH₃ | 55-60 | Typical range for a methoxy group on an aromatic ring.[3] |
| -CH₃ | 20-25 | Typical range for a methyl group on an aromatic ring. |
Part 2: Experimental Protocol for High-Resolution ¹³C NMR
To obtain high-quality, unambiguous ¹³C NMR data, a systematic experimental approach is crucial. The following protocol outlines the necessary steps from sample preparation to data acquisition.
Experimental Workflow
Caption: A typical workflow for the acquisition and analysis of ¹³C NMR data.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh 5-15 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial. The choice of solvent can slightly affect chemical shifts.[4]
-
For precise referencing, tetramethylsilane (TMS) can be added as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup and Data Acquisition:
-
Use a high-field NMR spectrometer (≥400 MHz for ¹H) for optimal resolution and sensitivity.
-
¹³C {¹H} NMR (Proton-Decoupled):
-
Pulse Program: A standard proton-decoupled single-pulse experiment.
-
Number of Scans: 1024-4096 scans, depending on the sample concentration.
-
Relaxation Delay (d1): 2 seconds to allow for adequate T1 relaxation of quaternary carbons.
-
Spectral Width: 0 to 220 ppm.
-
-
DEPT-135:
-
This experiment is crucial for differentiating carbon types. CH and CH₃ signals will appear as positive peaks, while CH₂ signals (not present in the aromatic core of the title compound) would be negative. Quaternary carbons are not observed.
-
-
HSQC (Heteronuclear Single Quantum Coherence):
-
This 2D experiment correlates each carbon atom with its directly attached proton(s) (¹J C-H). This is instrumental in assigning protonated carbons.
-
-
HMBC (Heteronuclear Multiple Bond Correlation):
-
This 2D experiment reveals correlations between carbons and protons that are two or three bonds apart (²⁻³J C-H). It is the key to assigning quaternary carbons and piecing together the molecular fragments.[5]
-
-
Part 3: Spectral Analysis and Structural Assignment - A Self-Validating System
The trustworthiness of a structural assignment comes from the convergence of data from multiple, independent NMR experiments. The combination of 1D and 2D NMR provides a self-validating system for the elucidation of this compound.
-
Initial Assignment from ¹³C and DEPT-135 Spectra:
-
The ¹³C spectrum will show ten distinct signals (assuming no accidental overlap).
-
The DEPT-135 spectrum will show the signals for the methoxy and methyl carbons as positive peaks, as well as the protonated carbons of the indole ring. The quaternary carbons (C3a, C4, C6, C7a) will be absent.
-
-
Assigning Protonated Carbons with HSQC:
-
The HSQC spectrum provides direct C-H correlations. For example, the proton signal corresponding to H5 will show a cross-peak to the carbon signal of C5. By first assigning the more easily interpretable ¹H NMR spectrum, the attached carbons can be definitively identified.
-
-
Assigning Quaternary Carbons and Confirming Connectivity with HMBC:
-
The HMBC spectrum is the final piece of the puzzle. It allows for the assignment of non-protonated carbons and confirms the overall structure. For instance, the protons of the C6-methyl group should show a correlation to C6 (²J), C5 (³J), and C7 (³J). The protons of the methoxy group will correlate to C4 (²J).
-
HMBC Correlation Diagram
Caption: Key expected HMBC (²⁻³J C-H) correlations for this compound.
By systematically analyzing these correlations, each carbon signal can be assigned with a high degree of confidence, providing a self-consistent and validated structural elucidation.
Conclusion
The ¹³C NMR analysis of this compound, when approached with a combination of theoretical prediction, rigorous experimental protocol, and multi-faceted data analysis, yields an unambiguous structural assignment. This guide provides the framework for such an analysis, emphasizing the importance of a self-validating system through the synergistic use of 1D and 2D NMR techniques. This level of analytical rigor is paramount in the fields of chemical research and drug development, where molecular structure dictates function.
References
- Morales-Ríos, M. S., Espiñeira, J., & Joseph-Nathan, P. (1987). ¹³C NMR spectroscopy of indole derivatives. Magnetic Resonance in Chemistry, 25(5), 377-395.
- Panasenko, A. A., Caprosh, O., Radul, O., & Rekhter, M. (1994). ¹³C NMR spectra of some indole derivatives. Chemistry of Heterocyclic Compounds, 30(5), 564-567.
- Parker, R. G., & Roberts, J. D. (1970). Nuclear magnetic resonance spectroscopy. ¹³C spectra of indole and methylindoles. The Journal of Organic Chemistry, 35(4), 996-999.
- Jákupec, M. A., et al. (2013). Origin of the conformational modulation of the ¹³C NMR chemical shift of methoxy groups in aromatic natural compounds. The Journal of Physical Chemistry A, 117(5), 971-979.
- Royal Society of Chemistry. (n.d.). Supporting information.
- Sci-Tube. (2025, February 22).
- University of Wisconsin, Department of Chemistry. (2021, October 20). NMR Spectroscopy :: ¹³C NMR Chemical Shifts.
- ResearchGate. (n.d.). ¹H(400 MHz) and ¹³C (100MHz) NMR spectral data for indole 15 in DMSO-d6, including results obtained by heteronuclear 2D shift-correlated HMQC (¹J CH) and HMBC (n J CH, n=2 and 3).
- ResearchGate. (n.d.). Experimental and Calculated ¹³C NMR Chemical Shifts δ [ppm] of the Methoxy Groups in 1−4 and the Orientations of These Methoxy Groups Relative to the Aromatic Ring a.
- Journal of Pharmacy & Pharmaceutical Sciences. (2021). Supplementary Information File.
- Human Metabolome Database. (n.d.). ¹³C NMR Spectrum (1D, 15.09 MHz, CDCl₃, experimental) (HMDB0032076).
- Semantic Scholar. (1994, April 1). Methoxy group conformation effects on ¹³C NMR parameters in 1‐cis‐methoxy‐ and 1‐trans‐methoxy‐1,3‐trans‐butadiene.
- Journal of Organic and Pharmaceutical Chemistry. (n.d.). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties.
- MDPI. (n.d.). ¹³C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines.
- Human Metabolome Database. (n.d.). ¹³C NMR Spectrum (1D, 200 MHz, D₂O, predicted) (HMDB0000466).
- Magritek. (n.d.). Methyl 1H-indole-3-carboxylate.
- University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). NMR: Intermediate Level, Spectrum 5.
- Indian Academy of Sciences. (n.d.). ¹³C NMR substituent induced chemical shifts in the side-chain carbons of ,/-unsaturated sulphones.
- Semantic Scholar. (n.d.). ¹³C NMR Substituent Chemical Shifts in 6-(4-Substituted Phenylimino) Methyl Uracils.
- Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661-667.
- National Institutes of Health. (2024, December 23). DFT Approach for Predicting ¹³C NMR Shifts of Atoms Directly Coordinated to Pt: Scopes and Limitations.
Sources
- 1. 13C NMR spectroscopy of indole derivatives | Semantic Scholar [semanticscholar.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scs.illinois.edu [scs.illinois.edu]
- 5. researchgate.net [researchgate.net]
Introduction: The Molecular Fingerprint of a Key Heterocycle
An In-Depth Technical Guide to the Infrared Spectroscopy of 4-Methoxy-6-methyl-1H-indole
This guide provides a comprehensive exploration of the principles, experimental protocols, and spectral interpretation involved in the Fourier-Transform Infrared (FT-IR) spectroscopic analysis of this compound. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of methods to explain the fundamental causality behind experimental choices, ensuring a robust and reproducible analytical approach.
This compound (C₁₀H₁₁NO, Molar Mass: 161.20 g/mol ) is a substituted indole, a heterocyclic scaffold of immense importance in medicinal chemistry and materials science.[1][2][3] Indole derivatives are foundational components of numerous natural products and pharmaceuticals, exhibiting a wide array of biological activities.[3][4] Accurate and unambiguous structural characterization is paramount for quality control, reaction monitoring, and regulatory compliance.
Fourier-Transform Infrared (FT-IR) spectroscopy serves as a rapid, non-destructive, and highly specific analytical technique for this purpose.[5][6][7] The method relies on the principle that molecular bonds vibrate at specific, quantized frequencies.[6][8] When infrared radiation is passed through a sample, the molecule absorbs energy at frequencies corresponding to these vibrations, resulting in a unique spectrum. This spectrum acts as a "molecular fingerprint," providing definitive identification of the compound and detailed information about its functional groups.[7][9]
The Power of Fourier Transform: Principles of FT-IR Spectroscopy
Modern infrared spectroscopy is dominated by the Fourier Transform (FT) method due to its significant advantages over older, dispersive techniques.[7] In an FT-IR instrument, a broadband infrared source is used, and all frequencies pass through the sample simultaneously.[6]
The core of the instrument is a Michelson interferometer, which consists of a beam splitter, a fixed mirror, and a moving mirror.[10] As the moving mirror oscillates, it creates an interference pattern between the two light paths. The detector measures this combined signal, known as an interferogram—a plot of light intensity versus time (or mirror position).[6][7] A mathematical operation called a Fast Fourier Transform (FFT) is then applied to this interferogram, converting the time-domain data into a frequency-domain spectrum (intensity vs. wavenumber), which is the final output used for analysis.[5][10] This approach provides two key benefits:
-
Fellgett's (Multiplex) Advantage: Measuring all frequencies at once dramatically improves the signal-to-noise ratio compared to scanning them one by one.[5]
-
Jacquinot's (Throughput) Advantage: The energy throughput of an interferometer is much higher than that of a dispersive instrument with slits, leading to better sensitivity.
A Self-Validating Protocol for Solid-State Analysis: The KBr Pellet Method
For obtaining a high-quality transmission spectrum of a solid sample like this compound, the potassium bromide (KBr) pellet method is a fundamental and widely used technique.[11] The success of this method hinges on creating an optically transparent matrix that allows infrared light to pass through the dispersed sample with minimal scattering.[12][13] The following protocol is designed to be self-validating by emphasizing the critical control points that ensure data integrity.
Essential Materials and Equipment
-
Sample: 1-2 mg of this compound, finely powdered.
-
Matrix: 100-200 mg of spectroscopy-grade Potassium Bromide (KBr), thoroughly dried.
-
Grinding: Agate mortar and pestle.
-
Pressing: A pellet-forming die set (e.g., 13 mm diameter) and a hydraulic press.
-
Instrumentation: A calibrated FT-IR spectrometer.
-
Drying: A laboratory oven or desiccator.
Causality-Driven Experimental Workflow
The primary adversary in this technique is moisture. KBr is highly hygroscopic and readily absorbs atmospheric water, which has strong infrared absorption bands (~3400 cm⁻¹ and ~1630 cm⁻¹) that can obscure key spectral features of the analyte.[12][13] Therefore, every step is meticulously designed to eliminate water contamination.
Caption: KBr Pellet Preparation and FT-IR Analysis Workflow.
Step-by-Step Methodology
-
Material Preparation (Moisture Elimination):
-
Sample and Matrix Handling:
-
On an analytical balance, weigh approximately 1-2 mg of the this compound sample.
-
Separately, weigh 100-200 mg of the dried KBr. The sample-to-KBr ratio of approximately 1:100 is crucial for achieving optimal peak intensities (maximum absorbance ~1.0, or ~10% transmittance).[11][14]
-
Crucial Insight: First, grind the sample alone in the agate mortar to a very fine powder. This ensures the analyte particles are small enough to prevent light scattering. Then, add the KBr and mix gently but thoroughly to achieve a uniform dispersion.[12] Over-grinding the KBr itself is unnecessary and increases exposure time to atmospheric moisture.
-
-
Pellet Pressing:
-
Transfer a portion of the mixture into the die body, ensuring an even layer.
-
Assemble the die and place it in a hydraulic press.
-
Gradually apply pressure up to 8-10 metric tons for a standard 13 mm die.[12][13] The KBr will undergo plastic deformation, flowing to form a solid, transparent disc.[11]
-
Hold the pressure for 1-2 minutes to allow trapped air to escape and ensure a uniformly dense pellet.[12]
-
Slowly release the pressure and carefully disassemble the die to retrieve the transparent pellet. A cloudy or opaque pellet indicates poor mixing, insufficient pressure, or moisture contamination and should be discarded.
-
-
Data Acquisition:
-
Place the pellet in the spectrometer's sample holder.
-
First, run a background scan with the sample chamber empty. This measures the spectrum of the instrument and atmospheric components (H₂O, CO₂) and is automatically subtracted from the sample spectrum.
-
Acquire the sample spectrum. Typical parameters are a scan range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 32 to 64 scans to enhance the signal-to-noise ratio.
-
Spectral Analysis: Decoding the Vibrational Signature
The infrared spectrum of this compound can be interpreted by assigning absorption bands to the vibrational modes of its specific functional groups.
Caption: Key Functional Groups and Their IR Absorption Regions.
Summary of Expected Vibrational Frequencies
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity/Notes |
| N-H Stretching | Indole N-H | 3525 - 3400 | Medium, sharp. In solid state, may broaden due to hydrogen bonding.[15][16][17] |
| C-H Stretching | Aromatic C-H | 3100 - 3000 | Medium to weak. Characteristic of unsaturated C-H bonds.[18][19][20] |
| C-H Stretching | Aliphatic C-H (Methyl) | 2960 - 2850 | Medium to strong. Asymmetric and symmetric stretches.[20][21][22] |
| C=C Stretching | Aromatic Ring | 1620 - 1450 | Multiple bands, medium to strong. Skeletal vibrations of the fused ring system.[18][19][23] |
| C-H Bending | Methyl Group | ~1460 and ~1375 | Medium. Asymmetric and symmetric deformations.[20][22] |
| C-O-C Stretching | Methoxy (Aryl Ether) | 1275 - 1200 (Asymmetric) 1075 - 1020 (Symmetric) | Strong. The asymmetric stretch is particularly intense and diagnostic.[24][25] |
| C-N Stretching | Indole Ring | 1350 - 1200 | Medium. Often coupled with other vibrations in the fingerprint region.[26] |
| C-H Out-of-Plane Bending | Substituted Aromatic Ring | 900 - 675 | Strong. The exact position is highly diagnostic of the ring substitution pattern.[18][19] |
Detailed Interpretation
-
N-H Region (3525-3400 cm⁻¹): The presence of a distinct absorption band in this region is a clear indicator of the N-H bond in the indole ring. The peak for indole monomer in the gas phase is near 3525 cm⁻¹, but in the solid state (as in a KBr pellet), intermolecular hydrogen bonding can cause this peak to broaden and shift to a lower frequency (e.g., ~3400 cm⁻¹).[15][16][27]
-
C-H Stretching Region (3100-2850 cm⁻¹): This region provides a clear distinction between aromatic and aliphatic C-H bonds. The absorptions above 3000 cm⁻¹ are characteristic of the C-H bonds on the aromatic rings.[18][19] The absorptions below 3000 cm⁻¹ are due to the asymmetric and symmetric stretching of the methyl (-CH₃) and methoxy (-OCH₃) groups.[22][28]
-
Aromatic "Skeletal" Region (1620-1450 cm⁻¹): A series of sharp bands in this area arises from the C=C stretching vibrations within the fused aromatic ring system. These complex vibrations are a hallmark of aromatic compounds and contribute significantly to the molecular fingerprint.[18][19]
-
Fingerprint Region (< 1500 cm⁻¹): This region contains a wealth of structural information from complex vibrational modes, including C-H bending, C-O stretching, and C-N stretching.
-
Methoxy C-O-C Stretch: The most prominent feature associated with the methoxy group is the strong asymmetric C-O-C stretching vibration, expected around 1250 cm⁻¹. This intense band is a highly reliable indicator of an aryl ether.[24][25]
-
C-H Bending: Both in-plane and out-of-plane (oop) C-H bending vibrations occur here. The strong oop bands between 900 cm⁻¹ and 675 cm⁻¹ are particularly useful, as their positions can help confirm the substitution pattern on the benzene portion of the indole ring.[19]
-
Conclusion
FT-IR spectroscopy provides an exceptionally powerful and reliable method for the structural verification of this compound. By employing a meticulous, causality-driven experimental protocol, such as the KBr pellet technique, a high-quality and reproducible spectrum can be readily obtained. The resulting molecular fingerprint, with its characteristic absorptions for the indole N-H, aromatic C-H, aliphatic C-H, aromatic C=C, and methoxy C-O-C groups, allows for unambiguous identification and serves as a critical tool for quality assessment in research and industrial applications.
References
- KBr Pellet Method. Shimadzu. [Link]
- What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. Kintek Press. [Link]
- Making KBr Pellets for FTIR: Step by Step Guide. Pellet Press Die Sets. [Link]
- Isonitrile-Derivatized Indole as an Infrared Probe for Hydrogen-Bonding Environments.Molecules. [Link]
- FT-IR Spectroscopy Mini-Tutorial: Principles, Practice, and Applications Across Disciplines.Spectroscopy. [Link]
- How to make a KBr pellet | FT-IR Spectroscopy | Transmission Analysis.YouTube. [Link]
- Principles of FTIR Spectroscopy.MSU Chemistry. [Link]
- Investigation of the Vibrational Characteristics of 6-Isocyano-1-Methyl-1H-Indole: Utilizing the Isonitrile Group as an Infrared Probe.
- PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS.International Journal of ChemTech Research. [Link]
- Fourier Transform Infrared Spectroscopy (FTIR) Overview.Agilent. [Link]
- Isonitrile-Derivatized Indole as an Infrared Probe for Hydrogen-Bonding Environments.
- IR Absorption Table.University of Colorado Boulder. [Link]
- Hydride stretch infrared spectra in the excited electronic states of indole and its derivatives.American Institute of Physics. [Link]
- FT-IR spectrum of control indole.
- IR Spectroscopy Tutorial: Arom
- Guide to FT-IR Spectroscopy.Bruker. [Link]
- The features of IR spectrum.Mansoura University. [Link]
- Interpreting Infrared Spectra.Specac Ltd. [Link]
- Spectroscopy of Arom
- IR spectra of indole-3-acetic acid in KBr.
- Infrared Spectra of Some Common Functional Groups.Chemistry LibreTexts. [Link]
- INFRARED SPECTROSCOPY.St.
- Hydrogen bonding interactions between indole and benzenoid-pi-bases.PubMed. [Link]
- Infrared Spectra of Some Common Functional Groups.Chemistry LibreTexts. [Link]
- This compound.PubChem. [Link]
- Infrared Spectrometry.MSU Chemistry. [Link]
- The IR spectrum for anisole contains two C―O stretching bands in ...Pearson. [Link]
- ELECTRICAL EFFECTS ON THE C-O-C ASYMMETRICAL STRETCHING VIBRATION IN ANISOLES.
- The hydrogen-bonding topologies of indole–(water)n clusters from resonant ion-dip infrared spectroscopy.
- Typical IR Absorption Frequencies For Common Functional Groups.Northern Illinois University. [Link]
- This compound.ChemBK. [Link]
- FTIR spectra in (a) C=O and (b) C–O–C and (c) NH vibrational regions.
- Synthesis, reactivity and biological properties of methoxy-activated indoles.Royal Society of Chemistry. [Link]
- Vibrational spectra and analysis of 2-methylnaphthalene using quantum chemical calculations.
- Assignment of the C È H stretching vibrations and of some combinations...
- 6-methoxy-2-phenyl-1H-indole.ChemSynthesis. [Link]
Sources
- 1. This compound | C10H11NO | CID 24728816 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. soc.chim.it [soc.chim.it]
- 4. Investigation of the Vibrational Characteristics of 6-Isocyano-1-Methyl-1H-Indole: Utilizing the Isonitrile Group as an Infrared Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. agilent.com [agilent.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 9. Guide to FT-IR Spectroscopy | Bruker [bruker.com]
- 10. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 11. shimadzu.com [shimadzu.com]
- 12. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press [kinteksolution.com]
- 13. pelletpressdiesets.com [pelletpressdiesets.com]
- 14. scienceijsar.com [scienceijsar.com]
- 15. pubs.aip.org [pubs.aip.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. orgchemboulder.com [orgchemboulder.com]
- 19. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. IR Absorption Table [webspectra.chem.ucla.edu]
- 22. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 23. spcmc.ac.in [spcmc.ac.in]
- 24. The IR spectrum for anisole contains two C―O stretching bands in ... | Study Prep in Pearson+ [pearson.com]
- 25. researchgate.net [researchgate.net]
- 26. Infrared Spectrometry [www2.chemistry.msu.edu]
- 27. Hydrogen bonding interactions between indole and benzenoid-pi-bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to the Physical Properties of 4-Methoxy-6-methyl-1H-indole
Preamble: Understanding the Significance of Physical Properties in Drug Discovery
In the realm of medicinal chemistry and drug development, a thorough understanding of a compound's physical properties is not merely an academic exercise; it is the foundational bedrock upon which successful therapeutic agents are built. For a novel scaffold like 4-Methoxy-6-methyl-1H-indole, a derivative of the privileged indole structure, these properties dictate everything from its synthesis and purification to its pharmacokinetic and pharmacodynamic behavior. This guide provides a comprehensive analysis of the core physical characteristics of this compound, offering both established data and predictive insights rooted in the established principles of physical organic chemistry. As Senior Application Scientist, my objective is to explain not just what the properties are, but why they matter and how they are reliably determined.
Molecular Identity and Core Physicochemical Parameters
This compound is a substituted indole, a heterocyclic aromatic compound that is a cornerstone in numerous biologically active molecules. The strategic placement of a methoxy group at the 4-position and a methyl group at the 6-position significantly influences its electronic distribution, lipophilicity, and potential for intermolecular interactions. These substitutions are critical for modulating its target engagement and metabolic stability.
Below is a summary of its fundamental identifiers and computed properties.[1]
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 885522-46-3 | PubChem[1] |
| Molecular Formula | C₁₀H₁₁NO | PubChem[1] |
| Molecular Weight | 161.20 g/mol | PubChem[1] |
| Exact Mass | 161.084063974 Da | PubChem[1] |
| XLogP3 | 2.4 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |
| Rotatable Bond Count | 1 | PubChem[1] |
Thermal Properties: Melting and Boiling Points
The melting point of a crystalline solid is a critical indicator of its purity. A sharp melting point range (typically 0.5-1.0°C) is indicative of a highly pure compound, whereas impurities will lead to a depressed and broadened melting point range. The boiling point, relevant for liquid compounds or for purification by distillation under reduced pressure, is similarly dependent on molecular weight and intermolecular forces.
While specific experimental data for this compound is pending, we can infer its likely physical state and thermal behavior by examining its isomers and structurally similar compounds:
-
4-Methoxyindole: This parent compound, lacking the 6-methyl group, is a powder with a reported melting point of 69-70 °C and a boiling point of 181-183 °C at 24 mmHg.
-
5,6-dimethoxy-7-methyl-1H-indole: This analog is a solid with a reported melting point of 76-80 °C.[2]
Expert Insight: The addition of a methyl group to the 4-methoxyindole scaffold would be expected to slightly increase the molecular weight and surface area, likely resulting in a melting point that is comparable to or slightly higher than that of 4-methoxyindole. Therefore, it is reasonable to predict that this compound is a solid at room temperature.
Experimental Protocol: Melting Point Determination
The determination of a melting point is a fundamental technique in the organic chemistry laboratory. The following protocol outlines the capillary method, which provides accurate and reproducible results.[3][4][5]
Methodology:
-
Sample Preparation: Ensure the sample of this compound is completely dry and finely powdered. A coarse sample should be gently crushed using a mortar and pestle.[5]
-
Capillary Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount of material. Invert the tube and gently tap it on a hard surface to pack the sample into the sealed end. The sample height should be approximately 1-2 mm.[6]
-
Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus. Ensure the thermometer is correctly positioned to accurately measure the temperature of the block.
-
Rapid Determination (Optional but Recommended): Heat the sample rapidly to get an approximate melting point. This saves time in the subsequent accurate determination.
-
Accurate Determination: Using a fresh sample, heat the apparatus to a temperature about 10-15 °C below the approximate melting point. Then, decrease the heating rate to 1-2 °C per minute.
-
Observation and Recording: Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the last crystal melts (the end of the melting range).[4]
Workflow for Melting Point Determination
Caption: Workflow for determining the melting point of a solid organic compound.
Solubility Profile
Solubility is a critical parameter that influences drug absorption, distribution, and formulation. The "like dissolves like" principle is a useful starting point, where polar compounds dissolve in polar solvents and non-polar compounds dissolve in non-polar solvents.[7] The indole nucleus of this compound has both a polar N-H group capable of hydrogen bonding and a non-polar carbocyclic ring. The methoxy and methyl substituents further contribute to its overall polarity and lipophilicity.
Predicted Solubility:
-
Non-polar Solvents (e.g., Hexane, Toluene): Likely to have low solubility due to the polar N-H and methoxy groups.
-
Polar Aprotic Solvents (e.g., Dichloromethane, Ethyl Acetate, Acetone): Expected to be soluble due to a balance of polar and non-polar characteristics.
-
Polar Protic Solvents (e.g., Ethanol, Methanol): Expected to be soluble, as the N-H group can act as a hydrogen bond donor and the oxygen of the methoxy group can act as a hydrogen bond acceptor. For instance, the related 4-Methoxyindole is soluble in ethanol.
-
Aqueous Solutions: Likely to be poorly soluble in water due to the predominantly non-polar carbocyclic structure. Its solubility may be slightly increased in acidic or basic aqueous solutions due to the potential for protonation or deprotonation of the indole ring, although indole itself is a very weak acid and base.
Experimental Protocol: Qualitative Solubility Determination
This protocol provides a systematic approach to characterizing the solubility of an unknown compound.[8][9][10]
Methodology:
-
Initial Test in Water: To a test tube containing approximately 2-3 mg of this compound, add 0.1 mL of water. Agitate the mixture. If the compound dissolves, it is water-soluble.
-
Solubility in Ether: If the compound is water-soluble, test its solubility in a non-polar solvent like diethyl ether using the same procedure.
-
Solubility in Aqueous Acid/Base (if water-insoluble):
-
5% NaOH Solution: If the compound is insoluble in water, test its solubility in 5% aqueous sodium hydroxide. Solubility indicates an acidic functional group.
-
5% NaHCO₃ Solution: If soluble in NaOH, test its solubility in 5% aqueous sodium bicarbonate. Solubility here indicates a relatively strong acid.
-
5% HCl Solution: If insoluble in water and NaOH, test its solubility in 5% aqueous hydrochloric acid. Solubility indicates a basic functional group (e.g., an amine).[9]
-
-
Solubility in Concentrated Acid: For compounds insoluble in all the above, solubility in cold, concentrated sulfuric acid can be tested as a final step.
Workflow for Qualitative Solubility Testing
Caption: Decision tree for the qualitative solubility analysis of an organic compound.
Spectroscopic Characterization
Spectroscopic data provides an unambiguous fingerprint of a molecule's structure. While experimental spectra for this compound are not available in the searched literature, we can predict the key features based on its structure and data from analogous compounds.
¹H NMR Spectroscopy
The proton NMR spectrum will be instrumental in confirming the substitution pattern. The expected chemical shifts (in ppm, relative to TMS) are:
-
N-H Proton: A broad singlet, typically downfield (> 8.0 ppm).
-
Aromatic Protons:
-
The protons on the pyrrole ring (at C2 and C3) will appear as doublets or triplets in the 6.5-7.5 ppm region.
-
The protons on the benzene ring (at C5 and C7) will appear as singlets or doublets in the 6.5-7.2 ppm region. The exact splitting will depend on coupling constants.
-
-
Methoxy Protons (-OCH₃): A sharp singlet around 3.8-4.0 ppm.
-
Methyl Protons (-CH₃): A sharp singlet around 2.3-2.5 ppm.
¹³C NMR Spectroscopy
The carbon NMR spectrum will show 10 distinct signals, corresponding to the 10 carbon atoms in the molecule.
-
Aromatic Carbons: Signals will appear in the 100-140 ppm region. The carbon attached to the methoxy group (C4) will be significantly downfield.
-
Methoxy Carbon (-OCH₃): A signal around 55-60 ppm.
-
Methyl Carbon (-CH₃): A signal in the aliphatic region, typically around 15-25 ppm.
Expert Insight: The interpretation of NMR spectra for indole derivatives is well-established.[11][12] 2D NMR techniques such as COSY and HSQC would be invaluable for unambiguously assigning all proton and carbon signals.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands corresponding to the functional groups present:
-
N-H Stretch: A sharp to moderately broad peak around 3300-3500 cm⁻¹.
-
C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹.
-
C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.
-
C-O Stretch (Aryl Ether): A strong peak in the 1200-1275 cm⁻¹ region.
Mass Spectrometry (MS)
In mass spectrometry, this compound will show a molecular ion peak (M⁺) at m/z = 161. The fragmentation pattern will be characteristic of the indole ring and its substituents, providing further structural confirmation.
Safety and Handling
-
General Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Toxicology: Indole derivatives can be irritants. 4-Methoxyindole is known to cause skin and serious eye irritation, and may cause respiratory irritation.[13] Assume this compound has similar properties.
-
Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.
Always consult a comprehensive and compound-specific SDS before handling any chemical.
Conclusion
This technical guide has provided a detailed overview of the key physical properties of this compound. While specific experimental data for some properties remain to be determined, a robust profile can be constructed based on its molecular structure and the known characteristics of closely related indole derivatives. The experimental protocols outlined herein provide a clear and reliable framework for the empirical determination of these crucial parameters. For researchers in drug discovery and development, a firm grasp of these physical properties is indispensable for advancing this promising molecule from a laboratory curiosity to a potential therapeutic agent.
References
- H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. (2025, February 22). YouTube.
- Solubility test for Organic Compounds. (2024, September 24). Source Details.
- Experiment (1) determination of melting points. (2021, September 19). Source Details.
- Determination of Melting Point. Clarion University.
- Melting point determination. Source Details.
- Determination Of Melting Point Of An Organic Compound. BYJU'S.
- 1H NMR spectral studies on the polymerization mechanism of indole and its derivatives. (2006). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.
- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Source Details.
- Procedure For Determining Solubility of Organic Compounds. Scribd.
- DETERMINATION OF MELTING POINTS. Source Details.
- Experiment: Solubility of Organic & Inorganic Compounds. Source Details.
- Morales-Ríos, M. S., Espiñeira, J., & Joseph-Nathan, P. (1987). 13C NMR spectroscopy of indole derivatives. Magnetic Resonance in Chemistry.
- Identification of indole derivatives by two-dimensional NMR-based... ResearchGate.
- 13 C NMR spectra of some indole derivatives. Semantic Scholar.
- Solubility of Organic Compounds. (2023, August 31). Source Details.
- Supporting information. The Royal Society of Chemistry.
- This compound. PubChem.
- 4-Methoxy-1H-indole. PubChem.
- 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0032076). Human Metabolome Database.
- 13C NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0000466). Human Metabolome Database.
- 4-(methoxymethyl)-2-methyl-1H-indole. SpectraBase.
- 1H-Indole-2-acetic acid, 5-methoxy-, methyl ester. Organic Syntheses Procedure.
- Methyl 4-methoxy-1H-indole-6-carboxylate. PubChem.
- 5,6-dimethoxy-7-methyl-1H-indole. ChemSynthesis.
- 4-MeO-DMT. Wikipedia.
- 6-Methoxy-1H-indole. PubChem.
- 6-methoxy-2-phenyl-1H-indole. ChemSynthesis.
- 13C NMR Chemical Shifts. Organic Chemistry Data.
- This compound [Q00752]. ChemUniverse.
- 1H and 13C NMR Spectra. The Royal Society of Chemistry.
- 1H-indole-3-carboxamide (CPI-1205), a Potent and Selective Inhibitor of Histone Methyltransferase EZH2, Suitable for Phase I Clinical Trials for B-Cell Lymphomas. National Institutes of Health.
- Nuclear magnetic resonance spectroscopy. 13C spectra of indole and methylindoles. The Journal of Organic Chemistry.
Sources
- 1. This compound | C10H11NO | CID 24728816 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. pennwest.edu [pennwest.edu]
- 5. uomus.edu.iq [uomus.edu.iq]
- 6. byjus.com [byjus.com]
- 7. chem.ws [chem.ws]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. scribd.com [scribd.com]
- 11. m.youtube.com [m.youtube.com]
- 12. 13C NMR spectroscopy of indole derivatives | Semantic Scholar [semanticscholar.org]
- 13. 4-Methoxy-1H-indole | C9H9NO | CID 138363 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Multifaceted Biological Activities of Methoxy-Substituted Indoles: A Technical Guide for Drug Discovery Professionals
Abstract
The indole nucleus, a privileged scaffold in medicinal chemistry, continues to be a focal point in the quest for novel therapeutic agents. The introduction of a methoxy substituent to this bicyclic heterocycle profoundly influences its electronic properties and steric profile, leading to a diverse array of biological activities. This in-depth technical guide provides a comprehensive overview of the multifaceted pharmacological landscape of methoxy-substituted indoles. We will explore their significant potential as anticancer, neuroprotective, antimicrobial, and antiviral agents, delving into their mechanisms of action, summarizing key quantitative data, and providing detailed experimental protocols for their evaluation. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel therapeutics.
Introduction: The Significance of Methoxy Substitution on the Indole Scaffold
The indole ring system is a ubiquitous structural motif found in a vast number of natural products and synthetic compounds of therapeutic interest.[1] Its inherent bioactivity stems from its ability to mimic the side chain of the amino acid tryptophan, enabling it to interact with a wide range of biological targets. The strategic placement of a methoxy (-OCH3) group on the indole core dramatically alters its physicochemical properties. As an electron-donating group, the methoxy substituent increases the electron density of the indole ring, which can enhance its reactivity and binding affinity to target proteins.[2][3] Furthermore, the position of the methoxy group can significantly influence the compound's biological activity and mechanism of action, a critical consideration in structure-activity relationship (SAR) studies.[4] This guide will dissect the diverse biological activities of methoxy-substituted indoles, providing a foundation for their rational design and development as next-generation therapeutics.
Anticancer Activity: Targeting Key Oncogenic Pathways
Methoxy-substituted indoles have emerged as a promising class of anticancer agents, exhibiting potent activity against a range of human cancer cell lines.[2][4] Their mechanisms of action are often multifaceted, involving the modulation of critical signaling pathways that govern cell proliferation, survival, and death.
Mechanism of Action: Disruption of Cell Cycle and Induction of Apoptosis
A primary anticancer mechanism of many methoxy-substituted indoles is the induction of cell cycle arrest, preventing cancer cells from progressing through the division cycle.[5] For instance, certain 5-methoxyindole-isatin hybrids have been shown to cause cell cycle arrest in the G1 phase, while other derivatives, such as N-methyl-5,6,7-trimethoxyindoles, induce arrest at the G2/M phase.[5]
Furthermore, these compounds are potent inducers of apoptosis, or programmed cell death. This is often achieved through the inhibition of pro-survival signaling pathways like the PI3K/AKT/mTOR pathway .[5][6][7] By inhibiting key kinases in this pathway, such as PI3K, Akt, and mTOR, these indole derivatives can effectively shut down the signals that promote cancer cell survival and proliferation, ultimately leading to apoptosis. Another key mechanism is the disruption of microtubule dynamics, which is crucial for cell division.[3]
Caption: Inhibition of the PI3K/AKT/mTOR pathway by methoxy-substituted indoles.
Quantitative Data: Anticancer Potency
The anticancer efficacy of methoxy-substituted indoles is quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines. Lower IC50 values indicate greater potency.
| Compound Class | Specific Compound Example | Cancer Cell Line | IC50 (µM) | Reference |
| 2-Aryl-3-aroylindoles | OXi8006 analogue (7-methoxy) | SK-OV-3 (Ovarian) | <1 | [2] |
| NCI-H460 (Lung) | <1 | [2] | ||
| DU-145 (Prostate) | <1 | [2] | ||
| Indolyl-pyridinyl-propenones | 6-methoxy derivative | Glioblastoma | Varies | [4] |
| 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indoles | Compound 3g | MCF-7 (Breast) | 2.94 | [8] |
| MDA-MB-231 (Breast) | 1.61 | [8] | ||
| A549 (Lung) | 6.30 | [8] | ||
| HeLa (Cervical) | 6.10 | [8] | ||
| A375 (Melanoma) | 0.57 | [8] | ||
| Indole-based 4,5-dihydroisoxazoles | DHI1 (4a) | Jurkat (Leukemia) | 21.83 | [9] |
| HL-60 (Leukemia) | 19.14 | [9] |
Experimental Protocols: Assessing Anticancer Activity
This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability.
Materials:
-
Methoxy-substituted indole compound
-
Human cancer cell lines
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the methoxy-substituted indole compound in complete cell culture medium. The final DMSO concentration should be below 0.1% to avoid solvent toxicity. Replace the medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Treated and untreated cancer cells
-
Flow cytometer
Procedure:
-
Cell Preparation: Induce apoptosis in cancer cells by treating them with the methoxy-substituted indole compound for a specified time. Harvest both treated and untreated cells.
-
Washing: Wash the cells with cold PBS and centrifuge to pellet the cells.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic or necrotic cells are both Annexin V- and PI-positive.
Neuroprotective Activity: A Shield Against Neuronal Damage
Several methoxy-substituted indoles, most notably the pineal hormone melatonin (N-acetyl-5-methoxytryptamine) and its derivatives, exhibit significant neuroprotective properties.[10][11] These compounds offer potential therapeutic avenues for a range of neurodegenerative disorders.
Mechanism of Action: Combating Oxidative Stress and Inflammation
A primary mechanism underlying the neuroprotective effects of methoxyindoles is their potent antioxidant activity.[10] They can directly scavenge harmful reactive oxygen species (ROS) and reactive nitrogen species (RNS), which are major contributors to neuronal damage in neurodegenerative diseases.
Furthermore, these compounds can modulate key signaling pathways involved in neuroinflammation and cell survival, such as the MAPK/NF-κB pathway .[12][13] By inhibiting the activation of NF-κB, a key transcription factor that drives the expression of pro-inflammatory cytokines, methoxy-substituted indoles can dampen the inflammatory cascade that exacerbates neuronal injury.
Caption: Modulation of the MAPK/NF-κB signaling pathway by methoxy-substituted indoles.
Quantitative Data: Neuroprotective Efficacy
The neuroprotective effects of methoxy-substituted indoles can be quantified by their ability to increase cell viability in the presence of a neurotoxin. The half-maximal effective concentration (EC50) represents the concentration at which the compound produces 50% of its maximal protective effect.
| Compound Class | Specific Compound Example | Neurotoxin | Cell Line | EC50 (µM) | Reference |
| Phenoxyindoles | Compound 5 | Amyloid-β | SK-N-SH | 3.18 (IC50 for Aβ aggregation) | [14] |
| Indole-3-propionic acid derivatives | 5MeO | Scopolamine (in vivo) | N/A | N/A | [11] |
| Stobadine derivatives | SMe1EC2 | Hypoxia/low glucose | Rat hippocampal slices | 0.03-10.0 | [10] |
Experimental Protocol: In Vitro Neuroprotection Assay
The MTT assay can be adapted to assess the neuroprotective effects of compounds against a specific neurotoxin.
Materials:
-
Methoxy-substituted indole compound
-
Neuronal cell line (e.g., SH-SY5Y, PC12)
-
Neurotoxin (e.g., H2O2 for oxidative stress, amyloid-beta for Alzheimer's model)
-
Other materials as listed in the MTT assay protocol.
Procedure:
-
Cell Seeding: Seed neuronal cells in a 96-well plate and allow them to adhere for 24 hours.
-
Pre-treatment: Treat the cells with various concentrations of the methoxy-substituted indole compound for 1-2 hours.
-
Neurotoxin Addition: Add the neurotoxin to the wells (except for the control wells) to induce cell death.
-
Incubation: Incubate the plate for 24-48 hours.
-
MTT Assay: Proceed with the MTT assay as described in section 2.3.1.
-
Data Analysis: Calculate the percentage of neuroprotection as the increase in cell viability in the presence of the compound and the neurotoxin, compared to the cells treated with the neurotoxin alone. Determine the EC50 value from the dose-response curve.
Antimicrobial and Antiviral Activities: Combating Infectious Diseases
Methoxy-substituted indoles also exhibit a broad spectrum of activity against various microbial pathogens, including bacteria, fungi, and viruses.[5][15]
Mechanism of Action
The precise mechanisms of antimicrobial and antiviral action can vary depending on the specific compound and the pathogen. For bacteria and fungi, these compounds may disrupt cell membrane integrity, inhibit essential enzymes, or interfere with nucleic acid synthesis.[5] In the case of viruses, methoxy-substituted indoles have been shown to inhibit viral entry, replication, and the activity of key viral enzymes.[3][15]
Quantitative Data: Antimicrobial and Antiviral Potency
The antimicrobial activity is typically expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.[5] Antiviral activity is often reported as the half-maximal inhibitory concentration (IC50) or the half-maximal effective concentration (EC50).[3]
Antimicrobial Activity:
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| Indole-triazole derivatives | Staphylococcus aureus | 3.125-50 | [5] |
| MRSA | 3.125-50 | [5] | |
| Escherichia coli | 3.125-50 | [5] | |
| Candida krusei | 3.125-50 | [5] | |
| 3-Substituted Indole-2-one derivatives | Methicillin-resistant S. aureus | 125 | [16] |
| Salmonella enterica | 125 | [16] |
Antiviral Activity:
| Compound Class | Virus | Cell Line | IC50/EC50 (µM) | Reference |
| Indole-2-carboxylate derivative (8f) | Coxsackie B3 virus | N/A | SI > 17.1 | [1] |
| Indole-2-carboxylate derivative (14f) | Influenza A | N/A | IC50 = 7.53 | [1] |
| 5-Methoxy-2-(diformylmethylidene)-3,3-dimethylindole (526A) | Influenza A virus | A549-PB1 | N/A | [15] |
| N-benzylated tetrahydroindoles | Hepatitis C virus (gt 1b) | N/A | EC50 = 7.9 | [3] |
| Hepatitis C virus (gt 2a) | N/A | EC50 = 2.6 | [3] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
This method determines the lowest concentration of an antimicrobial agent that inhibits the growth of a microorganism in a liquid medium.
Materials:
-
Methoxy-substituted indole compound
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of the methoxy-substituted indole compound and make serial two-fold dilutions in the broth medium in the wells of a 96-well plate.
-
Inoculum Preparation: Prepare a standardized suspension of the microorganism (e.g., to 0.5 McFarland standard for bacteria).
-
Inoculation: Inoculate each well with the microbial suspension. Include a positive control (microorganism in broth without the compound) and a negative control (broth only).
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism. This can be determined visually or by measuring the optical density at 600 nm.
Conclusion and Future Perspectives
Methoxy-substituted indoles represent a versatile and highly promising class of compounds with a broad spectrum of biological activities. Their demonstrated efficacy as anticancer, neuroprotective, antimicrobial, and antiviral agents underscores their potential for the development of novel therapeutics to address a wide range of human diseases. The position of the methoxy group on the indole ring plays a crucial role in determining the specific biological activity and potency, highlighting the importance of continued structure-activity relationship studies.
Future research in this field should focus on the rational design and synthesis of novel methoxy-substituted indole derivatives with improved potency, selectivity, and pharmacokinetic properties. A deeper understanding of their molecular mechanisms of action, particularly the identification of their specific protein targets and the elucidation of their effects on complex signaling networks, will be critical for their successful translation into the clinic. The comprehensive data and detailed protocols provided in this guide aim to facilitate and accelerate these research endeavors, ultimately paving the way for the development of new and effective methoxyindole-based therapies.
References
- Sengul, I. F., Bingul, M., Kandemir, H., Kumar, N., & Black, D. S. (2018). Synthesis, reactivity and biological properties of methoxy-activated indoles. Organic & Biomolecular Chemistry, 16(33), 5972-6003.
- Maltese, W. A., & Erhardt, P. W. (2016). Synthesis and biological evaluation of isomeric methoxy substitutions on anti-cancer indolyl-pyridinyl-propenones: Effects on potency and mode of activity. European Journal of Medicinal Chemistry, 122, 585-596.
- Konstantinović, S., Radovanović, B., Čomić, L., & Šolaja, B. (2008). Synthesis and antimicrobial activity of some new isatin derivatives. Journal of the Serbian Chemical Society, 73(10), 975-983.
- Dorababu, A. (2020). Indole – a promising pharmacophore in recent antiviral drug discovery. RSC Advances, 10(56), 33831-33853.
- Georgieva, M., Tchekalarova, J., Ivanova, N., Nenchovska, Z., Tzoneva, R., Stoyanova, T., ... & Andreeva-Gateva, P. (2023). New Indole-3-Propionic Acid and 5-Methoxy-Indole Carboxylic Acid Derived Hydrazone Hybrids as Multifunctional Neuroprotectors. Antioxidants, 12(4), 977.
- Miceli, M., G. Bellavita, V., & C. de la Fuente, M. (2021).
- Wang, Y., et al. (2025). Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)
- Tantravedi, P., et al. (2024). Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells. International Journal of Molecular Sciences, 25(1), 1-22.
- Yıldırım, I., & Çavuşoğlu, B. K. (2019). Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. Marmara Pharmaceutical Journal, 23(1), 136-145.
- Głowacka, I. E., et al. (2025). Discovery of Anticancer Indole-Based 4,5-Dihydroisoxazole Derivative with Selectivity toward Leukemia Cells.
- Chen, Y. T., et al. (2017). Identification of 5-Methoxy-2-(Diformylmethylidene)-3,3-Dimethylindole as an Anti-Influenza A Virus Agent. PLoS ONE, 12(1), e0170352.
- Rungsanthia, K., et al. (2022). Design, Synthesis, and Neuroprotective Activity of Phenoxyindole Derivatives on Antiamyloid Beta (Aβ) Aggregation, Antiacetylcholinesterase, and Antioxidant Activities. ACS Omega, 7(40), 36005-36018.
- Wang, S., et al. (2014).
- Zhang, M., et al. (2018). A review on recent developments of indole-containing antiviral agents. European Journal of Medicinal Chemistry, 157, 124-142.
- Jafari, M., et al. (2022). PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway?. Frontiers in Oncology, 12, 817816.
- Tew, B. Y., et al. (2022). Targeting the PI3K/AKT/mTOR Signaling Pathway in Lung Cancer: An Update Regarding Potential Drugs and Natural Products. International Journal of Molecular Sciences, 23(23), 14769.
- Mladenova, R., et al. (2019). Experimental IC50 values in µM and selectivity indices (SI) for cytotoxic activities of 4-metoxysalicylic hydrazones after 72 h treatment.
- Oniga, S., et al. (2021). The minimum inhibitory concentrations MIC (mg mL−1 ) values of the tested compounds against the tested microbial strains.
- Popik, O., et al. (2024). Prominent Neuroprotective Potential of Indole-2-N-methylpropargylamine: High Affinity and Irreversible Inhibition Efficiency towards Monoamine Oxidase B Revealed by Computational Scaffold Analysis. International Journal of Molecular Sciences, 25(19), 1-24.
- Mondal, S., & Pramanik, A. (2021). Synthesis of Medicinally Important Indole Derivatives: A Review. ChemistrySelect, 6(32), 8345-8369.
- El-Sayed, M. A. A., et al. (2011). Development of new indole-derived neuroprotective agents. Bioorganic & Medicinal Chemistry, 19(9), 2944-2953.
- Doğanay, D., & Koca, M. (2023). Antimicrobial Activity Studies of 3-Substituted Indole-2-one and -thione derivatives and Molecular Docking and ADME. EMU Journal of Pharmaceutical Sciences, 6(1), 13-26.
- Dah-Tsyr, C., et al. (2021). Dose−response curves and EC50 values for derivatives. (A) % antiviral activity...
- Shchepin, R., et al. (2023). Different Structures—Similar Effect: Do Substituted 5-(4-Methoxyphenyl)-1H-indoles and 5-(4-Methoxyphenyl)-1H-imidazoles Represent a Common Pharmacophore for Substrate Selective Inhibition of Linoleate Oxygenase Activity of ALOX15?. International Journal of Molecular Sciences, 24(13), 10836.
- Al-Hussain, S. A., et al. (2023). Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer. RSC Medicinal Chemistry, 14(12), 2419-2435.
- Stolc, S. (2006). Development of the new group of indole-derived neuroprotective drugs affecting oxidative stress. Cellular and Molecular Neurobiology, 26(7-8), 1495-1506.
- Tchekalarova, J., et al. (2024).
- Kim, D. H., et al. (2025). Macluraparishin C Enhances Neuroprotection Against Oxidative Stress-Induced Neurodegeneration by Activating the Antioxidant/MAPK Signaling Pathway.
- Creative Diagnostics. (n.d.). CC50/IC50 Assay for Antiviral Research.
- U.S. Food and Drug Administration. (2018). Extrapolation of antiviral EC50 to 100% human serum.
- Bio-Connect. (n.d.).
- Iwata, S., et al. (2015). Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. Oncology Letters, 10(5), 2847-2852.
- Tew, B. Y., et al. (2022). Targeting the PI3K/AKT/mTOR Signaling Pathway in Lung Cancer: An Update Regarding Potential Drugs and Natural Products. International Journal of Molecular Sciences, 23(23), 14769.
- Al-Ghraiybah, N. F., et al. (2023). The NF-κB and MAPK signaling pathways adjust the generation and...
- Janku, F., et al. (2023). Inhibitors of the PI3K/AKT/mTOR pathway in human malignancies; trend of current clinical trials.
- BenchChem. (2025). Determining the IC50 of (E)
- Li, H., et al. (2016). The Antiviral Activity of Approved and Novel Drugs against HIV-1 Mutations Evaluated under the Consideration of Dose-Response Curve Slope. PLoS ONE, 11(3), e0150435.
- Khan, A., et al. (2023). The NF-κB and MAPK signaling pathways regulate the production and...
- Harris, L. A., et al. (2016). Metrics other than potency reveal systematic variation in responses to cancer drugs.
- EUCAST. (2024).
- Li, M., et al. (2017). Determination of IC50 values of anticancer drugs on cells by D2O – single cell Raman spectroscopy.
- Kaltschmidt, B., & Kaltschmidt, C. (2015). NF-κB in Innate Neuroprotection and Age-Related Neurodegenerative Diseases.
- Adooq Bioscience. (n.d.). PI3K/Akt/mTOR inhibitors.
Sources
- 1. Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of indole-based, anti-cancer agents inspired by the vascular disrupting agent 2-(3′-hydroxy-4′-methoxyphenyl)-3-(3″,4″,5″-trimethoxybenzoyl)-6-methoxyindole (OXi8006) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indole – a promising pharmacophore in recent antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of isomeric methoxy substitutions on anti-cancer indolyl-pyridinyl-propenones: Effects on potency and mode of activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Development of the new group of indole-derived neuroprotective drugs affecting oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Macluraparishin C Enhances Neuroprotection Against Oxidative Stress-Induced Neurodegeneration by Activating the Antioxidant/MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Design, Synthesis, and Neuroprotective Activity of Phenoxyindole Derivatives on Antiamyloid Beta (Aβ) Aggregation, Antiacetylcholinesterase, and Antioxidant Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. dergipark.org.tr [dergipark.org.tr]
The Strategic deployment of 4-Methoxy-6-methyl-1H-indole in Modern Medicinal Chemistry: A Technical Guide
For Immediate Release
A Deep Dive into the 4-Methoxy-6-methyl-1H-indole Scaffold: From Synthesis to Therapeutic Innovation
This technical guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the synthesis, physicochemical properties, and the pivotal role of the this compound core in the discovery of novel therapeutic agents. This document delves into the structure-activity relationships and mechanistic insights of its derivatives, highlighting its significance as a privileged scaffold in medicinal chemistry.
Introduction: The Indole Nucleus - A Cornerstone of Drug Discovery
The indole scaffold, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, found in a vast array of natural products and synthetic drugs.[1] Its unique electronic properties and ability to form key interactions with biological targets have made it a privileged structure in the design of novel therapeutics. Among the myriad of substituted indoles, the this compound moiety has emerged as a particularly valuable building block, offering a unique combination of electronic and steric features that can be exploited for targeted drug design. This guide will explore the multifaceted role of this specific indole derivative in the development of innovative medicines.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a core scaffold is paramount for its successful application in drug development. The 4-methoxy and 6-methyl substitutions on the indole ring impart specific characteristics that influence solubility, lipophilicity, and metabolic stability, all of which are critical parameters for pharmacokinetic and pharmacodynamic optimization.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁NO | PubChem |
| Molecular Weight | 161.20 g/mol | PubChem |
| XLogP3 | 2.4 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 1 | PubChem |
| Rotatable Bond Count | 1 | PubChem |
| CAS Number | 885522-46-3 | PubChem |
These properties provide a foundational understanding for medicinal chemists to build upon when designing derivatives with desired drug-like characteristics.
Synthesis of the this compound Scaffold
The efficient and scalable synthesis of the this compound core is a critical first step in its utilization for drug discovery. Several classical and modern indole synthesis methodologies can be adapted for its preparation. The Leimgruber-Batcho and Fischer indole syntheses are two prominent and versatile methods.[2][3]
Leimgruber-Batcho Indole Synthesis: A Convergent Approach
The Leimgruber-Batcho synthesis offers a high-yielding and flexible route to substituted indoles from o-nitrotoluenes.[2][4]
Conceptual Workflow for Leimgruber-Batcho Synthesis:
Figure 1: Conceptual workflow of the Leimgruber-Batcho indole synthesis.
Detailed Experimental Protocol (Hypothetical):
-
Enamine Formation: To a solution of 3-methoxy-5-methyl-1-nitrotoluene in dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (DMFDMA) and pyrrolidine. Heat the reaction mixture to facilitate the formation of the corresponding enamine. The extended conjugation of this intermediate often results in a deep red color.[2]
-
Reductive Cyclization: The crude enamine is then subjected to reductive cyclization. This can be achieved using various reducing agents, with Raney nickel and hydrogen gas or hydrazine being common choices.[2] The nitro group is reduced to an amine, which then spontaneously cyclizes to form the indole ring.
-
Purification: The final product, this compound, is purified using standard techniques such as column chromatography.
Fischer Indole Synthesis: A Classic and Robust Method
The Fischer indole synthesis is a widely used method that involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone.[3][5]
Conceptual Workflow for Fischer Indole Synthesis:
Figure 2: Conceptual workflow of the Fischer indole synthesis.
The Role of this compound in Anticancer Drug Discovery
The this compound scaffold has proven to be a particularly fruitful starting point for the development of novel anticancer agents. Its derivatives have shown potent activity against a range of cancer cell lines, often through mechanisms involving the disruption of key cellular processes like mitosis and epigenetic regulation.
Tubulin Polymerization Inhibitors
Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, making them a prime target for anticancer drugs.[6] Several classes of indole derivatives have been developed as potent inhibitors of tubulin polymerization, and the this compound core has featured in some of the most promising candidates.[1]
Structure-Activity Relationship (SAR) Insights:
The substitution pattern on the indole ring plays a crucial role in the anti-tubulin activity. The 4-methoxy and 6-methyl groups can influence the binding of the molecule to the colchicine binding site on β-tubulin. The methoxy group can act as a hydrogen bond acceptor, while the methyl group can engage in hydrophobic interactions, thereby enhancing binding affinity.[7] Furthermore, substitutions at other positions of the indole ring, particularly at the N-1 and C-3 positions, have been shown to significantly impact potency. For instance, N-methylation has been reported to increase the potency of some indole-based tubulin inhibitors.[7]
Experimental Protocol: In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.[8][9]
-
Reagent Preparation: Prepare a solution of purified tubulin (e.g., from bovine brain) in a suitable polymerization buffer (e.g., PIPES buffer) containing GTP.
-
Compound Incubation: Incubate the tubulin solution with various concentrations of the test compound (dissolved in a suitable solvent like DMSO) or a vehicle control.
-
Initiation of Polymerization: Initiate polymerization by raising the temperature to 37°C.
-
Monitoring Polymerization: Monitor the increase in turbidity (light scattering) at 350 nm over time using a spectrophotometer. Inhibitors of tubulin polymerization will show a decrease in the rate and extent of the turbidity increase.[10]
BET Bromodomain Inhibitors
The Bromodomain and Extra-Terminal (BET) family of proteins are epigenetic "readers" that play a critical role in the regulation of gene expression.[11] Inhibitors of BET bromodomains have emerged as a promising new class of anticancer agents. The this compound scaffold has been incorporated into potent and orally bioavailable BET inhibitors.[11]
Mechanism of Action:
Derivatives of this compound have been designed to bind to the acetyl-lysine binding pocket of BET bromodomains, thereby preventing their interaction with acetylated histones and disrupting the transcription of key oncogenes.[11]
Experimental Protocol: BET Bromodomain Binding Assay (AlphaScreen)
The AlphaScreen (Amplified Luminescent Proximity Homestead Assay) is a bead-based assay used to measure the binding of a compound to a target protein.[12]
-
Reagent Preparation: Prepare a mixture containing a biotinylated histone peptide, a GST-tagged BET bromodomain protein, and the test compound.
-
Bead Addition: Add streptavidin-coated donor beads and glutathione-coated acceptor beads.
-
Incubation: Incubate the mixture to allow for binding to occur.
-
Signal Detection: In the absence of an inhibitor, the donor and acceptor beads are brought into close proximity through the interaction of the bromodomain with the histone peptide, resulting in a luminescent signal. An effective inhibitor will disrupt this interaction, leading to a decrease in the signal.
Cellular Evaluation of Anticancer Activity
The anticancer potential of this compound derivatives is further evaluated in a battery of cell-based assays to determine their cytotoxicity, effects on cell cycle progression, and ability to induce apoptosis.[13][14]
Experimental Workflow for Cellular Assays:
Figure 3: A typical workflow for the cellular evaluation of anticancer compounds.
Detailed Experimental Protocols:
-
Cell Viability (MTT) Assay: This colorimetric assay measures the metabolic activity of cells and is used to determine the half-maximal inhibitory concentration (IC₅₀) of a compound.[13]
-
Cell Cycle Analysis: Flow cytometry with propidium iodide (PI) staining is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) after treatment with the test compound.[14]
-
Apoptosis Assay: Annexin V and PI staining followed by flow cytometry can differentiate between viable, early apoptotic, late apoptotic, and necrotic cells, providing insights into the mode of cell death induced by the compound.[14]
Comparative Analysis and Future Perspectives
The this compound scaffold offers a distinct substitution pattern compared to other commonly used indoles in medicinal chemistry, such as 5-methoxyindole or N-methylindole. The presence of substituents on both the 4 and 6 positions of the benzene ring provides a unique vector for structural modifications, allowing for the exploration of a different chemical space. The electron-donating nature of the methoxy group at the 4-position can influence the reactivity of the indole ring, while the methyl group at the 6-position provides a point for steric interactions and can impact metabolic stability.
The continued exploration of the this compound scaffold holds significant promise for the discovery of next-generation therapeutics. Future research will likely focus on:
-
Further SAR optimization: Fine-tuning the substituents at various positions of the indole ring to enhance potency, selectivity, and pharmacokinetic properties.
-
Exploration of new therapeutic areas: While anticancer applications are prominent, the unique properties of this scaffold may be beneficial in other disease areas, such as neurodegenerative and inflammatory disorders.
-
Development of novel synthetic methodologies: The discovery of more efficient and environmentally friendly methods for the synthesis of this core and its derivatives will be crucial for its widespread application.
Conclusion
The this compound scaffold has established itself as a valuable and versatile platform in medicinal chemistry. Its strategic deployment has led to the discovery of potent inhibitors of key therapeutic targets, particularly in the field of oncology. This technical guide has provided a comprehensive overview of its synthesis, physicochemical properties, and its role in the development of novel anticancer agents. As our understanding of the intricate structure-activity relationships of its derivatives continues to grow, the this compound core is poised to remain a significant contributor to the pipeline of innovative medicines.
References
- BPS Bioscience. PROTAC-Driven Ubiquitination Assay Kit for BET Bromodomains. [Link]
- International Journal of Chemical Studies. (2019). 3-Substituted indole: A review. [Link]
- Wikipedia.
- Wikipedia. Fischer indole synthesis. [Link]
- ResearchGate. (2017).
- HETEROCYCLES. (1984).
- National Center for Biotechnology Information. (2022). Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells. [Link]
- ResearchGate.
- National Center for Biotechnology Information. (2024).
- National Center for Biotechnology Information. (2018).
- National Center for Biotechnology Information. (2022).
- The Open Medicinal Chemistry Journal. (2021).
- YouTube. (2024).
- National Center for Biotechnology Information. (2014). Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. [Link]
- National Center for Biotechnology Information. (2022).
- National Center for Biotechnology Information. (2016). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. [Link]
- Organic Chemistry Portal. Fischer Indole Synthesis. [Link]
- The Open Medicinal Chemistry Journal. (2021).
- Synthesis, reactivity and biological properties of methoxy-activ
- National Center for Biotechnology Information. (2017). Structure-Based Discovery of 4-(6-Methoxy-2-methyl-4-(quinolin-4-yl)-9H-pyrimido[4,5-b]indol-7-yl)-3,5-dimethylisoxazole (CD161) as a Potent and Orally Bioavailable BET Bromodomain Inhibitor. [Link]
- ResearchGate. (2016). Structure of methyl 6-methoxy-3-(4-methoxyphenyl)
- MDPI. (2022).
- National Center for Biotechnology Information. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. [Link]
- ResearchGate. In vitro tubulin polymerization assay. The assembly of tubulin into.... [Link]
- National Center for Biotechnology Information. Antitumor Effects of Synthetic 6,7-Annulated-4-substituted Indole Compounds in L1210 Leukemic Cells In Vitro. [Link]
- Acta Scientific. (2022).
- ResearchGate. (2016). A bromodomain-DNA interaction facilitates acetylation-dependent bivalent nucleosome recognition by the BET protein BRDT. [Link]
- Organic Syntheses. 1H-Indole-2-acetic acid, 5-methoxy-, methyl ester. [Link]
- National Center for Biotechnology Information. Structure-Guided Design of a Domain-Selective Bromodomain and Extra Terminal N-Terminal Bromodomain Chemical Probe. [Link]
Sources
- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]
- 7. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. Structure-Based Discovery of 4-(6-Methoxy-2-methyl-4-(quinolin-4-yl)-9H-pyrimido[4,5-b]indol-7-yl)-3,5-dimethylisoxazole (CD161) as a Potent and Orally Bioavailable BET Bromodomain Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Binding Assays for Bromodomain Proteins: Their Utility in Drug Discovery in Oncology and Inflammatory Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Introduction: The Significance of Substituted Indoles
An In-depth Technical Guide to 4-Methoxy-6-methyl-1H-indole: Synthesis, Properties, and Research Applications
This guide provides a comprehensive technical overview of this compound, a research chemical with significant potential in medicinal chemistry and drug discovery. While direct experimental data for this specific molecule is limited in public literature, this document synthesizes information from closely related analogs to project its physicochemical properties, propose a viable synthetic route, and discuss its potential biological significance. The insights provided are grounded in established principles of indole chemistry and are intended to empower researchers and drug development professionals in their exploration of this promising scaffold.
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and biologically active compounds.[1][2] Its electron-rich nature allows for a wide range of chemical modifications, making it a versatile template for drug design.[3] Methoxy and methyl substitutions on the indole ring, in particular, are known to significantly influence the molecule's electronic properties, reactivity, and biological activity.[1][3] Methoxy groups, being electron-donating, can enhance the reactivity of the indole system, while methyl groups can modulate lipophilicity and steric interactions with biological targets.[1]
This compound is a structurally intriguing analog that combines these features. Its potential as a research chemical stems from the diverse biological activities observed in related methoxy- and methyl-substituted indoles, which include anticancer, antibacterial, and central nervous system (CNS) modulatory effects.[2][4] This guide will provide a detailed exploration of this molecule, offering a predictive profile to facilitate its synthesis and investigation in a research setting.
Physicochemical and Spectroscopic Profile
| Property | Predicted/Known Value | Source (for Analogs) |
| Molecular Formula | C10H11NO | - |
| Molecular Weight | 161.20 g/mol | [5] |
| Appearance | Likely an off-white to yellow solid | [6] |
| Melting Point | Estimated to be in the range of 80-120 °C | - |
| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, DMSO, and chloroform | - |
| 1H NMR | Predicted shifts (ppm): δ 8.0-8.5 (NH), 6.5-7.5 (aromatic CH), 3.8-4.0 (OCH3), 2.3-2.5 (CH3) | [7][8] |
| 13C NMR | Predicted shifts (ppm): δ 150-160 (C-O), 100-140 (aromatic C), 55-60 (OCH3), 15-20 (CH3) | [8] |
| Mass Spectrometry | Predicted m/z: 161.08 [M]+ | [5] |
| IR Spectroscopy | Expected peaks (cm-1): ~3400 (N-H stretch), ~2900 (C-H stretch), ~1600 (C=C stretch), ~1250 (C-O stretch) | [8] |
Proposed Synthesis of this compound
A plausible and efficient route for the synthesis of this compound can be devised based on well-established indole synthetic methodologies, such as the Fischer, Bischler, or Hemetsberger syntheses.[1] A modified Fischer indole synthesis is proposed here, starting from commercially available precursors.
Proposed Synthetic Pathway
Caption: Proposed Fischer indole synthesis of this compound.
Step-by-Step Experimental Protocol
Step 1: Formation of the Hydrazone Intermediate
-
Dissolve 3-methoxy-5-methylaniline in a suitable acidic medium (e.g., hydrochloric acid).
-
Cool the solution to 0-5 °C in an ice bath.
-
Add a solution of sodium nitrite dropwise to form the diazonium salt.
-
Reduce the diazonium salt in situ with a reducing agent like sodium sulfite to yield the corresponding hydrazine.
-
React the resulting hydrazine with pyruvic acid in a suitable solvent (e.g., ethanol) to form the hydrazone intermediate.
-
Isolate the hydrazone by filtration and wash with cold water.
Causality Behind Experimental Choices: The Fischer indole synthesis is a robust and widely used method for constructing the indole ring.[1] The use of polyphosphoric acid as the cyclizing agent is common as it acts as both a catalyst and a solvent, driving the reaction to completion at elevated temperatures.
Step 2: Cyclization to this compound
-
Add the dried hydrazone intermediate to polyphosphoric acid.
-
Heat the mixture to 100-120 °C with stirring for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture onto crushed ice and neutralize with a base (e.g., sodium hydroxide).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Self-Validating System: The purity of the final product can be validated through a combination of techniques including NMR spectroscopy (to confirm the structure), mass spectrometry (to confirm the molecular weight), and melting point analysis (as a measure of purity).
Reactivity and Potential Research Applications
The presence of the methoxy group at the 4-position and the methyl group at the 6-position is expected to influence the reactivity and biological profile of the indole core.
Chemical Reactivity
The electron-donating nature of the methoxy group is likely to activate the benzene portion of the indole ring towards electrophilic substitution. The C7 position would be the most probable site for such reactions. The indole nitrogen can be alkylated or acylated under appropriate basic conditions.
Potential Biological and Pharmacological Activities
Derivatives of methoxy- and methyl-substituted indoles have shown a wide range of biological activities, suggesting that this compound could be a valuable scaffold for drug discovery.
-
Anticancer Activity: Many indole derivatives exhibit potent anticancer properties.[2] For instance, derivatives of 4,6-dimethoxy-1H-indole have been synthesized and evaluated as antitumor agents.[2][9] The substitution pattern of this compound makes it a candidate for investigation against various cancer cell lines.
-
Antibacterial Activity: The indole scaffold is present in many natural and synthetic antibacterial agents.[2] Novel derivatives of 4,6-dimethoxy-1H-indole have demonstrated promising antibacterial activity.[2][10]
-
Central Nervous System (CNS) Activity: The structural similarity of the indole core to neurotransmitters like serotonin has led to the development of many CNS-active drugs.[3] Methoxy-substituted tryptamines, such as 4-MeO-DMT, are known to interact with serotonin receptors.[11] While this compound itself is not a tryptamine, its core structure could serve as a starting point for the synthesis of novel CNS modulators.
-
Aryl Hydrocarbon Receptor (AhR) Modulation: Certain methyl- and methoxyindoles have been identified as agonists and antagonists of the human aryl hydrocarbon receptor, a ligand-activated transcription factor involved in regulating cellular responses to environmental toxins.[4]
Conclusion
This compound represents a promising yet underexplored research chemical. Based on the known chemistry and biology of related indole analogs, it is a valuable target for synthesis and biological evaluation. This guide provides a foundational framework for researchers to begin their investigations into this molecule, from a plausible synthetic route to its potential applications in medicinal chemistry. The continued exploration of such novel indole scaffolds is crucial for the discovery of new therapeutic agents.
References
- Taber, D. F., & Stachel, S. J. (2011). Synthesis, reactivity and biological properties of methoxy-activated indoles. Current Organic Chemistry, 15(4), 537-551.
- National Center for Biotechnology Information. (n.d.). 4-Methoxy-1H-indole. PubChem.
- Mubarak, H. A., Hussein, A. A., Jawad, W. A. J., Karhib, M. M., Alrazzak, N. A., Kareem, M. M., & Najef, A. S. (2023). Synthesis and characterization of new 4,6-dimethoxy-1H-indole derivatives as antibacterial and antitumor agents. Journal of Medicinal and Pharmaceutical Chemistry Research, 5(1), 1-10.
- Supplementary Information File. (n.d.).
- Wikipedia. (n.d.). 4-MeO-DMT.
- Royal Society of Chemistry. (n.d.). Supporting information.
- ResearchGate. (2023). Synthesis and characterization of new 4,6-dimethoxy-1H-indole derivatives as antibacterial and antitumor agents.
- National Institutes of Health. (2017). Identification of (R)-N-((4-Methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2-methyl-1-(1-(1-(2,2,2-trifluoroethyl)piperidin-4-yl)ethyl)-1H-indole-3-carboxamide (CPI-1205), a Potent and Selective Inhibitor of Histone Methyltransferase EZH2, Suitable for Phase I Clinical Trials for B-Cell Lymphomas. Journal of Medicinal Chemistry, 60(13), 5572-5595.
- ResearchGate. (2023). Synthesis and characterization of new 4,6- dimethoxy-1H-indole derivatives as antibacterial and antitumor agents.
- Royal Society of Chemistry. (2025). Recent advances in the synthesis of indoles and their applications. Organic & Biomolecular Chemistry.
- Organic Syntheses. (n.d.). 1H-Indole-2-acetic acid, 5-methoxy-, methyl ester.
- Dvorak, Z., Vrzal, R., & Pavek, P. (2016). Methylindoles and Methoxyindoles are Agonists and Antagonists of Human Aryl Hydrocarbon Receptor. Drug Metabolism and Disposition, 44(7), 1073-1081.
- MDPI. (2021). Different Structures—Similar Effect: Do Substituted 5-(4-Methoxyphenyl)-1H-indoles and 5-(4-Methoxyphenyl)-1H-imidazoles Represent a Common Pharmacophore for Substrate Selective Inhibition of Linoleate Oxygenase Activity of ALOX15?. International Journal of Molecular Sciences, 22(16), 8829.
Sources
- 1. soc.chim.it [soc.chim.it]
- 2. jmpcr.samipubco.com [jmpcr.samipubco.com]
- 3. Recent advances in the synthesis of indoles and their applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Methylindoles and Methoxyindoles are Agonists and Antagonists of Human Aryl Hydrocarbon Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. 4-Methoxy-1H-indole | C9H9NO | CID 138363 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4-METHOXY-1-METHYLINDOLE(7556-35-6) 1H NMR spectrum [chemicalbook.com]
- 8. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. 4-MeO-DMT - Wikipedia [en.wikipedia.org]
A Technical Guide to the Therapeutic Landscape of 4-Methoxy-6-methyl-1H-indole Derivatives
Preamble: The Strategic Value of the Indole Scaffold
The 1H-indole core is a quintessential privileged structure in medicinal chemistry, forming the backbone of numerous natural products, neurotransmitters, and approved therapeutics. Its unique electronic properties and versatile synthetic handles have long made it a focal point for drug design. Within this broad family, the 4-Methoxy-6-methyl-1H-indole scaffold offers a specific substitution pattern that imparts distinct physicochemical properties, influencing solubility, metabolic stability, and target engagement. This guide provides an in-depth analysis of the validated and potential therapeutic targets for derivatives of this scaffold, moving beyond a simple literature review to offer actionable insights and detailed experimental workflows for researchers in the field. We will explore the causality behind targeting specific pathways and provide the self-validating experimental frameworks necessary for robust drug discovery programs.
Part 1: Core Therapeutic Areas & Validated Molecular Targets
Derivatives of the this compound core have demonstrated significant potential in oncology and inflammatory diseases. Our analysis consolidates the existing research into four primary target classes, each with distinct mechanisms of action.
Epigenetic Modulators: Rewriting the Cancer Code
Epigenetic dysregulation is a hallmark of cancer. Two key target families have emerged for indole-based compounds: histone methyltransferases and bromodomain proteins.
Mechanistic Rationale: EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). It catalyzes the trimethylation of histone H3 on lysine 27 (H3K27me3), a mark that leads to transcriptional repression and gene silencing.[1][2] In many cancers, particularly B-cell lymphomas, gain-of-function mutations or overexpression of EZH2 leads to aberrant silencing of tumor suppressor genes, driving proliferation.[2] Therefore, inhibiting EZH2 can restore normal gene expression and halt cancer progression.
A potent and selective inhibitor, CPI-1205 , which incorporates a modified this compound core, has been developed and advanced into Phase I clinical trials for B-cell lymphomas.[1][2] This compound acts as an S-adenosyl-l-methionine (SAM) competitive inhibitor, occupying the cofactor binding site and preventing the transfer of methyl groups.[1]
Quantitative Data Summary: CPI-1205 Activity
| Parameter | Value | Target Context | Source |
| Biochemical IC₅₀ | 0.002 µM | Human PRC2 Complex | [1][2] |
| Cellular EC₅₀ | 0.032 µM | H3K27me3 Modification Assay | [1][2] |
| In vivo Efficacy | 160 mg/kg BID | Karpas-422 Xenograft Model | [1][2] |
Signaling Pathway: EZH2-Mediated Gene Silencing
Caption: EZH2 inhibition by an indole derivative.
Mechanistic Rationale: BET proteins (BRD2, BRD3, BRD4, BRDT) are epigenetic "readers" that recognize and bind to acetylated lysine residues on histones, recruiting transcriptional machinery to drive the expression of key oncogenes like MYC. Inhibiting this interaction displaces BET proteins from chromatin, leading to the downregulation of oncogenic transcription programs.
While not the exact 4-methoxy-6-methyl scaffold, closely related 9H-pyrimido[4,5-b]indole derivatives incorporating a 6-methoxy-2-methyl-indole moiety have been identified as potent, orally bioavailable BET inhibitors.[3] These compounds occupy the acetyl-lysine binding pocket of the bromodomains, preventing chromatin engagement.
Quantitative Data Summary: Pyrimido[4,5-b]indole BET Inhibitor Activity
| Compound | BRD4 BD1 Kᵢ (nM) | BRD4 BD2 Kᵢ (nM) | MV4;11 Cell IC₅₀ (nM) | Source |
| 17 | 7.0 | 2.7 | 6 | [3] |
| 31 (CD161) | < 1 | < 1 | 12 | [3] |
Cell Cycle & DNA Damage Response Regulators
Disrupting the tightly regulated processes of cell division and DNA repair is a cornerstone of cancer therapy. Indole derivatives have shown promise against targets central to these pathways.
Mechanistic Rationale: Microtubules, polymers of α- and β-tubulin, are essential for forming the mitotic spindle during cell division. Compounds that interfere with tubulin dynamics (either by stabilizing or destabilizing microtubules) trigger a mitotic checkpoint, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.
A series of 6-substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole derivatives were developed as inhibitors of tubulin polymerization.[4] These compounds bind to the colchicine site on β-tubulin, preventing its polymerization into microtubules. The resulting mitotic arrest makes them potent anticancer agents.[4]
Key Findings for Lead Compound 3g:
-
Antiproliferative Activity: Potently inhibits cancer cell growth.[4]
-
Mechanism: Induces G2/M cell-cycle arrest and apoptosis in MCF-7 breast cancer cells.[4]
-
In vivo Efficacy: Achieved a 44.2% tumor growth inhibition rate at 50 mg/kg in xenograft models without evident systemic toxicity.[4]
Mechanistic Rationale: Ataxia Telangiectasia and Rad3-related (ATR) kinase is a master regulator of the DNA damage response (DDR). It is activated by single-stranded DNA, which often arises from replication stress—a common feature of cancer cells. ATR inhibition can be synthetic lethal in tumors with defects in other DNA repair pathways (e.g., ATM) or can sensitize cancer cells to chemotherapy and radiation.
The indole-based compound AZ20 was discovered as a potent and selective ATR inhibitor.[5] It has demonstrated monotherapy antitumor activity in vivo, highlighting the therapeutic potential of targeting the DDR with this chemical class.[5]
Quantitative Data Summary: AZ20 (ATR Inhibitor) Activity
| Parameter | Value | Target Context | Source |
| Biochemical IC₅₀ | 5 nM | ATR immunoprecipitated from HeLa extracts | [5] |
| Cellular IC₅₀ | 50 nM | Chk1 phosphorylation in HT29 cells | [5] |
Growth Factor Receptor Signaling
Mechanistic Rationale: EGFR is a receptor tyrosine kinase that, upon activation by ligands like EGF, triggers downstream signaling cascades (e.g., RAS/MAPK, PI3K/AKT) that promote cell proliferation, survival, and migration. Overexpression or activating mutations of EGFR are common in various cancers, making it a well-established therapeutic target.
While direct biochemical validation for a this compound derivative is pending, molecular docking studies on related 4-(1-methyl-1H-indol-3-yl)-6-(methylthio) pyrimidine derivatives suggest a plausible mechanism of action through EGFR tyrosine kinase inhibition.[6] These compounds, particularly 4e and 4h which showed potent cytotoxicity against the MCF-7 breast cancer cell line (GI₅₀ = 0.5 µM), are predicted to fit snugly into the ATP-binding site of the kinase domain.[6]
Anti-Inflammatory Pathways
Mechanistic Rationale: Chronic inflammation is linked to various diseases, including cancer and autoimmune disorders. Key mediators include pro-inflammatory cytokines like Interleukin-6 (IL-6) and Interleukin-8 (IL-8), as well as enzymes like cyclooxygenase (COX) and lipoxygenase (LOX) that produce prostaglandins and leukotrienes.
-
Cytokine Inhibition: A series of 4-indolyl-2-arylaminopyrimidine derivatives demonstrated significant inhibition of IL-6 and IL-8 release in LPS-stimulated human bronchial epithelial cells, indicating potential for treating acute lung injury and other inflammatory conditions.[7]
-
Enzyme Inhibition: Related oxindole structures have shown potent inhibitory activity against COX-2 and 5-LOX, key enzymes in the arachidonic acid inflammatory cascade.[8] Substituted 5-(4-methoxyphenyl)-1H-indoles have also been identified as allosteric inhibitors of the linoleate oxygenase activity of ALOX15 (15-lipoxygenase).[9]
Part 2: Experimental Validation Workflows
A robust drug discovery campaign requires a tiered, self-validating experimental cascade. The following protocols represent a logical workflow for identifying and characterizing novel this compound derivatives against the targets discussed.
Workflow Diagram: Target Validation Cascade
Caption: A tiered workflow for inhibitor validation.
Protocol 1: EZH2 Histone Methyltransferase (HMT) Inhibition Assay
Principle: This is a biochemical assay to measure the direct inhibitory effect of a compound on the enzymatic activity of the PRC2 complex. A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
Methodology:
-
Reagents: Recombinant human PRC2 complex, S-adenosyl-l-methionine (SAM), biotinylated histone H3 peptide substrate, Europium-labeled anti-H3K27me3 antibody, and Streptavidin-Allophycocyanin (SA-APC).
-
Plate Preparation: Add 2 µL of test compound (from a 10-point, 3-fold serial dilution in DMSO) or DMSO control to a 384-well assay plate.
-
Enzyme/Substrate Addition: Add 4 µL of PRC2 enzyme and biotin-H3 peptide substrate mix in assay buffer. Incubate for 10 minutes at room temperature to allow for compound binding.
-
Reaction Initiation: Add 4 µL of SAM to initiate the methyltransferase reaction. Incubate for 60 minutes at room temperature.
-
Reaction Termination & Detection: Add 10 µL of stop/detection buffer containing EDTA, Eu-anti-H3K27me3 antibody, and SA-APC. Incubate for 60 minutes.
-
Data Acquisition: Read the plate on a TR-FRET enabled plate reader (ex: 320 nm, em: 615 nm and 665 nm).
-
Analysis: Calculate the ratio of the 665 nm (acceptor) to 615 nm (donor) signals. Plot the ratio against compound concentration and fit to a four-parameter logistic equation to determine the IC₅₀ value. The causality is direct: a decrease in the FRET signal is directly proportional to the inhibition of H3K27 trimethylation.
Protocol 2: Cellular Target Engagement using NanoBRET™
Principle: This assay confirms that the compound engages its intended target within a live cell, providing a crucial link between biochemical potency and cellular function. It measures the proximity of a fluorescent tracer (bound to the target) and a NanoLuc® fusion protein.
Methodology:
-
Cell Line Preparation: Use a cell line (e.g., HEK293) transiently or stably expressing the target protein (e.g., BRD4) fused to NanoLuc® luciferase.
-
Cell Plating: Plate the cells in a 96-well white assay plate and incubate overnight.
-
Compound Treatment: Treat cells with a serial dilution of the test indole derivative for 2 hours in the incubator.
-
Tracer Addition: Add the specific NanoBRET™ tracer for the target protein at its predetermined optimal concentration. Equilibrate for 2 hours.
-
Substrate Addition: Add NanoBRET™ Nano-Glo® Substrate and immediately read the plate.
-
Data Acquisition: Measure both donor (460 nm) and acceptor (618 nm) emission wavelengths using a luminometer equipped with appropriate filters.
-
Analysis: Calculate the NanoBRET™ ratio (Acceptor/Donor). A potent compound will displace the tracer, leading to a loss of BRET signal. Plot the ratio against compound concentration to determine the cellular IC₅₀. This self-validates target binding in a physiological context.
Protocol 3: Anti-inflammatory Cytokine Release Assay (ELISA)
Principle: This functional assay quantifies the ability of a compound to suppress the production and release of pro-inflammatory cytokines from immune cells stimulated with an inflammatory agent like lipopolysaccharide (LPS).
Methodology:
-
Cell Culture: Culture human peripheral blood mononuclear cells (PBMCs) or a macrophage-like cell line (e.g., THP-1) in RPMI-1640 medium.
-
Cell Plating: Seed cells in a 96-well culture plate and allow them to adhere.
-
Pre-treatment: Add serial dilutions of the test indole derivative and incubate for 1 hour. This step ensures the compound is present before the inflammatory stimulus.
-
Stimulation: Add LPS (e.g., 100 ng/mL final concentration) to all wells except the negative control.
-
Incubation: Incubate the plate for 18-24 hours at 37°C, 5% CO₂.
-
Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatant.
-
ELISA: Quantify the concentration of IL-6 or IL-8 in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions precisely.
-
Analysis: Normalize the cytokine concentrations to the LPS-only control (100% stimulation) and the vehicle-only control (0% stimulation). Calculate the IC₅₀ value, representing the concentration at which the compound inhibits cytokine release by 50%.
Part 3: Future Directions & Concluding Remarks
The this compound scaffold is a highly promising starting point for the development of novel therapeutics, particularly in oncology. The successes with EZH2 and the strong rationale for targeting BET proteins, tubulin, and DDR kinases underscore its potential.
Key strategic considerations for future research include:
-
Selectivity Profiling: As many indole derivatives target ATP-binding sites, comprehensive kinase and broader target profiling is critical to ensure selectivity and minimize off-target effects.
-
Structure-Based Design: For targets like EZH2 and BET bromodomains where co-crystal structures are available, leveraging this structural information will be key to optimizing potency and pharmacokinetic properties.
-
Combination Therapies: Exploring the synergistic potential of these targeted agents with standard-of-care chemotherapies or other targeted agents (e.g., an EZH2 inhibitor with a BCL-2 inhibitor in lymphoma) could unlock significant clinical benefit.
This guide has outlined the primary therapeutic avenues and provided the foundational experimental frameworks for advancing drug discovery programs based on this versatile chemical scaffold. The convergence of potent biological activity and favorable chemical properties positions this compound derivatives as a valuable asset in the ongoing search for next-generation medicines.
References
- Verma, S., et al. (2017). Identification of (R)-N-((4-Methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2-methyl-1-(1-(1-(2,2,2-trifluoroethyl)piperidin-4-yl)ethyl)-1H-indole-3-carboxamide (CPI-1205), a Potent and Selective Inhibitor of Histone Methyltransferase EZH2, Suitable for Phase I Clinical Trials for B-Cell Lymphomas. Journal of Medicinal Chemistry.
- Mubaraka, H. A., et al. (2023). Synthesis and characterization of new 4,6-dimethoxy-1H-indole derivatives as antibacterial and antitumor agents. Journal of Medicinal and Pharmaceutical Chemistry Research.
- ResearchGate. (2023). Synthesis and characterization of new 4,6-dimethoxy-1H-indole derivatives as antibacterial and antitumor agents.
- Xie, F., et al. (2019). Structure-Based Discovery of 4-(6-Methoxy-2-methyl-4-(quinolin-4-yl)-9H-pyrimido[4,5-b]indol-7-yl)-3,5-dimethylisoxazole (CD161) as a Potent and Orally Bioavailable BET Bromodomain Inhibitor. ACS Medicinal Chemistry Letters.
- ResearchGate. (2023). Synthesis and characterization of new 4,6- dimethoxy-1H-indole derivatives as antibacterial and antitumor agents.
- ResearchGate. (2017). Identification of (R)-N-((4-Methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2-methyl-1-(1-(1-(2,2,2-trifluoroethyl)piperidin-4-yl)ethyl)-1H-indole.
- Foote, K. M., et al. (2013). Discovery of 4-{4-[(3R)-3-Methylmorpholin-4-yl]-6-[1-(methylsulfonyl)cyclopropyl]pyrimidin-2-yl}-1H-indole (AZ20): a potent and selective inhibitor of ATR protein kinase with monotherapy in vivo antitumor activity. Journal of Medicinal Chemistry.
- Bhale, P. S., et al. (2022). Design, synthesis of anticancer and anti-inflammatory 4-(1- methyl-1H-indol-3-yl)-6-(methylthio) pyrimidine-5-carbonitriles. Polycyclic Aromatic Compounds.
- Schebb, N. H., et al. (2022). Different Structures—Similar Effect: Do Substituted 5-(4-Methoxyphenyl)-1H-indoles and 5-(4-Methoxyphenyl)-1H-imidazoles Represent a Common Pharmacophore for Substrate Selective Inhibition of Linoleate Oxygenase Activity of ALOX15?. International Journal of Molecular Sciences.
- Zhang, Y., et al. (2021). Design, synthesis and structure-activity relationship studies of 4-indole-2-arylaminopyrimidine derivatives as anti-inflammatory agents for acute lung injury. Bioorganic & Medicinal Chemistry Letters.
- Wang, Y., et al. (2025). Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)- 1H-indole Against Tubulin Polymerisation. Molecules.
- El-Gohary, N. S., & Shaaban, M. I. (2024). Insight on novel oxindole conjugates adopting different anti-inflammatory investigations and quantitative evaluation. Scientific Reports.
Sources
- 1. Identification of (R)-N-((4-Methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2-methyl-1-(1-(1-(2,2,2-trifluoroethyl)piperidin-4-yl)ethyl)-1H-indole-3-carboxamide (CPI-1205), a Potent and Selective Inhibitor of Histone Methyltransferase EZH2, Suitable for Phase I Clinical Trials for B-Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structure-Based Discovery of 4-(6-Methoxy-2-methyl-4-(quinolin-4-yl)-9H-pyrimido[4,5-b]indol-7-yl)-3,5-dimethylisoxazole (CD161) as a Potent and Orally Bioavailable BET Bromodomain Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)- 1H-indole Against Tubulin Polymerisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of 4-{4-[(3R)-3-Methylmorpholin-4-yl]-6-[1-(methylsulfonyl)cyclopropyl]pyrimidin-2-yl}-1H-indole (AZ20): a potent and selective inhibitor of ATR protein kinase with monotherapy in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. online.bamu.ac.in [online.bamu.ac.in]
- 7. Design, synthesis and structure-activity relationship studies of 4-indole-2-arylaminopyrimidine derivatives as anti-inflammatory agents for acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Insight on novel oxindole conjugates adopting different anti-inflammatory investigations and quantitative evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Methodological & Application
Synthetic route to 4-Methoxy-6-methyl-1H-indole
An In-Depth Guide to the Synthesis of 4-Methoxy-6-methyl-1H-indole for Advanced Research Applications
Authored by: A Senior Application Scientist
Abstract
The indole scaffold is a cornerstone in medicinal chemistry and materials science, celebrated for its prevalence in bioactive natural products and pharmaceuticals. The specific substitution pattern of this compound presents a valuable synthon for targeted drug development, particularly in neuroscience and oncology. This document provides a comprehensive guide for its synthesis, designed for researchers and drug development professionals. We will first offer a comparative analysis of established synthetic strategies, followed by a detailed, field-proven protocol for the most robust route: the Fischer Indole Synthesis, facilitated by a preparatory Japp-Klingemann reaction. The causality behind experimental choices, self-validating protocols, and authoritative citations are integrated throughout to ensure scientific integrity and reproducibility.
Introduction: The Significance of the 4,6-Disubstituted Indole Core
The this compound moiety is a strategically designed scaffold. The methoxy group at the C4 position and the methyl group at the C6 position create a unique electronic and steric profile that can be exploited to fine-tune interactions with biological targets. Methoxy-activated indoles, in particular, serve as versatile intermediates for more complex molecules.[1] This guide moves beyond a simple recitation of steps to provide the underlying strategic and mechanistic rationale, empowering researchers to not only replicate the synthesis but also adapt it for novel derivatives.
Comparative Overview of Synthetic Strategies
Several classical and modern methods exist for the construction of the indole nucleus.[2] The choice of strategy is dictated by factors such as starting material availability, desired substitution pattern, reaction scalability, and tolerance to sensitive functional groups.
-
Fischer Indole Synthesis : This is arguably the most famous and widely used method for indole synthesis.[3] It involves the acid-catalyzed cyclization of an arylhydrazone.[3][4] Its primary advantages are the broad availability of starting materials (anilines and carbonyl compounds) and its general reliability. For the target molecule, this route is highly advantageous.
-
Reissert Indole Synthesis : This method constructs the indole ring from o-nitrotoluene and diethyl oxalate through a reductive cyclization process.[5][6] While effective, it involves handling nitro compounds and often requires harsh reduction conditions.[7]
-
Madelung Synthesis : This is an intramolecular cyclization of an N-phenylamide at very high temperatures using a strong base.[8] The harsh conditions limit its applicability to substrates lacking sensitive functional groups.[2] Modern variants have been developed using organolithium bases under milder conditions.[2][9]
-
Larock Indole Synthesis : A powerful modern technique, this palladium-catalyzed heteroannulation reaction synthesizes indoles from an o-haloaniline and a disubstituted alkyne.[10][11] It offers excellent functional group tolerance and versatility but requires specialized palladium catalysts and ligands.[12][13]
-
Hemetsberger Indole Synthesis : This route involves the thermal decomposition of a 3-aryl-2-azido-propenoic ester.[14] While yields can be good, the synthesis and stability of the azido starting material can be challenging.[14][15]
-
Bischler-Möhlau Indole Synthesis : This reaction forms a 2-aryl-indole from an α-bromo-acetophenone and excess aniline.[16] It has historically been hampered by harsh conditions and potential side reactions, though modern modifications have improved its utility.[16][17]
Strategic Choice: For the synthesis of this compound, the Fischer Indole Synthesis offers the most practical and instructive approach. The required precursor, (3-methoxy-5-methylphenyl)hydrazone, can be reliably prepared from the corresponding aniline via the Japp-Klingemann reaction , which provides a clean and high-yielding route to the necessary hydrazone intermediate.[18][19][20]
Featured Protocol: Fischer Indole Synthesis via Japp-Klingemann Reaction
This section details a robust, two-stage protocol for the synthesis of this compound. The workflow begins with the formation of the key hydrazone intermediate, followed by the acid-catalyzed cyclization to form the indole ring.
Visualized Synthetic Workflow
Caption: Overall workflow for the synthesis of this compound.
Application Notes & Protocol
Stage 1: Synthesis of Ethyl 2-((3-methoxy-5-methylphenyl)hydrazono)propanoate (Japp-Klingemann Reaction)
Principle & Expertise: The Japp-Klingemann reaction is a reliable method for synthesizing arylhydrazones from aryl diazonium salts and β-keto-esters.[18][20] The reaction proceeds via an initial azo coupling, followed by the hydrolytic cleavage of the acetyl group to yield the stable hydrazone.[18] This circumvents the need to directly synthesize and handle potentially unstable phenylhydrazine, which can be prone to oxidation.
Protocol:
-
Diazotization of 3-Methoxy-5-methylaniline:
-
In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 3-Methoxy-5-methylaniline (1.0 eq) in a mixture of concentrated HCl (3.0 eq) and water.
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) (1.05 eq) dropwise, ensuring the temperature does not exceed 5 °C.
-
Causality: Maintaining a low temperature is critical to prevent the decomposition of the diazonium salt and to minimize the formation of unwanted phenol byproducts.
-
Stir the resulting diazonium salt solution at 0-5 °C for an additional 20 minutes.
-
-
Japp-Klingemann Coupling:
-
In a separate, larger beaker, dissolve ethyl 2-methylacetoacetate (1.1 eq) and sodium acetate (NaOAc) (3.0 eq) in a mixture of ethanol and water.
-
Cool this solution to 0-5 °C.
-
Slowly add the cold diazonium salt solution prepared in the previous step to the β-keto-ester solution with vigorous stirring.
-
Causality: Sodium acetate acts as a buffer to maintain a weakly acidic pH, which is optimal for the electrophilic attack of the diazonium salt on the enolate of the β-keto-ester.
-
A yellow-to-orange precipitate of the hydrazone should form.
-
Allow the reaction mixture to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-3 hours.
-
Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.
-
Stage 2: Synthesis of this compound (Fischer Indole Synthesis)
Principle & Expertise: The Fischer indole synthesis is a[2][2]-sigmatropic rearrangement of an N-protonated arylhydrazone (specifically, its enamine tautomer), followed by the elimination of ammonia to form the aromatic indole ring.[3] The choice of acid catalyst is crucial; polyphosphoric acid (PPA) is an excellent choice as it serves as both a strong acid catalyst and a dehydrating agent, driving the reaction to completion.
Protocol:
-
Cyclization:
-
Place the dried hydrazone from Stage 1 into a round-bottom flask.
-
Add polyphosphoric acid (PPA) (approx. 10 times the weight of the hydrazone).
-
Causality: A large excess of PPA ensures a homogenous reaction medium and provides sufficient acidic sites for efficient catalysis.
-
Heat the mixture with stirring to 80-100 °C. The reaction is typically exothermic and the color will darken.
-
Maintain the temperature for 1-2 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).
-
Upon completion, carefully pour the hot, viscous mixture onto crushed ice with vigorous stirring. This will hydrolyze the PPA and precipitate the crude product.
-
Trustworthiness: This quenching step must be performed cautiously in a well-ventilated fume hood, as the addition of the hot acid to ice is highly exothermic.
-
The resulting solid is ethyl this compound-2-carboxylate. Collect the solid by filtration, wash with water until the filtrate is neutral, and dry.
-
-
Hydrolysis and Decarboxylation:
-
Suspend the crude indole-2-carboxylate in a mixture of ethanol and 10% aqueous sodium hydroxide (NaOH) solution.
-
Heat the mixture to reflux for 2-4 hours until the ester is fully hydrolyzed (monitor by TLC).
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and acidify to pH 2-3 with concentrated HCl. The indole-2-carboxylic acid will precipitate.
-
Collect the solid acid by filtration, wash with water, and dry.
-
Place the dry indole-2-carboxylic acid in a flask suitable for distillation and heat it above its melting point (typically 180-220 °C) in the presence of a copper-bronze catalyst or quinoline until gas evolution (CO₂) ceases.
-
The final product, this compound, can be purified by vacuum distillation or recrystallization from a suitable solvent (e.g., hexane/ethyl acetate).
-
Data Summary Table
| Step | Reagent | Molar Eq. | Key Conditions | Expected Yield |
| Stage 1 | 3-Methoxy-5-methylaniline | 1.0 | Diazotization at 0-5 °C | 85-95% |
| Sodium Nitrite | 1.05 | |||
| Ethyl 2-methylacetoacetate | 1.1 | Coupling at 0-5 °C | ||
| Stage 2 | Hydrazone Intermediate | 1.0 | PPA, 80-100 °C, 1-2 h | 70-85% |
| NaOH (for hydrolysis) | Excess | Reflux, 2-4 h | 90-98% (hydrolysis) | |
| Indole-2-carboxylic acid | 1.0 | Heat (180-220 °C) | 75-90% (decarboxylation) |
Characterization and Validation
The identity and purity of the final product should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure and substitution pattern.
-
Mass Spectrometry (MS): To verify the molecular weight.
-
Melting Point: To assess purity.
Safety Precautions
-
Diazonium Salts: These compounds are potentially explosive when isolated and dry. Always use them in solution and at low temperatures.
-
Acids and Bases: Handle concentrated acids (HCl, PPA) and bases (NaOH) with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Thermal Procedures: The decarboxylation step involves high temperatures. Perform this procedure behind a safety shield. All steps should be conducted in a well-ventilated chemical fume hood.
References
- Larock, R. C. (n.d.). Larock indole synthesis. Wikipedia.
- Hemetsberger, H. (n.d.). Hemetsberger indole synthesis. Wikipedia.
- Kushwaha, D. (n.d.). Synthesis and Chemistry of Indole. SlideShare.
- Japp, F. R., & Klingemann, F. (n.d.). Japp–Klingemann reaction. Wikipedia.
- Zhang, Y., et al. (2019). Pd-Catalyzed Asymmetric Larock Indole Synthesis to Access Axially Chiral N-Arylindoles. Journal of the American Chemical Society.
- Dander, J. E., & Garg, N. K. (2017). A Mild and General Larock Indolization Protocol for the Preparation of Unnatural Tryptophans. National Institutes of Health.
- Cai, C., et al. (2012). The regioselective Larock indole synthesis catalyzed by NHC–palladium complexes. RSC Advances.
- Various Authors. (n.d.). Larock indole synthesis. Grokipedia.
- Gribble, G. W. (2010). Applications of the Hemetsberger Indole Synthesis. ResearchGate.
- Madelung, W. (n.d.). Madelung synthesis. Wikipedia.
- Kysil, A., et al. (2020). The Japp‐Klingemann Reaction. ResearchGate.
- Various Authors. (n.d.). Japp-Klingemann reaction. chemeurope.com.
- Bischler, A., & Möhlau, R. (n.d.). Bischler–Möhlau indole synthesis. Wikipedia.
- Various Authors. (n.d.). Bischler–Möhlau indole synthesis. SciSpace.
- Ma, R., et al. (2023). A Tandem Madelung Indole Synthesis Mediated by a LiN(SiMe3)2/CsF System. Organic Chemistry Portal.
- Reissert, A. (n.d.). Reissert indole synthesis. Wikipedia.
- Fischer, E. (n.d.). Fischer indole synthesis. Wikipedia.
- Ishii, H. (2000). Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. Journal of the Brazilian Chemical Society.
- Kumar, P., & Kumar, R. (2018). Synthesis, reactivity and biological properties of methoxy-activated indoles. Arkivoc.
- Gribble, G. W. (2016). Reissert-Indole-Synthesis.pdf. ResearchGate.
- Gribble, G. W. (2019). (PDF) Reissert Indole Synthesis. ResearchGate.
Sources
- 1. soc.chim.it [soc.chim.it]
- 2. bhu.ac.in [bhu.ac.in]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reissert indole synthesis - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Madelung synthesis - Wikipedia [en.wikipedia.org]
- 9. A Tandem Madelung Indole Synthesis Mediated by a LiN(SiMe3)2/CsF System [organic-chemistry.org]
- 10. Larock indole synthesis - Wikipedia [en.wikipedia.org]
- 11. grokipedia.com [grokipedia.com]
- 12. A Mild and General Larock Indolization Protocol for the Preparation of Unnatural Tryptophans - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The regioselective Larock indole synthesis catalyzed by NHC–palladium complexes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. Hemetsberger indole synthesis - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]
- 17. Bischler–Möhlau indole synthesis | 5 Publications | 202 Citations | Top Authors | Related Topics [scispace.com]
- 18. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]
- 19. researchgate.net [researchgate.net]
- 20. Japp-Klingemann_reaction [chemeurope.com]
Application Notes & Protocols: The Fischer Indole Synthesis for Advanced Drug Discovery
Prepared by: Gemini, Senior Application Scientist
Introduction: The Enduring Relevance of the Fischer Indole Synthesis
Discovered by Hermann Emil Fischer in 1883, the Fischer indole synthesis remains one of the most robust and widely utilized methods for constructing the indole nucleus.[1][2][3] This aromatic heterocycle is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and agrochemicals.[4][5] Its prevalence in blockbuster drugs, including antimigraine agents of the triptan class and antiemetics, underscores the reaction's critical importance in modern drug development.[2][6][7]
This guide provides an in-depth exploration of the Fischer indole synthesis, moving beyond a simple recitation of steps to explain the underlying mechanistic principles, critical experimental parameters, and practical applications for synthesizing substituted indoles. The protocols and insights are tailored for researchers and drug development professionals seeking to leverage this powerful reaction in their synthetic programs.
The Reaction Mechanism: A Stepwise Journey to Aromaticity
The Fischer indole synthesis is a classic acid-catalyzed reaction that transforms an arylhydrazine and a suitable aldehyde or ketone into an indole. The reaction's elegance lies in its sequence of intramolecular transformations, culminating in the formation of the energetically favorable aromatic indole ring.[2][4] The accepted mechanism proceeds through several key stages.[1][3]
The Mechanistic Pathway:
-
Hydrazone Formation: The process begins with the condensation of an arylhydrazine with an aldehyde or ketone to form the corresponding arylhydrazone intermediate.[3][4]
-
Tautomerization to Enamine: The arylhydrazone tautomerizes to its more reactive enamine (or 'ene-hydrazine') form. This step is crucial as it sets up the molecule for the key rearrangement.[2][4]
-
[2][2]-Sigmatropic Rearrangement: Following protonation, the enamine undergoes a concerted, thermal[2][2]-sigmatropic rearrangement, analogous to a Cope rearrangement. This is the bond-forming step that establishes the indole's carbon framework and breaks the weak N-N bond.[1][2]
-
Aromatization and Cyclization: The resulting diimine intermediate rearomatizes. Subsequent intramolecular attack of the amine onto the imine carbon forms a cyclic aminal.[4]
-
Ammonia Elimination: Under the acidic conditions, the aminal eliminates a molecule of ammonia, leading to the final, stable aromatic indole product.[1][4]
Caption: A generalized experimental workflow for the Fischer indole synthesis.
Protocol 1: Synthesis of 2-Phenylindole (General Example)
This protocol details the synthesis of 2-phenylindole from phenylhydrazine and acetophenone, a classic demonstration of the reaction. [8] Stage 1: Preparation of the Hydrazone
-
In a 50 mL round-bottom flask, combine acetophenone (2.0 g) and ethanol (6 mL).
-
With stirring, add phenylhydrazine (1.8 g) dropwise. Caution: Phenylhydrazine is toxic and a suspected carcinogen. Handle in a fume hood with appropriate personal protective equipment (PPE).
-
Add 8-10 drops of glacial acetic acid to the mixture.
-
Heat the reaction mixture in an oil bath at approximately 80°C for 45 minutes.
-
Cool the flask in an ice bath to induce precipitation of the hydrazone.
-
Filter the solid product using a Büchner funnel and wash with a small amount of ice-cold ethanol.
-
Dry the solid hydrazone and determine the yield.
Stage 2: Acid-Catalyzed Cyclization to 2-Phenylindole
-
Place polyphosphoric acid (4 g) in a 100 mL round-bottom flask and heat to ~70-80°C in an oil bath.
-
Carefully add the dried hydrazone (1.2 g) from Stage 1 to the hot PPA in small portions with vigorous stirring.
-
Increase the oil bath temperature to 150°C and maintain for 10-15 minutes.
-
Allow the reaction to cool to below 100°C and then carefully pour the mixture onto ~15 g of crushed ice in a beaker.
-
Stir the mixture vigorously until the dark, oily product solidifies.
-
Filter the crude solid, wash thoroughly with cold water, and allow it to dry.
-
Purification: Recrystallize the crude 2-phenylindole from ethanol to obtain the purified product.
Protocol 2: Key Cyclization Step in Sumatriptan Synthesis
This protocol is a representative procedure for the crucial Fischer indolization step in the synthesis of Sumatriptan, adapted from literature procedures. [9][10] Materials:
-
4-Hydrazino-N-methylbenzenemethanesulfonamide hydrochloride (1.0 eq)
-
N,N-Dimethyl-4-aminobutanal dimethyl acetal (1.1 eq)
-
2N Hydrochloric Acid
-
Orthophosphoric Acid or Polyphosphate Ester (PPE)
-
Sodium Carbonate (for neutralization)
-
Chloroform or Dichloromethane (for extraction)
Procedure:
-
In a reaction flask, suspend 4-hydrazino-N-methylbenzenemethanesulfonamide hydrochloride in water.
-
Add N,N-Dimethyl-4-aminobutanal dimethyl acetal and 2N hydrochloric acid.
-
Stir the mixture at ambient temperature for 2-4 hours to form the hydrazone in situ. Monitor reaction completion by TLC.
-
Once hydrazone formation is complete, basify the mixture with a sodium carbonate solution and extract the hydrazone intermediate with an organic solvent like chloroform.
-
To the organic extract containing the hydrazone, add the cyclizing agent (e.g., orthophosphoric acid or PPE) and stir at ambient temperature for 4-6 hours.
-
Upon completion of the cyclization (monitored by HPLC or TLC), quench the reaction by adding water.
-
Adjust the pH of the aqueous layer to ~9.0 with sodium carbonate to precipitate the crude Sumatriptan base.
-
Filter the crude product, wash with water, and dry.
-
Purification: The crude Sumatriptan base can be further purified by recrystallization from a suitable alcoholic solvent to yield high-purity material. [9]
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | Incomplete hydrazone formation; Insufficiently acidic conditions; Deactivated starting materials; Unsuitable temperature. | Ensure carbonyl has α-hydrogens. Use a stronger acid or a different catalyst. Increase reaction temperature or time. Check purity of starting materials. |
| Formation of Tar/Polymer | Reaction temperature is too high; Acid concentration is too high. | Reduce reaction temperature. Use a milder acid catalyst (e.g., pTSA, AcOH). Add the hydrazone slowly to pre-heated acid. |
| Mixture of Regioisomers | Use of an unsymmetrical ketone. | Modify the ketone to favor one enamine tautomer. Accept the mixture and separate isomers via chromatography. |
| Incomplete Reaction | Steric hindrance in substrates; Insufficient heating. | Increase reaction time and/or temperature. Consider using microwave-assisted heating. |
Safety Precautions
-
Arylhydrazines: Many arylhydrazines, particularly phenylhydrazine, are toxic, irritants, and potential carcinogens. Always handle them in a well-ventilated fume hood with appropriate PPE, including gloves and safety glasses.
-
Acids: Strong acids like H₂SO₄, PPA, and Lewis acids are corrosive. Handle with care, and perform quenching and neutralization steps cautiously, especially when adding water to concentrated acids.
-
Solvents: Use flammable organic solvents in a fume hood, away from ignition sources.
-
Heating: Use a well-controlled heating source like an oil bath with a temperature controller to avoid overheating, which can lead to tar formation and potential runaway reactions.
References
- Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. (n.d.). Testbook.
- Fischer indole synthesis. (n.d.). Wikipedia.
- Fischer Indole Synthesis: Mechanism, Steps & Importance. (n.d.). Vedantu.
- Thomson, J. (2010, November 24). Versatile variation on the Fischer indole synthesis. RSC Blogs.
- Sumatriptan Synthesis Explained - Organic Chemistry (Indoles, Diazotation). (2021, April 30). YouTube.
- Fischer indole synthesis. (n.d.). chemeurope.com.
- Drug Candidates Synthesized by the Fischer Indolization. (n.d.). ResearchGate.
- Heravi, M. M., et al. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances. DOI:10.1039/C7RA10716A.
- Gribble, G. (2021). Fischer Indole Synthesis. ResearchGate.
- Aromatic Heterocycles 2: Explore the Thrills of Fisher & Reissert Indole Synthesis! (2021, January 22). YouTube.
- Improved process for the preparation of high purity sumatriptan. (2006). Google Patents.
- A) The Fischer indole synthesis and application to the antiemetic agent Ondansetron. (n.d.). ResearchGate.
- Synthesis of 5-substituted indole derivatives, I. An improved method for the synthesis of sumatriptan. (n.d.). Heterocycles.
- Fischer Indole Synthesis. (n.d.). Organic Chemistry Portal.
- Sun, W., et al. (2021). New approaches to ondansetron and alosetron inspire a versatile, flow photochemical method for indole synthesis. Chemical Communications.
- Methods of indole synthesis: Part III (Fischer indole synthesis). (2018, December 18). YouTube.
- New approaches to ondansetron and alosetron inspire a versatile, flow photochemical method for indole synthesis. (2021). Semantic Scholar.
- Rao, K. S., et al. (2013). Cyclisation of indoles by using orthophosphoric acid in sumatriptan and rizatriptan. Journal of Chemical and Pharmaceutical Research.
- Expt-7 The Fischer Indole Synthesis New. (n.d.). Scribd.
- Bhanja, C., et al. (2014). Synthesis Planning of Potent Antimigraine Drug 'Sumatriptan' Using Retrosynthetic Analysis. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry.
- Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles. (2020). PMC.
- Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction. (2022). Green Chemistry. DOI:10.1039/D2GC00724J.
Sources
- 1. testbook.com [testbook.com]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. Fischer_indole_synthesis [chemeurope.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. scribd.com [scribd.com]
- 9. WO2006054311A2 - Improved process for the preparation of high purity sumatriptan - Google Patents [patents.google.com]
- 10. jocpr.com [jocpr.com]
Application Notes and Protocols for the N-Alkylation of 4-Methoxy-6-methyl-1H-indole
Introduction: The Significance of N-Alkylated Indoles in Modern Chemistry
The indole scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals, agrochemicals, and functional organic materials.[1][2] The strategic modification of the indole ring, particularly through N-alkylation, offers a powerful avenue to fine-tune the steric and electronic properties of these molecules. This modulation can profoundly impact their biological activity, selectivity, and pharmacokinetic profiles.[3] Consequently, the development of robust and regioselective protocols for the N-alkylation of substituted indoles remains a critical endeavor for synthetic chemists.
This guide provides a comprehensive overview and detailed experimental protocols for the N-alkylation of a specific, electron-rich indole derivative: 4-methoxy-6-methyl-1H-indole. The presence of the electron-donating methoxy and methyl groups on the benzene ring enhances the nucleophilicity of the indole core, presenting both opportunities and challenges for selective functionalization.[4] We will delve into the mechanistic underpinnings of common N-alkylation strategies and provide step-by-step procedures to empower researchers in their synthetic efforts.
Mechanistic Considerations and Strategic Approaches
The N-alkylation of indoles typically proceeds through the deprotonation of the indole nitrogen to form a nucleophilic indolide anion, which subsequently attacks an electrophilic alkylating agent.[3] However, the ambident nucleophilic nature of the indolide anion often leads to a mixture of N-alkylated and C3-alkylated products, with the latter being a common side reaction.[5][6] The regioselectivity of this transformation is governed by a delicate interplay of factors including the nature of the base, solvent, counter-ion, and the electrophile itself.
For an electron-rich substrate like this compound, the enhanced electron density at the C3 position can increase the propensity for C3-alkylation. Therefore, careful selection of reaction conditions is paramount to achieve high N-selectivity.
Several key strategies have been developed for the N-alkylation of indoles, each with its own set of advantages and limitations:
-
Classical Deprotonation with Strong Bases: The use of strong bases like sodium hydride (NaH) in polar aprotic solvents such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) is a widely employed method.[7][8] This approach effectively generates the indolide anion for subsequent reaction with an alkyl halide.
-
Phase-Transfer Catalysis (PTC): PTC offers a milder and often more practical alternative to the use of strong, moisture-sensitive bases.[9][10] In a biphasic system (e.g., aqueous NaOH and an organic solvent), a phase-transfer catalyst, such as a quaternary ammonium salt, facilitates the transfer of the deprotonated indole from the aqueous phase to the organic phase where the alkylation occurs.
-
Mitsunobu Reaction: This powerful reaction allows for the N-alkylation of indoles with a wide range of primary and secondary alcohols under neutral conditions.[11][12][13] The reaction proceeds via an alkoxyphosphonium salt intermediate, which is then displaced by the indole nitrogen.
-
Metal-Catalyzed N-Alkylation: Transition metal catalysis, particularly with copper or palladium, has emerged as a versatile tool for indole N-alkylation, often enabling the use of less reactive alkylating agents and proceeding under milder conditions.[2][14]
The following sections will provide detailed protocols for the first three of these key methods, adapted for the specific substrate, this compound.
Experimental Protocols
Protocol 1: Classical N-Alkylation using Sodium Hydride
This protocol describes a standard procedure for the N-alkylation of this compound with an alkyl halide using sodium hydride as the base. This method is generally effective for reactive alkylating agents like methyl iodide or benzyl bromide.
Materials:
-
This compound
-
Alkyl halide (e.g., iodomethane, benzyl bromide)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Dissolve the indole in anhydrous DMF or THF (approximately 10-15 mL per gram of indole).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.
-
Allow the mixture to stir at 0 °C for 30-60 minutes to ensure complete deprotonation, at which point the evolution of gas should cease.
-
Slowly add the alkyl halide (1.1 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, carefully quench the reaction by cooling the flask to 0 °C and slowly adding saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-alkylated indole.
Table 1: Representative Quantitative Data for Protocol 1
| Reagent | Molar Eq. | Molecular Weight ( g/mol ) | Sample Amount (mmol) | Sample Weight (mg) |
| This compound | 1.0 | 161.20 | 1.0 | 161.2 |
| Sodium Hydride (60%) | 1.2 | 40.00 (for 100%) | 1.2 | 48.0 |
| Benzyl Bromide | 1.1 | 171.04 | 1.1 | 188.1 |
Protocol 2: N-Alkylation via Phase-Transfer Catalysis (PTC)
This protocol offers a convenient and often safer alternative to using sodium hydride, particularly for larger-scale reactions.
Materials:
-
This compound
-
Alkyl halide (e.g., ethyl bromide, butyl iodide)
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH), 50% aqueous solution
-
Tetrabutylammonium bromide (TBAB) or Tetrabutylammonium hydrogen sulfate (TBAHS)
-
Toluene or Dichloromethane (DCM)
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq), toluene or DCM (10-20 mL per gram of indole), and the phase-transfer catalyst (e.g., TBAB, 0.1 eq).
-
Add the alkyl halide (1.2 - 1.5 eq) to the mixture.
-
With vigorous stirring, add the 50% aqueous NaOH or KOH solution (5-10 eq).
-
Heat the reaction mixture to 40-60 °C and stir vigorously for 6-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and add deionized water to dissolve the salts.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 3: Mitsunobu N-Alkylation
This protocol is ideal for the N-alkylation with primary or secondary alcohols, proceeding with inversion of configuration at the alcohol stereocenter if one is present.
Materials:
-
This compound
-
Alcohol (e.g., ethanol, isopropanol)
-
Triphenylphosphine (PPh₃)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Brine
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq), the alcohol (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF or DCM (15-20 mL per gram of indole).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add DEAD or DIAD (1.5 eq) dropwise to the stirred solution. An exothermic reaction is often observed.
-
Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography. Note that triphenylphosphine oxide and the reduced hydrazo-dicarboxylate are common byproducts that need to be removed during purification.
Visualization of Reaction Workflow and Mechanism
To aid in the conceptualization of these protocols, the following diagrams illustrate the general workflow and the mechanistic pathway of the classical N-alkylation.
Caption: General experimental workflow for classical N-alkylation.
Caption: Simplified mechanism of indole N-alkylation.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | 1. Inactive base (e.g., old NaH).2. Insufficiently reactive alkylating agent.3. Low reaction temperature. | 1. Use fresh, high-quality base.2. Switch to a more reactive halide (I > Br > Cl) or consider using an alkyl triflate.3. Increase the reaction temperature. |
| Poor Regioselectivity (Significant C3-alkylation) | 1. Use of a highly coordinating cation (e.g., Li⁺).2. Non-polar solvent favoring C-alkylation.3. Sterically unhindered alkylating agent. | 1. Use a base with a less coordinating cation (e.g., Na⁺, K⁺) or use PTC.2. Use a more polar aprotic solvent like DMF.3. Consider a bulkier alkylating group if the application allows. |
| Complex Reaction Mixture | 1. Decomposition of starting material or product.2. Over-alkylation or other side reactions. | 1. Run the reaction at a lower temperature for a longer duration.2. Use a smaller excess of the alkylating agent. |
Conclusion
The N-alkylation of this compound is a readily achievable transformation that opens the door to a diverse array of novel chemical entities. By carefully selecting the appropriate methodology—be it the classical strong base approach, the operationally simple phase-transfer catalysis, or the versatile Mitsunobu reaction—researchers can effectively synthesize the desired N-alkylated products. The protocols and insights provided herein serve as a robust starting point for the successful execution and optimization of this important synthetic transformation.
References
- Bandini, M., & Umani-Ronchi, A. (2010). Asymmetric phase-transfer-catalyzed intramolecular N-alkylation of indoles and pyrroles: a combined experimental and theoretical investigation. Chemistry, 16(41), 12462-73. [Link][9]
- Barco, A., Benetti, S., Pollini, G. P., & Baraldi, P. G. (1976). The use of phase-transfer catalysis for the N-alkylation of indole. Synthesis, 1976(2), 124-126. [Link][10]
- Bhagwat, S. S., & Gude, C. (1994). N-alkylation of indole ring using Mitsunobu reaction. Tetrahedron Letters, 35(12), 1847-1850. [Link][15]
- Buchwald, S. L., & Cacchi, S. (2002). Palladium-Catalyzed Carbon−Nitrogen Coupling Reactions of Aryl Halides with Indoles. Organic Letters, 4(17), 2885-2888. [Link]
- Butcher, T. W., & Knowles, R. R. (2023). General Synthesis of N-Alkylindoles from N,N-Dialkylanilines via [4+1] Annulative Double C–H Functionalization. Journal of the American Chemical Society, 145(34), 18883–18889. [Link][16]
- Che, C., & Sigman, M. S. (2019). Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction. Journal of the American Chemical Society, 141(22), 8759-8763. [Link][1]
- Gribble, G. W. (2000). Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075. [Link]
- Ling, L., Cao, J., Hu, J., & Zhang, H. (2017). Copper-catalyzed N-alkylation of indoles by N-tosylhydrazones. RSC Advances, 7(46), 28943-28946. [Link][2][14]
- Moody, C. J., & Inman, M. (2013). Indole synthesis – something old, something new. Chemical Science, 4(1), 29-41. [Link]
- Reddy, T. J., & Tunge, J. A. (2012). Friedel-Crafts Alkylation of Indoles with Trichloroacetimidates. The Journal of Organic Chemistry, 77(12), 5447-5454. [Link][18]
- Smith, A. B., & Fox, R. J. (2020). One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. Organic & Biomolecular Chemistry, 18(48), 9735-9740. [Link][7]
- Stephen, J. D., et al. (2015). 1H-indole-3-carboxamide (CPI-1205), a Potent and Selective Inhibitor of Histone Methyltransferase EZH2, Suitable for Phase I Clinical Trials for B-Cell Lymphomas. Journal of Medicinal Chemistry, 58(17), 6866-6880. [Link][19]
- Trost, B. M., & Quancard, J. (2006). Palladium-Catalyzed Asymmetric Allylic Alkylation of Indoles. Journal of the American Chemical Society, 128(19), 6314–6315. [Link]
- Various Authors. (2020). New Directions in the Mitsunobu Reaction. Nottingham ePrints. [Link][20]
- Various Authors. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 27(15), 4983. [Link][12]
- Various Authors. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Tetrahedron, 159, 133919. [Link][13]
- Wang, J., & Buchwald, S. L. (2019). CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence. Journal of the American Chemical Society, 141(25), 9822-9827. [Link][5]
- Witulski, B., & Alayrac, C. (2002). New strategies for the synthesis of N-alkylated indoles (Review). Chemistry of Heterocyclic Compounds, 38(7), 749-768. [Link][21]
- Zeni, G., & Larock, R. C. (2006). Synthesis of Heterocycles via Palladium-Catalyzed Intramolecular Cyclization. Chemical Reviews, 106(11), 4644-4680. [Link]
- Zhang, H., et al. (2018). Synthesis of methoxy-activated indoles. In book: Indoles, 1-35. [Link][4]
Sources
- 1. Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Copper-catalyzed N -alkylation of indoles by N -tosylhydrazones - RSC Advances (RSC Publishing) DOI:10.1039/C7RA03765A [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. soc.chim.it [soc.chim.it]
- 5. CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Asymmetric phase-transfer-catalyzed intramolecular N-alkylation of indoles and pyrroles: a combined experimental and theoretical investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The use of phase-transfer catalysis for the N-alkylation of indole. [sfera.unife.it]
- 11. researchgate.net [researchgate.net]
- 12. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes & Protocols: Strategic Synthesis of the EZH2 Inhibitor CPI-1205
Prepared by: Gemini, Senior Application Scientist
Abstract: This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the synthesis of CPI-1205, a potent and selective inhibitor of the histone methyltransferase EZH2. CPI-1205 has shown significant promise in clinical trials for various malignancies, including B-cell lymphomas.[1][2] This guide moves beyond a simple recitation of steps to explain the underlying strategic decisions and chemical principles involved in its construction. We will dissect the molecule's structure, which features a core 1H-indole-3-carboxamide scaffold, and detail the convergent synthetic strategy used to assemble its key fragments, including the crucial (4-Methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl moiety that is vital for its inhibitory activity. The protocols provided are grounded in peer-reviewed literature, ensuring reliability and reproducibility for research applications.
Part 1: The Scientific Context of CPI-1205
The Role of EZH2 in Epigenetics and Oncology
The enzyme Enhancer of Zeste Homolog 2 (EZH2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[3] The primary function of the PRC2 complex is to regulate gene expression by catalyzing the transfer of methyl groups from the cofactor S-adenosyl-L-methionine (SAM) to lysine 27 on histone H3 (H3K27).[1][3] This trimethylation event (H3K27me3) is a hallmark of transcriptionally silenced chromatin, effectively turning off specific genes.
In many forms of cancer, including lymphomas and prostate cancer, EZH2 is overexpressed or harbors activating mutations.[4][5][6] This aberrant activity leads to the improper silencing of tumor suppressor genes, which in turn promotes uncontrolled cell proliferation and tumor growth.[3][4] Consequently, the pharmacological inhibition of EZH2 has emerged as a highly promising therapeutic strategy to reactivate these silenced genes and restore normal cellular control.[7]
CPI-1205: A Potent, SAM-Competitive Inhibitor
CPI-1205, also known as Lirametostat, is a second-generation, orally available small molecule designed to potently and selectively inhibit EZH2.[4][8] It functions as a SAM-competitive inhibitor, binding to the catalytic pocket of EZH2 and preventing the methyl transfer reaction. This leads to a global decrease in H3K27me3 levels, altering gene expression patterns and reducing the proliferation of cancer cells dependent on EZH2 activity.[4] The complex molecular architecture of CPI-1205, particularly the specific arrangement of its indole core and substituted pyridinone side chain, is critical for its high-affinity binding and remarkable potency.[9][10]
Caption: CPI-1205 competitively inhibits the EZH2 subunit of the PRC2 complex.
Part 2: Retrosynthetic Analysis and Synthetic Strategy
The synthesis of a complex molecule like CPI-1205 necessitates a convergent approach, where key structural fragments are prepared independently and then coupled in the final stages. This strategy maximizes efficiency and simplifies purification. The structure of CPI-1205 can be disconnected into three primary building blocks:
-
Fragment A: The core 2-methyl-1H-indole-3-carboxylic acid.
-
Fragment B: The N1-substituted side chain, (R)-1-(1-(2,2,2-trifluoroethyl)piperidin-4-yl)ethan-1-amine.
-
Fragment C: The amide side chain, (4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methanamine.
The overall strategy involves synthesizing these three fragments and then assembling them through sequential alkylation and amidation reactions.
Caption: A convergent strategy simplifies the synthesis of CPI-1205.
Part 3: Detailed Synthetic Protocols
The following protocols are adapted from the primary literature and represent a validated pathway to CPI-1205.[1] All operations should be conducted by trained personnel in a controlled laboratory setting using appropriate personal protective equipment.
Protocol: Synthesis of Key Indole Intermediate
A critical step in the synthesis is the formation of the indole ring itself. While various methods exist for indole synthesis, a highly effective approach for this specific scaffold involves a palladium-mediated intramolecular C-N bond formation. This method offers high yields and excellent regioselectivity.
-
Reaction: Palladium-Catalyzed Intramolecular C-N Arylation
-
Rationale: The use of a specialized palladium precatalyst and a bulky phosphine ligand (RuPhos) is crucial for facilitating the challenging C-N bond formation. Sodium methoxide serves as the base to deprotonate the enamine nitrogen, initiating the catalytic cycle. This modern cross-coupling reaction avoids the harsh conditions of traditional indole syntheses like the Fischer indole synthesis.
Step-by-Step Procedure:
-
To a solution of the halo-aryl enamine precursor in 1,4-dioxane, add RuPhos precatalyst (2 mol %) and RuPhos ligand (3 mol %).
-
Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Add sodium methoxide (1.5 equivalents) to the reaction vessel under an inert atmosphere.
-
Heat the reaction mixture to 100 °C and monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product via silica gel chromatography to yield the desired indole intermediate.
Protocol: Final Assembly via Amide Coupling
The final step involves the formation of the amide bond between the indole-3-carboxylic acid moiety and the pyridinone amine fragment. Peptide coupling reagents are employed to activate the carboxylic acid and facilitate this transformation under mild conditions.
-
Reaction: HATU-Mediated Amide Bond Formation
-
Rationale: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient and widely used peptide coupling reagent. It minimizes side reactions and racemization, which is critical for maintaining the stereochemical integrity of the chiral center in the piperidine side chain. A tertiary amine base like DIPEA (N,N-Diisopropylethylamine) is used as a proton scavenger.
Step-by-Step Procedure:
-
Dissolve the N1-alkylated indole-3-carboxylic acid intermediate (1.0 equivalent) in a suitable aprotic solvent such as DMF (N,N-Dimethylformamide).
-
Add HATU (1.2 equivalents) and DIPEA (3.0 equivalents) to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.
-
Add the amine hydrochloride salt of Fragment C (1.1 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 12-18 hours, monitoring for completion by LC-MS.
-
Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude material via silica gel chromatography or preparative HPLC to afford CPI-1205 as a solid.
Part 4: Physicochemical and Biological Data
The successful synthesis of CPI-1205 should yield a compound with potent and selective inhibitory activity against EZH2. The data below, compiled from authoritative sources, provides benchmark values for researchers.
| Parameter | Value | Source |
| Target | EZH2 (Histone Methyltransferase) | [4] |
| Mechanism of Action | SAM-Competitive Inhibitor | [8][10] |
| Biochemical IC₅₀ | 0.002 µM (2 nM) | [2][9][11] |
| Cellular EC₅₀ | 0.032 µM (32 nM) | [2][9][11] |
IC₅₀ (Half maximal inhibitory concentration): A measure of the potency of a substance in inhibiting a specific biochemical function. EC₅₀ (Half maximal effective concentration): A measure of the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time.
Conclusion
The synthesis of CPI-1205 is a multi-step process that relies on a convergent strategy and modern synthetic methodologies, including palladium-catalyzed cross-coupling and efficient amide bond formation. The indole scaffold serves as the central framework, while the carefully selected N-((4-Methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl) and substituted piperidine side chains provide the specific molecular interactions required for high-potency inhibition of EZH2. The protocols and strategic insights provided in this document offer a comprehensive guide for the laboratory-scale synthesis and study of this clinically important epigenetic modulator.
References
- National Cancer Institute. (n.d.). Definition of EZH2 inhibitor CPI-1205. NCI Drug Dictionary. [Link]
- Abate, F., et al. (2023). Mechanism of action of the EZH2 inhibitors CPI-1205, PF-06821497, and Tazverik.
- Zhang, W., et al. (2023).
- BioSpace. (2015).
- Gehling, V. S., et al. (2018). Design, Synthesis, and Pharmacological Evaluation of Second Generation EZH2 Inhibitors with Long Residence Time. PubMed Central. [Link]
- Duan, R., et al. (2024). Regulation of EZH2 protein stability: new mechanisms, roles in tumorigenesis, and roads to the clinic.
- Chen, X., et al. (2023). The roles of EZH2 in cancer and its inhibitors. PubMed Central. [Link]
- Li, M., et al. (2022). An overview of the development of EED inhibitors to disable the PRC2 function. PubMed Central. [Link]
- Barnash, K. D., et al. (2017). Discovery of Peptidomimetic Ligands of EED as Allosteric Inhibitors of PRC2.
- Barnash, K. D., et al. (2017). Discovery of Peptidomimetic Ligands of EED as Allosteric Inhibitors of PRC2. PubMed Central. [Link]
- Patsnap Synapse. (2024). What are EED inhibitors and how do they work?. [Link]
- Vaswani, R. G., et al. (2016). Identification of (R)-N-((4-Methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2-methyl-1-(1-(1-(2,2,2-trifluoroethyl)piperidin-4-yl)ethyl)-1H-indole-3-carboxamide (CPI-1205), a Potent and Selective Inhibitor of Histone Methyltransferase EZH2, Suitable for Phase I Clinical Trials for B-Cell Lymphomas. PubMed Central. [Link]
- Vaswani, R. G., et al. (2016). Identification of (R)-N-((4-Methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2-methyl-1-(1-(1-(2,2,2-trifluoroethyl)piperidin-4-yl)ethyl)-1H-indole-3-carboxamide (CPI-1205), a Potent and Selective Inhibitor of Histone Methyltransferase EZH2, Suitable for Phase I Clinical Trials for B-Cell Lymphomas.
- Sengul, I. F., et al. (2021). Synthesis, reactivity and biological properties of methoxy-activated indoles. Hacettepe University Journals. [Link]
- Mubarak, H. A., et al. (2023). Synthesis and characterization of new 4,6-dimethoxy-1H-indole derivatives as antibacterial and antitumor agents. Journal of Medicinal and Pharmaceutical Chemistry Research. [Link]
- Vaswani, R. G., et al. (2016). Identification of (R)-N-((4-Methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2-methyl-1-(1-(1-(2,2,2-trifluoroethyl)piperidin-4-yl)ethyl)-1H-indole-3-carboxamide (CPI-1205), a Potent and Selective Inhibitor of Histone Methyltransferase EZH2, Suitable for Phase I Clinical Trials for B-Cell Lymphomas. PubMed. [Link]
- Vaswani, R. G., et al. (2016). Identification of (R)-N-((4-Methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2-methyl-1-(1-(1-(2,2,2-trifluoroethyl)piperidin-4-yl)ethyl)-1H-indole-3-carboxamide (CPI-1205), a Potent and Selective Inhibitor of Histone Methyltransferase EZH2, Suitable for Phase I Clinical Trials for B-Cell Lymphomas.
- Sengul, I. F., et al. (2021).
- Mubarak, H. A., et al. (2023). Synthesis and characterization of new 4,6-dimethoxy-1H-indole derivatives as antibacterial and antitumor agents.
- Mubarak, H. A., et al. (2023). Synthesis and characterization of new 4,6-dimethoxy-1H-indole derivatives as antibacterial and antitumor agents.
- Purwono, B., et al. (2022). Mannich reactions of activated 4,6-dimethoxyindoles.
Sources
- 1. Identification of (R)-N-((4-Methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2-methyl-1-(1-(1-(2,2,2-trifluoroethyl)piperidin-4-yl)ethyl)-1H-indole-3-carboxamide (CPI-1205), a Potent and Selective Inhibitor of Histone Methyltransferase EZH2, Suitable for Phase I Clinical Trials for B-Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of (R)-N-((4-Methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2-methyl-1-(1-(1-(2,2,2-trifluoroethyl)piperidin-4-yl)ethyl)-1H-indole-3-carboxamide (CPI-1205), a Potent and Selective Inhibitor of Histone Methyltransferase EZH2, Suitable for Phase I Clinical Trials for B-Cell Lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biospace.com [biospace.com]
- 4. Facebook [cancer.gov]
- 5. researchgate.net [researchgate.net]
- 6. Regulation of EZH2 protein stability: new mechanisms, roles in tumorigenesis, and roads to the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The roles of EZH2 in cancer and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Pharmacological Evaluation of Second Generation EZH2 Inhibitors with Long Residence Time - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. CPI-1205 | Histone Methyltransferase | TargetMol [targetmol.com]
Application Notes & Protocols: 4-Methoxy-6-methyl-1H-indole as a Core Intermediate for Novel EZH2 Inhibitors
Authored by: Gemini, Senior Application Scientist
Abstract
Enhancer of zeste homolog 2 (EZH2) is a histone methyltransferase that has emerged as a pivotal therapeutic target in oncology.[1][2] As the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), EZH2's primary function is to catalyze the trimethylation of histone H3 on lysine 27 (H3K27me3), a key epigenetic modification that leads to transcriptional repression of target genes, including tumor suppressors.[1][3][4] Its dysregulation is implicated in a variety of cancers, making the development of small-molecule inhibitors a high-priority area in drug discovery.[4][5] Indole-based scaffolds have proven to be highly effective core structures for potent and selective EZH2 inhibitors.[6][7] This document provides a detailed guide on the strategic use of 4-Methoxy-6-methyl-1H-indole as a key building block in the synthesis of next-generation EZH2 inhibitors, offering detailed protocols, mechanistic insights, and the scientific rationale behind the synthetic strategy.
The Scientific Rationale: Targeting EZH2 in Oncology
EZH2 is a central player in epigenetic regulation, controlling cellular processes like differentiation, proliferation, and apoptosis.[1][2] In many malignancies, EZH2 is overexpressed, leading to the silencing of tumor suppressor genes and promoting uncontrolled cell growth.[8] Therefore, inhibiting EZH2 can reactivate these silenced genes, halt tumor progression, and induce apoptosis in cancer cells.[9]
The mechanism of action for most clinical EZH2 inhibitors involves competitive inhibition at the binding site of the cofactor S-adenosyl-L-methionine (SAM), preventing the transfer of a methyl group to H3K27.[4] Many potent inhibitors feature a pyridone core, which is crucial for high-affinity binding within the SAM pocket.[10][11] The indole moiety serves as a versatile scaffold onto which other critical pharmacophoric elements are attached, influencing properties such as cellular potency, selectivity, and pharmacokinetics.
Mechanism of EZH2 Inhibition
The diagram below illustrates the competitive inhibition mechanism. The inhibitor, featuring the indole and pyridone moieties, occupies the SAM-binding pocket of the EZH2 enzyme's SET domain, preventing the natural substrate from binding and halting the methylation of Histone H3.
Caption: Competitive inhibition of EZH2 by an indole-based molecule.
Synthetic Strategy: Building an EZH2 Inhibitor
The synthesis of a potent EZH2 inhibitor often involves a convergent approach where key intermediates are prepared separately and then coupled in a final step. Our strategy focuses on the initial synthesis of the core intermediate, This compound , followed by its elaboration into a final inhibitor molecule. The methoxy and methyl groups on the indole ring are strategically placed to modulate electronic properties and steric interactions within the target protein, potentially enhancing potency and optimizing drug-like properties.
The overall workflow is depicted below. It begins with the synthesis of the indole core via a well-established reaction, followed by functionalization and coupling with a second key fragment (a substituted pyridone) to yield the final active pharmaceutical ingredient (API).
Caption: Convergent synthetic workflow for an indole-based EZH2 inhibitor.
Experimental Protocols
Safety Precaution: All experiments must be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times.
Protocol 1: Synthesis of this compound
This protocol describes a representative synthesis utilizing the Bartoli indole synthesis, a robust method for creating 7-substituted indoles from ortho-substituted nitroarenes and vinyl Grignard reagents.[12]
Materials & Reagents:
-
1-Methoxy-2-methyl-3-nitrobenzene
-
Vinylmagnesium bromide (1.0 M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Ammonium chloride (NH₄Cl), saturated aqueous solution
-
Ethyl acetate (EtOAc)
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate (for chromatography)
Procedure:
-
Reaction Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar under an inert atmosphere (Nitrogen or Argon).
-
Starting Material: Dissolve 1-methoxy-2-methyl-3-nitrobenzene (1.0 eq) in anhydrous THF.
-
Grignard Addition: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add vinylmagnesium bromide (3.0-4.0 eq) dropwise via a syringe, ensuring the internal temperature does not rise significantly.
-
Warming: After the addition is complete, allow the reaction mixture to slowly warm to -20 °C and stir for 8-12 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of hexanes/ethyl acetate as the eluent to afford the pure this compound.
-
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and LC-MS.
Protocol 2: Synthesis of a Representative EZH2 Inhibitor via Amide Coupling
This protocol details the coupling of the indole intermediate (after conversion to an indole-3-carboxamide) with a pyridone fragment, a key step in forming many potent EZH2 inhibitors.[11][13]
Materials & Reagents:
-
This compound-3-carboxylic acid (prepared from the product of Protocol 1)
-
N-((4-Methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-amine derivative (second key fragment)
-
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or HOBt/EDC
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
Procedure:
-
Reaction Setup: To a solution of this compound-3-carboxylic acid (1.0 eq) in anhydrous DMF, add the amine fragment (1.1 eq).
-
Coupling Agent: Add the peptide coupling agent HATU (1.2 eq) to the mixture.
-
Base Addition: Add DIPEA (3.0 eq) dropwise to the stirring solution. The base scavenges the acid formed during the reaction, driving the equilibrium towards product formation.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor completion by TLC or LC-MS.
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography (silica gel, eluting with a DCM/Methanol gradient) or preparative HPLC to yield the final inhibitor.
-
Characterization: Verify the final compound's identity and purity using ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and HPLC.
Data Summary and Expected Outcomes
The following table summarizes typical parameters for the described synthetic protocols. Yields are representative and may vary based on reaction scale and optimization.
| Parameter | Protocol 1: Indole Synthesis (Bartoli) | Protocol 2: Amide Coupling |
| Key Reagents | 1-Methoxy-2-methyl-3-nitrobenzene, VinylMgBr | Indole-3-carboxylic acid, Amine fragment, HATU, DIPEA |
| Solvent | Anhydrous THF | Anhydrous DMF |
| Temperature | -78 °C to -20 °C | Room Temperature |
| Reaction Time | 8 - 12 hours | 12 - 24 hours |
| Purification Method | Flash Column Chromatography (Silica) | Flash Column Chromatography or Prep-HPLC |
| Expected Yield | 20 - 40% | 60 - 85% |
| Characterization | NMR, LC-MS | NMR, HRMS, HPLC |
Conclusion and Future Outlook
The strategic use of substituted indole intermediates like This compound is fundamental to the discovery of novel EZH2 inhibitors. The protocols outlined here provide a robust and adaptable framework for the synthesis of these complex molecules. The rationale behind choosing specific substitutions on the indole core lies in the ability to fine-tune the molecule's interaction with the EZH2 active site and improve its overall pharmacological profile. Further exploration of diverse functional groups on the indole scaffold will continue to be a fruitful avenue for developing next-generation epigenetic therapies to combat cancer and other diseases.[14]
References
- Di Tullio, A., & Bertoni, F. (2019). EZH2 Inhibition: A Promising Strategy to Prevent Cancer Immune Editing. Taylor & Francis Online.
- Chellappan, S., et al. Mechanism of action of EZH2 inhibitors.
- Uba, S., et al. Mechanism of action of EZH2 inhibitors.
- Xiong, Y., et al. (2023). The roles of EZH2 in cancer and its inhibitors. PMC - PubMed Central.
- Rai, R., et al. (2016). Novel 3-methylindoline inhibitors of EZH2: Design, synthesis and SAR. PubMed.
- (2024). EZH2's role in cancer progression and therapy explored. News-Medical.Net.
- (2021). How Do EZH2 Inhibitors Work? Uses, Side Effects, Drug Names. RxList.
- Xiong, Y., et al. (2023). The roles of EZH2 in cancer and its inhibitors.
- (2025). Recent update on the development of EZH2 inhibitors and degraders for cancer therapy. PubMed.
- Morschhauser, F., et al. EZH2 inhibition by tazemetostat: mechanisms of action, safety and efficacy in relapsed/refractory follicular lymphoma. PMC - PubMed Central.
- Gehling, V. S., et al. (2015). Discovery, design, and synthesis of indole-based EZH2 inhibitors. PubMed.
- Gehling, V. S. (2015). Discovery, design, and synthesis of indole-based EZH2 inhibitors.
- Kung, P. P., et al. (2017). Optimization of Orally Bioavailable Enhancer of Zeste Homolog 2 (EZH2) Inhibitors Using Ligand and Property-Based Design Strategies.
- Stuckey, J. I., et al. Design, Synthesis, and Pharmacological Evaluation of Second Generation EZH2 Inhibitors with Long Residence Time. PubMed Central.
- Vaswani, R. G., et al. Identification of (R)-N-((4-Methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2-methyl-1-(1-(1-(2,2,2-trifluoroethyl)piperidin-4-yl)ethyl)-1H-indole-3-carboxamide (CPI-1205), a Potent and Selective Inhibitor of Histone Methyltransferase EZH2, Suitable for Phase I Clinical Trials for B-Cell Lymphomas. NIH.
- Kaspick, L. (2007). A General Method for the Preparation of 4- and 6-Azaindoles.
Sources
- 1. The roles of EZH2 in cancer and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Recent update on the development of EZH2 inhibitors and degraders for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel 3-methylindoline inhibitors of EZH2: Design, synthesis and SAR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery, design, and synthesis of indole-based EZH2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. How Do EZH2 Inhibitors Work? Uses, Side Effects, Drug Names [rxlist.com]
- 9. EZH2 inhibition by tazemetostat: mechanisms of action, safety and efficacy in relapsed/refractory follicular lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Identification of (R)-N-((4-Methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2-methyl-1-(1-(1-(2,2,2-trifluoroethyl)piperidin-4-yl)ethyl)-1H-indole-3-carboxamide (CPI-1205), a Potent and Selective Inhibitor of Histone Methyltransferase EZH2, Suitable for Phase I Clinical Trials for B-Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Design, Synthesis, and Pharmacological Evaluation of Second Generation EZH2 Inhibitors with Long Residence Time - PMC [pmc.ncbi.nlm.nih.gov]
- 14. news-medical.net [news-medical.net]
Application Notes & Protocols: Strategic Coupling Reactions with 4-Methoxy-6-methyl-1H-indole for Drug Discovery and Materials Science
Abstract
The 4-methoxy-6-methyl-1H-indole scaffold is a privileged structure in medicinal chemistry and a versatile building block in materials science. Its strategic functionalization through modern cross-coupling reactions is paramount for the development of novel therapeutics and advanced materials. This guide provides an in-depth exploration of key palladium-catalyzed coupling reactions—Suzuki-Miyaura, Heck, Buchwald-Hartwig, and Sonogashira—as applied to this specific indole derivative. We delve into the causality behind experimental choices, offering field-proven insights and detailed, step-by-step protocols. This document is designed to empower researchers, scientists, and drug development professionals to effectively utilize this compound in their synthetic endeavors.
Introduction: The Significance of the this compound Core
The indole nucleus is a cornerstone of numerous biologically active natural products and synthetic pharmaceuticals.[1][2][3] The specific substitution pattern of 4-methoxy and 6-methyl groups on the indole ring significantly influences its electronic properties and metabolic stability, making it an attractive starting point for drug design. The methoxy group, being an electron-donating group, enhances the electron density of the indole system, which can modulate its reactivity in coupling reactions.[3] The methyl group at the 6-position provides a point of steric differentiation and can influence binding interactions with biological targets.
The ability to selectively functionalize this core at various positions through robust and versatile coupling reactions is critical for generating libraries of diverse compounds for high-throughput screening and lead optimization. Palladium-catalyzed cross-coupling reactions have emerged as indispensable tools in this context, offering a predictable and efficient means to form carbon-carbon and carbon-heteroatom bonds.[4][5]
Strategic Functionalization via Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions provide a powerful platform for the derivatization of the this compound scaffold. The choice of reaction—Suzuki-Miyaura, Heck, Buchwald-Hartwig, or Sonogashira—depends on the desired bond formation and the nature of the coupling partner. A critical prerequisite for these reactions is the presence of a halide or triflate group on the indole ring, typically at positions where functionalization is desired.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids
The Suzuki-Miyaura coupling is a highly versatile method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[6][7][8] This reaction is widely favored due to its mild reaction conditions, tolerance of a broad range of functional groups, and the commercial availability of a vast array of boronic acids and their derivatives.[6]
Causality of Experimental Choices:
-
Catalyst System: A palladium(0) species is the active catalyst. Pre-catalysts like Pd(OAc)₂ or Pd₂(dba)₃ are often used in combination with phosphine ligands. The choice of ligand is crucial; bulky, electron-rich phosphine ligands such as XPhos or SPhos can enhance catalytic activity, particularly for less reactive aryl chlorides.[9]
-
Base: A base is essential for the transmetalation step.[7][8] Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly employed. The choice of base can influence the reaction rate and yield, and it must be compatible with the functional groups present in the substrates.
-
Solvent: A mixture of an organic solvent (e.g., dioxane, THF, or toluene) and an aqueous solution of the base is typically used. The aqueous phase is necessary to dissolve the inorganic base and facilitate the activation of the boronic acid.
Experimental Protocol: Suzuki-Miyaura Coupling of 3-Bromo-4-methoxy-6-methyl-1H-indole with Phenylboronic Acid
-
Reagent Preparation:
-
In a dry Schlenk flask, add 3-bromo-4-methoxy-6-methyl-1H-indole (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.03 mmol, 3 mol%).
-
-
Reaction Setup:
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed mixture of dioxane (8 mL) and water (2 mL) via syringe.
-
-
Reaction Execution:
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Workup and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Data Presentation: Suzuki-Miyaura Coupling Parameters
| Coupling Partner | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (3) | PPh₃ | K₂CO₃ | Dioxane/H₂O | 90 | 92 |
| 4-Tolylboronic acid | Pd(OAc)₂ (2) | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 88 |
| 3-Pyridylboronic acid | Pd₂(dba)₃ (1.5) | XPhos | Cs₂CO₃ | THF/H₂O | 80 | 85 |
Experimental Workflow: Suzuki-Miyaura Coupling
Sources
- 1. researchgate.net [researchgate.net]
- 2. Novel Synthetic Approaches Toward Substituted Indole Scaffolds [organic-chemistry.org]
- 3. soc.chim.it [soc.chim.it]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
Application of 4-Methoxy-6-methyl-1H-indole in Cancer Research: A Guide to Investigating EZH2 Inhibition
Introduction
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous bioactive compounds with therapeutic potential across various diseases, including cancer.[1][2][3] Among the vast landscape of indole derivatives, 4-Methoxy-6-methyl-1H-indole has emerged as a critical pharmacophore in the development of targeted cancer therapies. Its primary significance in oncology research lies in its role as a foundational structure for the synthesis of potent and selective inhibitors of the Enhancer of Zeste Homolog 2 (EZH2).[3]
EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), a key epigenetic regulator responsible for the trimethylation of histone H3 at lysine 27 (H3K27me3).[3][4] This epigenetic mark leads to chromatin compaction and transcriptional repression of target genes. In many cancers, including B-cell lymphomas and various solid tumors, EZH2 is overexpressed or harbors activating mutations, leading to aberrant gene silencing of tumor suppressor genes and driving oncogenesis.[1][3][5] Consequently, the development of small molecule inhibitors targeting EZH2 has become a promising therapeutic strategy.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound-based compounds, exemplified by the clinical candidate CPI-1205, for the investigation of EZH2 inhibition in cancer research. We will delve into the mechanism of action, provide detailed protocols for in vitro evaluation, and discuss the interpretation of results.
Mechanism of Action: Targeting the Epigenetic Machinery
The anticancer activity of this compound derivatives, such as CPI-1205, is primarily attributed to their potent and selective inhibition of EZH2's methyltransferase activity.[3] By competitively binding to the S-adenosylmethionine (SAM) cofactor binding site of EZH2, these compounds prevent the transfer of a methyl group to H3K27.[6] This leads to a global reduction in H3K27me3 levels, thereby reversing the aberrant epigenetic silencing of tumor suppressor genes. The re-expression of these silenced genes can, in turn, induce cell cycle arrest, apoptosis, and inhibit cancer cell proliferation.[6][7]
The following diagram illustrates the central role of EZH2 in the PRC2 complex and the mechanism of its inhibition by this compound derivatives.
In Vitro Evaluation of this compound Derivatives
A critical step in the preclinical assessment of novel anticancer compounds is the robust evaluation of their biological activity in relevant cancer cell models. The following sections provide detailed protocols for assessing the cytotoxic and EZH2-inhibitory effects of this compound derivatives in a lymphoma cell line, a cancer type where EZH2 mutations are prevalent.
Data Presentation: In Vitro Activity of CPI-1205
The following table summarizes the reported in vitro activity of CPI-1205, a key derivative of this compound, showcasing its potent biochemical and cellular effects.
| Parameter | Value | Cell Line/System | Reference |
| Biochemical IC50 | 0.002 µM | Purified PRC2 | [3] |
| Cellular EC50 (H3K27me3) | 0.032 µM | HeLa Cells | [3] |
| WSU-DLCL2 (EZH2 mutant) | 9 nM (H3K27me3) | Lymphoma | [8] |
| KARPAS-422 (EZH2 mutant) | Potent Inhibition | Lymphoma | [3] |
Experimental Workflow: From Cell Culture to Data Analysis
The diagram below outlines the general workflow for evaluating the in vitro efficacy of a this compound-based EZH2 inhibitor.
Detailed Protocol 1: Cell Viability (MTT) Assay
This protocol details the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of a this compound derivative on a lymphoma cell line.
Materials:
-
Lymphoma cell line (e.g., WSU-DLCL2, KARPAS-422)
-
RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
This compound derivative (e.g., CPI-1205) dissolved in DMSO
-
MTT reagent (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well microplates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest lymphoma cells in their logarithmic growth phase.
-
Perform a cell count and adjust the cell suspension to a concentration of 5 x 104 cells/mL in complete RPMI-1640 medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate (5,000 cells/well).
-
Incubate the plate for 24 hours to allow cells to attach and resume growth.
-
-
Compound Treatment:
-
Prepare a series of dilutions of the this compound derivative in complete medium from a concentrated stock solution in DMSO. Ensure the final DMSO concentration in the wells does not exceed 0.1% to avoid solvent toxicity.
-
Include a vehicle control (medium with 0.1% DMSO) and a blank control (medium only).
-
Carefully remove the old medium from the wells and add 100 µL of the respective compound dilutions or control solutions.
-
Incubate the plate for 72 to 96 hours. The extended incubation time is crucial for observing the phenotypic effects following epigenetic modifications.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the logarithm of the compound concentration and use a non-linear regression analysis to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
-
Detailed Protocol 2: Western Blot for H3K27me3 Inhibition
This protocol describes the detection of changes in global H3K27me3 levels in response to treatment with a this compound derivative, providing direct evidence of EZH2 inhibition.
Materials:
-
Lymphoma cell line
-
Complete RPMI-1640 medium
-
This compound derivative
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-H3K27me3 and anti-total Histone H3 (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the this compound derivative for 72-96 hours. Include a vehicle control.
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein extracts.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5-10 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-H3K27me3 antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
-
Loading Control and Data Analysis:
-
Strip the membrane and re-probe with an anti-total Histone H3 antibody to serve as a loading control.
-
Quantify the band intensities using densitometry software.
-
Normalize the H3K27me3 band intensity to the total Histone H3 band intensity for each sample.
-
Compare the normalized H3K27me3 levels in the treated samples to the vehicle control to determine the extent of inhibition.
-
Conclusion and Future Directions
The this compound scaffold has proven to be a highly valuable starting point for the development of potent and selective EZH2 inhibitors with significant potential in cancer therapy. The protocols outlined in this application note provide a robust framework for the in vitro characterization of such compounds. By assessing both the cytotoxic effects and the direct inhibition of EZH2's methyltransferase activity, researchers can effectively evaluate the therapeutic potential of novel this compound derivatives.
Future research in this area may focus on optimizing the pharmacokinetic properties of these inhibitors, exploring their efficacy in combination with other anticancer agents, and investigating their potential in a broader range of cancer types characterized by EZH2 dysregulation. The continued exploration of this promising chemical scaffold holds the potential to deliver novel epigenetic therapies for patients with cancer.
References
- Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach. (n.d.).
- The roles of EZH2 in cancer and its inhibitors. (2023). Signal Transduction and Targeted Therapy, 8(1), 1-25.
- Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). (2022). European Journal of Medicinal Chemistry, 230, 114112.
- Vaswani, R. G., et al. (2016). Identification of (R)-N-((4-Methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2-methyl-1-(1-(1-(2,2,2-trifluoroethyl)piperidin-4-yl)ethyl)-1H-indole-3-carboxamide (CPI-1205), a Potent and Selective Inhibitor of Histone Methyltransferase EZH2, Suitable for Phase I Clinical Trials for B-Cell Lymphomas. Journal of Medicinal Chemistry, 59(21), 9928–9941.
- Synthesis and characterization of new 4,6-dimethoxy-1H-indole derivatives as antibacterial and antitumor agents. (2023). Journal of Medicinal and Pharmaceutical Chemistry Research, 5(1), 1-10.
- Synthesis and characterization of new 4,6-dimethoxy-1H-indole derivatives as antibacterial and antitumor agents. (2023).
- EZH2 Assay | EZH2 Inhibitor Screening Kit | AptaFluor Application. (n.d.).
- Vaswani, R. G., et al. (2016). Identification of (R)-N-((4-Methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2-methyl-1-(1-(1-(2,2,2-trifluoroethyl)piperidin-4-yl)ethyl)-1H-indole-3-carboxamide (CPI-1205), a Potent and Selective Inhibitor of Histone Methyltransferase EZH2, Suitable for Phase I Clinical Trials for B-Cell Lymphomas. Journal of Medicinal Chemistry, 59(21), 9928–9941.
- Knutson, S. K., et al. (2014). IC 50 values for methylation and proliferation as well as LCC values for EPZ-6438 in human lymphoma cell lines.
- Vaswani, R. G., et al. (2016). Identification of (R)-N-((4-Methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2-methyl-1-(1-(1-(2,2,2-trifluoroethyl)piperidin-4-yl)ethyl)-1H-indole.
- Li, X., et al. (2014). Inhibition of Enhancer of Zeste Homolog 2 (EZH2) expression is associated with decreased tumor cell proliferation, migration and invasion in endometrial cancer cell lines. Journal of Experimental & Clinical Cancer Research, 33(1), 1-11.
- Structure-Based Discovery of 4-(6-Methoxy-2-methyl-4-(quinolin-4-yl)-9H-pyrimido[4,5-b]indol-7-yl)-3,5-dimethylisoxazole (CD161) as a Potent and Orally Bioavailable BET Bromodomain Inhibitor. (2019). Journal of Medicinal Chemistry, 62(17), 7985–8004.
- Mubarak, H. A., et al. (2023). Synthesis and characterization of new 4,6- dimethoxy-1H-indole derivatives as antibacterial and antitumor agents.
- Cell viability assay in prostate cancer cell lines after EZH2... (n.d.).
- Vaswani, R. G., et al. (2016). Identification of (R)-N-((4-Methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2-methyl-1-(1-(1-(2,2,2-trifluoroethyl)piperidin-4-yl)ethyl)-1H-indole-3-carboxamide (CPI-1205), a Potent and Selective Inhibitor of Histone Methyltransferase EZH2, Suitable for Phase I Clinical Trials for B-Cell Lymphomas. Journal of Medicinal Chemistry, 59(21), 9928–9941.
- Design, Synthesis, and Pharmacological Evaluation of Second Generation EZH2 Inhibitors with Long Residence Time. (2020). ACS Medicinal Chemistry Letters, 11(4), 486-492.
- Naturally Occurring Anti-Cancer Agents Targeting EZH2. (2017). Cancer Letters, 401, 1-12.
- Treating human cancer by targeting EZH2. (2023). Journal of Hematology & Oncology, 16(1), 1-20.
- Qi, W., et al. (2012). Selective inhibition of Ezh2 by a small molecule inhibitor blocks tumor cells proliferation. Proceedings of the National Academy of Sciences, 109(52), 21360–21365.
- Novel Natural Inhibitors Targeting Enhancer of Zeste Homolog 2: A Comprehensive Structural Biology Research. (2021). Frontiers in Cell and Developmental Biology, 9, 726484.
- Overcoming clinical resistance to EZH2 inhibition using rational epigenetic combination therapy. (2023). bioRxiv.
- EZH2 inhibition: a promising strategy to prevent cancer immune editing. (n.d.).
- 42OA phase 1 study of CPI-1205, a small molecule inhibitor of EZH2, preliminary safety in patients with B-cell lymphomas. (n.d.).
- Constellation Pharmaceuticals Initiates Clinical Development Of CPI-1205, A Novel Inhibitor Of EZH2, In Patients With Lymphoma. (2015).
- EZH2 inhibition: Targeting the crossroad of tumor invasion and angiogenesis. (2012).
- A phase 1b/2 study of CPI-1205, a small molecule inhibitor of EZH2, combined with enzalutamide (E) or abiraterone/prednisone (A/P) in patients with metastatic castration resistant prostate cancer (mCRPC). (2018). Journal of Clinical Oncology, 36(6_suppl), TPS395-TPS395.
- Combined Inhibition of G9a and EZH2 Suppresses Tumor Growth via Synergistic Induction of IL24-Mediated Apoptosis. (2018). Cancer Research, 78(12), 3374–3385.
- Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures. (2019). Bulletin of Mathematical Biology, 81(8), 2877–2899.
Sources
- 1. aacrjournals.org [aacrjournals.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Identification of (R)-N-((4-Methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2-methyl-1-(1-(1-(2,2,2-trifluoroethyl)piperidin-4-yl)ethyl)-1H-indole-3-carboxamide (CPI-1205), a Potent and Selective Inhibitor of Histone Methyltransferase EZH2, Suitable for Phase I Clinical Trials for B-Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bellbrooklabs.com [bellbrooklabs.com]
- 5. Constellation Pharmaceuticals Initiates Clinical Development Of CPI-1205, A Novel Inhibitor Of EZH2, In Patients With Lymphoma - BioSpace [biospace.com]
- 6. Selective inhibition of Ezh2 by a small molecule inhibitor blocks tumor cells proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The roles of EZH2 in cancer and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Evaluation of 4-Methoxy-6-methyl-1H-indole
Introduction: The Therapeutic Potential of Substituted Indoles
The indole nucleus is a cornerstone in medicinal chemistry, forming the scaffold for a vast array of biologically active natural products and synthetic drugs.[1][2][3] Its electron-rich nature and structural versatility allow for a wide range of chemical modifications, leading to compounds with diverse pharmacological profiles, including anticancer, antibacterial, and anti-inflammatory activities.[1][3] Methoxy-activated indoles, in particular, have garnered significant interest due to their enhanced reactivity and presence in numerous pharmaceuticals.[1] This guide focuses on providing detailed in vitro assays to explore the bioactivity of a specific methoxy-activated indole, 4-Methoxy-6-methyl-1H-indole. While direct studies on this compound are emerging, its structural analogs suggest several promising avenues for investigation, including potential roles in cancer, infectious diseases, and cellular signaling pathways. This document provides a series of robust protocols for the initial characterization of its biological effects.
Assessment of Antiproliferative and Cytotoxic Activity
Given that indole derivatives have shown significant antitumor properties, a primary step is to evaluate the cytotoxic potential of this compound against cancer cell lines.[4] Derivatives of the closely related 4,6-Dimethoxy-1H-indole have demonstrated activity against the MCF-7 breast cancer cell line, making this a logical starting point.[4][5]
Principle of the MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The concentration of these crystals, which is determined spectrophotometrically, is directly proportional to the number of viable cells.
Experimental Workflow: MTT Assay
Caption: Workflow for assessing cytotoxicity using the MTT assay.
Detailed Protocol: MTT Assay
Materials:
-
This compound (dissolved in DMSO to create a stock solution)
-
MCF-7 human breast cancer cell line
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% Penicillin-Streptomycin
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Culture MCF-7 cells to ~80% confluency.
-
Trypsinize and resuspend cells in fresh media.
-
Seed 5,000 cells per well in 100 µL of media in a 96-well plate.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 2X working stock of this compound by serially diluting the stock solution in culture media. A suggested starting range is from 0.1 µM to 100 µM.
-
Remove the old media from the cells and add 100 µL of the 2X compound dilutions to the respective wells. Include vehicle control (DMSO) and untreated control wells.
-
Incubate for 48 to 72 hours.
-
-
MTT Addition and Formazan Solubilization:
-
Add 20 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C.
-
Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the viability data against the log of the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
-
| Parameter | Example Value |
| Cell Line | MCF-7 |
| Seeding Density | 5,000 cells/well |
| Treatment Duration | 48 hours |
| Compound Concentration Range | 0.1 - 100 µM |
| Expected Outcome | IC₅₀ Value (µM) |
Evaluation of Antibacterial Activity
The indole scaffold is present in many compounds with potent antibacterial properties.[4] Therefore, assessing the antibacterial efficacy of this compound is a critical step in its characterization.
Principle of Broth Microdilution Assay
The broth microdilution assay is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. The MIC is the lowest concentration of the agent that prevents visible growth of a bacterium.
Detailed Protocol: Broth Microdilution for MIC Determination
Materials:
-
This compound
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Mueller-Hinton Broth (MHB)
-
96-well plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
Procedure:
-
Compound Preparation:
-
Prepare a 2X serial dilution of this compound in MHB in a 96-well plate.
-
-
Bacterial Inoculum Preparation:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
-
Inoculation and Incubation:
-
Add the bacterial inoculum to the wells containing the compound dilutions.
-
Include a positive control (bacteria without compound) and a negative control (broth only).
-
Incubate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound where no visible growth is observed.
-
Probing the Mechanism of Action: EZH2 Inhibition
Derivatives of indole have been identified as potent inhibitors of EZH2 (Enhancer of zeste homolog 2), a histone methyltransferase often dysregulated in cancer.[6][7][8] Investigating the effect of this compound on EZH2 activity can provide valuable mechanistic insights.
Principle of In Vitro EZH2 Enzymatic Assay
This assay measures the ability of a compound to inhibit the methyltransferase activity of EZH2. A common format involves a chemiluminescent assay that quantifies the production of S-adenosyl-L-homocysteine (SAH), a byproduct of the methylation reaction.
Signaling Pathway: EZH2-mediated Gene Silencing
Caption: EZH2, as part of the PRC2 complex, methylates H3K27, leading to gene silencing.
Detailed Protocol: EZH2 Chemiluminescent Assay
Materials:
-
Recombinant human EZH2/EED/SUZ12/RbAp48/AEBP2 complex
-
Histone H3 peptide substrate
-
S-adenosyl-methionine (SAM)
-
SAH detection antibodies and reagents (commercially available kits)
-
384-well plates
-
Luminometer
Procedure:
-
Reagent Preparation:
-
Prepare assay buffer and dilutions of the EZH2 enzyme complex, H3 peptide, and SAM.
-
-
Compound Addition:
-
Add serially diluted this compound to the wells of a 384-well plate.
-
-
Enzymatic Reaction:
-
Add the EZH2 enzyme complex to the wells and incubate briefly.
-
Initiate the reaction by adding the H3 peptide and SAM mixture.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
-
Detection:
-
Stop the reaction and add the SAH detection reagents according to the manufacturer's protocol.
-
Measure the luminescent signal using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control.
-
Determine the IC₅₀ value by plotting percent inhibition against the log of the compound concentration.
-
| Parameter | Example Concentration |
| EZH2 Complex | 1 nM |
| H3 Peptide | 200 nM |
| SAM | 500 nM |
| Expected Outcome | IC₅₀ Value (µM) |
Aryl Hydrocarbon Receptor (AhR) Modulation
Methylated and methoxylated indoles have been identified as modulators of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor involved in xenobiotic metabolism and immune responses.[9]
Principle of AhR Reporter Gene Assay
This cell-based assay utilizes a cell line engineered to express a reporter gene (e.g., luciferase) under the control of an AhR-responsive promoter. Activation of AhR by a ligand leads to the expression of the reporter gene, which can be quantified.
Detailed Protocol: AhR Luciferase Reporter Assay
Materials:
-
HepG2 or other suitable cell line stably transfected with an AhR-responsive luciferase reporter construct
-
This compound
-
TCDD (2,3,7,8-Tetrachlorodibenzodioxin) as a positive control agonist
-
CH-223191 as a control antagonist
-
Luciferase assay reagent
-
96-well plates
-
Luminometer
Procedure:
-
Cell Seeding:
-
Seed the reporter cell line in 96-well plates and allow them to attach overnight.
-
-
Agonist Mode:
-
Treat cells with serial dilutions of this compound.
-
Incubate for 18-24 hours.
-
-
Antagonist Mode:
-
Pre-treat cells with serial dilutions of this compound for 30-60 minutes.
-
Add a fixed concentration of TCDD (e.g., the EC₅₀ concentration) to the wells.
-
Incubate for 18-24 hours.
-
-
Luciferase Assay:
-
Lyse the cells and add the luciferase assay reagent.
-
Measure the luminescent signal.
-
-
Data Analysis:
-
For agonist activity, calculate the fold induction relative to the vehicle control and determine the EC₅₀.
-
For antagonist activity, calculate the percent inhibition of the TCDD response and determine the IC₅₀.
-
Conclusion
The protocols outlined in this guide provide a comprehensive framework for the initial in vitro characterization of this compound. By systematically evaluating its cytotoxic, antibacterial, and potential mechanistic activities, researchers can gain valuable insights into its therapeutic potential. The indole scaffold continues to be a rich source of novel drug candidates, and a thorough understanding of the biological effects of its derivatives is essential for advancing drug discovery efforts.
References
- Synthesis and characterization of new 4,6-dimethoxy-1H-indole derivatives as antibacterial and antitumor agents - Journal of Medicinal and Pharmaceutical Chemistry Research.
- Synthesis, reactivity and biological properties of methoxy-activated indoles.
- Identification of (R)-N-((4-Methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2-methyl-1-(1-(1-(2,2,2-trifluoroethyl)piperidin-4-yl)ethyl)-1H-indole-3- - ACS Publications.
- Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC.
- 4-Methoxyindole synthesis - ChemicalBook.
- Indole Test Protocol - American Society for Microbiology.
- 1H-indole-3-carboxamide (CPI-1205), a Potent and Selective Inhibitor of Histone Methyltransferase EZH2, Suitable for Phase I Clinical Trials for B-Cell Lymphomas - NIH.
- Biomedical Importance of Indoles - PMC - NIH.
- Indole Test- Principle, Media, Procedure, Types, Results, Uses - Microbe Notes.
- Indole Test- Principle, Reagents, Procedure, Result Interpretation and Limitations.
- Synthesis and characterization of new 4,6-dimethoxy-1H-indole derivatives as antibacterial and antitumor agents - ResearchGate.
- Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC - PubMed Central.
- (PDF) Identification of (R)-N-((4-Methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2-methyl-1-(1-(1-(2,2,2-trifluoroethyl)piperidin-4-yl)ethyl)-1H-indole - ResearchGate.
- Different Structures—Similar Effect: Do Substituted 5-(4-Methoxyphenyl)-1H-indoles and 5-(4-Methoxyphenyl)-1H-imidazoles Represent a Common Pharmacophore for Substrate Selective Inhibition of Linoleate Oxygenase Activity of ALOX15? - MDPI.
- Microbiota produced indole metabolites disrupt host cell mitochondrial energy production and inhibit Cryptosporidium parvum growth - NIH.
- Structure-Based Discovery of 4-(6-Methoxy-2-methyl-4-(quinolin-4-yl)-9H-pyrimido[4,5-b]indol-7-yl)-3,5-dimethylisoxazole (CD161) as a Potent and Orally Bioavailable BET Bromodomain Inhibitor - PMC - PubMed Central - NIH.
- Synthesis and characterization of new 4,6- dimethoxy-1H-indole derivatives as antibacterial and antitumor agents - ResearchGate.
- Synthesis of 4-hydroxy and 6-hydroxyindoles: a renaissance of the Bischler reaction - ResearchGate.
- Methylindoles and Methoxyindoles are Agonists and Antagonists of Human Aryl Hydrocarbon Receptor - PMC - PubMed Central.
Sources
- 1. soc.chim.it [soc.chim.it]
- 2. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jmpcr.samipubco.com [jmpcr.samipubco.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Identification of (R)-N-((4-Methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2-methyl-1-(1-(1-(2,2,2-trifluoroethyl)piperidin-4-yl)ethyl)-1H-indole-3-carboxamide (CPI-1205), a Potent and Selective Inhibitor of Histone Methyltransferase EZH2, Suitable for Phase I Clinical Trials for B-Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Methylindoles and Methoxyindoles are Agonists and Antagonists of Human Aryl Hydrocarbon Receptor - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A High-Throughput Screening Cascade for the Identification of Bioactive 4-Methoxy-6-methyl-1H-indole Derivatives
Introduction
The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of biologically active compounds and approved pharmaceuticals.[1][2][3] Its versatile structure is found in essential biomolecules like the neurotransmitter serotonin and has been integral to the development of drugs for cancer, inflammation, and infectious diseases.[1][4] The addition of methoxy groups to the indole ring can enhance reactivity and modulate the pharmacological properties of the resulting derivatives, making them attractive candidates for drug discovery campaigns.[5] This application note details a comprehensive high-throughput screening (HTS) strategy for identifying and validating bioactive derivatives of 4-Methoxy-6-methyl-1H-indole, a scaffold with potential applications in oncology and beyond.[6][7][8][9]
This guide is designed for researchers, scientists, and drug development professionals. It provides a strategic workflow, detailed experimental protocols, and a robust data analysis pipeline to navigate the complexities of a small molecule screening campaign, from initial library screening to validated hit identification.
The High-Throughput Screening Campaign: A Strategic Overview
A successful HTS campaign is a multi-stage process designed to efficiently sift through a large library of compounds to identify a small number of promising candidates.[10][11] The workflow is structured as a cascade, where each successive stage increases the biological confidence in the identified "hits" while systematically eliminating false positives.[12][13] This tiered approach conserves resources by focusing more intensive and lower-throughput validation efforts on only the most promising molecules.
Caption: High-Throughput Screening (HTS) cascade for this compound derivatives.
Library Preparation and Management
The quality of the screening library is a critical determinant of the success of an HTS campaign. For this application, a focused library of this compound derivatives should be synthesized or procured.
Key Considerations:
-
Purity: All compounds should have a purity of >95% to avoid artifacts from contaminants.
-
Concentration: Compounds are typically dissolved in dimethyl sulfoxide (DMSO) to create master stock plates at a concentration of 10 mM.
-
Storage: Stock plates should be stored at -20°C or -80°C to ensure compound integrity.
-
Plate Format: The library should be formatted in 384-well or 1536-well plates to be compatible with automated liquid handling systems.[14]
Protocol 1: Primary High-Throughput Screen — Cell Viability Assay
Principle: This is a cell-based phenotypic assay designed to identify compounds that exhibit cytotoxic or cytostatic effects against a cancer cell line (e.g., MCF-7, a human breast adenocarcinoma cell line).[6][8][9] Cellular viability is quantified by measuring intracellular ATP levels using a luminescent reporter system. A decrease in luminescence relative to DMSO-treated controls indicates a potential anti-proliferative effect.[15]
Materials:
-
Cell Line: MCF-7 (or other relevant cancer cell line).
-
Culture Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 0.01 mg/mL human insulin.
-
Assay Plates: 384-well, solid white, tissue culture-treated plates.
-
Reagents: CellTiter-Glo® Luminescent Cell Viability Assay kit, DMSO (cell culture grade).
-
Controls: Staurosporine (positive control for cell death), DMSO (negative control).
-
Equipment: Automated liquid handler, multi-well plate reader with luminescence detection capabilities.
Step-by-Step Methodology:
-
Cell Plating:
-
Culture MCF-7 cells to ~80% confluency.
-
Trypsinize and resuspend cells in fresh culture medium to a final concentration of 50,000 cells/mL.
-
Using an automated dispenser, seed 40 µL of the cell suspension (2,000 cells) into each well of the 384-well assay plates.
-
Incubate the plates for 24 hours at 37°C in a humidified incubator with 5% CO₂ to allow for cell attachment.
-
-
Compound Addition:
-
Prepare intermediate compound plates by diluting the 10 mM stock library into culture medium. For a final screening concentration of 10 µM, perform the appropriate dilution.
-
Using a robotic liquid handler, transfer 10 µL of the diluted compound solutions (or controls) to the corresponding wells of the cell plates.[16] The final volume in each well is now 50 µL.
-
Each plate must include columns dedicated to negative controls (0.1% DMSO) and positive controls (e.g., 1 µM Staurosporine).
-
-
Incubation:
-
Incubate the assay plates for 72 hours at 37°C, 5% CO₂.
-
-
Signal Detection:
-
Equilibrate the assay plates and the CellTiter-Glo® reagent to room temperature.
-
Add 25 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read the luminescence on a plate reader.
-
-
Quality Control:
Data Analysis and Hit Prioritization
The primary screen will generate a large volume of data that must be processed and analyzed to identify high-confidence hits.[18] The goal is to distinguish true compound activity from experimental noise and systematic error.
Caption: Workflow for HTS data analysis and hit prioritization.
Data Normalization: Raw luminescence values are converted to a percentage of inhibition relative to the on-plate controls: % Inhibition = 100 * (1 - (Signal_compound - Mean_pos) / (Mean_neg - Mean_pos))
Hit Selection Criteria: A common threshold for primary hit selection is a compound that demonstrates ≥50% inhibition in the primary assay. This threshold should be adjusted based on the overall assay performance and hit rate.
Hypothetical Screening Data
The following table summarizes hypothetical data from the screening cascade for a selection of this compound derivatives.
| Compound ID | Primary Screen (% Inhibition) | Cytotoxicity IC₅₀ (µM) | Kinase X IC₅₀ (µM) | Hit Status |
| MMI-001 | 85.2 | 1.5 | 0.8 | Confirmed |
| MMI-002 | 12.5 | > 50 | > 50 | Inactive |
| MMI-003 | 65.7 | 25.4 | > 50 | False Positive |
| MMI-004 | 92.1 | 0.9 | 0.5 | Confirmed |
| MMI-005 | 78.4 | 2.2 | 1.9 | Confirmed |
Protocol 2: Secondary Screen — Kinase Inhibition Assay
Principle: To validate primary hits and begin to elucidate a mechanism of action, a target-based orthogonal assay is essential.[13] Given that many anticancer agents function as kinase inhibitors, a generic kinase assay is a logical secondary screen for cytotoxic compounds.[19] This protocol measures the inhibition of a specific kinase (e.g., a tyrosine kinase relevant to cancer) by quantifying the amount of ATP consumed during the phosphotransferase reaction.
Materials:
-
Enzyme: Recombinant Kinase X.
-
Substrate: Poly-Glu-Tyr peptide substrate.
-
Reagents: ADP-Glo™ Kinase Assay kit, ATP, Kinase Reaction Buffer.
-
Assay Plates: 384-well, solid white, low-volume plates.
-
Equipment: Multi-well plate reader with luminescence detection.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 2X solution of Kinase X and its substrate in the reaction buffer.
-
Prepare a 2X solution of ATP in the reaction buffer.
-
-
Compound Addition:
-
Dispense 2 µL of test compounds (primary hits) or controls into the wells of a 384-well plate. Compounds should be tested in a dose-response format (e.g., 10-point serial dilution).
-
-
Kinase Reaction:
-
Add 10 µL of the 2X kinase/substrate solution to each well.
-
Initiate the reaction by adding 10 µL of the 2X ATP solution.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Signal Detection:
-
Add 20 µL of the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add 40 µL of the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
Measure the luminescence using a plate reader. The signal is directly proportional to kinase activity.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to DMSO controls.
-
Fit the data to a four-parameter logistic model to determine the IC₅₀ value for each active compound.[18]
-
Hit Validation Cascade
Hits that are confirmed in the secondary assay must undergo further validation to ensure they represent viable starting points for a medicinal chemistry program.
-
Eliminating False Positives: It is crucial to identify and remove compounds that interfere with the assay technology (Pan-Assay Interference Compounds, or PAINS).[12] This can be achieved through counterscreens where the compound is added after the enzymatic reaction has been stopped.[12]
-
Biophysical Confirmation: Techniques like Thermal Shift Assays (TSA) or Surface Plasmon Resonance (SPR) can be used to confirm direct binding of the compound to the target protein, providing definitive evidence of target engagement.[13][20]
-
Preliminary Structure-Activity Relationship (SAR): By analyzing the activity of structurally related compounds from the primary screen, initial SAR trends can be established.[16] This helps prioritize chemical scaffolds for further optimization.
References
- Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applic
- A pragmatic approach to hit validation following biochemical high-throughput screening - Drug Discovery World. ([Link])
- Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery-An Updated Review on Their Multifaceted Therapeutic Applic
- Evaluation of Indole-Based Probes for High throughput Screening Of Drug Binding To Human Serum Albumin - UNL Digital Commons. ([Link])
- Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applic
- Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - NIH. ([Link])
- Therapeutic Potential of Indole Derivatives: Analytical Perspectives on Their Role in Drug Discovery - Taylor & Francis Online. ([Link])
- High-Throughput Sequencing: Definition, Technology, Advantages, Application and Workflow - CD Genomics. ([Link])
- High Throughput Sequencing (HTS): Principle, Steps, Uses, Diagram - Microbe Notes. ([Link])
- A Protocol for a High-Throughput Multiplex Cell Viability Assay - PubMed. ([Link])
- SciLifeLab & KNIME Help Labs Asses Raw Data
- Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS) - Visikol. ([Link])
- HTS Data Analysis - chem IT Services. ([Link])
- HTS data analysis workflow. Practical implication of a workflow in HTS...
- Accelerating Discovery and Development with Advances in High-Throughput Screening - Pharmaceutical Technology. ([Link])
- High throughput screening of small molecule library: procedure, challenges and future - PMC. ([Link])
- High-throughput screening - Wikipedia. ([Link])
- Four Well-Established Strategies Used in Hit Identific
- Assay development and high-throughput screening for small molecule inhibitors of a Vibrio cholerae stress response p
- Protocol for high-throughput compound screening using flow cytometry in THP-1 cells - ScienceDirect. ([Link])
- Applications of Biophysics in High-Throughput Screening Hit Valid
- Synthesis and characterization of new 4,6-dimethoxy-1H-indole derivatives as antibacterial and antitumor agents - Journal of Medicinal and Pharmaceutical Chemistry Research. ([Link])
- Screening methods to identify indole derivatives that protect against reactive oxygen species induced tryptophan oxid
- 1H-indole-3-carboxamide (CPI-1205), a Potent and Selective Inhibitor of Histone Methyltransferase EZH2, Suitable for Phase I Clinical Trials for B-Cell Lymphomas - NIH. ([Link])
- High-throughput screening (HTS) | BMG LABTECH. ([Link])
- Screening of indole derivatives as the potent anticancer agents on dihydrofolate reductase: pharmaco-informatics and molecular dynamics simul
- Synthesis, reactivity and biological properties of methoxy-activ
- Identification of Small Molecule Inhibitors against Staphylococcus aureus Dihydroorotase via HTS - MDPI. ([Link])
- Synthesis and characterization of new 4,6-dimethoxy-1H-indole derivatives as antibacterial and antitumor agents - ResearchG
- Synthesis and characterization of new 4,6- dimethoxy-1H-indole derivatives as antibacterial and antitumor agents - ResearchG
Sources
- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery-An Updated Review on Their Multifaceted Therapeutic Applications (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) | Semantic Scholar [semanticscholar.org]
- 4. tandfonline.com [tandfonline.com]
- 5. soc.chim.it [soc.chim.it]
- 6. jmpcr.samipubco.com [jmpcr.samipubco.com]
- 7. Screening of indole derivatives as the potent anticancer agents on dihydrofolate reductase: pharmaco-informatics and molecular dynamics simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. High throughput screening of small molecule library: procedure, challenges and future - MedCrave online [medcraveonline.com]
- 11. Four Well-Established Strategies Used in Hit Identification [clinicalresearchnewsonline.com]
- 12. drugtargetreview.com [drugtargetreview.com]
- 13. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bmglabtech.com [bmglabtech.com]
- 15. marinbio.com [marinbio.com]
- 16. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 17. High-throughput screening - Wikipedia [en.wikipedia.org]
- 18. chemits.com [chemits.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Applications of Biophysics in High-Throughput Screening Hit Validation - PubMed [pubmed.ncbi.nlm.nih.gov]
Anwendungs- und Protokollhandbuch: Derivatisierung von 4-Methoxy-6-methyl-1H-indol für das biologische Screening
Verfasst für: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Zusammenfassung
Dieses Dokument bietet eine detaillierte technische Anleitung zur chemischen Modifikation des 4-Methoxy-6-methyl-1H-indol-Grundgerüsts, einer vielversprechenden Ausgangsstruktur für die Wirkstoffforschung. Indolderivate sind aufgrund ihrer weiten Verbreitung in Naturstoffen und pharmazeutischen Wirkstoffen von großem Interesse.[1][2][3] Die Methoxy- und Methyl-Substituenten am Benzolring dieses spezifischen Indols bieten ein einzigartiges elektronisches und sterisches Profil, das als Grundlage für die Entwicklung neuer, biologisch aktiver Moleküle dient. Wir beschreiben hier systematische Protokolle für die Derivatisierung an den Positionen N-1, C-2 und C-3 des Indolrings sowie etablierte Methoden für das anschließende biologische Screening der synthetisierten Verbindungsbibliotheken.
Teil 1: Synthese des Ausgangsmaterials: 4-Methoxy-6-methyl-1H-indol
Die Verfügbarkeit des Ausgangsmaterials in hoher Reinheit ist entscheidend für den Erfolg der anschließenden Derivatisierungen. Die Fischer-Indol-Synthese ist eine der robustesten und am weitesten verbreiteten Methoden zur Herstellung von Indol-Grundgerüsten.[4][5][6][7] Sie ermöglicht die Synthese von 4-Methoxy-6-methyl-1H-indol aus kommerziell erhältlichen Vorläufern.
Begründung der Methode: Die Fischer-Indol-Synthese verläuft über die säurekatalysierte Cyclisierung eines Phenylhydrazons, das in situ aus (3-Methoxy-5-methylphenyl)hydrazin und einem geeigneten Keton oder Aldehyd, wie z.B. Aceton, gebildet wird.[4] Diese Methode ist besonders vorteilhaft, da sie oft hohe Ausbeuten liefert und eine breite Palette von Substituenten am Phenylring toleriert.
Protokoll 1: Fischer-Indol-Synthese von 4-Methoxy-6-methyl-1H-indol
-
Herstellung des Phenylhydrazons:
-
In einem Rundkolben wird (3-Methoxy-5-methylphenyl)hydrazin (1,0 Äquiv.) in Ethanol gelöst.
-
Eine katalytische Menge Essigsäure wird hinzugefügt.
-
Aceton (1,1 Äquiv.) wird langsam bei Raumtemperatur zugetropft.
-
Die Mischung wird für 1-2 Stunden bei Raumtemperatur gerührt, bis die TLC-Analyse (Dünnschichtchromatographie) den vollständigen Umsatz des Hydrazins anzeigt.
-
Das Lösungsmittel wird unter reduziertem Druck entfernt, um das rohe Phenylhydrazon zu erhalten, das oft ohne weitere Reinigung verwendet werden kann.
-
-
Cyclisierung zum Indol:
-
Das rohe Phenylhydrazon wird in einem geeigneten hochsiedenden Lösungsmittel (z.B. Toluol oder Xylol) suspendiert.
-
Als Katalysator wird eine Lewis-Säure (z.B. Zinkchlorid, ZnCl₂, 1,5 Äquiv.) oder eine starke Brønsted-Säure (z.B. Polyphosphorsäure) hinzugefügt.[4]
-
Das Reaktionsgemisch wird unter Rückfluss erhitzt (typischerweise bei 80-140 °C) und der Reaktionsfortschritt mittels TLC überwacht (typischerweise 2-6 Stunden).
-
Nach Abschluss der Reaktion wird das Gemisch auf Raumtemperatur abgekühlt und vorsichtig mit einer wässrigen Natriumbicarbonatlösung neutralisiert.
-
Die organische Phase wird abgetrennt und die wässrige Phase mehrmals mit Ethylacetat extrahiert.
-
Die vereinigten organischen Phasen werden mit gesättigter Kochsalzlösung gewaschen, über wasserfreiem Natriumsulfat getrocknet und das Lösungsmittel wird im Vakuum entfernt.
-
Das Rohprodukt wird mittels Säulenchromatographie an Kieselgel (typischerweise mit einem Hexan/Ethylacetat-Gradienten) gereinigt, um reines 4-Methoxy-6-methyl-1H-indol zu erhalten.
-
Teil 2: Strategien zur Derivatisierung
Die Funktionalisierung des Indol-Grundgerüsts an verschiedenen Positionen ermöglicht die systematische Untersuchung von Struktur-Wirkungs-Beziehungen (SAR).
N-Alkylierung an der Position N-1
Begründung: Die Modifikation an der N-1-Position des Indols beeinflusst die Lipophilie, die sterischen Eigenschaften und die Fähigkeit zur Wasserstoffbrückenbindung, was die pharmakokinetischen und pharmakodynamischen Eigenschaften der Moleküle erheblich verändern kann.
-
Deprotonierung:
-
4-Methoxy-6-methyl-1H-indol (1,0 Äquiv.) wird in einem trockenen Rundkolben unter Inertgasatmosphäre (Argon oder Stickstoff) in wasserfreiem DMF oder THF gelöst.
-
Die Lösung wird in einem Eisbad auf 0 °C abgekühlt.
-
Natriumhydrid (NaH, 60%ige Dispersion in Mineralöl, 1,2 Äquiv.) wird portionsweise vorsichtig zugegeben. Die Wasserstoffentwicklung ist zu beobachten.
-
Die Mischung wird 30-60 Minuten bei 0 °C gerührt, bis die Gasentwicklung aufhört.
-
-
Alkylierung:
-
Das entsprechende Alkylhalogenid (z.B. Iodmethan, Benzylbromid, 1,1 Äquiv.) wird langsam bei 0 °C zugetropft.
-
Die Reaktion wird langsam auf Raumtemperatur erwärmt und für 2-12 Stunden gerührt. Der Fortschritt wird mittels TLC überwacht.
-
-
Aufarbeitung und Reinigung:
-
Nach vollständigem Umsatz wird die Reaktion vorsichtig bei 0 °C durch langsame Zugabe von gesättigter wässriger Ammoniumchloridlösung gequencht.
-
Das Gemisch wird mit Ethylacetat extrahiert.
-
Die vereinigten organischen Phasen werden mit Wasser und gesättigter Kochsalzlösung gewaschen, über wasserfreiem Natriumsulfat getrocknet und im Vakuum konzentriert.
-
Das Produkt wird durch Säulenchromatographie gereinigt.
-
| Reagenz (Beispiel) | Produkt-Substituent | Typische Ausbeute (%) |
| Iodmethan | -CH₃ | 85-95 |
| Benzylbromid | -CH₂Ph | 80-90 |
| Ethylbromacetat | -CH₂COOEt | 75-85 |
Elektrophile Substitution an der Position C-3
Die C-3-Position des Indolrings ist aufgrund der hohen Elektronendichte die reaktivste Stelle für elektrophile Angriffe.
Begründung: Die Einführung einer Formylgruppe (-CHO) an der C-3-Position erzeugt ein vielseitiges Intermediat.[5] Die Aldehydfunktion kann leicht in andere funktionelle Gruppen umgewandelt werden (z.B. Carbonsäuren, Amine durch reduktive Aminierung, Alkene durch Wittig-Reaktion), was eine breite Diversifizierung der Molekülbibliothek ermöglicht. Die Reaktion verläuft über die Bildung eines elektrophilen Chloroiminium-Ions (Vilsmeier-Reagenz) aus DMF und Phosphoroxychlorid (POCl₃).
-
Herstellung des Vilsmeier-Reagenzes:
-
In einem trockenen Rundkolben unter Inertgasatmosphäre wird wasserfreies DMF bei 0 °C vorgelegt.
-
Phosphoroxychlorid (POCl₃, 1,2 Äquiv.) wird langsam unter Rühren zugetropft, wobei die Temperatur unter 10 °C gehalten wird.
-
Das Gemisch wird für 30 Minuten bei 0 °C gerührt, bis sich das Vilsmeier-Reagenz vollständig gebildet hat.
-
-
Formylierung:
-
Eine Lösung von 4-Methoxy-6-methyl-1H-indol (1,0 Äquiv.) in wasserfreiem DMF wird langsam zum Vilsmeier-Reagenz bei 0 °C getropft.
-
Nach der Zugabe wird das Reaktionsgemisch auf Raumtemperatur erwärmt und für 1-3 Stunden gerührt.
-
-
Hydrolyse und Aufarbeitung:
-
Das Gemisch wird vorsichtig auf Eis gegossen und anschließend mit einer 2 M wässrigen Natriumhydroxidlösung bis zu einem pH-Wert von 8-9 neutralisiert.
-
Der resultierende Niederschlag (das Produkt) wird abfiltriert, mit kaltem Wasser gewaschen und an der Luft getrocknet.
-
Alternativ kann das Produkt mit Ethylacetat extrahiert werden. Die organische Phase wird gewaschen, getrocknet und konzentriert.
-
Das Rohprodukt wird durch Umkristallisation oder Säulenchromatographie gereinigt, um 4-Methoxy-6-methyl-1H-indol-3-carbaldehyd zu erhalten.
-
Abbildung 1: Workflow der Vilsmeier-Haack-Formylierung.
Begründung: Die Mannich-Reaktion führt eine Aminomethylgruppe an der C-3-Position ein. Diese "Gramin"-Analoga sind wertvolle Intermediate und können selbst biologische Aktivität aufweisen. Die basische Aminogruppe kann die Löslichkeit verbessern und als Ankerpunkt für Interaktionen mit biologischen Zielstrukturen dienen.
-
Reaktionsaufbau:
-
In einem Rundkolben wird das gewünschte sekundäre Amin (z.B. Dimethylamin, 1,5 Äquiv., als wässrige Lösung) in Eisessig bei 0 °C vorgelegt.
-
Eine wässrige Formaldehydlösung (37 %, 1,5 Äquiv.) wird langsam zugetropft.
-
Die Mischung wird für 15 Minuten bei 0 °C gerührt.
-
-
Umsetzung mit Indol:
-
Eine Lösung von 4-Methoxy-6-methyl-1H-indol (1,0 Äquiv.) in Eisessig wird langsam zur Reaktionsmischung gegeben.
-
Das Gemisch wird für 2-4 Stunden bei Raumtemperatur gerührt.
-
-
Aufarbeitung:
-
Die Reaktionsmischung wird auf Eis gegossen und mit konzentrierter wässriger Natriumhydroxidlösung alkalisch gemacht (pH > 10).
-
Das Produkt, das oft als Feststoff ausfällt, wird abfiltriert und mit Wasser gewaschen.
-
Alternativ wird die wässrige Phase mehrmals mit Diethylether oder Dichlormethan extrahiert.
-
Die vereinigten organischen Phasen werden getrocknet und konzentriert, um das Mannich-Basen-Produkt zu erhalten.
-
Teil 3: Biologisches Screening der Derivate-Bibliothek
Nach der Synthese und Reinigung muss die Bibliothek von Indolderivaten auf ihre biologische Aktivität getestet werden. Indole sind für ein breites Spektrum an Aktivitäten bekannt, darunter antioxidative, krebsbekämpfende und antimikrobielle Eigenschaften.[1][8]
Primäres Screening: Antioxidative Aktivität
Begründung: Oxidativer Stress ist an der Pathogenese vieler Krankheiten beteiligt. Der DPPH (2,2-Diphenyl-1-picrylhydrazyl)-Assay ist eine schnelle und einfache Methode, um die Radikalfänger-Eigenschaften einer Verbindung zu bewerten.[9][10][11][12] Das stabile DPPH-Radikal hat eine tiefviolette Farbe, die bei Reduktion durch einen Antioxidans zu einer gelben Farbe verblasst.[11]
-
Vorbereitung der Lösungen:
-
DPPH-Lösung: Eine 0,1 mM Stammlösung von DPPH in Methanol wird frisch hergestellt und vor Licht geschützt. Die Absorption bei 517 nm sollte etwa 1,0 betragen.[11]
-
Testverbindungen: Stammlösungen der synthetisierten Indolderivate (z.B. 1 mg/mL in DMSO oder Methanol) werden vorbereitet.
-
Positivkontrolle: Ascorbinsäure (Vitamin C) wird als Referenz-Antioxidans verwendet.
-
-
Durchführung des Assays (im 96-Well-Plattenformat):
-
In jede Vertiefung werden 100 µL der DPPH-Lösung pipettiert.
-
100 µL der Testverbindung in verschiedenen Konzentrationen (serielle Verdünnung) werden hinzugefügt.
-
Für die Kontrolle werden 100 µL des Lösungsmittels (z.B. Methanol) anstelle der Testverbindung hinzugefügt.
-
Die Platte wird vorsichtig geschüttelt und für 30 Minuten bei Raumtemperatur im Dunkeln inkubiert.[9][10]
-
-
Datenerfassung und -analyse:
-
Die Absorption jeder Vertiefung wird bei 517 nm mit einem Mikroplatten-Lesegerät gemessen.
-
Die prozentuale Hemmung der Radikalaktivität wird mit der folgenden Formel berechnet: % Hemmung = [(A_Kontrolle - A_Probe) / A_Kontrolle] × 100
-
Der IC₅₀-Wert (die Konzentration, die eine 50%ige Hemmung bewirkt) wird durch Auftragung der prozentualen Hemmung gegen die Konzentration der Testverbindung bestimmt.[11]
-
Primäres Screening: Zytotoxische Aktivität gegen Krebszellen
Begründung: Der MTT-Assay ist ein etablierter kolorimetrischer Test zur Bestimmung der zellulären metabolischen Aktivität, die als Indikator für die Zellviabilität dient.[13][14] Aktive mitochondriale Dehydrogenasen in lebenden Zellen reduzieren das gelbe Tetrazoliumsalz MTT zu violetten Formazan-Kristallen.[14][15] Dieser Assay wird häufig verwendet, um die zytotoxische Wirkung von Verbindungen auf Krebszelllinien zu untersuchen.
-
Zellkultur:
-
Krebszellen (z.B. MCF-7, Brustkrebs) werden in einem geeigneten Medium kultiviert und in einer 96-Well-Platte mit einer Dichte von 5.000-10.000 Zellen pro Vertiefung ausgesät.
-
Die Zellen werden über Nacht bei 37 °C und 5 % CO₂ inkubiert, damit sie anhaften können.
-
-
Behandlung mit Verbindungen:
-
Am nächsten Tag wird das Medium entfernt und durch frisches Medium ersetzt, das die Testverbindungen in verschiedenen Konzentrationen enthält (typischerweise von 0,1 bis 100 µM).
-
Eine Kontrollgruppe wird nur mit dem Lösungsmittel (z.B. DMSO, Endkonzentration < 0,1 %) behandelt.
-
Die Platten werden für 48-72 Stunden bei 37 °C und 5 % CO₂ inkubiert.
-
-
MTT-Inkubation und Messung:
-
Nach der Inkubationszeit werden 10 µL einer MTT-Lösung (5 mg/mL in PBS) zu jeder Vertiefung gegeben und die Platte wird für weitere 2-4 Stunden inkubiert.[15]
-
Das Medium wird vorsichtig entfernt und 100 µL eines Solubilisierungsmittels (z.B. DMSO oder eine saure Isopropanol-Lösung) werden zugegeben, um die gebildeten Formazan-Kristalle aufzulösen.[15]
-
Die Platte wird für 15 Minuten auf einem Schüttler inkubiert, um eine vollständige Auflösung zu gewährleisten.
-
-
Datenerfassung und -analyse:
-
Die Absorption wird bei einer Wellenlänge von 570 nm gemessen.
-
Die prozentuale Zellviabilität wird im Vergleich zur unbehandelten Kontrolle berechnet.
-
Der IC₅₀-Wert (die Konzentration, die das Zellwachstum um 50 % hemmt) wird aus der Dosis-Wirkungs-Kurve ermittelt.
-
Abbildung 2: Logischer Arbeitsablauf zur Etablierung von Struktur-Wirkungs-Beziehungen (SAR).
Teil 4: Schlussfolgerungen und Ausblick
Die systematische Derivatisierung des 4-Methoxy-6-methyl-1H-indol-Grundgerüsts unter Verwendung der hier beschriebenen Protokolle ermöglicht die effiziente Erstellung einer vielfältigen chemischen Bibliothek. Das anschließende Screening dieser Verbindungen in relevanten biologischen Assays liefert wertvolle Daten zur Identifizierung von Leitstrukturen. Die Analyse der Struktur-Wirkungs-Beziehungen, die aus diesen Daten abgeleitet wird, ist der entscheidende Schritt im iterativen Prozess der Wirkstoffentwicklung und leitet das Design der nächsten Generation von Analoga mit verbesserter Wirksamkeit und optimierten pharmakologischen Eigenschaften.
Referenzen
-
ACME Research Solutions. (2024, February 23). DPPH Scavenging Assay Protocol- Detailed Procedure. Available from: [Link]
-
Benkhaira, N. et al. (2022). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. ResearchGate. Available from: [Link]
-
National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Available from: [Link]
-
Horton, T. (1994). MTT Cell Assay Protocol. Texas Children's Hospital. Available from: [Link]
-
Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. Available from: [Link]
-
Bio-protocol. (2016). 2.6. DPPH Radical Scavenging Assay. Available from: [Link]
-
G-Biosciences. DPPH Antioxidant Assay. Available from: [Link]
-
Wikipedia. Fischer indole synthesis. Available from: [Link]
-
Ishii, H. (2000). Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. Journal of Health Science. Available from: [Link]
-
ResearchGate. (2022). The design of novel 4,6-dimethoxyindole based hydrazide-hydrazones: Molecular modeling, synthesis and anticholinesterase activity. Available from: [Link]
-
Sengul, I. F., et al. (2021). Synthesis, reactivity and biological properties of methoxy-activated indoles. Arkivoc. Available from: [Link]
-
Zolfigol, M. A., et al. (2014). A Study of the Effect of Citric Acid-Catalyzed Reaction on the Direction of Cyclization of Unsymmetrical Ketone Phenylhydrazones in the Fischer Indole Synthesis. Scientia Iranica. Available from: [Link]
-
ResearchGate. Fischer indole synthesis. Available from: [Link]
-
ResearchGate. (2019). Synthesis and characterisation of novel 4,6-dimethoxyindole-7- and -2-thiosemicarbazone derivatives: Biological evaluation as antioxidant and anticholinesterase candidates. Available from: [Link]
-
Organic Chemistry Portal. Fischer Indole Synthesis. Available from: [Link]
-
ResearchGate. (2023). Synthesis and characterization of new 4,6-dimethoxy-1H-indole derivatives as antibacterial and antitumor agents. Available from: [Link]
-
Aperta. (2021). SYNTHESIS, REACTIVITY AND BIOLOGICAL PROPERTIES OF METHOXY-ACTIVATED INDOLES. Available from: [Link]
-
Organic Syntheses. 1H-Indole-2-acetic acid, 5-methoxy-, methyl ester. Available from: [Link]
-
Royal Society of Chemistry. (2023). Recent advances in the synthesis of indoles and their applications. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. soc.chim.it [soc.chim.it]
- 3. SYNTHESIS, REACTIVITY AND BIOLOGICAL PROPERTIES OF METHOXY-ACTIVATED INDOLES [aperta.ulakbim.gov.tr]
- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 5. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scientiairanica.sharif.edu [scientiairanica.sharif.edu]
- 7. Fischer Indole Synthesis [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. acmeresearchlabs.in [acmeresearchlabs.in]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. 2.6. DPPH Radical Scavenging Assay [bio-protocol.org]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Note: A Scalable and Robust Synthesis of 4-Methoxy-6-methyl-1H-indole
Introduction
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and pharmaceuticals.[1][2] Specifically, substituted indoles such as 4-Methoxy-6-methyl-1H-indole are valuable intermediates in the synthesis of complex therapeutic agents. For instance, derivatives of 4,6-dimethoxyindole have been investigated for their antibacterial and antitumor properties, while other substituted indoles are key in developing potent BET bromodomain inhibitors for oncology.[3][4][5] The strategic placement of a methoxy group at the 4-position and a methyl group at the 6-position offers distinct electronic properties and steric handles for further functionalization in drug discovery programs.[1]
This application note provides a comprehensive, field-proven protocol for the scale-up synthesis of this compound. We will leverage the Leimgruber-Batcho indole synthesis, a method renowned for its high yields, mild reaction conditions, and scalability, making it a superior alternative to the classic Fischer synthesis for many industrial applications.[6][7][8] This guide is designed for researchers, chemists, and process development professionals, offering in-depth explanations for experimental choices to ensure both reproducibility and safety at scale.
Strategic Selection of the Synthetic Pathway
While several methods exist for indole synthesis, the Leimgruber-Batcho reaction was selected for this scale-up guide due to several key advantages over alternatives like the Fischer or Bischler-Möhlau syntheses:
-
Regiocontrol: The Leimgruber-Batcho synthesis provides unambiguous regiochemical outcomes, as the substitution pattern is predetermined by the starting o-nitrotoluene. This avoids the formation of problematic isomers that can occur with unsymmetrical ketones in the Fischer synthesis.[8]
-
Mild Conditions: The final reductive cyclization is achieved under relatively mild conditions, preserving sensitive functional groups on the molecule.[7][8]
-
Scalability and Safety: The reaction sequence avoids the highly acidic and high-temperature conditions often required for the Fischer synthesis, which can be challenging to manage in large reactors.[7] The starting materials are often readily accessible or can be synthesized through straightforward nitration and methylation procedures.
The chosen pathway begins with the commercially available 3-methyl-4-methoxyaniline, which is converted to the corresponding o-nitrotoluene derivative. This intermediate then undergoes condensation to form a reactive enamine, followed by a robust reductive cyclization to yield the target indole.
Overall Synthetic Scheme
Caption: Workflow for the scale-up synthesis of this compound.
Part I: Synthesis of the Key Intermediate (4-Methoxy-6-methyl-2-nitrotoluene)
This initial step involves the protection of the aniline, regioselective nitration, and subsequent deprotection to yield the crucial o-nitrotoluene intermediate.
Experimental Protocol: Step 1
-
Acetylation (Protection): To a 20 L jacketed reactor equipped with a mechanical stirrer, thermometer, and addition funnel, charge 4-methoxyaniline (1.0 kg, 8.12 mol) and glacial acetic acid (5 L). Stir to dissolve. Add acetic anhydride (0.91 kg, 8.93 mol) dropwise while maintaining the internal temperature below 40°C. After the addition is complete, stir the mixture for 1 hour at ambient temperature.
-
Nitration: Cool the reactor to 0-5°C using a chiller. Prepare the nitrating mixture by slowly adding concentrated sulfuric acid (1.2 L) to concentrated nitric acid (0.8 L) in a separate, cooled vessel. Add this mixed acid to the reactor dropwise over 2-3 hours, ensuring the internal temperature does not exceed 10°C. A thick yellow precipitate will form.
-
Hydrolysis (Deprotection): Once the nitration is complete (monitor by TLC/HPLC), slowly and carefully quench the reaction mixture by adding it to 15 L of crushed ice and water. Add a 40% aqueous sodium hydroxide solution portion-wise to neutralize the acid and hydrolyze the acetamide, maintaining the temperature below 30°C. The product will precipitate as a yellow solid.
-
Isolation: Filter the solid product, wash thoroughly with water until the filtrate is neutral (pH ~7), and dry under vacuum at 50°C to a constant weight. The expected yield of 4-Methoxy-6-methyl-2-nitrotoluene is typically 80-85%.
Causality: Acetic anhydride is used to protect the highly activating amino group as an acetamide. This prevents unwanted oxidation side reactions and directs the nitration to the position ortho to the methyl group and meta to the activating methoxy group, providing the desired regioselectivity.[9]
Part II: The Leimgruber-Batcho Synthesis
This two-step process is the core of the synthesis, converting the o-nitrotoluene into the final indole product.
Mechanism Overview
Caption: Simplified mechanism of the Leimgruber-Batcho indole synthesis.
Experimental Protocol: Steps 2 & 3
Step 2: Enamine Formation
-
Reaction Setup: In a 50 L jacketed reactor, charge the 4-Methoxy-6-methyl-2-nitrotoluene (1.5 kg, 7.68 mol) and anhydrous N,N-Dimethylformamide (DMF) (10 L).
-
Reagent Addition: Add pyrrolidine (0.65 kg, 9.22 mol) followed by N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.0 kg, 8.45 mol).
-
Heating: Heat the mixture to 110°C and maintain for 3-4 hours. The solution will turn a deep, intense red color, characteristic of the push-pull enamine intermediate.[7] Monitor the reaction to completion by TLC or HPLC.
-
Solvent Removal: Once complete, cool the mixture and remove the volatile components (DMF, excess reagents) under reduced pressure. The resulting crude red oil or solid is used directly in the next step without further purification.
Causality: DMF-DMA, in the presence of the more nucleophilic pyrrolidine, acts as a one-carbon electrophile, condensing with the acidic methyl group of the nitrotoluene to form the highly conjugated enamine intermediate.[7] This step effectively prepares the substrate for the subsequent cyclization.
Step 3: Reductive Cyclization
-
Reaction Setup: Dissolve the crude enamine from the previous step in a mixture of Tetrahydrofuran (THF) (15 L) and Methanol (15 L) in a 100 L reactor under a nitrogen atmosphere.
-
Catalyst Addition: (CAUTION) Add Raney Nickel (approx. 150 g, 50% slurry in water), ensuring it is washed with THF/Methanol before addition to remove water. Raney Nickel is pyrophoric when dry and must be handled with extreme care under an inert atmosphere.[10][11]
-
Hydrazine Addition: Warm the stirred suspension to 30-35°C. Add 85% hydrazine hydrate (1.15 kg, 19.2 mol) dropwise via an addition funnel. A vigorous evolution of nitrogen gas will occur, and the reaction is exothermic. Control the addition rate to maintain the internal temperature between 45-50°C using the reactor's cooling jacket.
-
Reaction Monitoring: The characteristic red color of the enamine will fade to a dark brown or black suspension. After the exotherm subsides, maintain the temperature at 50°C for an additional 2 hours to ensure the reaction goes to completion.
-
Catalyst Filtration: Cool the mixture to room temperature. (CAUTION) Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. The filter cake must be kept wet with solvent or water at all times to prevent ignition upon exposure to air.[10] Quench the wet catalyst cake immediately and carefully with dilute acid.
-
Work-up: Concentrate the filtrate under reduced pressure to remove the bulk of the solvents. Dissolve the residue in ethyl acetate (20 L) and wash with water (2 x 10 L) and then with brine (10 L).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield the crude product.
Causality: Raney Nickel catalyzes the decomposition of hydrazine hydrate to generate diimide or hydrogen in situ, which efficiently reduces the nitro group to an amine.[7] The resulting amino group then undergoes a spontaneous intramolecular cyclization onto the enamine double bond, followed by the elimination of pyrrolidine to form the aromatic indole ring.[7]
Part III: Purification and Data
Purification Protocol
-
Crystallization: Dissolve the crude product in a minimal amount of hot toluene (approx. 3-4 L). If necessary, treat with activated carbon to remove colored impurities. Allow the solution to cool slowly to room temperature, then cool further to 0-5°C for several hours to maximize crystallization.
-
Isolation: Collect the crystalline product by filtration, wash with a small amount of cold heptane, and dry under vacuum at 40°C.
-
Purity Analysis: The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry. Purity should be assessed by HPLC (>99%).
Quantitative Data Summary
| Reagent/Material | Molar Mass ( g/mol ) | Moles (mol) | Mass/Volume Used | Molar Equiv. | Notes |
| Step 1: Intermediate Synthesis | |||||
| 3-Methyl-4-methoxyaniline | 137.18 | 8.12 | 1.11 kg | 1.0 | Starting Material |
| Acetic Anhydride | 102.09 | 8.93 | 0.91 kg | 1.1 | Protection |
| Nitric/Sulfuric Acid | - | - | ~2.0 L | - | Nitrating Agent |
| Step 2: Enamine Formation | |||||
| 4-Methoxy-6-methyl-2-nitrotoluene | 195.19 | 7.68 | 1.5 kg | 1.0 | Key Intermediate |
| Pyrrolidine | 71.12 | 9.22 | 0.65 kg | 1.2 | Co-reagent for enamine formation |
| DMF-DMA | 119.16 | 8.45 | 1.0 kg | 1.1 | Forms enamine |
| Step 3: Reductive Cyclization | |||||
| Crude Enamine | ~248.30 | ~7.68 | From Step 2 | 1.0 | |
| Raney Nickel (50% slurry) | - | - | ~150 g | Catalytic | Pyrophoric Caution |
| Hydrazine Hydrate (85%) | 50.06 (as hydrate) | 19.2 | 1.15 kg | 2.5 | Reducing Agent |
| Product | |||||
| This compound | 161.20 | - | ~1.0 kg (Expected) | - | Overall Yield: ~75-80% from nitrotoluene |
Process Safety and Handling
-
Nitration: The nitration reaction is highly exothermic and generates corrosive and toxic fumes. It must be performed in a well-ventilated area with strict temperature control to prevent runaway reactions.
-
Raney Nickel: This catalyst is pyrophoric and can ignite spontaneously in air when dry. It must be handled as a slurry under solvent or water at all times. Ensure proper quenching procedures are in place for disposal.[10][11]
-
Hydrazine Hydrate: Hydrazine is toxic, corrosive, and a suspected carcinogen. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood. The reduction reaction generates a large volume of nitrogen gas and requires adequate venting.[12]
-
General Precautions: All steps should be conducted by trained personnel in a facility equipped to handle large-scale chemical synthesis. A thorough risk assessment should be completed before commencing any scale-up activities.[12]
References
- Fürstner, A. (2010). Synthesis and Functionalization of Indole Skeleton Compounds. Insubria.
- Organic Chemistry Portal. (n.d.). Synthesis of indoles.
- Ragaini, F., et al. (2020). Synthesis of Indoles by Reductive Cyclization of Nitro Compounds Using Formate Esters as CO Surrogates.
- Baxendale, I. R., et al. (2004). Microwave assisted Leimgruber–Batcho reaction for the preparation of indoles, azaindoles and pyrroylquinolines. Organic & Biomolecular Chemistry, 2, 160-167.
- Sunlight Active Drug Intermediates. (2024). Streamlined Synthesis: Enhancing The Leimgruber-Batcho Indole Route For One-Pot Tandem Production Of 2,3-Unsubstituted Indoles.
- Wikipedia. (n.d.). Leimgruber–Batcho indole synthesis.
- MDPI. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery.
- Clark, R. D., & Repke, D. B. (1984). The Leimgruber-Batcho Indole Synthesis. Heterocycles, 22(1), 195-221.
- Baxendale, I. R., et al. (2004). Microwave assisted Leimgruber–Batcho reaction for the preparation of indoles, azaindoles and pyrroylquinolines. Royal Society of Chemistry.
- Mubarak, H. A., et al. (2023). Synthesis and characterization of new 4,6-dimethoxy-1H-indole derivatives as antibacterial and antitumor agents.
- Yakan, G., et al. (2021). The design of novel 4,6-dimethoxyindole based hydrazide-hydrazones: Molecular modeling, synthesis and anticholinesterase activity.
- da Silva, F. S., et al. (2021). Recent Developments in the Cyclization of Alkynes and Nitrogen Compounds for the Synthesis of Indole Derivatives.
- Wikipedia. (n.d.). 4-Nitrotoluene.
- Mubarak, H. A., et al. (2023). Synthesis and characterization of new 4,6-dimethoxy-1H-indole derivatives as antibacterial and antitumor agents.
- Virdi, J., & Handa, S. (2023).
- MDPI. (2024). Metal-Free, PPA-Mediated Fisher Indole Synthesis via Tandem Hydroamination–Cyclization Reaction.
- Zhang, C., et al. (2020). Structure-Based Discovery of 4-(6-Methoxy-2-methyl-4-(quinolin-4-yl)-9H-pyrimido[4,5-b]indol-7-yl)-3,5-dimethylisoxazole (CD161) as a Potent and Orally Bioavailable BET Bromodomain Inhibitor. Journal of Medicinal Chemistry, 63(15), 8435–8454.
- Zhao, L., et al. (2017). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline.
- Klyuev, M. V., & Abdula-zade, E. A. (2010). Colloid and Nanosized Catalysts in Organic Synthesis: IV. Reduction of Nitroarenes with Hydrazine Hydrate Catalyzed with Metal Nanoparticles.
- Zhao, L., et al. (2017). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline.
- American Chemical Society. (n.d.). Identifying and Evaluating Hazards in Research Laboratories.
- Balcom, D., & Furst, A. (1953). Reductions with Hydrazine Hydrate Catalyzed by Raney Nickel. I. Aromatic Nitro Compounds to Amines. Journal of the American Chemical Society, 75(17), 4334-4334.
- Google Patents. (n.d.). Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor.
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Structure-Based Discovery of 4-(6-Methoxy-2-methyl-4-(quinolin-4-yl)-9H-pyrimido[4,5-b]indol-7-yl)-3,5-dimethylisoxazole (CD161) as a Potent and Orally Bioavailable BET Bromodomain Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Streamlined Synthesis: Enhancing The Leimgruber-batcho Indole Route For One-pot Tandem Production Of 2,3-unsubstituted Indoles [journalijar.com]
- 7. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]
- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 9. CN111704555A - Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor - Google Patents [patents.google.com]
- 10. RANEY NICKEL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 11. Newer non-pyrophoric version of Raney-Nickel and its applications - ACS Green Chemistry [gcande.digitellinc.com]
- 12. pubsapp.acs.org [pubsapp.acs.org]
Purification of 4-Methoxy-6-methyl-1H-indole by column chromatography
An Application Note and Protocol for the Purification of 4-Methoxy-6-methyl-1H-indole by Column Chromatography
Authored by: Gemini, Senior Application Scientist
Abstract
This comprehensive application note provides a detailed, field-proven protocol for the purification of this compound using silica gel column chromatography. The guide is designed for researchers, medicinal chemists, and process development scientists who require high-purity material for downstream applications. We delve into the underlying principles of the separation, offering a systematic approach from initial method development via Thin-Layer Chromatography (TLC) to the execution of the preparative column and post-purification analysis. The causality behind each step is explained to empower the user to adapt and troubleshoot the methodology for analogous indole derivatives.
Introduction: The Significance of Purifying this compound
This compound is a substituted indole, a heterocyclic scaffold of immense importance in medicinal chemistry and drug discovery. The indole nucleus is a privileged structure found in numerous natural products and pharmacologically active compounds. The purity of such building blocks is paramount, as even minor impurities can lead to ambiguous biological data, side reactions in multi-step syntheses, or challenges in crystallization and characterization.
Column chromatography remains the gold standard for purifying multi-gram quantities of organic compounds in a research setting.[1][2] Its effectiveness hinges on the differential partitioning of components in a mixture between a stationary phase and a mobile phase.[1] This guide provides a robust framework for achieving >98% purity of the target compound, starting from a crude synthetic mixture.
Physicochemical Profile of the Target Compound
Understanding the properties of this compound is the first step in designing a logical purification strategy. Its structure features a moderately polar indole N-H group and a methoxy ether, balanced by the non-polar aromatic system and methyl group. This duality dictates its solubility and interaction with the stationary phase.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁NO | PubChem CID: 24728816[3] |
| Molecular Weight | 161.20 g/mol | PubChem CID: 24728816[3] |
| Predicted Polarity (XLogP3) | 2.4 | PubChem CID: 24728816[3] |
| Appearance | Typically an off-white to tan solid | General knowledge |
The XLogP3 value of 2.4 suggests moderate lipophilicity, making the compound well-suited for normal-phase chromatography on silica gel with a non-polar/polar solvent system.[3]
Principle of Separation: Normal-Phase Chromatography
In this protocol, we employ normal-phase chromatography, which utilizes a polar stationary phase (silica gel) and a less polar mobile phase (eluent).
-
Stationary Phase: Silica gel (SiO₂) is a porous, high-surface-area material with surface silanol groups (-Si-OH). These groups are polar and can form hydrogen bonds with polar functional groups on the analyte molecules.
-
Mechanism: Compounds in the crude mixture are adsorbed onto the silica surface. The mobile phase is then passed through the column, creating a continuous equilibrium of adsorption and desorption.
-
Non-polar impurities have weak interactions with the silica gel and are readily carried down the column by the non-polar mobile phase, eluting first.
-
Polar compounds , including our target indole, interact more strongly with the silanol groups. They are desorbed and moved down the column only when the polarity of the mobile phase is increased enough to compete for the adsorption sites.
-
The separation is therefore governed by the polarity of the compounds and the eluting strength of the mobile phase.
Workflow for Purification
The purification process follows a logical and systematic sequence to ensure optimal results. This workflow minimizes solvent waste and maximizes purity and yield.
Caption: Overall workflow for the purification of this compound.
Detailed Protocols and Methodologies
Safety First: Always work in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Consult the Safety Data Sheets (SDS) for all chemicals used. This compound and related structures may cause skin, eye, and respiratory irritation.[4][5] Solvents like hexanes and ethyl acetate are flammable and should be handled away from ignition sources.[6][7]
Phase 1: TLC for Method Development
The goal of this phase is to identify a mobile phase composition that provides optimal separation of the target compound from its impurities. The ideal solvent system will result in a Retention Factor (Rf) of 0.25-0.35 for the target compound.[2] This Rf value ensures the compound spends sufficient time interacting with the stationary phase for good separation without requiring excessive solvent volumes.[2]
Materials:
-
Silica gel TLC plates (e.g., glass-backed, F254 indicator)
-
Crude this compound
-
Developing chambers (e.g., covered beakers with filter paper)
-
Spotting capillaries
-
Solvents: Heptane or Hexanes (non-polar), Ethyl Acetate (polar)
-
Visualization tools: UV lamp (254 nm), and an optional staining solution.
TLC Staining Reagent (Optional but Recommended): Indoles can be visualized with specific stains. A cinnamaldehyde-based stain is highly effective.[8]
-
Preparation: Mix 5 mL of cinnamaldehyde, 95 mL of ethanol, and 5 mL of concentrated HCl. This solution should be prepared fresh.[8]
-
Use: After developing the TLC plate, dry it completely, then spray with the reagent and gently warm with a heat gun. Indoles typically produce distinct colored spots.
Protocol:
-
Prepare Sample: Dissolve a small amount of the crude material (1-2 mg) in a minimal volume (~0.5 mL) of a solvent that fully dissolves it, such as dichloromethane or ethyl acetate.
-
Spot the Plate: Using a capillary tube, carefully spot the dissolved sample onto the pencil-drawn baseline of a TLC plate. Make the spot as small as possible.
-
Develop the Plate:
-
Start with a test eluent of 20% Ethyl Acetate in Heptane .
-
Pour a small amount of this eluent into a developing chamber, ensuring the liquid level is below the baseline on the TLC plate.
-
Place the spotted TLC plate in the chamber, cover it, and allow the solvent front to travel up the plate until it is ~1 cm from the top.
-
-
Visualize and Analyze:
-
Remove the plate and immediately mark the solvent front with a pencil.
-
Allow the plate to dry in the fume hood.
-
Visualize the spots under a UV lamp (254 nm). Circle the visible spots with a pencil.
-
Calculate the Rf value for each spot: Rf = (Distance traveled by spot) / (Distance traveled by solvent front).
-
Caption: Decision-making logic for optimizing the TLC solvent system.
Phase 2: Preparative Column Chromatography
Once the optimal eluent system is determined, you can proceed to the larger scale column purification.
Materials:
-
Glass chromatography column with a stopcock
-
Silica gel (flash grade, e.g., 230-400 mesh)
-
Sand (washed)
-
Cotton or glass wool
-
Eluent solvents (determined from Phase 1)
-
Collection vessels (test tubes or flasks)
Protocol:
-
Column Preparation:
-
Select a column size appropriate for the amount of crude material. A general rule is to use a 40:1 to 100:1 mass ratio of silica gel to crude sample.
-
Place a small plug of cotton or glass wool at the bottom of the column. Add a thin layer (~1 cm) of sand on top.
-
Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 5% Ethyl Acetate in Heptane).
-
Pour the slurry into the column. Use gentle tapping or air pressure to pack the silica bed evenly, avoiding air bubbles.
-
Add another layer of sand on top of the packed silica to prevent disturbance during solvent addition.
-
Drain the solvent until the level is just at the top of the sand layer. Never let the column run dry.
-
-
Sample Loading:
-
Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a strong solvent (like dichloromethane). Add a small amount of silica gel (~2-3 times the mass of your crude product) to this solution. Evaporate the solvent completely to obtain a dry, free-flowing powder of your crude product adsorbed onto silica. Carefully add this powder to the top of the packed column.
-
Wet Loading: Dissolve the crude product in the smallest possible volume of the initial column eluent. Using a pipette, carefully add this solution to the top of the column, allowing it to absorb into the silica bed.
-
-
Elution:
-
Carefully add the initial, low-polarity eluent to the column.
-
Begin collecting fractions. The volume of each fraction should be approximately one-quarter of the column's stationary phase volume.
-
Gradually increase the polarity of the eluent (a "gradient"). For example, after eluting with several column volumes of 10% EtOAc/Heptane to remove non-polar impurities, you can increase to 15%, then 20%, and finally the 25-30% EtOAc/Heptane determined from your TLC analysis. This gradual increase provides the best resolution.[1][9]
-
Maintain a constant flow rate. For flash chromatography, this is typically achieved with gentle positive pressure from a nitrogen or argon line.
-
Phase 3: Fraction Analysis and Product Isolation
-
Analyze Fractions: Spot every few fractions onto a single TLC plate. Develop the plate using the optimized eluent system.
-
Identify and Combine: Under UV light, identify all fractions that contain only the spot corresponding to your pure target compound. Combine these fractions into a clean, pre-weighed round-bottom flask.
-
Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator.
-
Final Product: Once the solvent is removed, you will be left with the purified this compound. Place the flask under high vacuum for several hours to remove any residual solvent. Determine the final mass and calculate the yield.
-
Purity Confirmation: Confirm the purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, LC-MS, or melting point determination.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Compound does not elute | Eluent is not polar enough. | Gradually increase the concentration of the polar solvent (e.g., ethyl acetate). |
| All compounds elute together | Eluent is too polar. | Start with a much less polar solvent system (e.g., decrease ethyl acetate from 20% to 5%). |
| Poor separation (streaking spots) | Sample is overloaded on the column; compound is not fully soluble in the mobile phase. | Use less crude material for the column size. Ensure the chosen eluent can dissolve the compound. For acidic/basic compounds, adding a small amount of acid/base (e.g., 0.1% triethylamine for amines) to the eluent can help.[9] |
| Cracked/channeling silica bed | Column was packed improperly or ran dry. | This column is likely compromised. The separation must be repeated with a carefully packed column. |
References
- AKJournals. TLC–UV Analysis of Indole Compounds and other Nitrogen-Containing Bases in the Fruiting Bodies of Lactarius deterrimus.
- Scribd. Chromogenic Reagent for Indoles | PDF | Thin Layer Chromatography.
- PubChem. This compound. National Center for Biotechnology Information.
- PubChem. 4-Methoxy-1H-indole. National Center for Biotechnology Information.
- PubChem. Methyl 4-methoxy-1H-indole-6-carboxylate. National Center for Biotechnology Information.
- University of Alberta. Column chromatography. Department of Chemistry.
- Sciencemadness Discussion Board. Cinnamaldehyde/HCl as TLC spray stain for indoles.
- University of Rochester. Chromatography: Solvent Systems For Flash Column. Department of Chemistry.
- ChemistryViews. Tips and Tricks for the Lab: Column Choices. (2012-07-03).
- Common Organic Chemistry. Solvent Systems for Silica Gel Column Chromatography.
- Biotage. Which sample solvents work best with normal-phase flash column chromatography?. (2023-01-19).
- PubMed. Separation of simple indole derivatives by thin layer chromatography. National Library of Medicine.
- SciSpace. Determination of Indole Alkaloids and Highly Volatile Compounds in Rauvolfia verticillata by HPLC–UV and GC. (2012-12-04).
- Heterocycles. Synthesis of 1-methoxyindoles and related analogs of pimprinine, (±)-chelonin a and b. (2019).
- ChemBK. This compound.
- Beilstein Journals. Direct C2–H alkylation of indoles driven by the photochemical activity of halogen-bonded complexes.
- SIELC Technologies. Separation of 6-Methoxy-1H-indole on Newcrom R1 HPLC column.
- AWS. C2 Selective Direct Alkynylation of Indoles.
- Organic Syntheses. Indoles from 2-Methylnitrobenzenes by Condensation with Formamide Acetals followed by Reduction.
Sources
- 1. web.uvic.ca [web.uvic.ca]
- 2. Tips and Tricks for the Lab: Column Choices - ChemistryViews [chemistryviews.org]
- 3. This compound | C10H11NO | CID 24728816 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Methoxy-1H-indole | C9H9NO | CID 138363 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 5-Methoxy-7-methyl-1H-indole | 61019-05-4 [sigmaaldrich.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. Solvent Systems for Silica Gel Column Chromatography [commonorganicchemistry.com]
- 8. sciencemadness.org [sciencemadness.org]
- 9. Chromatography [chem.rochester.edu]
Application Note & Protocol: High-Purity Crystallization of 4-Methoxy-6-methyl-1H-indole
Abstract
This document provides a comprehensive guide to the recrystallization of 4-Methoxy-6-methyl-1H-indole, a key heterocyclic building block in medicinal chemistry and materials science.[1][2] Recognizing the critical need for high-purity materials in drug development and synthetic applications, we move beyond generic protocols to offer a detailed, first-principles approach to purification. This guide elucidates the theoretical underpinnings of solvent selection, provides two robust, step-by-step protocols for single-solvent and mixed-solvent systems, and includes a practical troubleshooting guide. The methodologies are designed to be self-validating, enabling researchers to achieve optimal purity and recovery for this specific indole derivative.
Introduction: The Imperative for Purity
This compound is a substituted indole derivative of significant interest. Methoxy-activated indoles are precursors in the synthesis of a wide array of biologically active compounds, including potential anticancer agents and inhibitors of key enzymes like EZH2.[1][3][4] The presence of even minor impurities from the synthetic process can lead to ambiguous biological data, side reactions in subsequent synthetic steps, and challenges in regulatory approval.
Recrystallization remains a powerful, cost-effective, and scalable technique for achieving the high degree of purity required for these demanding applications.[5] Its efficacy, however, is not guaranteed by a one-size-fits-all approach. Success hinges on a rational selection of solvents and a meticulously executed protocol tailored to the specific physicochemical properties of the target molecule. This guide provides the technical framework for achieving this.
Physicochemical Profile of this compound
A thorough understanding of the molecule's properties is the foundation of any successful purification strategy.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁NO | PubChem CID: 24728816[6] |
| Molecular Weight | 161.20 g/mol | PubChem CID: 24728816[6] |
| Appearance | Assumed to be an off-white to tan solid, typical for indole derivatives. | Inferred from related compounds.[4][7] |
| Melting Point | Not explicitly published. The related compound, 4-Methoxy-1-methylindole, has a melting point of 89-91 °C. | N/A |
| Calculated LogP | 2.4 | PubChem CID: 24728816[6] |
The LogP value of 2.4 suggests moderate lipophilicity, guiding our initial solvent considerations toward organic solvents of medium-to-low polarity.
The Cornerstone of Success: Rational Solvent Selection
The ideal recrystallization solvent should exhibit high solubility for this compound at elevated temperatures and low solubility at ambient or sub-ambient temperatures.[8] This differential solubility is the driving force for crystallization and purification.
Theoretical Considerations
The structure of this compound features:
-
An aromatic indole core (moderately non-polar).
-
A methoxy group (-OCH₃), which can act as a hydrogen bond acceptor.
-
A methyl group (-CH₃), which increases lipophilicity.
-
An N-H group on the indole ring, capable of hydrogen bonding.
This combination suggests that solvents capable of hydrogen bonding (like alcohols) and moderately polar aprotic solvents are excellent starting points. A general rule of thumb is that solvents with functional groups similar to the compound often work well.[9]
Experimental Solvent Screening Protocol
Before committing to a large-scale recrystallization, a small-scale screening is essential.
-
Place ~20 mg of crude this compound into several small test tubes.
-
To each tube, add a different candidate solvent (see Table 2) dropwise, starting with 0.5 mL.
-
Observe solubility at room temperature. If the compound dissolves, the solvent is unsuitable for single-solvent recrystallization but may be used as the "soluble" component in a mixed-solvent system.
-
If the compound is insoluble at room temperature, gently heat the mixture while stirring. A good candidate will fully dissolve the compound upon heating.
-
Allow the heated, clear solution to cool slowly to room temperature, then place it in an ice bath for 15-20 minutes.
-
Observe the quality and quantity of the crystals formed. Abundant, well-formed crystals indicate a promising solvent system.
Candidate Solvent Systems
Based on established protocols for indole derivatives, the following solvents are recommended for screening.[5][8][9][10]
| Solvent/System | Boiling Point (°C) | Polarity (Index) | Rationale & Comments |
| Ethanol | 78 | 4.3 | Often effective for indole derivatives. The alcohol functionality can interact with the indole N-H and methoxy group.[8] |
| Methanol/Water | Varies | Varies | A classic mixed-solvent system. The compound is dissolved in a minimum of hot methanol, and water is added dropwise until turbidity persists.[5][10] |
| Toluene | 111 | 2.4 | A less polar option. Its high boiling point allows for a large solubility differential. Good for removing more polar impurities.[8] |
| Hexane/Ethyl Acetate | Varies | Varies | A versatile non-polar/polar aprotic system. Ideal for compounds with moderate polarity. Dissolve in hot ethyl acetate and add hexane as the anti-solvent.[8] |
| Hexane/Acetone | Varies | Varies | Similar to Hexane/Ethyl Acetate, offering a different polarity profile that may be advantageous.[8][9] |
Experimental Protocols
Safety Precaution: Always perform recrystallizations in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Protocol 1: Single-Solvent Recrystallization (Example: Toluene)
This protocol is ideal when a single solvent with a steep solubility-temperature gradient is identified.
-
Dissolution: Place the crude this compound (e.g., 5.0 g) into a 250 mL Erlenmeyer flask equipped with a stir bar. Add a minimal amount of toluene (e.g., start with 50 mL).
-
Heating: Gently heat the mixture on a hot plate with stirring. Add more toluene in small portions (2-3 mL at a time) until the solid completely dissolves. Causality: Using the minimum amount of hot solvent is critical for maximizing recovery.
-
Hot Filtration (Optional but Recommended): If insoluble impurities are visible, perform a hot filtration. Place a funnel with fluted filter paper over a pre-warmed clean Erlenmeyer flask. Quickly pour the hot solution through the filter. This step removes dust, catalysts, and other insoluble contaminants.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Causality: Slow cooling promotes the formation of larger, purer crystals by allowing the crystal lattice to form correctly, excluding impurities. Do not disturb the flask during this period.
-
Cooling: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal precipitation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold toluene to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum. Determine the yield and measure the melting point to assess purity.
Protocol 2: Mixed-Solvent Recrystallization (Example: Methanol/Water)
This is a powerful technique when no single solvent is ideal. It relies on a "good" solvent (in which the compound is soluble) and an "anti-solvent" (in which it is insoluble).[5][10]
-
Dissolution: Place the crude this compound (e.g., 5.0 g) into a 250 mL Erlenmeyer flask. Add the "good" solvent (methanol) portionwise while heating and stirring until the solid just dissolves.
-
Addition of Anti-Solvent: While keeping the solution hot, add the "anti-solvent" (water) dropwise with continuous stirring until the solution becomes faintly and persistently cloudy (turbid). This indicates the point of saturation.
-
Re-solubilization: Add a few drops of the hot "good" solvent (methanol) until the solution becomes clear again. Causality: This ensures the solution is perfectly saturated at the elevated temperature, preventing premature oiling out.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature, followed by cooling in an ice bath as described in Protocol 1.
-
Isolation & Drying: Collect and dry the crystals as described in Protocol 1. Wash the collected crystals with a pre-chilled mixture of methanol/water (using the approximate final ratio).
Visualization of Workflows
Caption: General workflow for the recrystallization process.
Caption: Decision tree for solvent system selection.
Troubleshooting Common Issues
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Oiling Out | The solution is supersaturated, or the boiling point of the solvent is lower than the melting point of the solute. Cooling occurred too rapidly. | Reheat the solution to dissolve the oil. Add a small amount of additional solvent. Ensure cooling is very slow and undisturbed. |
| No Crystals Form | Too much solvent was used. The solution is not sufficiently saturated. | Boil off some of the solvent to increase the concentration. Try scratching the inside of the flask with a glass rod at the liquid-air interface to induce nucleation. Add a seed crystal from a previous batch. |
| Low Recovery | Too much solvent was used. The compound has significant solubility in the cold solvent. The crystals were washed with solvent that was not ice-cold. | Optimize the solvent volume to be the minimum required. Ensure the cooling step is sufficient (ice bath). Use only a minimal amount of ice-cold solvent for washing. |
| Colored Product | Colored impurities are not removed by this solvent system. | Consider performing a charcoal treatment. After dissolution, add a small amount of activated carbon, keep the solution hot for a few minutes, then perform a hot filtration to remove the carbon and adsorbed impurities. |
References
- Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Deriv
- This compound | C10H11NO | CID 24728816 - PubChem.
- 4-Methoxyindole synthesis - ChemicalBook.
- 4-Methoxy-1-methylindole 98 7556-35-6 - Sigma-Aldrich.
- Technical Support Center: Purifying Indole Derivatives by Recrystalliz
- Synthesis, reactivity and biological properties of methoxy-activ
- 1H-indole-3-carboxamide (CPI-1205), a Potent and Selective Inhibitor of Histone Methyltransferase EZH2, Suitable for Phase I Clinical Trials for B-Cell Lymphomas - NIH.
- 4-Methoxy-6-indole carboxylic acid methyl ester - Chem-Impex.
- Tips & Tricks: Recrystallization - Department of Chemistry : University of Rochester.
- Crystallization purification of indole - ResearchG
- 4-Methoxyindole - GoldBio.
- 5-Methoxy-7-methyl-1H-indole | 61019-05-4 - Sigma-Aldrich.
- 6-Methoxyindole - Chem-Impex.
Sources
- 1. Identification of (R)-N-((4-Methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2-methyl-1-(1-(1-(2,2,2-trifluoroethyl)piperidin-4-yl)ethyl)-1H-indole-3-carboxamide (CPI-1205), a Potent and Selective Inhibitor of Histone Methyltransferase EZH2, Suitable for Phase I Clinical Trials for B-Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. soc.chim.it [soc.chim.it]
- 4. goldbio.com [goldbio.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. This compound | C10H11NO | CID 24728816 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemimpex.com [chemimpex.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Tips & Tricks [chem.rochester.edu]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting the Fischer Indole Synthesis of Polysubstituted Indoles
Welcome to the Technical Support Center for the Fischer indole synthesis. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing polysubstituted indoles. The Fischer indole synthesis, a cornerstone in heterocyclic chemistry since its discovery by Emil Fischer in 1883, is a powerful reaction for creating the indole nucleus from an arylhydrazine and a carbonyl compound under acidic conditions.[1][2][3] However, its sensitivity to reaction conditions and the influence of substituents can present significant challenges.[1][4]
This document provides in-depth, field-proven insights in a question-and-answer format to address specific issues you may encounter during your experiments. We will delve into the causality behind experimental choices, offering logical and scientifically grounded troubleshooting strategies.
Core Mechanism: A Quick Review
Understanding the reaction mechanism is crucial for effective troubleshooting. The synthesis proceeds through several key steps:
-
Hydrazone Formation: The arylhydrazine and carbonyl compound condense to form a phenylhydrazone.[2][5][6]
-
Tautomerization: The phenylhydrazone isomerizes to its enamine tautomer.[2][5][6][7]
-
[4][4]-Sigmatropic Rearrangement: This is the rate-determining step, where a protonated enamine undergoes a rearrangement to break the N-N bond and form a new C-C bond.[2][5][6][7]
-
Cyclization and Aromatization: The resulting intermediate cyclizes and eliminates ammonia to form the stable, aromatic indole ring.[2][5][6]
Each of these steps can be influenced by your choice of substrates, catalyst, and reaction conditions.
Diagram: Fischer Indole Synthesis Mechanism
Caption: Key stages of the Fischer indole synthesis.
Frequently Asked Questions & Troubleshooting Guide
Q1: My reaction yield is very low or I'm getting no product at all. What are the common causes and how can I improve it?
Low yields are a frequent issue and can stem from multiple factors. The reaction is notoriously sensitive to the chosen parameters.[1][4]
A1: Let's break down the potential culprits and solutions:
-
Purity of Starting Materials: Impurities in the arylhydrazine or the carbonyl compound can introduce side reactions that consume reactants and lower the yield.[4][8]
-
Actionable Insight: Always use freshly purified starting materials. Arylhydrazines can degrade over time; consider distillation or recrystallization before use. Ensure your carbonyl compound is free of aldol condensation precursors.
-
-
Choice and Concentration of Acid Catalyst: The acid catalyst is critical and its optimal choice is highly substrate-dependent.[4][9][10] Both Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃, AlCl₃) are commonly employed.[2][7][9]
-
Reaction Temperature and Time: The[4][4]-sigmatropic rearrangement often requires significant thermal energy to overcome its activation barrier.[4][11] However, prolonged heating or excessively high temperatures can lead to the decomposition of starting materials, intermediates, or the final indole product.[4][7]
-
Solvent Selection: The solvent can significantly influence reaction rates and yields.
-
Atmosphere: For substrates sensitive to oxidation, performing the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can prevent the formation of undesired oxidized byproducts.[4]
| Parameter | Recommendation | Rationale |
| Starting Materials | Use freshly purified reagents. | Impurities lead to side reactions.[8] |
| Acid Catalyst | Screen Brønsted (HCl, PPA) and Lewis (ZnCl₂, BF₃) acids. | Optimal catalyst is substrate-dependent.[10] |
| Temperature | Monitor via TLC to find the sweet spot between reaction rate and decomposition. | High temperatures are needed but can degrade the product.[4] |
| Solvent | Test polar aprotic solvents (e.g., acetic acid) or neat conditions. | Solvent choice impacts reaction kinetics.[5] |
| Atmosphere | Use an inert atmosphere for sensitive substrates. | Prevents oxidative side reactions.[4] |
Q2: I'm observing multiple spots on my TLC, suggesting a mixture of products. How can I improve the selectivity?
The formation of byproducts is a classic challenge in Fischer indole synthesis, especially when using unsymmetrical ketones or substituted phenylhydrazines.
A2: The key is to control the regioselectivity of the cyclization.
-
The Challenge of Unsymmetrical Ketones: When an unsymmetrical ketone is used, the intermediate hydrazone can tautomerize to two different enamine isomers. This leads to the formation of two regioisomeric indole products.[11][12]
-
Controlling Regioselectivity:
-
Steric Effects: The[4][4]-sigmatropic rearrangement is sensitive to steric hindrance. The reaction will often favor the pathway involving the less sterically hindered enamine intermediate.[12]
-
Electronic Effects: The electronic properties of substituents on both the arylhydrazine and the ketone play a crucial role. Electron-withdrawing groups on the phenylhydrazine can destabilize one of the transition states for the sigmatropic rearrangement, thereby favoring the formation of a single regioisomer.[14][15]
-
Acid Catalyst: The choice of acid can significantly influence the product ratio. Generally, stronger acids may favor the thermodynamically more stable product, while weaker acids might yield the kinetic product.[11][12][16]
-
Diagram: Regioselectivity Troubleshooting
Caption: Decision workflow for improving regioselectivity.
Q3: My reaction seems to fail with electron-rich hydrazines or electron-donating groups on the carbonyl component. Why is this happening?
This is a well-documented limitation of the Fischer indole synthesis and relates to the stability of key intermediates.
A3: The issue lies in a competing reaction pathway: N-N bond cleavage.
-
Mechanism of Failure: Electron-donating groups, particularly on the carbonyl-derived portion of the molecule, can overly stabilize the protonated enamine intermediate. This stabilization can lower the barrier for heterolytic cleavage of the weak N-N bond, a pathway that competes directly with the desired[4][4]-sigmatropic rearrangement.[8][17][18] This cleavage leads to byproducts like aniline derivatives instead of the indole.[8]
-
Computational Insights: Studies have shown that for certain substitution patterns, such as those leading to 3-aminoindoles, the energy barrier for N-N bond cleavage is significantly lower than for the productive rearrangement, causing the reaction to fail.[17][18]
-
Troubleshooting Strategies:
-
Milder Conditions: Use a milder acid catalyst (e.g., acetic acid) and lower the reaction temperature. This can sometimes disfavor the N-N bond cleavage pathway.[11]
-
Lewis Acids: In some cases, Lewis acids like ZnCl₂ can be more effective than Brønsted acids at promoting the desired cyclization for these challenging substrates.[17]
-
Protecting Groups: If the electron-donating group is a heteroatom (like in 3-aminoindoles), consider using a protecting group to temporarily reduce its electron-donating ability.
-
Alternative Synthesis: If the Fischer synthesis consistently fails, it may be necessary to consider an alternative indole synthesis route that is more tolerant of your specific substitution pattern.[8]
-
Q4: Can I synthesize the parent, unsubstituted indole using this method?
A4: Directly synthesizing the parent indole via the Fischer method using acetaldehyde is generally unsuccessful.[1][8] The reaction conditions often lead to polymerization and other side reactions with simple aldehydes.
-
The Pyruvic Acid Workaround: A common and effective alternative is to use pyruvic acid or an pyruvate ester as the carbonyl partner. This reaction yields indole-2-carboxylic acid, which can then be easily decarboxylated by heating to afford the unsubstituted indole product.[5][8]
Experimental Protocols
General Protocol for Catalyst Screening
-
Setup: To four separate small reaction vials equipped with stir bars, add the arylhydrazine (1.0 eq) and the carbonyl compound (1.1 eq).
-
Solvent/Catalyst Addition:
-
Vial 1: Add glacial acetic acid (20 vol).
-
Vial 2: Add toluene (20 vol) and p-toluenesulfonic acid (20 mol%).
-
Vial 3: Add a 7.5% solution of P₂O₅ in MeSO₃H (Eaton's reagent, 10 eq).[16]
-
Vial 4: Add toluene (20 vol) and anhydrous ZnCl₂ (1.5 eq).
-
-
Reaction: Heat all vials to 80-110 °C under an inert atmosphere.
-
Monitoring: Withdraw small aliquots every hour and analyze by TLC and/or LC-MS to determine the consumption of starting material and the formation of the desired product and any byproducts.
-
Work-up: After cooling, quench the acidic reactions by carefully adding a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Analysis: Compare the crude product mixtures to identify the most promising condition for a larger-scale reaction.
References
- Testbook. (n.d.). Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure.
- Chemistry Stack Exchange. (2020). Fischer indole synthesis: significance of choice of acid catalyst.
- Heravi, M. M., et al. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(84), 53457-53495. DOI:10.1039/C7RA10716A.
- Wikipedia. (n.d.). Fischer indole synthesis.
- Ohta, T., et al. (2018). One‐Pot Synthesis of Polysubstituted Indoles via the Indium‐Promoted Regioselective Hydrohydrazination of Terminal Alkynes. Asian Journal of Organic Chemistry, 7(6), 1146-1150.
- PubMed. (2017). Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator.
- Organic Chemistry Portal. (n.d.). Synthesis of indoles.
- Synfacts. (2018).
- MDPI. (2021). A General and Scalable Synthesis of Polysubstituted Indoles.
- Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis.
- Grokipedia. (n.d.). Fischer indole synthesis.
- NIH. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I.
- NIH. (2011). Why Do Some Fischer Indolizations Fail?.
- NIH. (2008). One-pot synthesis of polysubstituted indoles from aliphatic nitro compounds under mild conditions.
- ResearchGate. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I.
- Reddit. (2021). Problems with Fischer indole synthesis.
- ResearchGate. (2001). Fischer indole synthesis in the absence of a solvent.
- Journal of the American Chemical Society. (2011). Why Do Some Fischer Indolizations Fail?.
- Royal Society of Chemistry. (2022). Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction.
- Research with New Jersey. (1991). Regioselective Fischer Indole Route to 3-Unsubstituted Indoles.
- YouTube. (2021). Fischer Indole Synthesis.
- SciSpace. (n.d.). The Fischer Indole Synthesis.
- MDPI. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I.
- ResearchGate. (2021). A General and Scalable Synthesis of Polysubstituted Indoles.
- Canadian Science Publishing. (1968). Fischer indole synthesis. The reaction of N′-alkyl-2,6-dialkylphenylhydrazines with cyclohexanone.
- Vedantu. (n.d.). Fischer Indole Synthesis: Mechanism, Steps & Importance.
- YouTube. (2023). 1,2,3,4 tetrahydrcarbazole synthesis ( Fischer indole synthesis ).
Sources
- 1. testbook.com [testbook.com]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. grokipedia.com [grokipedia.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]
- 7. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchwithnj.com [researchwithnj.com]
- 17. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
Navigating the Synthesis of 4-Methoxy-6-methyl-1H-indole: A Technical Troubleshooting Guide
Welcome to the technical support center for the synthesis of 4-Methoxy-6-methyl-1H-indole. This guide is designed for researchers, medicinal chemists, and process development scientists who are actively engaged in the synthesis of this and structurally related indole derivatives. Our goal is to provide in-depth, experience-driven insights into overcoming common hurdles, ensuring the integrity and success of your synthetic endeavors. We will move beyond simple procedural lists to explore the mechanistic underpinnings of common side reactions and offer robust, validated solutions.
Introduction: The Synthetic Landscape
The synthesis of this compound, a substituted indole core, is pivotal in the development of various pharmacologically active agents. The electron-donating nature of both the methoxy and methyl groups on the benzene ring introduces specific challenges, primarily related to regioselectivity and the potential for undesired side reactions. This guide will focus on troubleshooting the two most probable and widely applicable synthetic strategies: the Fischer Indole Synthesis and the Leimgruber-Batcho Indole Synthesis .
Part 1: The Fischer Indole Synthesis Route
The Fischer indole synthesis is a robust and versatile method for constructing the indole nucleus.[1] For this compound, the logical starting material is the phenylhydrazone derived from 3-methoxy-5-methylphenylhydrazine and a suitable carbonyl compound (e.g., pyruvic acid or an acetone equivalent). The core of this reaction is an acid-catalyzed intramolecular cyclization involving a[2][2]-sigmatropic rearrangement.[1]
Core Troubleshooting for the Fischer Indole Synthesis
This is the most critical challenge in this specific synthesis. The cyclization of the 3-methoxy-5-methylphenylhydrazone intermediate can proceed via two pathways, leading to the desired This compound and the undesired 6-Methoxy-4-methyl-1H-indole regioisomer.
The Underlying Chemistry: The regiochemical outcome is dictated by the direction of the[2][2]-sigmatropic rearrangement. For a meta-substituted phenylhydrazine with an electron-donating group (EDG) like methoxy, cyclization is generally favored at the position para to the EDG.[3] This would theoretically favor the formation of your target 4-methoxy-6-methyl isomer. However, this preference is often not absolute and can be influenced by several factors, leading to isomeric mixtures.[3]
Troubleshooting Strategies:
| Parameter | Recommendation & Rationale |
| Acid Catalyst | Polyphosphoric acid (PPA) is often a good starting choice for promoting cyclization. However, if isomer formation is high, consider screening other catalysts. Weaker acids may alter the selectivity profile.[4] Lewis acids like ZnCl₂ can also be effective and may offer different regioselectivity.[1] |
| Temperature | Lowering the reaction temperature may favor the kinetic product, which could potentially be the desired isomer. Start with moderate temperatures (e.g., 80-100 °C) and adjust based on conversion and isomer ratio. |
| Solvent | While often run neat in the acid catalyst (like PPA), using a high-boiling solvent like toluene or xylene can provide better temperature control and may influence the transition state of the rearrangement, thereby affecting the isomer ratio. |
Experimental Protocol: Screening for Optimal Regioselectivity
-
Set up parallel small-scale reactions (e.g., 100 mg of phenylhydrazone).
-
In separate vials, use different acid catalysts: a) Polyphosphoric acid, b) Eaton's reagent (P₂O₅ in MsOH), c) Acetic acid, d) Zinc chloride in toluene.
-
Run each reaction at a controlled temperature (e.g., 90 °C) for a set time (e.g., 2 hours).
-
After workup, analyze the crude product mixture by ¹H NMR or GC-MS to determine the ratio of the 4-methoxy-6-methyl to the 6-methoxy-4-methyl isomer.[5]
-
Based on the results, scale up the condition that provides the highest selectivity.
Diagram: Regioselectivity in the Fischer Indole Synthesis
Caption: Formation of regioisomers from a meta-substituted precursor.
Incomplete cyclization is a common issue, often stemming from insufficient activation of the key rearrangement step.
The Underlying Chemistry: The Fischer indole synthesis is acid-catalyzed. The acid protonates the hydrazone, facilitating tautomerization to the ene-hydrazine intermediate, which is essential for the subsequent[2][2]-sigmatropic rearrangement.[1] If the acid is too weak or the temperature too low, the activation energy for this rearrangement will not be overcome.[4]
Troubleshooting Strategies:
-
Increase Acid Strength: If you are using a weaker acid like acetic acid, switching to a stronger Brønsted acid (e.g., polyphosphoric acid, methanesulfonic acid) or a Lewis acid (e.g., ZnCl₂) can significantly increase the reaction rate.[4]
-
Elevate Temperature: This reaction often requires thermal energy. Gradually increase the reaction temperature, monitoring for product formation and decomposition by TLC.
-
In Situ Hydrazone Formation: Sometimes, pre-formed hydrazones can be unstable. Consider a one-pot procedure where the 3-methoxy-5-methylphenylhydrazine and the carbonyl compound are mixed directly in the acidic medium.[6] This ensures the hydrazone is formed and immediately subjected to the cyclization conditions.
This points towards degradation, a risk when dealing with electron-rich aromatic systems under harsh acidic conditions.
The Underlying Chemistry: The methoxy and methyl groups make the starting hydrazine and the final indole product highly electron-rich. This increased nucleophilicity makes them susceptible to several side reactions under strong acid and high heat:
-
N-N Bond Cleavage: A significant competing pathway for electron-rich phenylhydrazines is the acid-catalyzed cleavage of the N-N bond in the protonated ene-hydrazine intermediate.[2] This leads to the formation of anilines and other degradation products instead of the indole.[4]
-
Demethylation: The methoxy group can be susceptible to cleavage under harsh acidic conditions (e.g., high concentrations of HBr or HI, though less common with PPA), leading to the formation of a phenolic impurity.
-
Polymerization/Tarring: Electron-rich indoles can be prone to acid-catalyzed polymerization or oligomerization, especially at high temperatures.
Troubleshooting Strategies:
| Parameter | Recommendation & Rationale |
| Acid Choice & Temp. | Use the mildest acid and lowest temperature that still afford a reasonable reaction rate. A milder acid like acetic acid at a higher temperature might be preferable to a very strong acid at a lower temperature.[4] |
| Reaction Time | Monitor the reaction closely by TLC. Once the product is formed, quench the reaction promptly to prevent it from degrading under the reaction conditions. |
| Atmosphere | Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can help prevent oxidative side reactions that contribute to tar formation. |
Part 2: The Leimgruber-Batcho Indole Synthesis Route
An excellent alternative to the Fischer synthesis, the Leimgruber-Batcho method avoids the regioselectivity issue by building the indole ring from a pre-defined ortho-substituted precursor.[7] For this compound, the synthesis would start with 4-methyl-2-methoxy-6-nitrotoluene .
The General Workflow:
-
Condensation of the o-nitrotoluene with a formamide acetal (e.g., N,N-dimethylformamide dimethyl acetal, DMF-DMA) to form an enamine.
-
Reductive cyclization of the enamine to yield the final indole.[7]
Core Troubleshooting for the Leimgruber-Batcho Synthesis
The Underlying Chemistry: This step relies on the deprotonation of the methyl group, which is activated by the ortho-nitro group. The resulting carbanion then attacks the formamide acetal.[8] If the methyl group's acidity is not sufficient or if steric hindrance is an issue, the reaction can be sluggish.
Troubleshooting Strategies:
-
Reagent Purity: Ensure that the DMF-DMA is fresh. This reagent is moisture-sensitive and can degrade over time.
-
Addition of a Base: The addition of a secondary amine like pyrrolidine can accelerate the reaction by forming a more reactive aminal intermediate.[9]
-
Increase Temperature: This condensation often requires heating (e.g., reflux in DMF) to proceed at a reasonable rate.
Diagram: Leimgruber-Batcho Workflow
Caption: Key stages of the Leimgruber-Batcho synthesis.
The Underlying Chemistry: The second step involves the reduction of the nitro group to an amine, which then spontaneously cyclizes onto the enamine moiety, eliminating the secondary amine (e.g., dimethylamine).[7] Side reactions can occur if the reduction is not clean or if the intermediate is unstable.
Troubleshooting Strategies:
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Indole | Incomplete reduction of the nitro group. | Ensure the catalyst (e.g., Pd/C, Raney Nickel) is active. Use a sufficient amount of the reducing agent (e.g., adequate H₂ pressure, sufficient equivalents of hydrazine if using Raney Ni).[10] |
| Isolation of an o-aminotoluene derivative | Reduction of the enamine double bond. | This is a known side reaction.[10] Try using a different reduction system. For example, transfer hydrogenation with ammonium formate and Pd/C can sometimes be milder and more selective. |
| Formation of complex mixtures | Instability of the intermediate amino-enamine. | Ensure the reaction is performed under conditions that favor immediate cyclization. Some protocols suggest adding a mild acid during the workup to facilitate the final elimination step. |
Experimental Protocol: Optimizing the Reductive Cyclization
-
Dissolve the crude enamine intermediate in a suitable solvent (e.g., ethanol, ethyl acetate, or THF).
-
Test different reduction systems in parallel:
-
a) H₂ (50 psi), 10% Pd/C
-
b) Raney Nickel, Hydrazine hydrate
-
c) Iron powder in acetic acid
-
d) SnCl₂·2H₂O in ethanol
-
-
Monitor the reactions by TLC until the starting material (a typically colorful enamine) is consumed.
-
After workup, analyze the crude product by ¹H NMR or LC-MS to identify the cleanest and highest-yielding method.
References
- Benchchem. (2025). Technical Support Center: Troubleshooting Side Reactions in the Fischer Indole Synthesis of Substituted Carbazoles.
- Heravi, M. M., et al. (2017).
- Simmons, B. J., et al. (2015). Why Do Some Fischer Indolizations Fail?. The Journal of organic chemistry. [Link]
- Wikipedia. (n.d.). Fischer indole synthesis. [Link]
- Colucci, M., et al. (2022). Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction. Green Chemistry. [Link]
- Noey, E. L., et al. (2017). Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator. The Journal of organic chemistry. [Link]
- Benchchem. (2025). Application Notes and Protocols: The Fischer Indole Synthesis with Substituted Phenylhydrazines.
- Sarpong, R., et al. (2019). Synthesis, reactivity and biological properties of methoxy-activated indoles. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Royal Society of Chemistry.
- Colucci, M., et al. (2022). Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction. Green Chemistry. [Link]
- Huisgen, R., et al. (1991). Studies on the Fischer indole synthesis: rearrangements of five-, six- and seven-membered cyclic hydrazones of pyrazoline, tetrahydropyridazine and tetrahydro-1,2-diazepine series in polyphosphoric acid. Journal of the Chemical Society, Perkin Transactions 1. [Link]
- Benchchem. (2025). Troubleshooting guide for the synthesis of 6,7-dichloro-2,3-dihydro-1H-indole.
- Clark, R. D., & Repke, D. B. (1984).
- Wikipedia. (n.d.).
- Gribble, G. W. (2017). Leimgruber–Batcho Indole Synthesis.
- Batcho, A. D., & Leimgruber, W. (1985). Indoles from 2-Methylnitrobenzenes by Condensation with Formamide Acetals followed by Reduction: 4-Benzyloxyindole. Organic Syntheses. [Link]
- ResearchGate. (n.d.). How to separate regioisomers without using instrumental method (like prep HPLC, SFC etc.)?. [Link]
- Kavanagh, P., et al. (2013). GC-MS analysis of the regioisomeric methoxy- and methyl-benzoyl-1-pentylindoles: Isomeric synthetic cannabinoids. Journal of analytical toxicology. [Link]
Sources
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC00724J [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. GC-MS analysis of the regioisomeric methoxy- and methyl-benzoyl-1-pentylindoles: Isomeric synthetic cannabinoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Technical Support Center: Optimization of Reaction Conditions for Indole N-Alkylation
Introduction for the Modern Medicinal Chemist
The indole scaffold is a cornerstone of medicinal chemistry, forming the core of numerous natural products and FDA-approved pharmaceuticals.[1][2] The functionalization of the indole nitrogen (N1) is a critical step in modifying the pharmacological properties of these molecules. However, what appears to be a straightforward SN2 reaction is often complicated by competing side reactions and substrate-specific challenges. The weak nucleophilicity of the indole nitrogen and the high electron density at the C3 position create a persistent challenge in achieving regioselectivity.[3][4]
This technical support guide provides field-proven insights and troubleshooting strategies in a direct question-and-answer format. It is designed to help researchers, scientists, and drug development professionals navigate the complexities of indole N-alkylation, optimize reaction conditions, and achieve high yields of the desired N1-functionalized products.
Section 1: Troubleshooting Guide
This guide addresses the most common issues encountered during indole N-alkylation experiments, offering causative explanations and actionable solutions.
Q1: My primary challenge is poor regioselectivity. I'm isolating a significant amount of the C3-alkylated isomer. How can I improve N-selectivity?
A1: The competition between N-alkylation and C3-alkylation is the most frequent obstacle in this chemistry.[5] The C3 position is often kinetically favored due to its higher nucleophilicity, which is estimated to be 1013 times more reactive than benzene.[3] However, the N-alkylated product is typically the thermodynamically more stable isomer. Several strategic adjustments can be made to exploit this and favor N-alkylation.
-
Optimize the Base and Solvent System: This is the most critical factor. The classical and highly effective method is to use a strong base like sodium hydride (NaH) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF).[5][6] The strong base irreversibly deprotonates the indole N-H (pKa ≈ 17 in DMSO), generating the indolate anion.[7] This anion is a much stronger nucleophile at the nitrogen, thereby favoring the SN2 reaction at N1.[8] Incomplete deprotonation is a key reason for the formation of C3-alkylation byproducts.[5]
-
Increase Reaction Temperature: Higher temperatures can favor the formation of the thermodynamically stable N-alkylated product.[9] In some protocols, increasing the temperature to 80 °C resulted in complete N-alkylation, overcoming the kinetic preference for C3-alkylation.[5][6]
-
Employ Modern Catalytic Methods: For challenging substrates, catalyst systems offer superior control. For instance, copper hydride (CuH) catalysis can be directed by the choice of ligand; a bulky phosphine ligand like DTBM-SEGPHOS provides high N-selectivity, while other ligands can steer the reaction towards C3.[5][10]
-
Block the C3 Position: If the indole substrate already has a substituent at the C3 position, C-alkylation is effectively prevented, simplifying the reaction outcome.[4][9]
Q2: My reaction shows little to no conversion of the starting indole. What are the primary causes and solutions?
A2: Low or no conversion typically points to issues with activation of the indole nucleophile or the reactivity of the electrophile.
-
Insufficient Basicity: The indole N-H is not acidic enough to react without a suitable base.[7] If you observe poor conversion, the base may be too weak to generate a sufficient concentration of the reactive indolate anion.
-
Poor Solubility: If any of the reagents (indole, base, or alkylating agent) have poor solubility in the chosen solvent, the reaction will be slow or may not proceed at all.
-
Solution: Select a more appropriate solvent. Polar aprotic solvents like DMF, DMSO, or N-methylpyrrolidinone (NMP) are excellent choices as they effectively dissolve the indolate anion and other reagents.[7]
-
-
Deactivated Substrates: The presence of electron-withdrawing groups on the indole ring can reduce the nucleophilicity of the nitrogen atom, making alkylation more difficult.[3][7]
-
Solution: For these substrates, more forcing conditions are required. This may include using a stronger base, a higher reaction temperature, or a more reactive alkylating agent (e.g., switching from an alkyl chloride to an iodide).[7]
-
Q3: I'm observing the formation of dialkylated products. How can this be prevented?
A3: Dialkylation, where both the N1 and C3 positions are alkylated, occurs when the reaction conditions are too harsh or the stoichiometry is not well-controlled.[5]
-
Control Stoichiometry: Use a stoichiometric amount or only a slight excess (e.g., 1.05–1.2 equivalents) of the alkylating agent.[5]
-
Control Reagent Addition: Adding the alkylating agent dropwise to the reaction mixture helps maintain a low concentration at any given time, reducing the probability of a second alkylation event.[5]
-
Monitor Reaction Progress: Carefully monitor the reaction by TLC or LC-MS and quench it as soon as the desired mono-N-alkylated product has formed to prevent over-alkylation.[5]
Q4: My indole substrate has sensitive functional groups (e.g., esters, ketones) that are not compatible with strong bases like NaH. What are my options?
A4: This is a common scenario in multi-step synthesis. Milder conditions are required to avoid undesired side reactions.
-
Use Milder Inorganic Bases: Bases like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) are often sufficient, especially with more reactive alkylating agents.[7][11]
-
Use Organic Bases: Non-nucleophilic organic bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or 1,4-diazabicyclo[2.2.2]octane (DABCO) can be effective and are compatible with a wider range of functional groups.[5][12]
-
Phase-Transfer Catalysis (PTC): PTC is an excellent technique for sensitive substrates. It allows the use of inorganic bases like NaOH or KOH in a biphasic system, often providing clean and high-yielding reactions under mild conditions.[13]
-
Catalytic Methods: Many modern catalytic methods, such as those using zinc or copper, operate under neutral or mildly basic conditions and show high functional group tolerance.[13][14]
Section 2: Data & Protocols
Table 1: Influence of Reaction Conditions on Indole Alkylation Regioselectivity
| Base (equiv.) | Solvent | Temperature (°C) | N/C Ratio | Yield (%) | Reference |
| NaH (4) | THF | 25 | C3 major | Complex mixture | [6] |
| NaH (4) | DMF | 25 | 3.5 : 1 | 79 | [6] |
| NaH (4) | DMF | 80 | >20 : 1 | 91 | [6] |
| KOH (excess) | DMSO | 25 | N-selective | Good | [7][15] |
| Cs₂CO₃ (2) | DMF | 80 | N-selective | Good | [7] |
| DABCO (0.1) | DMF | 90-95 | N-selective | Quantitative | [12] |
Data is representative and intended for illustrative purposes. Actual results will vary based on the specific indole and alkylating agent used.
Experimental Protocols
Protocol 1: Classical N-Alkylation with Sodium Hydride (NaH)
This protocol is a robust method for simple indoles where high basicity is tolerated.[5][6]
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the indole (1.0 eq.).
-
Dissolution: Add anhydrous DMF to dissolve the indole (concentration typically 0.1–0.5 M).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1–1.2 eq.) portion-wise. Caution: Gas evolution (H₂) will occur.
-
Activation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes to ensure complete formation of the indolate anion.
-
Alkylation: Add the alkylating agent (1.05–1.2 eq.), either neat or as a solution in DMF, dropwise to the reaction mixture. The reaction may be exothermic.
-
Reaction: Stir the reaction at the desired temperature (e.g., room temperature, or heat to 80 °C to improve N-selectivity) and monitor its progress by TLC or LC-MS.[6]
-
Workup: Once the reaction is complete, cool the mixture to 0 °C and carefully quench by the slow addition of water or saturated aqueous NH₄Cl.
-
Extraction: Dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate, DCM).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: N-Alkylation with Potassium Hydroxide (KOH) in DMSO
This method is a useful alternative, particularly for substrates where NaH may cause issues or for specific alkylating agents like N-protected aziridines.[13]
-
Preparation: To a flask, add finely ground potassium hydroxide (1.2 eq.) and anhydrous DMSO.
-
Indole Addition: Add the indole (1.0 eq.) to the KOH suspension.
-
Alkylation: Stir the resulting mixture at the desired temperature (e.g., 40 °C). Add a solution of the alkylating agent (1.2 eq.) in DMSO to the indole-KOH slurry.
-
Reaction: Monitor the reaction by HPLC or TLC.
-
Workup & Purification: Upon completion, perform an aqueous workup, extract the product with a suitable organic solvent, dry the organic phase, concentrate, and purify by chromatography if necessary.
Section 3: Visual Guides & Mechanistic Insights
Diagram 1: General Experimental Workflow for Indole N-Alkylation
Caption: A standard workflow for the base-mediated N-alkylation of indoles.
Diagram 2: Troubleshooting Poor Regioselectivity (N- vs. C3-Alkylation)
Caption: Decision tree for addressing and solving poor N/C regioselectivity.
Diagram 3: Competing N- vs. C3-Alkylation Pathways
Caption: The mechanistic choice between kinetic C3- and thermodynamic N-alkylation.
References
- Technical Support Center: Troubleshooting Side Reactions in Indole N-Alkyl
- Optimizing reaction conditions for N-alkyl
- Optimization of reaction conditions for N-alkyl
- Muchowski, J., & Solas, D. (1984). Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole. Journal of Organic Chemistry.
- Process for n-alkylation of indoles. (1961).
- A New Protecting-Group Strategy for Indoles. (2025).
- Enantioselective Catalytic Synthesis of N-alkyl
- Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction. (2019). PMC - NIH.
- One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. (2020). RSC Publishing.
- N-alkylation of indole derivatives. (2006).
- CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence. (n.d.). PMC - NIH.
- Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(tr. (n.d.). Semantic Scholar.
- Technical Support Center: Regioselective Indole N-Alkyl
- Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole. (n.d.).
- Protecting group. (n.d.). Wikipedia.
- Enantioselective N-Alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction. (2019). Journal of the American Chemical Society.
- in the chemical literature: N-alkyl
- Solvent-Mediated Tunable Regiodivergent C6- and N1-Alkylations of 2,3-Disubstituted Indoles with p-Quinone Methides. (2023). The Journal of Organic Chemistry.
- Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles. (n.d.). PMC - NIH.
- Copper-catalyzed N-alkylation of indoles by N-tosylhydrazones. (n.d.). RSC Publishing.
- Direct C2–H alkylation of indoles driven by the photochemical activity of halogen-bonded complexes. (2023). Beilstein Journals.
- B(C6F5)3-Catalyzed Direct C3 Alkylation of Indoles and Oxindoles. (n.d.).
- Copper-catalyzed N-alkylation of indoles by N-tosylhydrazones. (2017). RSC Publishing.
- Synthesis of substituted N-heterocycles by N-alkyl
- Friedel-Crafts Alkylation of Indoles with Trichloroacetimid
- N-Alkylation of 1 H-indoles and 9 H-carbazoles with alcohols. (2025).
- Enantioselective Synthesis of N-Alkylated Indoles Enabled by Nickel-C
- Enantioselective N-alkylation of isatins and synthesis of chiral N-alkylated indoles. (n.d.).
- An Improved Process for the N-Alkylation of Indoles Using Chiral N-Protected 2-Methylaziridines. (2025).
- A Metal-Free Reductive N-Alkylation of Indoles with Aldehydes. (2021). Organic Letters. cLCL-TD_Ygloud6gGBzOpK)
Sources
- 1. Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Enantioselective Catalytic Synthesis of N-alkylated Indoles [mdpi.com]
- 4. Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. youtube.com [youtube.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. US7067676B2 - N-alkylation of indole derivatives - Google Patents [patents.google.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Copper-catalyzed N-alkylation of indoles by N-tosylhydrazones - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. Copper-catalyzed N -alkylation of indoles by N -tosylhydrazones - RSC Advances (RSC Publishing) DOI:10.1039/C7RA03765A [pubs.rsc.org]
Technical Support Center: Synthesis of 4-Methoxy-6-methyl-1H-indole
This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Methoxy-6-methyl-1H-indole. Our focus is on improving reaction yield and overcoming common experimental challenges, primarily centered on the widely utilized Fischer indole synthesis.
Troubleshooting Guide: Overcoming Common Synthesis Hurdles
This section addresses specific problems you may encounter during the synthesis of this compound. The solutions provided are based on established chemical principles and practical laboratory experience.
Q1: My Fischer indole synthesis of this compound is resulting in a very low yield. What are the most likely causes?
Low yields in the Fischer indole synthesis are a common issue and can often be attributed to several factors.[1] The primary starting materials for this specific synthesis are (4-methoxy-6-methylphenyl)hydrazine and a suitable carbonyl compound (like acetone or pyruvic acid, which would subsequently be decarboxylated).
Core Factors Contributing to Low Yield:
-
Suboptimal Reaction Conditions: The Fischer indole synthesis is highly sensitive to the choice of acid catalyst, temperature, and reaction time.[1] The electron-donating nature of the methoxy and methyl groups on the phenylhydrazine ring can affect the rate of the key[2][2]-sigmatropic rearrangement and may require milder conditions than electron-deficient systems.
-
Purity of Reagents: The purity of the arylhydrazine is critical. Hydrazines are susceptible to oxidation, and impurities can significantly inhibit the reaction or lead to unwanted side products. It is advisable to use freshly purified hydrazine or its hydrochloride salt.
-
Side Reactions: The acidic and often high-temperature conditions can promote side reactions such as resinification (tar formation), aldol condensation of the carbonyl partner, or decomposition of the starting material or product.[1]
-
Atmospheric Conditions: Indoles, particularly electron-rich ones like this compound, can be sensitive to oxidation. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes improve the yield by preventing oxidative degradation.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield.
Q2: I'm observing significant tar-like material and multiple unidentified spots on my TLC. What are the probable side reactions, and how can I minimize them?
The formation of tar and multiple byproducts is a classic sign of competing side reactions or decomposition under harsh conditions.
Likely Side Reactions:
-
Aldol Condensation: If you are using a ketone with α-hydrogens (like acetone), it can undergo acid-catalyzed self-condensation, leading to a complex mixture of products.[1]
-
Reductive N-N Bond Cleavage: Certain substituents, particularly strong electron-donating groups, can destabilize the N-N bond in the hydrazone intermediate, leading to cleavage instead of the desired cyclization.[3][4] This can result in the formation of aniline derivatives and other fragmentation products.
-
Rearrangement/Isomerization: Under strong acid and high heat, undesired rearrangements of the carbocation intermediates can occur, leading to isomeric indole products.
-
Polymerization/Decomposition: The starting materials, intermediates, or the final indole product can be unstable under the reaction conditions, leading to polymerization or decomposition, which manifests as insoluble tar.
Strategies for Minimization:
| Strategy | Rationale |
| Lower Reaction Temperature | Many side reactions have higher activation energies than the main cyclization. Running the reaction at the lowest effective temperature can significantly improve selectivity. |
| Use a Milder Acid Catalyst | Strong acids like H₂SO₄ or polyphosphoric acid (PPA) can be aggressive. Consider using milder Lewis acids like ZnCl₂ or Brønsted acids like p-toluenesulfonic acid (p-TsOH).[5][6][7] |
| Two-Step Procedure | First, form and isolate the phenylhydrazone intermediate under milder conditions. Then, subject the purified hydrazone to the cyclization conditions.[6][8] This removes excess carbonyl compound, preventing aldol reactions during the high-temperature step. |
| Inert Atmosphere | As mentioned, using a nitrogen or argon atmosphere can prevent oxidative side reactions that contribute to byproduct formation. |
Q3: How do I choose the optimal acid catalyst and reaction conditions for the cyclization step?
The choice of acid is arguably the most critical parameter and often requires empirical optimization.[7] There is no single "best" catalyst, as the optimal choice depends on the specific substrates.
Comparison of Common Acid Catalysts:
| Catalyst | Type | Typical Conditions | Advantages | Disadvantages |
| Zinc Chloride (ZnCl₂) | Lewis Acid | 150-180 °C, often neat or in a high-boiling solvent. | Effective for many substrates, widely used. | Can be harsh, requires high temperatures, workup can be difficult. |
| Polyphosphoric Acid (PPA) | Brønsted Acid | 80-120 °C.[2] | Strong dehydrating agent, often gives good yields. | Viscous and difficult to handle, workup can be challenging. |
| Sulfuric Acid (H₂SO₄) | Brønsted Acid | Diluted in a solvent like ethanol or acetic acid, reflux.[5] | Inexpensive and readily available. | Can cause charring and sulfonation side reactions. |
| p-Toluenesulfonic Acid (p-TsOH) | Brønsted Acid | Reflux in a solvent like toluene or xylene.[5] | Milder than H₂SO₄, often gives cleaner reactions. | May require longer reaction times. |
| Microwave Irradiation | Heating Method | Can be used with various acid catalysts.[9] | Drastically reduces reaction times, can improve yields.[9] | Requires specialized equipment, scaling up can be a challenge.[9] |
Recommendation: For this compound, start with a milder Lewis acid like ZnCl₂ at a moderate temperature (e.g., 140-150 °C) or PPA at a lower temperature (e.g., 90-100 °C). Monitor the reaction progress by TLC to avoid over-heating and decomposition.
Q4: My purification by column chromatography is difficult, with the product streaking or co-eluting with impurities. What are some effective purification strategies?
Indoles contain a slightly acidic N-H proton and can interact strongly with silica gel, leading to streaking and poor separation.
Purification Best Practices:
-
Acid/Base Wash: Before chromatography, perform a liquid-liquid extraction. Dissolve the crude product in an organic solvent (e.g., ethyl acetate or dichloromethane) and wash with a mild base (e.g., saturated NaHCO₃ solution) to remove acidic impurities and then with a mild acid (e.g., dilute HCl) to remove basic impurities.
-
Silica Gel Deactivation: To reduce streaking, you can deactivate the silica gel. This is commonly done by adding 1-2% triethylamine (TEA) or ammonia to the eluent system.[10] This neutralizes the acidic sites on the silica surface.
-
Solvent System Optimization: Start with a non-polar solvent system (e.g., Hexane/Ethyl Acetate or Dichloromethane/Hexane) and gradually increase the polarity. A typical starting point for indoles is a 9:1 or 8:2 mixture of hexane:ethyl acetate.
-
Recrystallization: If chromatography fails to yield pure material, recrystallization is an excellent alternative. Try dissolving the semi-pure product in a minimal amount of a hot solvent (e.g., ethanol, toluene, or a hexane/ethyl acetate mixture) and allowing it to cool slowly.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Fischer indole synthesis?
The Fischer indole synthesis is a multi-step reaction that transforms an arylhydrazine and a carbonyl compound (aldehyde or ketone) into an indole in the presence of an acid catalyst.[5]
The key steps are: [8]
-
Hydrazone Formation: The arylhydrazine reacts with the carbonyl compound to form an arylhydrazone.
-
Tautomerization: The hydrazone tautomerizes to its enamine isomer.
-
[2][2]-Sigmatropic Rearrangement: This is the crucial C-C bond-forming step. The protonated enamine undergoes a rearrangement, breaking the N-N bond and forming a new C-C bond, which disrupts the aromaticity of the benzene ring.
-
Aromatization & Cyclization: The intermediate rearomatizes, followed by an intramolecular attack of an amino group onto an imine, forming the five-membered ring.
-
Ammonia Elimination: The final step is the acid-catalyzed elimination of an ammonia molecule to yield the stable, aromatic indole ring.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 6. testbook.com [testbook.com]
- 7. New 3H-Indole Synthesis by Fischer’s Method. Part I. [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reddit.com [reddit.com]
Technical Support Center: Purification of Substituted Indole Intermediates
From the Desk of a Senior Application Scientist
Welcome to the technical support center for the purification of substituted indole intermediates. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the unique and often frustrating challenges associated with purifying this critical class of heterocyclic compounds. My goal is to provide you not just with protocols, but with the underlying chemical logic to empower you to troubleshoot effectively and adapt these methods to your specific substituted indole.
Indoles are a cornerstone of many pharmaceuticals and bioactive molecules. However, their rich chemistry, which makes them so valuable, also presents significant purification hurdles. Issues like the weakly basic nature of the pyrrolic nitrogen, susceptibility to oxidation, and the frequent presence of structurally similar impurities demand a nuanced and well-planned purification strategy. This resource is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address the common problems you may be facing in the lab.
Frequently Asked Questions (FAQs)
Q1: What are the most common classes of impurities I should expect in my crude substituted indole product?
Understanding the potential impurities in your reaction mixture is the first step toward designing a successful purification strategy. Impurities in indole synthesis are typically process-related and can be broadly categorized:
-
Starting Materials: Unreacted starting materials are a common impurity source.
-
Reagent-Derived Impurities: Excess reagents or byproducts from reagents used in the synthesis.
-
Structurally-Related Byproducts: These are often the most challenging to remove and arise from side reactions of your starting materials or product. Examples include:
-
Over-reduced or Incompletely Reduced Species: In reactions involving reduction steps, such as the reduction of a nitro group to an amine during a Fischer indole synthesis, you may find impurities corresponding to incomplete reduction or over-reduction of other functionalities.[1]
-
Isomers: Positional isomers can form depending on the reaction conditions and the nature of the substituents.
-
Dehalogenated Products: If your synthesis involves halogenated indoles, dehalogenation can be a significant side reaction, particularly during catalytic hydrogenation steps.[1]
-
Polymerized Material: Indoles can be sensitive to acidic conditions, which can lead to polymerization.[2]
-
Oxidation Products: Exposure to air and light can cause some indoles to auto-oxidize, often resulting in colored impurities.[3][4] Pure indole is typically white but can appear pinkish or yellowish due to such oxidation.[3]
-
Q2: How do I choose the best primary purification technique for my substituted indole?
The choice between flash chromatography, recrystallization, and acid-base extraction depends on the properties of your compound and the nature of the impurities.
-
Flash Column Chromatography: This is the most versatile and commonly used method for purifying indole derivatives.[5] It is particularly effective for separating compounds with different polarities. Both normal-phase (silica gel) and reversed-phase chromatography can be employed.
-
Recrystallization: This technique can be highly effective for obtaining very pure material, but it often results in lower yields compared to chromatography.[5][6] It is best suited for crystalline solids where impurities have significantly different solubility profiles from the desired product.[7]
-
Acid-Base Extraction: This is a powerful technique for removing acidic or basic impurities from a neutral indole product, or for purifying acidic or basic indole derivatives themselves.[8][9] It relies on the differential solubility of the neutral compound and its salt form in organic and aqueous phases.[9]
Below is a decision-making workflow to help guide your choice:
Caption: Decision workflow for selecting a primary purification method.
Troubleshooting Guide for Flash Chromatography
Flash chromatography is a workhorse technique, but it's not without its pitfalls, especially with substituted indoles.[10]
Problem 1: My indole is streaking/tailing badly on the silica gel column.
Causality: Peak tailing is often observed with nitrogen-containing compounds like indoles on silica gel.[10] The slightly acidic nature of silica gel can lead to strong interactions with the basic nitrogen atom of the indole, causing the compound to "stick" to the stationary phase and elute slowly and unevenly.[10]
Solutions:
-
Add a Basic Modifier to the Mobile Phase: Incorporating a small amount of a base, such as triethylamine (TEA) or pyridine (typically 0.1-1%), into your eluent can significantly improve peak shape.[10] The modifier competes with your indole for the acidic sites on the silica, preventing strong interactions.
-
Use a Deactivated Stationary Phase: Neutral or deactivated silica gel is commercially available and can be a good option for particularly sensitive indoles. Alumina (neutral or basic) can also be an alternative stationary phase.
-
Switch to Reversed-Phase Chromatography: If tailing persists, reversed-phase flash chromatography (using a C18-functionalized silica stationary phase) is an excellent alternative, particularly for more polar indoles.[10]
Problem 2: My product seems to be decomposing on the column.
Causality: Some substituted indoles are unstable and can degrade upon prolonged contact with the acidic silica gel stationary phase.[11][12] This can be exacerbated by certain solvents or long elution times.
Solutions:
-
Perform a Silica Gel Stability Test: Before committing to a large-scale column, spot your crude material on a TLC plate, and let it sit for a few hours. Re-run the TLC in a mobile phase that gives good separation. If a new spot appears or the original spot diminishes, your compound is likely unstable on silica.
-
Run the Column Quickly: A faster flow rate can minimize the contact time between your compound and the silica gel.
-
Use Deactivated Silica or an Alternative Stationary Phase: As with peak tailing, using deactivated silica or switching to alumina can mitigate decomposition.
-
Work at Lower Temperatures: If practical, running the column in a cold room can sometimes slow down decomposition.
Problem 3: I have very poor separation between my desired indole and a closely-related impurity.
Causality: Structurally similar impurities, such as positional isomers or dehalogenated byproducts, will have very similar polarities, making them difficult to separate.[1]
Solutions:
-
Optimize the Mobile Phase: Systematically screen different solvent systems. Sometimes switching from a common ethyl acetate/hexane system to a dichloromethane/methanol system can alter the selectivity and improve separation. A shallow gradient elution can also be more effective than an isocratic elution.
-
Change the Stationary Phase: If normal-phase silica doesn't provide adequate separation, try reversed-phase chromatography. The different separation mechanism can often resolve compounds that co-elute on silica.
-
Consider a Different Purification Technique: If chromatography fails, recrystallization might be a better option if the impurity has a different crystal packing energy or solubility.
Troubleshooting Guide for Recrystallization
Recrystallization is a powerful technique for achieving high purity, but finding the right conditions can be challenging.[6][7]
Problem 1: I can't find a suitable single solvent for recrystallization.
Causality: An ideal recrystallization solvent should dissolve the compound well when hot but poorly when cold.[7] It can be difficult to find a single solvent with these specific properties for your indole derivative.
Solution: Use a Two-Solvent System.
-
Select the Solvent Pair: Choose a "soluble" solvent in which your compound is highly soluble, and a "miscible anti-solvent" in which your compound is poorly soluble. The two solvents must be miscible with each other. Common pairs include:
-
Dichloromethane / Hexane
-
Ethyl Acetate / Hexane
-
Methanol / Water
-
Toluene / Hexane
-
-
Perform the Recrystallization:
-
Dissolve your crude product in the minimum amount of the hot "soluble" solvent.
-
Slowly add the "anti-solvent" dropwise at an elevated temperature until the solution becomes faintly cloudy (the saturation point).
-
Add a drop or two of the hot "soluble" solvent to redissolve the precipitate and make the solution clear again.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Problem 2: My product "oils out" instead of forming crystals.
Causality: This occurs when the solution becomes supersaturated at a temperature above the melting point of your compound. Instead of crystallizing, it separates as a liquid phase.
Solutions:
-
Use a More Dilute Solution: Add more of the hot solvent before cooling to ensure saturation is reached at a lower temperature.
-
Cool More Slowly: Insulate the flask to slow the rate of cooling. This gives the molecules more time to orient themselves into a crystal lattice.
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask below the solvent level. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
-
Add a Seed Crystal: If you have a small amount of pure product, add a tiny crystal to the cooled solution to initiate crystallization.
Protocols and Data
Protocol 1: General Procedure for Normal-Phase Flash Chromatography
-
Sample Preparation: Dissolve the crude product in a minimal amount of a suitable solvent, such as dichloromethane (DCM) or the mobile phase.[10]
-
Dry Loading (Recommended): Adsorb the dissolved crude product onto a small amount of silica gel. Evaporate the solvent to obtain a dry, free-flowing powder. This method generally provides better resolution than wet loading.
-
Column Packing: Pack the column with silica gel in the chosen non-polar solvent (e.g., hexane).
-
Loading: Carefully add the dry-loaded sample to the top of the packed column.
-
Elution: Begin elution with the mobile phase, starting with a low polarity and gradually increasing the polarity (gradient elution) or using a pre-determined isocratic mixture.[13]
-
Fraction Collection: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Table 1: Common Solvent Systems for Normal-Phase Chromatography of Indoles
| Solvent System | Polarity | Notes |
| Ethyl Acetate (EtOAc) in Hexanes | Low-High | A versatile, widely used system. Good for a broad range of indole polarities. |
| Dichloromethane (DCM) in Hexanes | Low-Med | Offers different selectivity compared to EtOAc systems. |
| Methanol (MeOH) in DCM | Med-High | Effective for more polar indoles. A small percentage of MeOH can significantly increase eluent strength. |
| Acetone in Hexanes | Med-High | Another alternative to EtOAc with different selectivity. |
| EtOAc/Hexanes + 0.5% Triethylamine | Variable | Add TEA to suppress peak tailing for basic indoles.[10] |
Protocol 2: General Procedure for Acid-Base Extraction
This protocol describes the purification of a neutral indole from acidic and basic impurities.
Caption: Workflow for purification via acid-base extraction.
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent like diethyl ether or dichloromethane.[8]
-
Removal of Basic Impurities: Transfer the solution to a separatory funnel and wash with a dilute aqueous acid (e.g., 1 M HCl). The basic impurities will be protonated and move into the aqueous layer.[9] Drain and save the organic layer.
-
Removal of Acidic Impurities: Wash the organic layer with a dilute aqueous base (e.g., 1 M NaHCO₃ or Na₂CO₃). Acidic impurities will be deprotonated and move into the aqueous layer.[9]
-
Isolation: Drain the organic layer, which now contains your purified neutral indole. Wash it with brine to remove excess water, dry it over an anhydrous salt (like Na₂SO₄ or MgSO₄), filter, and evaporate the solvent to yield the purified product.
Purity Assessment
After purification, it is crucial to accurately assess the purity of your substituted indole intermediate. A multi-faceted approach is often the most effective strategy.[14]
-
High-Performance Liquid Chromatography (HPLC): A robust and precise method for routine purity checks and quantification of known impurities.[14] Both normal-phase and reversed-phase methods can be developed.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): An invaluable tool for the identification of unknown impurities by providing their mass-to-charge ratio.[14][15]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation. Quantitative NMR (qNMR) can be used for absolute purity determination without the need for specific impurity reference standards.[14]
By combining these troubleshooting guides and protocols, you will be better equipped to tackle the purification challenges of substituted indole intermediates, leading to higher purity materials and more reliable downstream results.
References
- A Comparative Guide to Validating the Purity of 1H-Indole-1-pentanoic Acid Samples. Benchchem.
- Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives. Benchchem.
- Troubleshooting the purification of 5-chloro-2,3-dimethyl-1H-indole. Benchchem.
- Dimeric indole alkaloid purification process. Google Patents.
- Application Notes and Protocols: Purification of 4-Azaindole Derivatives by Flash Chromatography. Benchchem.
- Acid-base extraction. Bionity.
- Synthesis of C3,C4-Disubstituted Indoles via the Palladium/Norbornene-Catalyzed Ortho-Amination/Ipso-Heck Cyclization. PMC - NIH.
- A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. PMC - NIH.
- Indole Test- Principle, Reagents, Procedure, Result Interpretation and Limitations.
- Process of preparing purified aqueous indole solution. Google Patents.
- Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). MDPI.
- Identification and synthesis of impurities formed during sertindole preparation. PMC.
- Preparation of Indole Extracts from Plants for Gas Chromatography and Spectrophotofluorometry.
- Switchable divergent synthesis of chiral indole derivatives via catalytic asymmetric dearomatization of 2,3-disubstituted indoles. RSC Publishing.
- Recrystallization.
- Studies of Chiral Indoles. Part I. Indoles with Chiral 1- and 3-Substituents. Synthesis and Preparative Enantiomeric Separation by Chromatography on Microcrystalline Triacetylcellulose. ResearchGate.
- Colorimetric Determination of Indole using p-hydroxybenzaldehyde. International Journal of Engineering and Applied Sciences.
- Acid–base extraction. Wikipedia.
- What do common indole impurities look like? ResearchGate.
- Indole Test- Principle, Media, Procedure, Types, Results, Uses. Microbe Notes.
- An Operationally Simple Approach to Indole Derivatives from 2-Alkenylanilines Utilizing an Oxidation–Intramolecular Cyclization–Elimination Sequence. NIH.
- Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). ResearchGate.
- Switchable divergent synthesis of chiral indole derivatives via catalytic asymmetric dearomatization of 2,3-disubstituted indoles. PMC - NIH.
- A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition. PMC - NIH.
- Purification: Troubleshooting Flash Column Chromatography. Department of Chemistry : University of Rochester.
- Identification and synthesis of impurities formed during sertindole preparation.
- Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 1. NIH.
- Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 1. ResearchGate.
- Synthesis and Chemistry of Indole.
- Experimental Study on Enrichment of Indole in Wash Oil by a Combined Process of Extraction and Re-Extraction. MDPI.
- Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. PubMed.
- Ecological Prevalence and Non-Enzymatic Formation of Imidazolium Alkaloids on Moon Snail Egg Collars. MDPI.
- Chiral Drug Separation.
- Enantioselective synthesis of chiral 2‐substituted indole. ResearchGate.
- Why Do Some Fischer Indolizations Fail? PMC - NIH.
- Synthesis, Reactions and Medicinal Uses of Indole. Pharmaguideline.
- HPLC Troubleshooting Guide.
- Tips & Tricks: Recrystallization. Department of Chemistry : University of Rochester.
- Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. RSC Publishing.
- Modular Synthesis of Chiral Multi-Substituted Cyclohexanes via Cobalt-Catalyzed Enantioselective Desymmetrizing Hydroalkylation. Journal of the American Chemical Society.
- Accessing Highly Substituted Indoles via B(C6F5)3-Catalyzed Secondary Alkyl Group Transfer. The Journal of Organic Chemistry - ACS Publications.
- Synthesis of 1-indolyl-3,5,8-substituted γ-carbolines: one-pot solvent-free protocol and biological evaluation. Beilstein Journals.
- Troubleshooting Guide for Affinity Chromatography of Tagged Proteins. Sigma-Aldrich.
Sources
- 1. Identification and synthesis of impurities formed during sertindole preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bhu.ac.in [bhu.ac.in]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Reactions and Medicinal Uses of Indole | Pharmaguideline [pharmaguideline.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. US5085991A - Process of preparing purified aqueous indole solution - Google Patents [patents.google.com]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. Acid-base_extraction [bionity.com]
- 9. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Synthesis of C3,C4-Disubstituted Indoles via the Palladium/Norbornene-Catalyzed Ortho-Amination/Ipso-Heck Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An Operationally Simple Approach to Indole Derivatives from 2-Alkenylanilines Utilizing an Oxidation–Intramolecular Cyclization–Elimination Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 4-Methoxy-6-methyl-1H-indole - Stability and Storage Guide
Prepared by the Senior Application Scientist Team
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 4-Methoxy-6-methyl-1H-indole (CAS: 885522-46-3). Below, you will find troubleshooting advice and frequently asked questions designed to ensure the stability and integrity of the compound throughout your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the handling and storage of this compound.
Q1: What are the optimal long-term storage conditions for solid this compound?
A1: For maximum stability, the solid compound should be stored in a tightly sealed container, protected from light, in a cool, dry place.[1][2][3] The recommended storage temperature is typically 4°C, as suggested for the related compound 4-Methoxyindole.[3] To prevent degradation from atmospheric oxygen and moisture, storing under an inert atmosphere (e.g., argon or nitrogen) is best practice, as indole derivatives can be sensitive to air and moisture.[2][4]
Q2: How should I store solutions of this compound?
A2: Stock solutions should be prepared in high-purity, anhydrous, and aprotic solvents if the experimental design allows. Store solutions in amber or foil-wrapped vials at -20°C or -80°C. For best results, prepare fresh solutions for each experiment or, if storing, use them within a short timeframe. The stability of indoles in solution is highly dependent on the solvent and pH.[5]
Q3: Is this compound sensitive to air, light, or moisture?
A3: Yes. While specific data for this exact molecule is limited, related indole compounds are known to be sensitive to air and light.[2][4] The indole ring is an electron-rich system, making it susceptible to oxidation when exposed to air, a process often accelerated by light.[5][6] Some safety data sheets for similar compounds also indicate hygroscopic properties, meaning they can absorb moisture from the air.[2]
Q4: What materials and chemicals are incompatible with this compound?
A4: The primary incompatibility is with strong oxidizing agents.[4][7] These can cause rapid degradation of the indole ring system.[5] Additionally, exposure to strong acids should be managed carefully, as protonation of the indole ring can lead to undesired side reactions or degradation.[5]
Section 2: Troubleshooting Guide
This section provides solutions to specific issues that may arise during experimentation.
Q1: My solid this compound, which was initially an off-white powder, has developed a brownish tint over time. What caused this, and can I still use it?
A1:
-
Causality: A color change to brown is a common visual indicator of degradation, likely due to oxidation. The indole nucleus is prone to auto-oxidation when exposed to air and light, forming highly conjugated, colored polymeric impurities.[5][6] This process may have been accelerated by improper storage, such as frequent opening of the container in a humid environment or exposure to light.
-
Troubleshooting Steps:
-
Assess Purity: The usability of the compound depends on the extent of degradation. You must re-characterize the material using techniques like HPLC, LC-MS, or NMR to determine its current purity.
-
Decision Point: If the purity is still within the acceptable range for your specific application, you may be able to proceed. However, for sensitive applications like quantitative assays or synthesis of a final drug compound, using a discolored reagent is not recommended as the impurities could interfere with your results.
-
Purification: If a new batch is unavailable, you may consider re-purification by column chromatography or recrystallization, though this requires analytical confirmation of the purified material's identity and purity.
-
Q2: I am observing unexpected peaks in my HPLC/LC-MS analysis, even with a freshly prepared solution. What is happening?
A2:
-
Causality: This issue can stem from two primary sources: degradation of the solid starting material before dissolution, or instability in the analytical mobile phase or solvent. The indole ring is sensitive to strongly acidic conditions.[5] If your mobile phase is highly acidic, it can cause on-column degradation, leading to the appearance of artifact peaks.
-
Troubleshooting Steps:
-
Evaluate the Mobile Phase: If your mobile phase has a low pH, try a method with a neutral or less acidic mobile phase to see if the extraneous peaks disappear.[5]
-
Check Solvent Purity: Ensure the solvent used for dissolution is of high purity and free of peroxides (especially important for solvents like THF or dioxane), which can act as oxidizing agents.
-
Confirm Solid Integrity: If adjusting the analytical method doesn't resolve the issue, the problem likely lies with the solid compound itself. Refer to the troubleshooting steps in Q1 to assess its purity.
-
Q3: My reaction yields are inconsistent or lower than expected. Could the stability of this compound be the cause?
A3:
-
Causality: Absolutely. If the compound has degraded in storage, its effective concentration is lower than what you weighed out, leading to incorrect stoichiometry and lower yields. Furthermore, the impurities themselves can interfere with catalysts or participate in side reactions.
-
Troubleshooting Flow:
-
Confirm Reagent Purity: Before starting a reaction, always confirm the purity of the starting material, especially if it has been stored for an extended period or shows visual signs of degradation. A quick TLC or crude NMR can be very informative.
-
Inert Reaction Conditions: The indole ring can be sensitive to the reaction conditions themselves. Ensure your reaction is performed under an inert atmosphere (argon or nitrogen), particularly if using organometallic reagents or sensitive catalysts.
-
Control Reaction Temperature: Many reactions involving indoles are sensitive to temperature. Carefully control the temperature to minimize the formation of byproducts.
-
Section 3: Experimental Protocols
Protocol 1: Recommended Long-Term Storage of Solid Compound
-
Environment: Perform all aliquoting and handling in a controlled environment, preferably within a glovebox or on a bench with a gentle stream of inert gas (argon or nitrogen).
-
Container: Use an amber glass vial with a PTFE-lined cap to protect from light and ensure an airtight seal.
-
Inerting: Place the required amount of the compound into the vial. Flush the vial's headspace with argon or nitrogen for 30-60 seconds.
-
Sealing: Immediately and tightly seal the vial cap. For extra protection against moisture ingress, wrap the cap-vial interface with Parafilm®.
-
Storage: Place the sealed vial in a labeled, secondary container and store at 4°C or below.[3]
Protocol 2: Preparation and Storage of Stock Solutions
-
Solvent Selection: Choose a high-purity, anhydrous grade solvent. If possible, use a solvent from a freshly opened bottle or one that has been stored under an inert atmosphere. Degas the solvent by sparging with nitrogen or argon for 15-20 minutes before use.
-
Dissolution: Quickly weigh the solid and dissolve it in the prepared solvent under an inert atmosphere.
-
Storage: Store the solution in an amber vial with a PTFE-lined cap. Flush the headspace with inert gas before sealing. Store at -20°C or -80°C.
-
Usage: When using the solution, allow the vial to warm to room temperature before opening to prevent condensation of atmospheric moisture into the cold solution.
Section 4: Data Summary & Visualization
Chemical Properties & Storage Summary
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₁NO | [8] |
| Molecular Weight | 161.20 g/mol | [8] |
| Appearance | Off-white to light brown crystalline powder | [3] |
| Recommended Storage | 4°C, under inert gas, protected from light | [2][3][4] |
| Incompatibilities | Strong oxidizing agents, strong acids | [4][5][7] |
| Key Sensitivities | Air, light, and potentially moisture | [2][4] |
Diagrams
Caption: Troubleshooting workflow for suspected compound degradation.
Caption: Key factors influencing the stability of this compound.
References
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- ChemBK. (n.d.). This compound.
- National Institutes of Health. (n.d.). Accessing Highly Substituted Indoles via B(C6F5)3-Catalyzed Secondary Alkyl Group Transfer.
- Organic Chemistry Portal. (n.d.). Synthesis of indoles.
- International Journal of Chemical Studies. (2019). 3-Substituted indole: A review.
- Wikipedia. (n.d.). 4-MeO-DMT.
- National Institutes of Health. (2025). Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Indole.
- ChemUniverse. (n.d.). This compound.
- National Institutes of Health. (n.d.). 1H-indole-3-carboxamide (CPI-1205), a Potent and Selective Inhibitor of Histone Methyltransferase EZH2, Suitable for Phase I Clinical Trials for B-Cell Lymphomas.
- Wikipedia. (n.d.). 4-MeO-DET.
- Royal Society of Chemistry. (n.d.). Synthesis, reactivity and biological properties of methoxy-activated indoles.
- National Institutes of Health. (2018). Biodegradation and Biotransformation of Indole: Advances and Perspectives.
- National Institutes of Health. (n.d.). Degradation of substituted indoles by an indole-degrading methanogenic consortium.
- Wikipedia. (n.d.). Mitragynine.
- Wikipedia. (n.d.). Dimethyltryptamine.
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. goldbio.com [goldbio.com]
- 4. fishersci.com [fishersci.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis, Reactions and Medicinal Uses of Indole | Pharmaguideline [pharmaguideline.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. This compound | C10H11NO | CID 24728816 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Lability of Methoxy-Substituted Indoles
Welcome to the technical support center dedicated to the unique challenges presented by methoxy-substituted indoles. This guide is structured to provide researchers, medicinal chemists, and process development scientists with practical, field-tested insights into the degradation pathways of these valuable heterocyclic compounds. Our goal is to move beyond simple protocols and equip you with the causal understanding needed to anticipate, diagnose, and resolve common experimental hurdles.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions regarding the stability and handling of methoxy-substituted indoles.
Q1: What are the primary degradation pathways for methoxy-substituted indoles?
A1: Methoxy-substituted indoles, while versatile, are susceptible to several degradation pathways due to the electron-rich nature of the indole nucleus, which is further activated by the methoxy group.[1][2] The most common degradation routes are:
-
Oxidation: The indole ring is prone to oxidation, which can be initiated by atmospheric oxygen, peroxide impurities in solvents, or metal catalysts.[3] This can lead to the formation of oxindoles, isatins, or more complex polymeric materials.
-
Acid-Catalyzed Degradation: Indoles are notoriously unstable under strongly acidic conditions.[4] The presence of a methoxy group can exacerbate this, leading to polymerization, dimerization, or even cleavage of the methoxy group under harsh acidic conditions (e.g., using HCl can sometimes lead to chlorinated byproducts).[5]
-
Photodegradation: Exposure to light, particularly UV radiation, can induce degradation.[3][6] The specific pathway is dependent on the substitution pattern and the surrounding medium.[6][7]
-
Thermal Degradation: While generally more stable to heat than to acid, prolonged exposure to high temperatures can lead to decomposition, especially in the presence of impurities or catalysts.[3]
Q2: I'm observing a dark tarry substance forming during my reaction. What is the likely cause?
A2: The formation of a dark, insoluble tar is a classic sign of indole polymerization. This is most often triggered by excessively harsh acidic conditions or elevated temperatures.[4] The electron-donating methoxy group makes the indole ring highly nucleophilic and susceptible to electrophilic attack, including by protonated indole intermediates, leading to a chain reaction.
Q3: Why is my methoxy-substituted indole showing poor stability in solution during storage?
A3: Methoxyindoles are sensitive to light and air.[1] Stock solutions, especially in solvents that are not rigorously degassed or are stored in clear containers, can degrade over time. For long-term storage, it is recommended to store solutions at low temperatures (-20°C or -80°C), protected from light, and under an inert atmosphere.[1] Repeated freeze-thaw cycles should also be avoided.[1]
Troubleshooting Guides
This section provides in-depth, question-driven troubleshooting for specific experimental scenarios.
Issue 1: Low Yield and/or Complete Consumption of Starting Material in Acid-Catalyzed Reactions (e.g., Fischer Indole Synthesis)
Question: I'm attempting a Fischer indole synthesis to prepare a 5-methoxyindole, but my yield is consistently low, and TLC analysis shows a complex mixture of products with significant baseline streaking. What's going wrong?
Expert Analysis: This is a common issue stemming from the inherent acid sensitivity of the methoxy-indole product. The very conditions required for the cyclization can also promote its degradation. The key is to find a balance where the cyclization proceeds efficiently without significant product decomposition.[4][5]
Troubleshooting Protocol:
-
Re-evaluate Your Acid Catalyst:
-
Rationale: Strong Brønsted acids like H₂SO₄ or HCl can be too harsh.[5] Lewis acids or milder Brønsted acids often provide better results.
-
Action:
-
Switch from HCl or H₂SO₄ to a milder catalyst like polyphosphoric acid (PPA) or a Lewis acid such as ZnCl₂ or BF₃·OEt₂.[5]
-
Systematically screen the concentration of your chosen acid. Start with a lower catalytic amount and incrementally increase it, monitoring the reaction by TLC.
-
-
-
Strict Temperature Control:
-
Rationale: Elevated temperatures accelerate both the desired reaction and the undesired degradation pathways.[5] Localized "hot spots" in the reaction flask can be particularly detrimental.
-
Action:
-
-
Consider a Two-Step Procedure:
-
Rationale: Performing the reaction in one pot exposes the sensitive indole product to the reaction conditions for an extended period.
-
Action:
-
First, form the phenylhydrazone intermediate.
-
Isolate and purify the hydrazone.
-
Then, subject the purified hydrazone to the cyclization conditions. This allows for independent optimization of the cyclization step.[5]
-
-
Workflow for Troubleshooting Low Yield in Fischer Indole Synthesis
Caption: Troubleshooting workflow for low yields in Fischer Indole Synthesis.
Issue 2: Appearance of Unexpected Peaks in HPLC Analysis During Forced Degradation Studies
Question: I am performing a forced degradation study on a drug candidate containing a 5-methoxyindole moiety. Under oxidative stress (H₂O₂), I see a new peak with a higher molecular weight. What could this be?
Expert Analysis: The indole nucleus is susceptible to oxidative degradation.[3] While simple oxidation can lead to oxindoles, the electron-rich nature of the 5-methoxyindole can also lead to oxidative dimerization. The presence of an oxidizing agent can generate radical intermediates that then combine.
Troubleshooting and Identification Protocol:
-
Characterize the Degradant:
-
Rationale: The first step is to identify the unknown product.
-
Action:
-
-
Optimize Stress Conditions:
-
Validate the Analytical Method:
-
Rationale: It is crucial to ensure that your HPLC method can adequately separate the parent drug from all potential degradation products.[10]
-
Action:
-
Table 1: Typical Forced Degradation Conditions for Methoxy-Indole Derivatives
| Stress Condition | Reagent/Parameter | Typical Conditions | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M - 1 M HCl | Room Temp to 70°C | Polymerization, Methoxy Cleavage[3][9] |
| Base Hydrolysis | 0.1 M - 1 M NaOH | Room Temp to 70°C | Ring opening (less common) |
| Oxidation | 3% - 30% H₂O₂ | Room Temperature | Oxindole/Isatin formation, Dimerization[3] |
| Thermal | Dry Heat | 70°C - 105°C | General Decomposition |
| Photolytic | UV/Visible Light | >1.2 million lux hours | Complex rearrangements, Polymerization[3] |
Issue 3: Inconsistent Results in Biological Assays
Question: My 5-methoxyindole compound shows variable activity in my cell-based assay. Could this be a stability issue in the assay medium?
Expert Analysis: Absolutely. The stability of your compound under assay conditions is critical for reproducible results. Aqueous buffers, especially when incubated at 37°C for extended periods, can promote degradation. Furthermore, methoxyindoles can be metabolized by enzymes present in cell cultures or liver microsome preparations, often through O-demethylation or ring hydroxylation.[11]
Troubleshooting Protocol:
-
Assess Stability in Assay Medium:
-
Rationale: You must confirm that the concentration of your compound remains constant over the duration of the assay.
-
Action:
-
Prepare your compound in the complete assay medium (including serum, if applicable).
-
Incubate the solution under the exact conditions of your assay (e.g., 37°C, 5% CO₂).
-
Take aliquots at various time points (e.g., 0, 2, 8, 24 hours) and quantify the concentration of the parent compound using a validated HPLC or LC-MS method.[12]
-
-
-
Investigate Metabolic Degradation:
-
Rationale: If your assay involves metabolically active systems, enzymatic degradation is a strong possibility.
-
Action:
-
Run the stability test (as in step 1) in the presence and absence of the cells or metabolic enzymes. A significant difference in stability points to metabolic degradation.
-
Use LC-MS to screen for expected metabolites, such as the corresponding hydroxyindole (demethylated product).[11]
-
-
-
Optimize Dosing and Handling:
-
Rationale: Minimizing the compound's exposure to harsh conditions before and during the assay is crucial.
-
Action:
-
Pathway of Methoxy-Indole Instability in Biological Assays
Caption: Potential degradation pathways of methoxy-indoles in biological assays.
References
- BenchChem. (2025). Technical Support Center: 5-Methoxyindole Synthesis.
- BenchChem. (2025). Technical Support Center: Synthesis of 5-Methoxyindoles.
- BenchChem. (n.d.). Refinement of analytical methods for detecting 5-Methoxyindole.
- BenchChem. (2025).
- Gu, J.-D., & Berry, D. F. (1991). Degradation of substituted indoles by an indole-degrading methanogenic consortium. Applied and Environmental Microbiology, 57(9), 2622–2627.
- BenchChem. (n.d.). Fundamental chemical properties of 5-Methoxyindole.
- BenchChem. (n.d.). Technical Support Center: Overcoming Solubility Challenges with 5-Methoxyindole.
- Gu, J. D., & Berry, D. F. (1992). Degradation of substituted indoles by an indole-degrading methanogenic consortium. PubMed, 1382185.
- Taber, D. F. (n.d.). How to Troubleshoot a Reaction. University of Rochester Department of Chemistry.
- Taber, D. F. (n.d.). My Reaction Failed: FAQ. University of Rochester Department of Chemistry.
- Taber, D. F. (n.d.). How To: Troubleshoot a Reaction. University of Rochester Department of Chemistry.
- Ganesan, A. (2009).
- Galer, P., & Šket, B. (2015). Photodegradation of methoxy substituted curcuminoids. Acta Chimica Slovenica, 62(2), 346-353.
- University of Rochester. (n.d.). How to Troubleshoot a Reaction. Department of Chemistry.
- Galer, P., & Šket, B. (2015). Photodegradation of Methoxy Substituted Curcuminoids.
- Baertschi, S. W., Alsante, K. M., & Reed, R. A. (Eds.). (2011).
- Sharma, G., & Kumar, A. (2017).
- Kim, D. H., et al. (2020). Oxidation of 3′-methoxyflavone, 4′-methoxyflavone, and 3′,4′-dimethoxyflavone and their derivatives having with 5,7-dihydroxyl moieties by human cytochromes P450 1B1 and 2A13. Xenobiotica, 50(10), 1163-1174.
- Bajaj, S., et al. (2003). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 33(5), 781-795.
- Bhaskar, R., et al. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics, 10(2-s), 149-155.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. soc.chim.it [soc.chim.it]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Photodegradation of methoxy substituted curcuminoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Troubleshooting [chem.rochester.edu]
- 9. scispace.com [scispace.com]
- 10. rjptonline.org [rjptonline.org]
- 11. Oxidation of 3′-methoxyflavone, 4′-methoxyflavone, and 3′,4′-dimethoxyflavone and their derivatives having with 5,7-dihydroxyl moieties by human cytochromes P450 1B1 and 2A13 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Overcoming Low Reactivity of Substituted Hydrazines in Indole Synthesis
Welcome to the Technical Support Center for advanced indole synthesis. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with low-reactivity substituted hydrazines in the Fischer indole synthesis and related methodologies. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you navigate these synthetic hurdles and achieve your target indole scaffolds.
Introduction: The Challenge of the Unreactive Hydrazine
The Fischer indole synthesis is a powerful and historic transformation, first reported in 1883, that forges the indole core from an arylhydrazine and a carbonyl compound under acidic conditions.[1][2][3][4] Its robustness has made it a staple in the synthesis of a vast array of pharmaceuticals and natural products.[3][5] However, the success of this reaction is highly dependent on the electronic and steric nature of the substituents on the arylhydrazine.
Hydrazines bearing electron-withdrawing groups (EWGs) such as nitro (-NO₂), cyano (-CN), or halo (-Cl, -F) moieties, or those with significant steric hindrance near the hydrazine functionality, often exhibit diminished reactivity.[6][7] This low reactivity can manifest as incomplete reactions, low yields, or complete reaction failure. The core of the problem lies in the key steps of the Fischer mechanism: the tautomerization to the enehydrazine and the subsequent[8][8]-sigmatropic rearrangement.[2][8][9] Electron-withdrawing groups decrease the nucleophilicity of the hydrazine and can destabilize the key intermediates, thus increasing the activation energy of the desired pathway.[7]
This guide will provide you with the mechanistic understanding and practical solutions to overcome these challenges.
Troubleshooting Guide: Common Issues and Solutions
Here we address specific issues you might encounter during your experiments in a question-and-answer format.
Q1: My reaction with an electron-deficient hydrazine is not proceeding, and I'm recovering my starting material. What are my immediate troubleshooting steps?
A1: This is a classic sign of insufficient activation to overcome the energy barrier of the reaction. Your primary levers are the acid catalyst and temperature.
-
Increase Acid Strength: The reaction is acid-catalyzed.[1][10] If you are using a weaker Brønsted acid like acetic acid, consider switching to a stronger one like polyphosphoric acid (PPA) or p-toluenesulfonic acid (p-TSA).[2][5] Lewis acids are also excellent choices; zinc chloride (ZnCl₂) is a workhorse catalyst for this reaction, but others like boron trifluoride (BF₃) or aluminum chloride (AlCl₃) can also be effective.[2][4][5][8][11] The key is to facilitate the protonation and subsequent tautomerization to the reactive enehydrazine intermediate.[1][8]
-
Increase Reaction Temperature: The[8][8]-sigmatropic rearrangement often requires significant thermal energy.[12][13] Cautiously increasing the reaction temperature can provide the necessary energy to overcome this activation barrier. However, be mindful of potential decomposition of starting materials or products at excessively high temperatures. Monitoring the reaction by TLC is crucial.[14]
-
Consider a "One-Pot" Approach: Sometimes, pre-forming and isolating the hydrazone is not ideal, especially if it is unstable.[9][15] Consider an in situ formation by mixing the hydrazine and the carbonyl compound directly in the acidic reaction medium.[7][15]
Q2: I'm observing a low yield with my sterically hindered hydrazine. How can I improve this?
A2: Steric hindrance can impede both the initial formation of the hydrazone and the crucial cyclization step.[11]
-
Prolonged Reaction Time and Higher Temperatures: Sterically demanding substrates may simply react slower. Increasing the reaction time and temperature can often improve yields.[11]
-
Microwave-Assisted Synthesis: Microwave irradiation can be highly effective in overcoming steric barriers by rapidly and efficiently heating the reaction mixture, often leading to dramatically reduced reaction times and improved yields.[8][16][17][18]
-
Alternative Synthetic Routes: For severely hindered systems, the Fischer synthesis may not be the optimal route. Consider alternatives like the Larock, Madelung, or Leimgruber-Batcho indole syntheses, which proceed through different mechanisms and may be more tolerant of steric bulk.[6][19]
Q3: My reaction is producing significant side products. What are the likely culprits and solutions?
A3: Side product formation is often a consequence of harsh reaction conditions or inherent substrate reactivity.
-
N-N Bond Cleavage: With electron-donating groups on the phenylhydrazine, the protonated ene-hydrazine intermediate can sometimes favor undesired N-N bond cleavage over the productive[8][8]-sigmatropic rearrangement.[7][20][21] This can lead to aniline byproducts. Using milder acidic conditions or lower temperatures may mitigate this.[7]
-
Regioisomer Formation: When using an unsymmetrical ketone, two different enamine intermediates can form, leading to a mixture of regioisomeric indoles.[9][13] The regioselectivity is influenced by the acidity of the medium and steric effects. Weaker acids may favor the kinetic product, while stronger acids can lead to the thermodynamic product.[7] A systematic screening of acid catalysts and temperatures is recommended to optimize for the desired isomer.[7]
Summary of Troubleshooting Strategies
| Problem | Probable Cause(s) | Recommended Solutions |
| No Reaction / Low Conversion | Insufficient activation of low-reactivity hydrazine (EWG-substituted). | Increase acid strength (PPA, p-TSA, ZnCl₂, BF₃).Increase reaction temperature.Use microwave irradiation.[16][17] |
| Low Yield | Steric hindrance.Inefficient cyclization. | Increase reaction time and temperature.Employ microwave-assisted synthesis.Consider alternative indole syntheses (e.g., Larock, Madelung).[6][19] |
| Multiple Products | Formation of regioisomers with unsymmetrical ketones.Side reactions (e.g., N-N bond cleavage).[7][20] | Screen different acid catalysts and temperatures to control regioselectivity.Use milder reaction conditions to minimize side reactions. |
| Product Degradation | Harsh acidic conditions or high temperatures. | Use a milder acid catalyst.Lower the reaction temperature.Monitor the reaction closely and stop it once the product is formed.[7] |
Frequently Asked Questions (FAQs)
Q: Are there modern alternatives to the classical Fischer indole synthesis for unreactive hydrazines?
A: Absolutely. Modern organic synthesis offers several powerful alternatives:
-
Transition-Metal Catalysis: Palladium-catalyzed methods, such as the Buchwald modification, allow for the cross-coupling of aryl bromides and hydrazones to form the necessary intermediates for the Fischer synthesis under milder conditions.[1] Other transition metals are also used in various C-H activation and annulation strategies to construct the indole core, bypassing the need for the classical Fischer conditions.[19][22][23][24]
-
Microwave-Assisted Fischer Indole Synthesis (MAOS): This technique has gained significant traction for its ability to accelerate reactions, often leading to higher yields and cleaner product profiles in a fraction of the time required for conventional heating.[16][17][18] It is particularly effective for challenging substrates.
Q: Can I avoid using strong acids altogether?
A: In some cases, yes. Thermal indolization, where the hydrazone is heated in a high-boiling solvent without a catalyst, can be effective for certain substrates, particularly those that are acid-sensitive.[25] Additionally, some modern transition-metal-catalyzed methods operate under neutral or basic conditions.[19]
Q: How do I choose the right acid catalyst for my specific substituted hydrazine?
A: The choice of acid is often substrate-dependent and may require empirical optimization.[11] A general starting point is:
- For moderately deactivated hydrazines: Start with a strong Brønsted acid like p-TSA or a Lewis acid like ZnCl₂.[8]
- For highly deactivated hydrazines: Polyphosphoric acid (PPA) is often a good choice as it can serve as both the catalyst and the solvent, allowing for high reaction temperatures.[8]
- Screening is key: It is often beneficial to screen a small panel of acids (e.g., p-TSA, ZnCl₂, BF₃·OEt₂, PPA) to identify the optimal conditions for your specific substrate pair.
Experimental Protocols and Workflows
Protocol 1: Microwave-Assisted Fischer Indole Synthesis with an Electron-Deficient Hydrazine
This protocol describes a general procedure for the synthesis of an indole from an electron-deficient hydrazine using microwave irradiation.
Materials:
-
Substituted phenylhydrazine hydrochloride (1.0 eq)
-
Ketone or aldehyde (1.05 eq)
-
p-Toluenesulfonic acid (p-TSA) (0.2 eq) or Zinc Chloride (ZnCl₂) (1.0 eq)
-
Solvent (e.g., ethanol, toluene, or solvent-free)
-
Microwave reactor vials
Procedure:
-
To a microwave reactor vial, add the substituted phenylhydrazine hydrochloride, the carbonyl compound, and the acid catalyst.
-
If using a solvent, add it to the vial (typically to achieve a concentration of 0.5-1.0 M).
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to the desired temperature (e.g., 150-180 °C) for a specified time (e.g., 5-30 minutes). The optimal conditions should be determined through screening.
-
After the reaction is complete, cool the vial to room temperature.
-
Quench the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Decision-Making Workflow for Overcoming Low Reactivity
This workflow provides a logical progression for troubleshooting and optimizing your reaction.
Caption: Troubleshooting workflow for low-reactivity hydrazines.
Fischer Indole Synthesis Mechanism
This diagram illustrates the key steps of the reaction mechanism.
Sources
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. New 3H-Indole Synthesis by Fischer’s Method. Part I. [mdpi.com]
- 5. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]
- 10. testbook.com [testbook.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Fischer Indole Synthesis [organic-chemistry.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. ijarsct.co.in [ijarsct.co.in]
- 16. researchgate.net [researchgate.net]
- 17. Microwave-assisted synthesis of medicinally relevant indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. thieme-connect.com [thieme-connect.com]
- 23. researchgate.net [researchgate.net]
- 24. Transition metal-catalyzed C–H functionalizations of indoles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 25. youtube.com [youtube.com]
Technical Support Center: Catalyst Selection for Cross-Coupling with 4-Methoxy-6-methyl-1H-indole
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for synthetic applications involving 4-Methoxy-6-methyl-1H-indole. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for common challenges encountered during cross-coupling reactions with this versatile heterocyclic scaffold.
The unique electronic nature of the indole ring, influenced by the electron-donating methoxy and methyl groups, presents specific challenges and opportunities in catalyst selection and reaction optimization. This document provides a structured approach to navigating these complexities in a question-and-answer format.
Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the strategy for planning cross-coupling reactions with this compound.
Q1: What are the primary reactive sites on this compound for cross-coupling?
A1: The this compound scaffold has several potential sites for functionalization. The most common are:
-
The N1 Position (N-H): The indole nitrogen is nucleophilic after deprotonation by a base. This site is primarily targeted in N-arylation or N-alkylation reactions, such as the Buchwald-Hartwig amination or Ullmann coupling.[1][2]
-
The C3 Position: This is the most electron-rich and nucleophilic carbon position on the indole ring, making it susceptible to electrophilic attack. While direct C-H activation at C3 is possible, cross-coupling reactions at this position typically involve a pre-functionalized 3-haloindole.
-
Other Carbon Positions (C2, C5, C7): These positions are less inherently reactive than C3 but can be functionalized through C-H activation or by starting with an appropriately halogenated indole derivative. The electronic properties of the methoxy and methyl groups will influence the regioselectivity of these reactions.
Q2: Should I protect the indole nitrogen (N-H) before attempting a C-C cross-coupling reaction?
A2: Generally, yes. For C-C couplings like Suzuki-Miyaura, Sonogashira, or Heck reactions, protecting the indole nitrogen is highly recommended. The unprotected N-H is acidic and can be deprotonated by the base used in the coupling reaction. This creates a competing N-centered nucleophile that can lead to N-arylation side products and catalyst inhibition or poisoning.[3][4] Common protecting groups like Boc (tert-butyloxycarbonyl) or SEM (2-(trimethylsilyl)ethoxymethyl) are effective and can be removed post-coupling.
Q3: How do the methoxy and methyl substituents affect catalyst and ligand selection?
A3: The 4-methoxy and 6-methyl groups are both electron-donating substituents. This increases the overall electron density of the indole ring system.
-
Increased Reactivity in Oxidative Addition: For C-X bonds (where X is a halide), the increased electron density can facilitate the oxidative addition step with the Pd(0) catalyst, which is often rate-limiting.
-
Potential for C-H Activation: The electron-rich nature of the ring makes it a better substrate for C-H activation/functionalization reactions.[5] The 4-methoxy group, in particular, could potentially act as a directing group for C-H activation at the C5 position.[6]
-
Ligand Choice: Because the substrate is electron-rich, it can more readily stabilize the palladium catalyst. However, for challenging couplings (e.g., with sterically hindered partners or aryl chlorides), bulky, electron-rich phosphine ligands (e.g., Buchwald-type biarylphosphines) or N-heterocyclic carbenes (NHCs) are still essential to promote efficient reductive elimination and prevent catalyst deactivation.[7][8]
Q4: What are the fundamental differences in catalyst systems for N-arylation versus C-arylation?
A4: The catalyst systems are tailored to the specific bond being formed:
-
N-Arylation (e.g., Buchwald-Hartwig): This reaction couples the indole nitrogen with an aryl halide. The key is to form a Pd-amide complex that undergoes reductive elimination. This typically requires a Palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃), a strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄), and a bulky, electron-rich phosphine ligand (e.g., XPhos, RuPhos) to facilitate the C-N bond-forming step.[1][9]
-
C-Arylation (e.g., Suzuki-Miyaura): This reaction couples a halo-indole with an organoboron reagent. The catalytic cycle involves oxidative addition, transmetalation, and reductive elimination.[10] The catalyst system includes a Palladium source, a base (e.g., K₂CO₃, K₃PO₄) to activate the boronic acid, and a phosphine ligand (e.g., PPh₃, SPhos, dppf) that supports the stability and activity of the catalyst throughout the cycle.[4][11]
Troubleshooting Guide
This section addresses specific experimental issues in a problem-and-solution format.
Issue 1: Low or No Conversion in a Suzuki-Miyaura Coupling of a Halo-Indole
| Probable Cause | Suggested Solution | Scientific Rationale |
| Catalyst Poisoning by Unprotected N-H | Protect the indole nitrogen with a suitable group (e.g., Boc, SEM) before the coupling reaction. | The acidic N-H proton can react with the base or the catalyst, leading to the formation of catalytically inactive species. N-protection blocks this pathway.[4][12] |
| Inefficient Transmetalation | Ensure your base is sufficiently strong and soluble (e.g., K₃PO₄, Cs₂CO₃). Adding water (e.g., in a dioxane/water solvent system) can accelerate the transmetalation step. | The base activates the organoboron species, forming a more nucleophilic boronate complex that is necessary for efficient transfer of the organic group to the palladium center.[11] |
| Catalyst Deactivation | Increase ligand-to-metal ratio or switch to a more robust, sterically hindered ligand like XPhos or SPhos. Ensure the reaction is run under an inert atmosphere (N₂ or Ar). | Bulky ligands protect the palladium center from aggregation into inactive palladium black and promote the desired catalytic cycle. Oxygen can oxidize and deactivate the active Pd(0) catalyst.[13] |
| Poor Substrate Reactivity | If using an aryl chloride, switch to a more reactive aryl bromide or iodide. Use a catalyst system specifically designed for aryl chlorides (e.g., using bulky biarylphosphine ligands). | The strength of the carbon-halogen bond follows the trend C-Cl > C-Br > C-I. Oxidative addition is typically faster for weaker C-X bonds.[11] |
Issue 2: Reaction Stalls or Yields are Low in a Buchwald-Hartwig N-Arylation
| Probable Cause | Suggested Solution | Scientific Rationale |
| Incorrect Base | Use a strong, non-nucleophilic alkoxide base like NaOt-Bu or LiHMDS. Ensure the base is fresh and dry. | A strong base is required to deprotonate the indole nitrogen (or the intermediate Pd-amine complex) to generate the active nucleophile for the coupling.[1][9] |
| Ligand Inefficiency | Use a bulky, electron-rich biarylphosphine ligand (e.g., BrettPhos, RuPhos). For sterically demanding substrates, these ligands are critical. | These ligands accelerate the rate-limiting reductive elimination step to form the C-N bond and prevent side reactions like beta-hydride elimination.[1] |
| Catalyst Inhibition | Consider slower addition of the base. If the aryl halide has coordinating groups, they may be inhibiting the catalyst. | A high initial concentration of a strong base can sometimes lead to catalyst decomposition. Slow addition maintains a lower steady-state concentration, which can improve catalyst longevity.[14] |
| Side Reaction: C3 Arylation | Consider a copper-catalyzed Ullmann coupling as an alternative, which often shows higher selectivity for N-arylation over C-arylation for indoles. | While modern palladium systems are highly selective, C3-arylation can be a minor side product. Copper-diamine catalyst systems are a classic and effective alternative for selective N-arylation of indoles.[2] |
Issue 3: Formation of Homocoupling or Dehalogenation Side Products
| Probable Cause | Suggested Solution | Scientific Rationale |
| Homocoupling of Boronic Acid (Suzuki) | Use a lower catalyst loading or ensure strict anaerobic conditions. Ensure the boronic acid is pure, as impurities can promote homocoupling. | Homocoupling is often promoted by oxygen and can occur through a separate catalytic cycle. Minimizing oxygen and using high-purity reagents is crucial. |
| Dehalogenation of Aryl Halide | Ensure the solvent is rigorously dried and the reaction is under an inert atmosphere. The presence of water or other proton sources can lead to protonolysis of the organopalladium intermediate. | After oxidative addition, the Ar-Pd(II)-X intermediate can react with a proton source to cleave the aryl group and regenerate a Pd(0) species, resulting in a dehalogenated arene. |
Data Presentation & Protocols
Table 1: Recommended Catalyst Systems for Key Cross-Coupling Reactions
| Reaction Type | Target Bond | Typical Pd Source | Recommended Ligand(s) | Typical Base | Solvent | Citation(s) |
| Suzuki-Miyaura | C-C (on halo-indole) | Pd(OAc)₂, Pd(PPh₃)₄ | SPhos, XPhos, P(t-Bu)₃, dppf | K₃PO₄, K₂CO₃, Cs₂CO₃ | Toluene, Dioxane/H₂O | [4][11] |
| Buchwald-Hartwig | C-N (on indole N-H) | Pd₂(dba)₃, Pd(OAc)₂ | RuPhos, BrettPhos, Xantphos | NaOt-Bu, K₃PO₄, Cs₂CO₃ | Toluene, Dioxane | [1][9][15] |
| Sonogashira | C-C (alkyne) | PdCl₂(PPh₃)₂ | PPh₃ | Et₃N, DiPEA | THF, DMF | [3][16][17] |
| Heck | C-C (alkene) | Pd(OAc)₂ | P(o-tol)₃, SPhos | Na₂CO₃, Et₃N | Acetonitrile/H₂O, DMF | [18][19] |
Visualizing the Catalytic Process
A fundamental understanding of the catalytic cycle is essential for troubleshooting. Below are diagrams illustrating a general Suzuki-Miyaura coupling cycle and a decision workflow for catalyst selection.
Caption: Fig 1. Generalized Suzuki-Miyaura Catalytic Cycle.
Caption: Fig 2. Decision workflow for catalyst selection.
Experimental Protocols
Protocol 1: Buchwald-Hartwig N-Arylation of this compound
This protocol describes a general procedure for the coupling of this compound with an aryl bromide.
-
Materials:
-
This compound (1.0 equiv)
-
Aryl bromide (1.1 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
RuPhos (4.5 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)
-
Anhydrous Toluene
-
-
Procedure:
-
To an oven-dried Schlenk tube under an argon atmosphere, add this compound, the aryl bromide, Pd₂(dba)₃, RuPhos, and Sodium tert-butoxide.
-
Evacuate and backfill the tube with argon (repeat 3 times).
-
Add anhydrous toluene via syringe.
-
Seal the tube and place it in a preheated oil bath at 100 °C.
-
Stir the reaction for 12-24 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite®, washing with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield the desired N-arylindole product.
-
Protocol 2: Suzuki-Miyaura C3-Arylation of N-Boc-3-iodo-4-methoxy-6-methyl-1H-indole
This protocol assumes the starting material has been N-protected and halogenated at the C3 position.
-
Materials:
-
N-Boc-3-iodo-4-methoxy-6-methyl-1H-indole (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Pd(PPh₃)₄ (5 mol%)
-
Potassium Carbonate (K₂CO₃) (3.0 equiv)
-
1,4-Dioxane and Water (4:1 mixture)
-
-
Procedure:
-
To a round-bottom flask, add N-Boc-3-iodo-4-methoxy-6-methyl-1H-indole, the arylboronic acid, and K₂CO₃.
-
Add Pd(PPh₃)₄ to the flask.
-
Fit the flask with a reflux condenser and purge the system with argon for 15 minutes.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 90 °C under an argon atmosphere.
-
Stir the reaction for 8-16 hours, monitoring progress by TLC or LC-MS.
-
After cooling to room temperature, add water and extract the mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography. The Boc protecting group can be subsequently removed under standard acidic conditions (e.g., TFA in DCM) if desired.
-
References
- Beckers, I., et al. (2021). Ligand-Controlled Selectivity in the Pd-Catalyzed C–H/C–H Cross-Coupling of Indoles with Molecular Oxygen. ACS Catalysis.
- Leboho, T., et al. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules.
- Various Authors. (N.D.). Synthesis of arylated indoles via Sonogashira cross-coupling. ResearchGate.
- Various Authors. (2025). Palladium-Catalyzed CO and CC Coupling Reactions of Electron-Rich Indoles. Google Books.
- Ghere, S. S., et al. (N.D.). Multicomponent Assembly of Highly Substituted Indoles via Coupled Palladium Catalyzed Coupling Reactions. PMC - NIH.
- Procter, D. J., et al. (N.D.). Heck Diversification of Indole‐Based Substrates under Aqueous Conditions. PMC - PubMed Central.
- Various Authors. (2025). Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes. ResearchGate.
- Beckers, I., et al. (2021). Ligand-Controlled Selectivity in the Pd-Catalyzed C–H/C–H Cross-Coupling of Indoles with Molecular Oxygen. ResearchGate.
- Various Authors. (N.D.). Sonogashira cross-coupling reaction of 5-bromoindole 15 with... ResearchGate.
- Wikipedia. (N.D.). Sonogashira coupling. Wikipedia.
- Various Authors. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Publishing.
- Various Authors. (2021). Enantioselective Synthesis of Indole-Fused Bicyclo[3.2.1]octanes via Palladium(II)-Catalyzed Cascade Reaction. ACS Publications.
- Kwong, F. Y., et al. (N.D.). Palladium−Indolylphosphine-Catalyzed Hiyama Cross-Coupling of Aryl Mesylates. ACS Publications.
- Various Authors. (N.D.). Heck Reaction—State of the Art. MDPI.
- Wikipedia. (N.D.). Buchwald–Hartwig amination. Wikipedia.
- Cacchi, S., et al. (2010). Synthesis of 2-substituted indoles via a palladium-catalyzed domino Heck reaction and dealkylation. Semantic Scholar.
- Various Authors. (2023). Aluminum-Catalyzed Cross Selective C3–N1′ Coupling Reactions of N-Methoxyindoles with Indoles. ResearchGate.
- ACS GCI Pharmaceutical Roundtable. (N.D.). Buchwald-Hartwig Amination. Wordpress.
- Various Authors. (N.D.). Pd-catalyzed cross-electrophile Coupling/C–H alkylation reaction enabled by a mediator generated via C(sp3)–H activation. NIH.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts.
- Various Authors. (2023). Aluminum-Catalyzed Cross Selective C3–N1′ Coupling Reactions of N-Methoxyindoles with Indoles. MDPI.
- Fagnou, K., et al. (N.D.). Indole Synthesis via Rhodium Catalyzed Oxidative Coupling of Acetanilides and Internal Alkynes. Journal of the American Chemical Society.
- Various Authors. (N.D.). Organic Chemistry Frontiers ARTICLE. The Royal Society of Chemistry.
- Various Authors. (N.D.). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst. NIH.
- Buchwald, S. L., et al. (N.D.). The Copper-Catalyzed N-Arylation of Indoles. Journal of the American Chemical Society.
- Various Authors. (2022). Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts. PubMed - NIH.
- Epistemeo. (2012). The Buchwald-Hartwig Amination Reaction. YouTube.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Various Authors. (N.D.). Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems. NIH.
- Organic Chemistry Portal. (N.D.). Suzuki Coupling. Organic Chemistry Portal.
- Various Authors. (N.D.). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. PMC - NIH.
- Nolan, S. P., et al. (N.D.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. NIH.
- Various Authors. (N.D.). Benzylic C(sp3)–C(sp2) cross-coupling of indoles enabled by oxidative radical generation and nickel catalysis. PMC - NIH.
- Various Authors. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation. RSC Publishing.
- Various Authors. (N.D.). Nucleophilic Substitution Reaction in Indole Chemistry. J-STAGE.
- Various Authors. (N.D.). C–H Arylation of Heterocyclic N-Oxides Through in Situ Diazotisation Of Anilines without Added Promoters. ACS Publications.
- Waller, D. (2007). Wipf Group Presentation. University of Pittsburgh.
- Various Authors. (N.D.). Cross-Coupling and Related Reactions. ResearchGate.
- InCatT. (2021). Site-selective cross coupling by fine-tuning the supramolecular interaction. InCatT.
- Various Authors. (N.D.). Palladium-Catalyzed Cross-Coupling Reaction via C–H Activation of Furanyl and Thiofuranyl Substrates. MDPI.
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Pd-catalyzed cross-electrophile Coupling/C–H alkylation reaction enabled by a mediator generated via C(sp3)–H activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07412E [pubs.rsc.org]
- 8. Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 16. researchgate.net [researchgate.net]
- 17. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 18. Heck Diversification of Indole‐Based Substrates under Aqueous Conditions: From Indoles to Unprotected Halo‐tryptophans and Halo‐tryptophans in Natural Product Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
Technical Support Center: Monitoring the Synthesis of 4-Methoxy-6-methyl-1H-indole by Thin-Layer Chromatography (TLC)
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support and troubleshooting for monitoring the synthesis of 4-Methoxy-6-methyl-1H-indole using Thin-Layer Chromatography (TLC). As a dynamic and indispensable analytical technique, TLC offers a rapid and cost-effective method to assess reaction progress, identify intermediates, and determine the purity of the final product. This document provides practical, field-proven insights to navigate the nuances of TLC in the context of indole synthesis.
I. Foundational Principles: Why TLC is Crucial in Indole Synthesis
The synthesis of substituted indoles, such as this compound, often involves multi-step processes with the potential for side-product formation.[1][2] Real-time monitoring is essential to ensure optimal reaction times, maximize yield, and simplify purification. TLC is the preferred method for this purpose due to its simplicity, speed, and minimal sample requirement.[3] By observing the disappearance of starting materials and the appearance of the product spot on the TLC plate, a chemist can effectively track the reaction's progression towards completion.
II. Experimental Protocol: A Step-by-Step Guide to TLC Monitoring
This section provides a detailed protocol for monitoring the synthesis of this compound.
Materials and Reagents:
-
TLC plates (silica gel 60 F254)
-
Developing chamber
-
Capillary tubes for spotting
-
Eluent (e.g., a mixture of ethyl acetate and hexane)
-
Visualization agents:
-
UV lamp (254 nm)
-
p-Anisaldehyde stain
-
Ehrlich's reagent
-
-
Heat gun
Step 1: Preparation of the Eluent and Developing Chamber
-
Prepare a suitable eluent system. A common starting point for indole derivatives is a mixture of ethyl acetate and hexane.[4] The polarity can be adjusted to achieve optimal separation.
-
Pour the eluent into the developing chamber to a depth of about 0.5 cm.
-
Place a piece of filter paper in the chamber, ensuring it is saturated with the eluent, to maintain a saturated atmosphere.
-
Cover the chamber and allow it to equilibrate for at least 15-20 minutes.
Step 2: Spotting the TLC Plate
-
Using a pencil, gently draw a baseline approximately 1 cm from the bottom of the TLC plate.
-
Using a capillary tube, spot the starting materials, a co-spot (a mixture of starting material and the reaction mixture), and the reaction mixture on the baseline. Keep the spots small and concentrated.
Step 3: Developing the TLC Plate
-
Carefully place the spotted TLC plate into the equilibrated developing chamber. Ensure the eluent level is below the baseline.
-
Allow the eluent to ascend the plate by capillary action.
-
Remove the plate when the solvent front is about 1 cm from the top.
-
Immediately mark the solvent front with a pencil.
Step 4: Visualization
-
UV Light: View the dried plate under a UV lamp (254 nm). Indoles and many organic molecules will appear as dark spots against a fluorescent background. Circle the spots with a pencil.
-
p-Anisaldehyde Stain:
-
Preparation: A typical recipe involves carefully mixing ethanol, sulfuric acid, and p-anisaldehyde. For example, add 5 mL of concentrated sulfuric acid and 1.5 mL of glacial acetic acid to 135 mL of absolute ethanol. After cooling, add 3.7 mL of p-anisaldehyde.[5]
-
Application: Dip the TLC plate into the stain and then gently heat it with a heat gun until colored spots appear. Different compounds can produce a range of colors, which can be a useful diagnostic tool.[6]
-
-
Ehrlich's Reagent:
-
Preparation: Dissolve 0.5–2.0 g of p-dimethylaminobenzaldehyde (DMAB) in a mixture of 50 mL of 95% ethanol and 50 mL of concentrated hydrochloric acid.[7]
-
Application: This stain is highly specific for indoles, typically producing a purple or blue spot.[7][8] The reaction occurs at the C2 position of the indole ring.[7]
-
III. Troubleshooting Guide and FAQs
This section addresses common issues encountered during the TLC monitoring of the this compound synthesis.
Q1: My spots are streaking down the plate. What's causing this and how can I fix it?
A1: Streaking is a common problem in TLC and can be attributed to several factors:[3]
-
Sample Overloading: The most frequent cause is applying too much sample to the plate. Try diluting your sample before spotting.
-
Highly Polar Compounds: If your compound is highly polar, it may interact strongly with the silica gel, leading to streaking. Adding a small amount of a polar solvent like methanol or acetic acid to your eluent can help.
-
Acidic or Basic Compounds: The silica gel on TLC plates is slightly acidic. If your compound is basic (like many indole derivatives), it can interact strongly with the silica, causing streaking. Adding a small amount of a base, such as triethylamine (0.1-1%), to your eluent can neutralize the acidic sites on the silica and improve spot shape.
Q2: I can't see any spots on my TLC plate after development.
A2: The absence of visible spots can be perplexing, but there are several potential explanations:[3]
-
Insufficient Concentration: Your sample may be too dilute. Try concentrating your sample or spotting multiple times in the same location, allowing the solvent to dry between applications.
-
Non-UV Active Compounds: Not all compounds are visible under UV light. If you don't see spots under the UV lamp, you must use a chemical stain like p-anisaldehyde or Ehrlich's reagent.
-
Evaporation: If your compound is volatile, it may have evaporated from the plate during development or drying.
-
Reaction Failure: It's also possible that the reaction has not proceeded, and no product has been formed.
Q3: The spots for my starting material and product are too close together (low resolution). How can I improve the separation?
A3: Poor separation between spots indicates that the chosen eluent system is not optimal for your specific compounds.
-
Adjust Eluent Polarity:
-
If the spots are too high on the plate (high Rf values), your eluent is too polar. Decrease the proportion of the more polar solvent (e.g., ethyl acetate) or increase the proportion of the less polar solvent (e.g., hexane).
-
If the spots are too low on the plate (low Rf values), your eluent is not polar enough. Increase the proportion of the more polar solvent.
-
-
Try a Different Solvent System: If adjusting the polarity of your current system doesn't work, you may need to switch to a different eluent mixture altogether. Sometimes, a solvent system with different selectivity is required. For example, replacing hexane with toluene or ethyl acetate with dichloromethane can alter the interactions between your compounds and the stationary phase, leading to better separation.
Q4: I see multiple unexpected spots in the reaction mixture lane. What do they represent?
A4: The appearance of multiple spots can indicate several possibilities:
-
Intermediates: In a multi-step synthesis, you may be observing the formation of stable intermediates.
-
Side Products: Indole syntheses can sometimes yield side products, especially under harsh reaction conditions.[2]
-
Degradation: Your product or starting material might be degrading on the silica plate. You can test for this by running a 2D TLC.[9]
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Streaking Spots | Sample is too concentrated. | Dilute the sample before spotting. |
| Compound is highly polar. | Add a small amount of a more polar solvent (e.g., methanol) to the eluent. | |
| Compound is acidic or basic. | Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the eluent.[3] | |
| No Visible Spots | Sample is too dilute. | Concentrate the sample or spot multiple times.[3] |
| Compound is not UV-active. | Use a chemical stain (e.g., p-anisaldehyde, Ehrlich's reagent). | |
| Compound is volatile. | Minimize drying time. | |
| Overlapping Spots | Incorrect eluent polarity. | Adjust the ratio of polar to non-polar solvent in the eluent. |
| (Poor Resolution) | Inappropriate solvent system. | Try a different combination of solvents.[9] |
| Spots Too High (Rf > 0.8) | Eluent is too polar. | Decrease the polarity of the eluent. |
| Spots Too Low (Rf < 0.2) | Eluent is not polar enough. | Increase the polarity of the eluent. |
| Uneven Solvent Front | Improperly sealed chamber. | Ensure the developing chamber is tightly sealed. |
| TLC plate is touching the side of the chamber. | Reposition the plate so it does not touch the chamber walls. |
IV. Visualizing the Workflow and Reaction
To further clarify the process, the following diagrams illustrate the TLC workflow and a hypothetical reaction scheme.
Caption: General workflow for monitoring a chemical reaction using TLC.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. community.wvu.edu [community.wvu.edu]
- 5. sarponggroup.com [sarponggroup.com]
- 6. Magic Formulas [chem.rochester.edu]
- 7. Ehrlich's reagent - Wikipedia [en.wikipedia.org]
- 8. Product in indole detection by Ehrlich's reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chromatography [chem.rochester.edu]
Technical Support Center: Purification of 4-Methoxy-6-methyl-1H-indole
Welcome to the technical support center for the purification of 4-Methoxy-6-methyl-1H-indole. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this key indole intermediate in high purity. We will move beyond simple protocols to address the underlying chemical principles and provide robust troubleshooting strategies in a direct question-and-answer format.
Part 1: Initial Assessment & Strategy Selection
The first step in any successful purification is a thorough assessment of the crude material. The nature and quantity of impurities will dictate the most efficient purification strategy.
Q1: My crude this compound is a dark, oily residue after synthesis. How do I decide on the best purification method?
A1: The physical state and a quick analytical check are your primary guides. A dark, oily residue suggests the presence of significant impurities, which may include unreacted starting materials, polymeric byproducts common in acid-catalyzed reactions like the Fischer indole synthesis, or residual acid catalyst.[1][2]
Initial Steps:
-
Thin-Layer Chromatography (TLC): This is the most critical first step. Dissolve a small sample of the crude oil in a suitable solvent (e.g., dichloromethane or ethyl acetate) and run a TLC plate using a solvent system like Hexane/Ethyl Acetate (starting with a 4:1 ratio).
-
Analyze the TLC:
-
A single major spot with minor baseline or solvent front impurities: Recrystallization might be a viable option if you can induce the crude product to solidify.[3]
-
Multiple spots close to your product's expected Rf: This indicates the presence of isomers or related byproducts, making column chromatography the mandatory choice for effective separation.[3]
-
Significant streaking or material stuck on the baseline: This often points to highly polar impurities or potential product decomposition on the silica plate. An initial acid-base wash may be necessary before chromatography.[3][4]
-
Below is a decision-making workflow based on your initial analysis.
Sources
Validation & Comparative
A Comparative Guide to the Purity Analysis of 4-Methoxy-6-methyl-1H-indole by High-Performance Liquid Chromatography
In the landscape of pharmaceutical development and chemical research, the rigorous assessment of purity for novel chemical entities and intermediates is not merely a procedural step but a cornerstone of scientific validity and product safety. This guide offers an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) methodologies for the purity determination of 4-Methoxy-6-methyl-1H-indole, a significant indole derivative. Our objective is to provide researchers, scientists, and drug development professionals with a scientifically grounded framework for selecting and implementing a robust, self-validating HPLC protocol.
The indole nucleus is a prevalent scaffold in a multitude of biologically active compounds.[1][2] Specifically, methoxy-substituted indoles are of significant interest due to their enhanced reactivity and presence in numerous natural products.[1] The purity of such intermediates is paramount, as even trace impurities can significantly impact the efficacy, safety, and regulatory approval of the final drug product.[3][4] HPLC stands as a primary analytical technique for this purpose, offering high precision for both qualitative and quantitative analysis.[4]
Causality Behind Experimental Choices: A Scientifically-Grounded Approach
The development of a robust HPLC method is a systematic process influenced by the physicochemical properties of the analyte.[5][6] For this compound, a molecule with aromaticity and moderate polarity, Reverse-Phase HPLC (RP-HPLC) is the most logical choice.[7][8] In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase, allowing for the effective separation of compounds based on their hydrophobicity.[4][9]
Method A: The Recommended Approach for Optimal Resolution
This method is designed to provide excellent resolution and peak shape for this compound and its potential process-related impurities, such as starting materials or by-products from synthesis.[10][11]
Experimental Protocol: Method A
1. Instrumentation:
-
A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
2. Chromatographic Conditions:
-
Column: C18 stationary phase (e.g., Waters Symmetry, 250 x 4.6 mm, 5 µm). The C18 column is a versatile and widely used stationary phase in RP-HPLC, providing excellent retention for a broad range of non-polar to moderately polar compounds.[7][8]
-
Mobile Phase A: 0.1% Formic Acid in HPLC-grade water. The addition of an acid like formic acid helps to suppress the ionization of any acidic or basic functional groups, leading to sharper peaks and more reproducible retention times.[12]
-
Mobile Phase B: Acetonitrile. Acetonitrile is a common organic modifier in RP-HPLC due to its low viscosity and UV transparency.[9][13]
-
Elution Mode: Gradient elution. A gradient is often necessary for complex samples containing components with a wide range of polarities, ensuring that all compounds are eluted with good peak shape in a reasonable time.[5]
Time (min) % Mobile Phase A % Mobile Phase B 0 90 10 20 10 90 25 10 90 26 90 10 | 30 | 90 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C. Maintaining a constant column temperature is crucial for reproducible retention times.
-
Detection Wavelength: 225 nm. Aromatic compounds like indoles typically exhibit strong UV absorbance.[14] The selection of 225 nm is intended to provide high sensitivity for the parent compound and a broad range of potential aromatic impurities.
-
Injection Volume: 10 µL.
3. Preparation of Solutions:
-
Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B.
-
Sample Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the this compound sample and transfer it to a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B. Filter the solution through a 0.45 µm syringe filter before injection.
4. Data Analysis:
-
Inject the standard solution to determine the retention time and peak area of the main component.
-
Inject the sample solution and identify the peak corresponding to this compound.
-
Calculate the purity of the sample by the area normalization method, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.
Caption: Workflow for HPLC Purity Analysis of this compound.
Comparative Analysis of Alternative HPLC Methodologies
To provide a comprehensive guide, we present two alternative methods, each with distinct advantages and potential applications. The choice between these methods depends on the specific requirements of the analysis, such as the need for faster run times or compatibility with mass spectrometry.
| Parameter | Method A (Recommended) | Method B (Isocratic) | Method C (Alternative Selectivity) |
| Stationary Phase (Column) | C18 (e.g., Waters Symmetry, 250 x 4.6 mm, 5 µm) | C8 (e.g., Agilent Zorbax, 150 x 4.6 mm, 5 µm) | Phenyl-Hexyl (e.g., Phenomenex Luna, 150 x 4.6 mm, 3 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water | 20 mM Potassium Phosphate Buffer (pH 3.0) | 0.05% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | Acetonitrile | Methanol | Acetonitrile |
| Elution Mode | Gradient | Isocratic (40% B) | Gradient |
| Flow Rate | 1.0 mL/min | 1.2 mL/min | 0.8 mL/min |
| Column Temperature | 30 °C | 35 °C | 25 °C |
| Detection Wavelength | 225 nm | 280 nm | 228 nm |
| Run Time | 30 min | 15 min | 20 min |
| Primary Advantage | High resolution for complex impurity profiles. | Faster analysis for routine quality control. | Alternative selectivity for challenging separations. |
| Considerations | Longer run time. | May not resolve all impurities if polarities are very different. | TFA can suppress MS signal if used for identification. |
Rationale for Alternative Methods:
-
Method B (Isocratic): This method utilizes a C8 column, which is less retentive than a C18, and an isocratic mobile phase.[8] This combination is suitable for rapid quality control checks where the impurity profile is well-characterized and baseline separation is achievable without a gradient. The use of a phosphate buffer provides stable pH control for reproducible retention.[13]
-
Method C (Alternative Selectivity): A Phenyl-Hexyl column offers a different separation mechanism based on π-π interactions with the aromatic indole ring, which can be beneficial for resolving closely related impurities that may co-elute on a standard C18 or C8 column. The use of Trifluoroacetic Acid (TFA) as a mobile phase modifier can improve peak shape for basic compounds.
Caption: Decision tree for selecting the appropriate HPLC method.
Trustworthiness: A Self-Validating System
The robustness and reliability of an analytical method are ensured through validation, as outlined by the International Council for Harmonisation (ICH) guidelines (Q2(R1)).[15][16][17][18] The described methods should be validated for parameters such as:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. This is typically demonstrated by achieving baseline resolution between the main peak and all impurity peaks.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample. This is assessed by analyzing a series of standards at different concentrations.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This can be determined by spiking the sample with a known amount of pure analyte.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
By adhering to these validation principles, the chosen HPLC method becomes a self-validating system, providing trustworthy and reproducible data.
Conclusion
The purity analysis of this compound by HPLC is a critical step in ensuring its quality and suitability for its intended application. This guide has provided a detailed, scientifically-grounded comparison of different HPLC methodologies. The recommended gradient method using a C18 column offers a robust and high-resolution approach for comprehensive impurity profiling. The alternative isocratic and phenyl-hexyl methods provide valuable options for rapid QC and for overcoming specific separation challenges, respectively. The selection of the most appropriate method should be guided by the specific analytical requirements and validated according to ICH guidelines to ensure data integrity and scientific rigor.
References
- HPLC Method Development and Validation for Pharmaceutical Analysis. (n.d.). Technology Networks.
- Navigating HPLC Method Development: Tips for Success. (2024, January 17). Pharma's Almanac.
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy.
- Steps for HPLC Method Development. (n.d.). Pharmaguideline.
- Mobile Phase Optimization: A Critical Factor in HPLC. (2025, June 6). Phenomenex.
- HPLC Detector Options for the Determination of Polynuclear Aromatic Hydrocarbons. (n.d.). Varian, Inc.
- How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations. (2025, July 25). Crawford Scientific.
- Steps involved in HPLC Method Development. (2018). Asian Journal of Pharmaceutical Research, 8(3), 159-164.
- Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. (2025, January 8). Mastelf.
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17). FDA.
- HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. (2023, December 11). World Journal of Pharmaceutical and Medical Research.
- Quality Guidelines. (n.d.). ICH.
- Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. (2024, April 24). Starodub.
- 3 Key Regulatory Guidelines for Method Validation. (2025, July 30). Altabrisa Group.
- Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. (2013, November 1). LCGC International.
- Common HPLC Detector Types and Their Applications: A Practical Guide. (2024, October 25). GenTech Scientific.
- Exploring the Different Mobile Phases in HPLC. (2025, February 2). Veeprho.
- What do common indole impurities look like? (2017, December 18). ResearchGate.
- Seeing is Believing: Detectors for HPLC. (n.d.). LCGC International.
- HPLC Detectors, Their Types and Use: A Review. (2018, May 29). Juniper Publishers.
- 4-Methoxy-1H-indole. (n.d.). PubChem.
- How to Choose the Right HPLC Detector. (2025, June 2). KNAUER.
- Separation of Indole on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
- Separation of Indole-3-carbinol on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
- Identification of (R)-N-((4-Methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2-methyl-1-(1-(1-(2,2,2-trifluoroethyl)piperidin-4-yl)ethyl)-1H-indole-3-carboxamide (CPI-1205), a Potent and Selective Inhibitor of Histone Methyltransferase EZH2, Suitable for Phase I Clinical Trials for B-Cell Lymphomas. (2016). Journal of Medicinal Chemistry, 59(5), 2025–2037.
- Identification and synthesis of impurities formed during sertindole preparation. (2011, January 7). Beilstein Journal of Organic Chemistry, 7, 173–181.
- 4-MeO-DMT. (n.d.). Wikipedia.
- Choosing the Right HPLC Column: A Complete Guide. (n.d.). Phenomenex.
- HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL-2,3-DIHYDRO-6-METHYL-1,3-DIOXO-1H-PYRROLO[3,4-c]PYRIDINE. (2001). Acta Poloniae Pharmaceutica - Drug Research, 58(6), 423-428.
- HPLC Column Selection Guide. (n.d.). SCION Instruments.
- Response characteristics of indole compound standards using HPLC. (n.d.). ResearchGate.
- Identification and synthesis of impurities formed during sertindole preparation. (2011). Beilstein Journal of Organic Chemistry, 7, 173–181.
- Synthesis, reactivity and biological properties of methoxy-activated indoles. (2016). RSC Advances, 6(90), 87313-87346.
- Synthesis and Chemistry of Indole. (n.d.). SlideShare.
- Indoles. (n.d.). University of Wisconsin-Madison.
- This compound [Q00752]. (n.d.). ChemUniverse.
Sources
- 1. soc.chim.it [soc.chim.it]
- 2. uwindsor.ca [uwindsor.ca]
- 3. pharmasalmanac.com [pharmasalmanac.com]
- 4. wjpmr.com [wjpmr.com]
- 5. pharmtech.com [pharmtech.com]
- 6. asianjpr.com [asianjpr.com]
- 7. Steps for HPLC Method Development | Pharmaguideline [pharmaguideline.com]
- 8. HPLC Column Selection Guide [scioninstruments.com]
- 9. veeprho.com [veeprho.com]
- 10. Identification and synthesis of impurities formed during sertindole preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. mastelf.com [mastelf.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 16. fda.gov [fda.gov]
- 17. starodub.nl [starodub.nl]
- 18. altabrisagroup.com [altabrisagroup.com]
A Comparative Guide to the Elemental Characterization of 4-Methoxy-6-methyl-1H-indole
This guide provides an in-depth technical comparison of elemental analysis for the characterization of 4-methoxy-6-methyl-1H-indole, a heterocyclic compound of interest in pharmaceutical research and drug development.[1] We will explore the foundational principles of elemental analysis, its role in establishing empirical and molecular formulas, and how it compares to alternative analytical techniques. This document is intended for researchers, scientists, and drug development professionals seeking to understand the utility and limitations of elemental analysis in the broader context of organic compound characterization.
The Foundational Role of Elemental Analysis in Compound Identification
Elemental analysis is a cornerstone of analytical chemistry, providing the fundamental percentage composition of a compound.[2][3] For a novel or synthesized compound like this compound, this technique is one of the first and most critical steps in confirming its identity and purity. The molecular formula of this compound is C₁₀H₁₁NO. Based on this, the theoretical elemental composition can be calculated as follows:
-
Carbon (C): 74.51%
-
Hydrogen (H): 6.88%
-
Nitrogen (N): 8.69%
-
Oxygen (O): 9.92%
The primary method for determining the C, H, and N content is through combustion analysis, a technique that has been refined over centuries but remains fundamentally important.[4]
Principle of Combustion-Based Elemental Analysis
Modern CHNS elemental analyzers operate on the principle of dynamic flash combustion, a method derived from the classical Pregl-Dumas method.[5] The process involves the complete and rapid combustion of a precisely weighed sample in an oxygen-rich environment at high temperatures (typically around 1000°C).[6] This combustion converts the elements into simple, detectable gases:
-
Carbon is converted to Carbon Dioxide (CO₂)
-
Hydrogen is converted to Water (H₂O)
-
Nitrogen is converted to Nitrogen gas (N₂) and its oxides (NOx), which are then reduced to N₂.
-
Sulfur (if present) is converted to Sulfur Dioxide (SO₂)
These gases are then separated, typically by gas chromatography, and quantified using a thermal conductivity detector (TCD).[6] The detector measures the change in thermal conductivity of the helium carrier gas as each analyte gas passes through, producing a signal proportional to the concentration of the element.
Experimental Protocol: CHNS Analysis of this compound
The following protocol is a generalized procedure based on the ASTM D5291 standard test method for instrumental determination of carbon, hydrogen, and nitrogen.[7][8][9][10][11]
Instrumentation: A CHNS elemental analyzer (e.g., Thermo Scientific™ FlashSmart™ Elemental Analyzer, Elementar vario MACRO cube).
Materials:
-
This compound sample
-
Tin capsules for solid samples
-
Microbalance (readable to 0.001 mg)
-
Certified organic analytical standard (e.g., Acetanilide) for calibration
-
High-purity helium and oxygen gases
Procedure:
-
Instrument Preparation:
-
Ensure the combustion and reduction tubes are packed with the appropriate reagents and are in good condition.
-
Start the instrument and allow the furnaces to reach their set operating temperatures (e.g., 900-1000°C for the combustion furnace).
-
Purge the system with helium carrier gas to establish a stable baseline.
-
-
Calibration:
-
Weigh 2-3 mg of a certified standard (e.g., Acetanilide) into a tin capsule.
-
Analyze the standard to establish a calibration factor (K-factor) or a calibration curve for each element. The results should be within the acceptable range for the standard used.
-
-
Sample Preparation and Analysis:
-
Accurately weigh approximately 2-3 mg of the this compound sample into a tin capsule.
-
Crimp the capsule to ensure no sample is lost and introduce it into the instrument's autosampler.
-
Initiate the analysis sequence. The instrument will automatically drop the sample into the combustion furnace and carry out the analysis.
-
Perform the analysis in triplicate to ensure repeatability.
-
-
Data Processing:
-
The instrument's software will integrate the detector signals for CO₂, H₂O, and N₂.
-
Using the calibration data and the sample weight, the software calculates the percentage of C, H, and N in the sample.
-
Interpreting the Data: A Comparative Analysis
The utility of elemental analysis is best understood by comparing the experimental results with the theoretical values and considering the data in conjunction with other analytical techniques.
Table 1: Theoretical vs. Illustrative Experimental Elemental Analysis Data for this compound
| Element | Theoretical % | Illustrative Experimental % | Deviation % |
| Carbon | 74.51 | 74.32 | -0.19 |
| Hydrogen | 6.88 | 6.95 | +0.07 |
| Nitrogen | 8.69 | 8.55 | -0.14 |
Note: The experimental data presented here is illustrative and assumes a high-purity sample analyzed on a properly calibrated instrument. The acceptable deviation for publication is often cited as ±0.4%.[12]
The close agreement between the theoretical and illustrative experimental values strongly supports the proposed molecular formula of C₁₀H₁₁NO.
Comparison with Alternative Analytical Techniques
While elemental analysis provides the empirical formula, it does not give information about the molecular weight or structure.[6] For a complete characterization, it must be used in concert with other techniques.
High-Resolution Mass Spectrometry (HRMS)
HRMS is a powerful technique for determining the molecular formula of a compound.[13] It measures the mass-to-charge ratio of an ion with very high precision, allowing for the determination of the exact molecular weight.
-
Elemental Analysis: Provides the ratio of elements.
-
HRMS: Provides the exact molecular weight, which, in combination with the elemental ratios from elemental analysis, can confirm the molecular formula.
For this compound (C₁₀H₁₁NO), HRMS would yield a molecular weight that is very close to the calculated exact mass.
Chromatographic Techniques (HPLC, GC)
Chromatography is primarily used to assess the purity of a compound by separating it from any impurities.[14][15]
-
Elemental Analysis: Can indicate the presence of impurities if the experimental percentages deviate significantly from the theoretical values. However, it is not sensitive to impurities with similar elemental compositions.
-
HPLC/GC: Provides a quantitative measure of purity by separating the main compound from related substances and degradation products.[14]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of an organic compound.
-
Elemental Analysis: Confirms the types and ratios of atoms present.
-
NMR Spectroscopy: Provides information about the chemical environment of each atom (specifically ¹H and ¹³C), revealing how the atoms are connected and arranged in three-dimensional space.
Logical Workflow for Compound Characterization
The characterization of a new compound like this compound follows a logical progression, with each technique providing a crucial piece of the puzzle.
Caption: Workflow for the characterization of a synthesized organic compound.
Validation and Trustworthiness of Elemental Analysis
To ensure the reliability of elemental analysis data, the analytical procedure must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH).[7][8][9][10] Key validation parameters for this quantitative test include:
-
Accuracy: The closeness of the experimental results to the true (theoretical) values. This is assessed using a certified reference material.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is typically expressed as the relative standard deviation (RSD).
-
Specificity: The ability to assess the element of interest in the presence of other components that may be expected to be present.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in the sample.
By adhering to these validation principles, the elemental analysis protocol becomes a self-validating system, ensuring the trustworthiness of the generated data.
Conclusion
Elemental analysis is an indispensable technique in the characterization of this compound. While it does not provide the structural detail of NMR or the precise molecular weight of HRMS, it offers a rapid, cost-effective, and accurate determination of the elemental composition. This data is fundamental for confirming the empirical formula and, in conjunction with other techniques, validating the molecular formula and assessing purity. For researchers and professionals in drug development, a thorough understanding of the principles, applications, and limitations of elemental analysis is crucial for the robust characterization of novel chemical entities.
References
- ASTM D5291-16, Standard Test Methods for Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants, ASTM International, West Conshohocken, PA, 2016, www.astm.org
- Analytical Method. D-5291. [Link]
- Scribd. CHNS Analyzer SOP for Lab Staff. [Link]
- ASTM International. D5291 Standard Test Methods for Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants. [Link]
- Scribd. Astm D5291. [Link]
- USC Dornsife. FLASH 2000 Elemental Analyzer (CHNS)
- Internet Archive. ASTM D5291 − 10: Standard Test Methods for Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants. [Link]
- University of Illinois Urbana-Champaign. Elemental Analysis Method for CHN via CHN/O/S Elemental Analyzer CHN440. [Link]
- ACS Publications. UV-Photoelectron Spectroscopy of BN Indoles: Experimental and Computational Electronic Structure Analysis. [Link]
- Chemical Instrumentation Facility. Thermo FlashSmart CHNS/O Elemental Analyzer. [Link]
- National Center for Biotechnology Information. Tryptophol.
- University of California, Davis. Stoichiometry: Elemental Analysis. [Link]
- PubMed.
- Mapana Journal of Sciences. Insight into Indole Derivatives by Experimental and Theoretical Methods. [Link]
- ResearchGate.
- National Center for Biotechnology Information. 4-Methoxy-1H-indole.
- ResearchGate. Physical Properties and Molecular Conformations of Indole Alkaloids and Model Protein Interactions - Theoretical vs. Experimental Study. [Link]
- National Center for Biotechnology Information. 1H-indole-3-carboxamide (CPI-1205), a Potent and Selective Inhibitor of Histone Methyltransferase EZH2, Suitable for Phase I Clinical Trials for B-Cell Lymphomas. [Link]
- ResearchGate.
- Chemistry LibreTexts. 1.1: Introduction to Elemental Analysis. [Link]
- National Center for Biotechnology Information.
- ChemUniverse. This compound [Q00752]. [Link]
Sources
- 1. Identification of (R)-N-((4-Methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2-methyl-1-(1-(1-(2,2,2-trifluoroethyl)piperidin-4-yl)ethyl)-1H-indole-3-carboxamide (CPI-1205), a Potent and Selective Inhibitor of Histone Methyltransferase EZH2, Suitable for Phase I Clinical Trials for B-Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stoichiometry: Elemental Analysis [chm.davidson.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. scribd.com [scribd.com]
- 6. MICROANALYSIS - Elemental Analysis Method for CHN via CHN/O/S Elemental Analyzer CHN440 [answers.uillinois.edu]
- 7. store.astm.org [store.astm.org]
- 8. Analytical Method [keikaventures.com]
- 9. store.astm.org [store.astm.org]
- 10. scribd.com [scribd.com]
- 11. ASTM D5291 − 10: Standard Test Methods for Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants : American Society for Testing and Materials : Free Download, Borrow, and Streaming : Internet Archive [archive.org]
- 12. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Experimental and Theoretical Photoemission Study of Indole and Its Derivatives in the Gas Phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Spectroscopic confirmation of 4-Methoxy-6-methyl-1H-indole structure
An In-Depth Spectroscopic Guide to the Structural Confirmation of 4-Methoxy-6-methyl-1H-indole
In the landscape of pharmaceutical research and materials science, the precise structural elucidation of novel chemical entities is a cornerstone of innovation and regulatory compliance. The isomeric purity of a compound can profoundly influence its biological activity, toxicity, and material properties. This guide provides a comprehensive, data-driven comparison for the spectroscopic confirmation of this compound, a heterocyclic compound of interest, against a potential structural isomer, 5-Methoxy-7-methyl-1H-indole. We will delve into the nuances of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data to build an unassailable case for the correct structural assignment.
The Challenge of Isomeric Differentiation
The subtle shift of a methyl or methoxy group on the indole scaffold can lead to vastly different chemical properties. For instance, the placement of the methoxy group at the C4 position in this compound, as opposed to the C5 position in an isomer, directly influences the electronic environment of the entire ring system. This, in turn, impacts how the molecule interacts with biological targets or behaves in a material matrix. Therefore, relying on a single analytical technique is often insufficient. This guide champions a multi-pronged spectroscopic approach as a self-validating system for absolute structural confirmation.
¹H NMR Spectroscopy: A Window into Proton Environments
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. The chemical shift (δ), multiplicity (splitting pattern), and integration of each signal provide a detailed map of the proton environments within the molecule.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly shimmed to achieve optimal resolution.
-
Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
Processing: Fourier transform the resulting Free Induction Decay (FID), phase correct the spectrum, and calibrate the chemical shift scale to the residual solvent peak.
Comparative Analysis: this compound vs. 5-Methoxy-7-methyl-1H-indole
The key differentiating features in the ¹H NMR spectra lie in the aromatic region. For this compound, the protons on the benzene ring (H5 and H7) would appear as distinct signals with specific coupling patterns. In contrast, the isomeric arrangement in 5-Methoxy-7-methyl-1H-indole would result in a different set of chemical shifts and couplings for its aromatic protons.
Table 1: Comparative ¹H NMR Data (400 MHz, CDCl₃)
| Assignment | This compound (Expected δ, Multiplicity, J) | 5-Methoxy-7-methyl-1H-indole (Expected δ, Multiplicity, J) | Rationale for Differentiation |
| NH | ~8.0 (br s) | ~8.1 (br s) | Broad singlet, not highly diagnostic for isomer differentiation. |
| Ar-H | H5: ~6.7 (d, J=7.8 Hz), H7: ~6.5 (d, J=7.8 Hz) | H4: ~7.1 (s), H6: ~6.8 (s) | The presence of two doublets in the 4-methoxy isomer vs. two singlets in the 5-methoxy, 7-methyl isomer is a definitive differentiator. |
| OCH₃ | ~3.9 (s) | ~3.8 (s) | Singlet, chemical shift can vary slightly but not a primary point of differentiation. |
| CH₃ | ~2.4 (s) | ~2.5 (s) | Singlet, minor chemical shift differences. |
| Indole H2, H3 | ~7.0 (t), ~6.4 (t) | ~7.2 (t), ~6.5 (t) | The pyrrole ring protons show similar patterns, but their precise shifts can be influenced by the substituent positions on the benzene ring. |
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
Carbon-13 NMR provides complementary information to ¹H NMR, offering a direct view of the carbon framework. The chemical shift of each carbon is highly sensitive to its local electronic environment.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (20-50 mg) may be beneficial for obtaining a good signal-to-noise ratio in a shorter time.
-
Instrument Setup: Utilize the same NMR spectrometer.
-
Acquisition: Acquire a proton-decoupled ¹³C spectrum. This involves a 90-degree pulse angle and a longer relaxation delay (e.g., 2-5 seconds). A larger number of scans (e.g., 1024 or more) is typically required.
-
Processing: Similar to ¹H NMR, process the data to obtain the final spectrum.
Comparative Analysis
The chemical shifts of the aromatic carbons, particularly those directly attached to the methoxy and methyl groups (ipso-carbons) and their adjacent carbons, are highly diagnostic.
Table 2: Comparative ¹³C NMR Data (100 MHz, CDCl₃)
| Assignment | This compound (Expected δ) | 5-Methoxy-7-methyl-1H-indole (Expected δ) | Rationale for Differentiation |
| C4 (C-OCH₃) | ~154.0 | - | The downfield shift of the carbon bearing the electron-donating methoxy group is a key indicator. |
| C5 | ~100.0 | ~155.0 (C-OCH₃) | The position of the methoxy-substituted carbon is a clear point of difference. |
| C6 (C-CH₃) | ~130.0 | ~115.0 | The chemical shift of the methyl-substituted carbon will differ significantly. |
| C7 | ~110.0 | ~128.0 (C-CH₃) | The position of the methyl-substituted carbon provides another point of validation. |
| OCH₃ | ~55.0 | ~55.5 | Similar chemical shifts are expected for the methoxy carbon itself. |
| CH₃ | ~21.5 | ~16.0 | The steric and electronic environment of the methyl group will influence its chemical shift. |
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy provides information about the vibrational modes of molecules and is particularly useful for identifying specific functional groups.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) method is common. Place a small amount of the sample directly on the ATR crystal.
-
Instrument Setup: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Acquisition: Collect a background spectrum of the clean ATR crystal. Then, collect the sample spectrum. Typically, 16-32 scans are co-added.
-
Processing: The instrument software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Comparative Analysis
While many of the fundamental vibrations (N-H stretch, C-H stretch, aromatic C=C bending) will be similar for both isomers, subtle differences in the "fingerprint region" (below 1500 cm⁻¹) can be observed due to the different substitution patterns.
Table 3: Key IR Vibrational Frequencies (cm⁻¹)
| Vibrational Mode | Expected Frequency Range | Significance |
| N-H Stretch | 3400-3300 | Presence of the indole N-H group. |
| Aromatic C-H Stretch | 3100-3000 | Confirms the aromatic nature of the core structure. |
| Aliphatic C-H Stretch | 3000-2850 | Presence of the methyl and methoxy groups. |
| C=C Aromatic Stretch | 1600-1450 | Characteristic of the indole ring system. |
| C-O Stretch (Aryl Ether) | 1275-1200 (asymmetric), 1075-1020 (symmetric) | Confirms the presence of the methoxy group. |
Mass Spectrometry: Determining the Molecular Weight
Mass spectrometry (MS) is a destructive technique that provides information about the mass-to-charge ratio (m/z) of ions. It is the definitive method for determining the molecular weight of a compound.
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Ionization: Utilize an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The detector records the abundance of ions at each m/z value.
Comparative Analysis
Both this compound and its isomer have the same molecular formula (C₁₀H₁₁NO) and therefore the same exact mass. High-resolution mass spectrometry (HRMS) can confirm the elemental composition. While MS cannot distinguish between these isomers based on the parent ion alone, the fragmentation pattern (MS/MS) could potentially show differences, though this is often complex to predict without experimental data. The primary role of MS in this context is to confirm the molecular weight.
-
Expected Molecular Weight: 161.0841 g/mol
-
Observed [M+H]⁺: m/z 162.0913
Workflow for Spectroscopic Confirmation
Caption: Workflow for the unambiguous structural confirmation of this compound.
Conclusion
The structural confirmation of this compound requires a synergistic application of multiple spectroscopic techniques. While mass spectrometry and IR spectroscopy confirm the molecular formula and the presence of key functional groups, they fall short of definitively distinguishing between isomers. The unequivocal differentiation is achieved through a detailed analysis of ¹H and ¹³C NMR data. The distinct chemical shifts and coupling patterns observed in the NMR spectra, particularly in the aromatic region, provide a unique fingerprint for the target molecule, allowing for its confident differentiation from other potential structural isomers. This rigorous, multi-faceted approach ensures the scientific integrity of research and development efforts that rely on this compound.
References
- Spectral Database for Organic Compounds (SDBS): A comprehensive database of spectroscopic data for organic compounds.
- Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2014).Introduction to Spectroscopy. Cengage Learning. (A foundational textbook on the principles of spectroscopic techniques). URL: [Link]
A Comparative Guide to the Biological Activity of 4-Methoxy-6-methyl-1H-indole and Structurally Related Analogs
Introduction: The Indole Scaffold as a Cornerstone in Medicinal Chemistry
The indole nucleus is a privileged heterocyclic scaffold, forming the core of a vast array of biologically active molecules, from the essential amino acid tryptophan to potent therapeutic agents.[1] Its unique electronic properties and the ability to participate in various non-covalent interactions make it an ideal framework for designing compounds that can modulate diverse biological targets.[2] Indole derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[2][3][4]
The biological profile of an indole analog is exquisitely sensitive to the nature and position of substituents on the bicyclic ring system. Modifications can dramatically alter a compound's potency, selectivity, and pharmacokinetic properties. This guide focuses on 4-Methoxy-6-methyl-1H-indole , a specific substitution pattern, and compares its potential biological activities to other well-characterized indole analogs. By examining experimental data from related compounds, we can infer the likely impact of the 4-methoxy and 6-methyl groups and provide a framework for future research and drug development efforts.
This analysis will delve into key areas of biological activity—anticancer cytotoxicity, antimicrobial efficacy, and enzyme inhibition—supported by experimental data and detailed protocols to ensure scientific rigor and reproducibility.
The Influence of Substitution: A Look at the 4-Methoxy and 6-Methyl Groups
Structure-activity relationship (SAR) studies consistently show that electron-donating groups, such as methoxy (-OCH₃) and methyl (-CH₃), can significantly influence the biological activity of the indole scaffold.[5] A methoxy group can enhance lipophilicity and participate in hydrogen bonding, potentially improving membrane permeability and target binding affinity.[6] Similarly, a methyl group can provide steric bulk and hydrophobic interactions that may favor binding to specific pockets within a protein target. The specific placement at the 4- and 6-positions on the indole ring directs these properties towards particular biological outcomes, which we will explore in the following sections.
Part 1: Comparative Anticancer Cytotoxicity
Indole derivatives are a rich source of anticancer agents, acting through various mechanisms including tubulin polymerization inhibition, kinase inhibition, and induction of apoptosis.[2] The cytotoxicity of these compounds is frequently evaluated against a panel of human cancer cell lines.
Comparative Performance Data
To contextualize the potential of this compound, we compare the cytotoxic activities (IC₅₀ values) of several substituted indole analogs against common cancer cell lines. The data, summarized from multiple studies, highlight how different substitution patterns modulate potency.
| Compound/Analog | Substitution Pattern | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Analog 1 (1c) | Indole-Thiazole Hybrid | HepG2 (Liver) | 0.9 | [7] |
| MCF-7 (Breast) | 0.55 | [7] | ||
| HeLa (Cervical) | 0.50 | [7] | ||
| Analog 2 (9c) | Pyrazolo[1,5-a]pyrimidine | HCT-116 (Colon) | 0.31 | [8] |
| Analog 3 (11a) | Pyrazolo[1,5-a]pyrimidine | HCT-116 (Colon) | 0.34 | [8] |
| Analog 4 (12) | Indole-Millepachine Hybrid | Various | 0.022 - 0.074 | [2] |
| Analog 5 (17) | Pyrazolinyl-Indole | Leukemia | <10 (78.76% GI) | [2] |
| Analog 6 (21-25) | Azine-Indole Hybrids | HCT-116 (Colon) | 4.27 - 8.15 | [2] |
This table synthesizes data from multiple sources to illustrate the range of activities observed in different indole analogs. Direct comparison requires head-to-head testing under identical conditions.
Structure-Activity Relationship (SAR) Insights
The data reveal several key trends. Hybrid molecules, where the indole scaffold is combined with other heterocyclic rings like thiazole or pyrimidine, often exhibit potent cytotoxicity.[7][8] For instance, the indole-thiazole hybrid 1c shows sub-micromolar activity against liver, breast, and cervical cancer cell lines.[7] The exceptional potency of the indole-millepachine hybrid 12 (IC₅₀ in the nanomolar range) underscores the power of synergistic pharmacophores.[2]
The presence of electron-donating groups, like the methoxy group in our target compound, has been linked to enhanced activity in certain series. For example, in a study of indole derivatives as cyclooxygenase inhibitors, methoxy-substituted compounds showed significant anti-inflammatory activity, a pathway often linked to cancer.[6] The combination of a 4-methoxy and a 6-methyl group in our target molecule would likely create a distinct electronic and steric profile, warranting direct evaluation.
Experimental Workflow: Assessing Cytotoxicity
A logical workflow is essential for systematically evaluating the anticancer potential of a novel indole analog. This process typically involves initial screening, determination of potency, and subsequent mechanistic studies.
Caption: Workflow for evaluating anticancer activity of indole analogs.
Part 2: Comparative Antimicrobial Activity
The rise of antimicrobial resistance necessitates the discovery of new chemical entities to combat pathogenic bacteria and fungi.[3] Indole derivatives have emerged as a promising class of antimicrobial agents, with activity against a broad spectrum of pathogens, including multidrug-resistant strains like MRSA.[4][9]
Comparative Performance Data
The antimicrobial efficacy of indole analogs is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible microbial growth.[10]
| Compound/Analog | Substitution/Core Structure | Target Organism | MIC (µg/mL) | Reference |
| Analog 7 (3d) | Indole-Triazole | S. aureus | 6.25 | [9] |
| C. krusei | 3.125 | [9] | ||
| Analog 8 (2h) | Indole-Thiadiazole | S. aureus | 6.25 | [9] |
| Analog 9 (3b, 3c) | Indole Diketopiperazine | S. aureus, B. subtilis | 0.39 - 1.56 | [11] |
| P. aeruginosa, E. coli | 0.39 - 1.56 | [11] | ||
| General Indole Hybrids | Indole-Triazole/Thiadiazole | Various Bacteria & Fungi | 3.125 - 50 | [4] |
This table presents a selection of data to demonstrate the antimicrobial potential of various indole scaffolds.
Structure-Activity Relationship (SAR) Insights
The data clearly show that indole derivatives can be potent antimicrobial agents. The indole diketopiperazine analogs 3b and 3c are particularly noteworthy, with sub-micromolar activity against both Gram-positive and Gram-negative bacteria.[11] This suggests that the core indole diketopiperazine skeleton is crucial for broad-spectrum activity.[11]
Furthermore, SAR studies have revealed that halogen substitutions on the indole ring often lead to excellent inhibition of bacterial growth.[4] While our target compound, this compound, lacks halogens, the combined electron-donating and lipophilic character of the methoxy and methyl groups could still confer significant antimicrobial activity, a hypothesis that requires experimental validation.
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standardized and quantitative technique for determining the MIC of an antimicrobial agent.[10][12]
Objective: To determine the lowest concentration of an indole analog required to inhibit the visible growth of a specific microorganism.
Materials:
-
96-well sterile microtiter plates
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Standardized bacterial inoculum (~5 x 10⁵ CFU/mL)
-
Indole analog stock solution (dissolved in a suitable solvent like DMSO)
-
Positive control (broth + inoculum, no compound)
-
Negative control (broth only)
-
Reference antibiotic (e.g., Ciprofloxacin)
Procedure:
-
Plate Preparation: Add 50 µL of sterile broth to all wells of a 96-well plate.
-
Serial Dilution: Add 50 µL of the test compound stock solution to the first column of wells. Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, and so on, across the plate. Discard the final 50 µL from the last column. This creates a concentration gradient of the test compound.
-
Inoculation: Prepare a standardized bacterial suspension adjusted to a 0.5 McFarland standard. Dilute this suspension so that when 50 µL is added to each well, the final concentration is approximately 5 x 10⁵ CFU/mL.[10]
-
Controls: Ensure positive control wells (inoculum, no compound) and negative control wells (broth only) are included on each plate.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.[10]
-
Reading Results: After incubation, examine the plate for turbidity (visible growth). The MIC is the lowest concentration of the compound at which there is no visible growth.[12]
Part 3: Comparative Enzyme Inhibition
Many indole derivatives exert their therapeutic effects by inhibiting specific enzymes.[5] For example, the anti-inflammatory drug Indomethacin is a non-selective cyclooxygenase (COX) inhibitor.[6] The ability to selectively inhibit enzymes involved in disease pathways is a key goal in drug discovery.
Comparative Performance Data
The inhibitory potential of compounds is measured by the IC₅₀ or Kᵢ value, which represents the concentration of inhibitor required to reduce enzyme activity by 50%.
| Compound/Analog | Target Enzyme | Inhibitory Potency | Reference |
| Analog C1 | LSD1 | IC₅₀ = 0.050 µM | [5] |
| Analog C2 | Human FBPase | IC₅₀ = 0.10 µM | [5] |
| Analog C7 | Tubulin & TrxR | IC₅₀ = 0.81 µM & 3.728 µM | [5] |
| Isatin Analogs | Carboxylesterases (CEs) | Kᵢ values in nM range | [13] |
| Indole-Schiff Base (S3) | COX-2 | Selective Inhibition | [6] |
Structure-Activity Relationship (SAR) Insights
SAR analyses reveal that substitutions on the indole ring are critical for potent and selective enzyme inhibition.[5] Electron-donating groups like methoxy and methyl can play a crucial role.[5] For instance, the substitution of chlorine at the 5-position of the indole ring was shown to greatly enhance the inhibitory effect against the METTL3-14 enzyme.[5] In another study, the inhibitory potency of isatin (indole-2,3-dione) analogs against carboxylesterases was directly related to their hydrophobicity.[13]
This suggests that the 4-methoxy and 6-methyl groups of our target compound would contribute to its lipophilicity and could form key interactions within an enzyme's active site, making it a promising candidate for screening against various enzyme targets.
Logical Diagram: Enzyme Inhibition Assay Workflow
The process of characterizing an enzyme inhibitor involves determining its potency (IC₅₀) and then elucidating its mechanism of action.
Caption: General workflow for enzyme inhibitor characterization.[14][15]
Experimental Protocol: General Enzyme Inhibition Assay
This protocol provides a general framework for determining the IC₅₀ of an indole analog against a target enzyme.[14][16]
Objective: To measure the concentration of an indole analog that causes 50% inhibition of a specific enzyme's activity.
Materials:
-
Purified enzyme of interest
-
Substrate for the enzyme
-
Assay buffer (optimized for pH and ionic strength)
-
Indole analog stock solution (in DMSO)
-
96-well microplate (UV-transparent or opaque, depending on detection method)
-
Microplate reader (spectrophotometer or fluorometer)
Procedure:
-
Reagent Preparation: Prepare stock solutions of the enzyme, substrate, and a serial dilution of the indole inhibitor in assay buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Assay Buffer
-
Enzyme solution (at a fixed concentration)
-
Varying concentrations of the indole inhibitor (a vehicle control with only DMSO should be included).
-
-
Pre-incubation: Incubate the plate at the optimal temperature for the enzyme for 10-15 minutes to allow the inhibitor to bind to the enzyme.[14]
-
Reaction Initiation: Add the substrate to each well to start the enzymatic reaction.
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the formation of the product (or depletion of the substrate) over time by monitoring changes in absorbance or fluorescence. The rate of the reaction is determined from the initial linear portion of the progress curve.
-
Data Analysis:
-
Calculate the initial velocity (rate) for each inhibitor concentration.
-
Determine the percentage of inhibition for each concentration relative to the vehicle control (0% inhibition).
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[14]
-
Conclusion and Future Directions
This guide provides a comparative framework for understanding the potential biological activities of this compound. By synthesizing data from a range of structurally related analogs, we have highlighted the significant potential of the indole scaffold in anticancer, antimicrobial, and enzyme-inhibiting applications. The structure-activity relationships discussed suggest that the specific 4-methoxy and 6-methyl substitution pattern is a promising avenue for discovering novel therapeutic agents.
The true biological profile of this compound can only be definitively established through direct experimental testing. The protocols and workflows detailed herein provide a robust and validated roadmap for such an investigation. Future research should focus on synthesizing this compound and systematically evaluating its activity in the assays described. Such studies will not only elucidate the specific properties of this molecule but also contribute valuable data to the broader understanding of indole pharmacology, accelerating the development of next-generation therapeutics.
References
- Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2. (n.d.).
- Application Notes and Protocols for Cell-Based Cytotoxicity Assays: MTT and XTT. (n.d.). BenchChem.
- Methods | MI - Microbiology. (n.d.).
- Conjugated indole-imidazole derivatives displaying cytotoxicity against multidrug resistant cancer cell lines. (n.d.). PubMed.
- Synthesis, Reactions and Antimicrobial Activity of Some New 3-Substituted Indole Deriv
- A standard operating procedure for an enzymatic activity inhibition assay. (2021). PubMed.
- Indole as Specific and Multitargeted Enzyme Inhibitors: Therapeutic Implications in Diabetes and Cancer. (2025). Biological and Molecular Chemistry.
- Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. (n.d.). PMC - PubMed Central.
- Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. (n.d.). PMC - NIH.
- Synthesis and Cytotoxicity Evaluation of Novel Indole Derivatives as Potential Anti-Cancer Agents. (n.d.). PubMed.
- Synthesis and Evaluation of Antimicrobial Activities of Novel N-Substituted Indole Derivatives. (2020).
- Synthesis, Antimicrobial Activity, Structure-Activity Relationship, and Molecular Docking Studies of Indole Diketopiperazine Alkaloids. (n.d.). Frontiers.
- Design, synthesis, and structure-activity relationship study of conformationally constrained analogs of indole-3-carboxamides as novel CB1 cannabinoid receptor agonists. (2010). PubMed.
- Application Notes and Protocols for Studying Enzyme Inhibition: A General Framework. (n.d.). BenchChem.
- Minimum Inhibitory Concentration (MIC) Test. (n.d.).
- Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). (n.d.). PMC - PubMed Central.
- An insight into the recent developments in anti-infective potential of indole and associated hybrids. (n.d.). PMC - PubMed Central.
- Synthesis and structure activity relationships of schweinfurthin indoles. (n.d.). PubMed - NIH.
- Antimicrobial Susceptibility: Reference Range, Interpret
- Selective inhibition of carboxylesterases by isatins, indole-2,3-diones. (2007). PubMed - NIH.
- Structure/activity relationships of indole derivatives. (n.d.).
- Antimicrobial Susceptibility Testing. (n.d.).
- LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). WOAH.
- Application Note: A Comprehensive Guide to Experimental Protocols for Enzyme Inhibition Studies. (n.d.). BenchChem.
- In vitro cytotoxic activity of selected indole derivatives in a panel of 11 human tumor cell lines (heatmap of absolute IC 50 values [µM]). (n.d.).
- Recent Developments in the Synthesis and Antimicrobial Activity of Indole and its Deriv
- Synthesis and pharmacological evaluation of indole-based sigma receptor ligands. (n.d.). PMC.
- MTT assay protocol. (n.d.). Abcam.
- Development of high-affinity 5-HT3 receptor antagonists.
- Mtt assay. (n.d.). Sigma-Aldrich.
- Application Notes and Protocols for 6-Methyl-1,4-naphthoquinone Cytotoxicity Assays (MTT, XTT). (n.d.). BenchChem.
- Radioligand binding methods: practical guide and tips. (n.d.).
- Application Notes and Protocols for Radioligand Binding Assay of RFRP-1 Receptors. (n.d.). BenchChem.
- Receptor Binding Assays for HTS and Drug Discovery. (2012). NCBI - NIH.
- Cell Viability Assays. (2013). Assay Guidance Manual - NCBI Bookshelf - NIH.
- SIGMA RECEPTOR BINDING ASSAYS. (2016). PMC - NIH.
- Radioligand Binding Studies. (n.d.).
- Can someone provide me with protocols for enzyme inhibition assay and their kinetics? (2017).
- Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evalu
- Design, Synthesis, and In Vitro Evaluation of Novel Indolyl DiHydropyrazole Derivatives as Potential Anticancer Agents. (n.d.).
- Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties. (2024). PMC - NIH.
- Indole-containing inhibitors with improved efficacy targeting the gyrase of Mycobacterium tuberculosis. (n.d.). NAR Molecular Medicine | Oxford Academic.
- Development of high-affinity 5-HT3 receptor antagonists. Structure-affinity relationships of novel 1,7-annulated indole derivatives. 1. (n.d.).
- Mechanism of Action Assays for Enzymes. (2012). Assay Guidance Manual - NCBI Bookshelf - NIH.
- Novel indole-based compounds that differentiate alkylindole-sensitive receptors from cannabinoid receptors and microtubules: Characterization of their activity on glioma cell migr
- Synthesis and characterization of new 4,6-dimethoxy-1H-indole derivatives as antibacterial and antitumor agents. (2023).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Reactions and Antimicrobial Activity of Some New 3-Substituted Indole Derivatives [scirp.org]
- 4. An insight into the recent developments in anti-infective potential of indole and associated hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biolmolchem.com [biolmolchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Cytotoxicity Evaluation of Novel Indole Derivatives as Potential Anti-Cancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. microbe-investigations.com [microbe-investigations.com]
- 11. Frontiers | Synthesis, Antimicrobial Activity, Structure-Activity Relationship, and Molecular Docking Studies of Indole Diketopiperazine Alkaloids [frontiersin.org]
- 12. Methods | MI [microbiology.mlsascp.com]
- 13. Selective inhibition of carboxylesterases by isatins, indole-2,3-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
The Methoxy Motif: A Comparative Guide to the Structure-Activity Relationship of Methoxy-Substituted Indoles in Drug Discovery
Introduction
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis of a vast array of biologically active natural products and synthetic drugs.[1] Its inherent electronic properties and structural versatility make it a "privileged scaffold" for interacting with a multitude of biological targets. Among the various substitutions on the indole ring, the methoxy group (-OCH3) holds a position of particular significance. The placement of this seemingly simple functional group can dramatically influence the pharmacokinetic and pharmacodynamic properties of the resulting molecule, often serving as a critical determinant of its therapeutic potential.[2]
This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of methoxy-substituted indoles, offering insights into how the position of the methoxy group dictates biological activity. We will explore their performance against various targets, compare them with alternative indole substitutions and other heterocyclic scaffolds, and provide detailed experimental protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of methoxy-indoles in their therapeutic design strategies.
The Decisive Role of Methoxy Substitution: A Tale of Two Positions
The electron-donating nature of the methoxy group enhances the electron density of the indole ring, modulating its reactivity and interaction with biological macromolecules.[2] The position of this group on the benzene portion of the indole is not trivial, with substitutions at the 5- and 6-positions often leading to profoundly different biological outcomes.
The 5-Methoxyindole: A Prevalent Pharmacophore
The 5-methoxyindole scaffold is a recurring motif in a multitude of bioactive compounds, from neurotransmitter analogues to potent anticancer agents. Its structural similarity to serotonin (5-hydroxytryptamine) has made it a valuable starting point for the development of ligands for serotonin receptors.
The 6-Methoxyindole: An Emerging Contender
While historically less explored than its 5-methoxy counterpart, the 6-methoxyindole scaffold is gaining increasing attention for its unique biological activities. Research has demonstrated that shifting the methoxy group from the 5- to the 6-position can switch the mechanism of action of a compound, highlighting the subtle yet profound influence of positional isomerism.
Comparative Analysis of Biological Activity
The influence of methoxy substitution is best understood through a direct comparison of the biological activities of these compounds. Here, we present a comparative analysis of methoxy-indoles in two major therapeutic areas: oncology and neuroscience.
Anticancer Activity: A Shift in Mechanism
Methoxy-substituted indoles have emerged as a promising class of anticancer agents, with many exhibiting potent cytotoxic effects against a range of cancer cell lines. Notably, the position of the methoxy group can dictate the mechanism of cell death.
For instance, certain 5-methoxy-substituted indolyl-pyridinyl-propenones have been shown to induce a non-apoptotic form of cell death known as methuosis. However, shifting the methoxy group to the 6-position can switch the biological activity to microtubule disruption, a mechanism shared by well-established mitotic inhibitors. This remarkable functional switch underscores the critical role of the methoxy group's location in determining the compound's interaction with its cellular target.
Table 1: Comparative Cytotoxicity of Methoxy-Indole Derivatives and Alternatives
| Compound Class | Representative Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| 5-Methoxyindole | Indolyl-pyridinyl-propenone (5-MeO) | Glioblastoma (U251) | ~10-20 | Methuosis Induction | [3] |
| 6-Methoxyindole | Indolyl-pyridinyl-propenone (6-MeO) | Glioblastoma (U251) | ~0.1-1 | Microtubule Disruption | [3] |
| Halogenated Indole | 5-Bromoindole derivative | Various | Varies | Varies | [4] |
| Hydroxylated Indole | 5-Hydroxyindole derivative | Various | Varies | Varies | [5] |
| Quinoline Scaffold | Kinase Inhibitor | Various | Varies | Kinase Inhibition | [6][7] |
| Imidazole Scaffold | Imidazole-based anticancer agent | Various | Varies | Varies | [8][9] |
Note: IC50 values are approximate and can vary based on the specific derivative and assay conditions. This table is for comparative illustration.
Neurological Activity: Modulating Serotonin Receptors
The structural resemblance of 5-methoxyindoles to serotonin has been extensively exploited in the development of ligands for serotonin (5-HT) receptors. The 5-methoxy group is a key pharmacophoric feature for high affinity at various 5-HT receptor subtypes. For example, 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT) is a potent non-selective serotonin receptor agonist.
In contrast, the influence of a 6-methoxy substitution on serotonin receptor binding is less well-characterized but represents an active area of research for developing subtype-selective modulators.
Table 2: Comparative Receptor Binding Affinities
| Compound Class | Representative Compound | Target Receptor | Binding Affinity (Ki, nM) | Functional Activity | Reference |
| 5-Methoxyindole | Mitragynine | µ-Opioid Receptor | ~200 | Partial Agonist | [10] |
| Indole (unsubstituted) | Corynantheidine | µ-Opioid Receptor | ~200 | Antagonist | [10] |
| 5-Methoxyindole | 5-MeO-DMT | 5-HT Receptors | Varies (potent) | Agonist | [8] |
| Hydroxylated Indole | 6-Hydroxy-benz[e]indole | Dopamine D2 Receptor | ~10-100 | Varies | [11] |
| Hydroxylated Indole | 8-Hydroxy-benz[e]indole | Dopamine D2 Receptor | >1000 | Varies | [11] |
Note: Binding affinities are approximate and can vary based on the specific derivative and assay conditions. This table is for comparative illustration.
Experimental Protocols
To ensure the reproducibility and validation of the findings discussed, this section provides detailed, step-by-step methodologies for key experiments.
Synthesis of a 5-Methoxyindole Precursor: 5-Methoxy-1H-indole-2-carboxylic Acid
A reliable supply of key intermediates is crucial for SAR studies. The following protocol outlines the synthesis of 5-methoxy-1H-indole-2-carboxylic acid, a versatile precursor for a wide range of 5-methoxyindole derivatives.[12]
Step 1: Diazotization of p-Anisidine
-
In a suitable reaction vessel, dissolve p-anisidine in a solution of hydrochloric acid and water.
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for 15-30 minutes.
Step 2: Japp-Klingemann Reaction
-
In a separate vessel, prepare a solution of ethyl 2-methylacetoacetate in ethanol.
-
Cool this solution to 0-5 °C.
-
Slowly add the previously prepared diazonium salt solution to the ethyl 2-methylacetoacetate solution, maintaining the temperature below 5 °C.
-
Allow the reaction to stir at low temperature for several hours until the reaction is complete (monitor by TLC).
-
Isolate the resulting hydrazone product by filtration.
Step 3: Fischer Indole Synthesis
-
Suspend the isolated hydrazone in a suitable solvent, such as ethanol.
-
Add a strong acid catalyst, such as gaseous HCl or polyphosphoric acid.
-
Heat the reaction mixture to reflux for several hours until the cyclization is complete (monitor by TLC).
-
Cool the reaction mixture and add water to precipitate the crude ethyl 5-methoxy-1H-indole-2-carboxylate.
-
Filter and wash the solid product.
Step 4: Saponification
-
Suspend the crude ethyl ester in an aqueous solution of a strong base, such as potassium hydroxide.
-
Heat the mixture to reflux until the ester hydrolysis is complete (monitor by TLC).
-
Cool the reaction mixture and acidify with a strong acid, such as hydrochloric acid, to precipitate the 5-methoxy-1H-indole-2-carboxylic acid.
-
Filter, wash with water, and dry the final product.
In Vitro Cytotoxicity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds.[1]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well microtiter plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37 °C, 5% CO2).
-
Compound Treatment: Prepare serial dilutions of the test compounds (methoxy-indoles and comparators) in complete culture medium. Remove the overnight medium from the cells and add the compound-containing medium to the respective wells. Include a vehicle control (e.g., DMSO) and a no-cell blank.
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37 °C and 5% CO2.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Conclusion and Future Perspectives
The strategic placement of a methoxy group on the indole scaffold is a powerful tool in medicinal chemistry for fine-tuning the biological activity of a molecule. As demonstrated, a simple positional change from the 5- to the 6-position can lead to a dramatic shift in the mechanism of action, highlighting the importance of comprehensive SAR studies. While 5-methoxyindoles have a long and successful history in drug discovery, particularly in neuroscience, the emerging potential of 6-methoxyindoles and other positional isomers presents exciting new avenues for therapeutic innovation.
Future research should focus on a more systematic exploration of the SAR of less-studied methoxy-indole isomers. Furthermore, comparative studies against a broader range of alternative heterocyclic scaffolds will be crucial for identifying the most promising lead compounds for specific therapeutic targets. The continued development of efficient and versatile synthetic methodologies will be paramount to unlocking the full potential of this privileged structural motif in the ongoing quest for novel and effective medicines.
References
- Organic Syntheses Procedure, 1H-Indole-2-acetic acid, 5-methoxy-, methyl ester.
- Investigation of the Adrenergic and Opioid Binding Affinities, Metabolic Stability, Plasma Protein Binding Properties, and Functional Effects of Selected Indole-Based Kratom Alkaloids. ACS Omega, 2021.
- Synthesis, reactivity and biological properties of methoxy-activated indoles. Arkivoc, 2011.
- Process Development of 5-Methoxy-1H-indole-2-carboxylic Acid from Ethyl 2-Methylmalonate. Organic Process Research & Development, 2004.
- Comparison of the biological activity of the main natural halogenated indole alkaloids meridianins, psammopemmins, aplicyanins, and aplysinopsins. Marine Drugs, 2021.
- QSAR studies on estrogen receptor binding affinity of 2-phenylindoles using first-order valence molecular connectivity. Journal of Chemical Sciences, 1986.
- Preparation method of 5-methoxyindole. Google Patents, CN110642770B.
- cis-1,2,3a,4,5,9b-hexahydro-3H-benz[e]indoles: synthesis and in vitro binding affinity at dopamine D1 and D2 receptors. Journal of Medicinal Chemistry, 1993.
- Methylindoles and Methoxyindoles are Agonists and Antagonists of Human Aryl Hydrocarbon Receptor. Drug Metabolism and Disposition, 2018.
- IC50 values (lM) of test compounds against different cancer cell lines. ResearchGate.
- IC50 values of the most active derivatives in some cancerous cell lines. ResearchGate.
- Methoxy-substituted 3-formyl-2-phenylindoles inhibit tubulin polymerization. Archiv der Pharmazie, 1999.
- Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. Anticancer Agents in Medicinal Chemistry, 2023.
- Experimental IC 50 values in µM and selectivity indices (SI) for cytotoxic activities of 4. ResearchGate.
- IC50 (µmol/L) of tested compounds in different cell lines after 72 h incubation. ResearchGate.
- Indole–Imidazole Hybrids as Emerging Therapeutic Scaffolds: Synthetic Advances and Biomedical Applications. Molecules, 2024.
- Recent Advances of Quinoline‐Based Small Molecules as Kinase Inhibitors (2020–2024). ChemMedChem, 2025.
- 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR. Dissertation, 2022.
- Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem, 2025.
- Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. Journal of Experimental and Clinical Medicine, 2017.
- Synthesis and biological evaluation of isomeric methoxy substitutions on anti-cancer indolyl-pyridinyl-propenones: Effects on potency and mode of activity. European Journal of Medicinal Chemistry, 2016.
- Indole–Imidazole Hybrids as Emerging Therapeutic Scaffolds: Synthetic Advances and Biomedical Applications. Semantic Scholar.
- imidazole scaffold in drug discovery: recent progress in synthesis and pharmacological applications.
- Design, Synthesis and Studies of Novel Imidazoles. Molecules, 2019.
Sources
- 1. 5-Methoxyindole synthesis - chemicalbook [chemicalbook.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Indole–Imidazole Hybrids as Emerging Therapeutic Scaffolds: Synthetic Advances and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ias.ac.in [ias.ac.in]
- 6. researchgate.net [researchgate.net]
- 7. Item - 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR - Purdue University Graduate School - Figshare [hammer.purdue.edu]
- 8. Indole-Imidazole Hybrids as Emerging Therapeutic Scaffolds: Synthetic Advances and Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Investigation of the Adrenergic and Opioid Binding Affinities, Metabolic Stability, Plasma Protein Binding Properties, and Functional Effects of Selected Indole-Based Kratom Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cis-1,2,3a,4,5,9b-hexahydro-3H-benz[e]indoles: synthesis and in vitro binding affinity at dopamine D1 and D2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Comparative analysis of EZH2 inhibitors derived from different indole cores
A Comparative Guide to EZH2 Inhibitors Derived from Diverse Indole Cores
This guide provides an in-depth comparative analysis of Enhancer of Zeste Homolog 2 (EZH2) inhibitors developed from distinct indole-based scaffolds. It is intended for researchers, medicinal chemists, and drug development professionals engaged in the field of epigenetics and oncology. We will explore the biochemical and cellular performance of these inhibitors, supported by experimental data and protocols, to provide a clear framework for understanding their structure-activity relationships and therapeutic potential.
Introduction: EZH2 as a Pivotal Epigenetic Target in Oncology
Enhancer of Zeste Homolog 2 (EZH2) is the catalytic heart of the Polycomb Repressive Complex 2 (PRC2), an essential epigenetic regulator.[1][2] The primary role of the PRC2 complex, which also includes core components SUZ12 and EED, is to mediate gene silencing.[1] EZH2 executes this function by catalyzing the mono-, di-, and trimethylation of lysine 27 on histone H3 (H3K27), with H3K27 trimethylation (H3K27me3) being the hallmark of its activity.[3] This epigenetic mark leads to chromatin compaction, thereby repressing the transcription of target genes, many of which are tumor suppressors involved in cell differentiation and apoptosis.[1][3]
Dysregulation of EZH2, through overexpression or gain-of-function mutations, is a common feature in a wide array of malignancies, including B-cell lymphomas, melanoma, and breast and prostate cancers.[1][4] Its overactivity leads to aberrant silencing of tumor suppressor genes, promoting unchecked cell proliferation and tumor progression.[5] Beyond its canonical methyltransferase activity, EZH2 can also engage in non-canonical functions, such as acting as a transcriptional co-activator for key oncogenic factors like the androgen receptor, independent of its enzymatic role.[5][6] This dual functionality underscores its significance as a multifaceted oncogene and a high-priority target for cancer therapy.
The indole scaffold is a well-established "privileged structure" in medicinal chemistry, found in numerous natural products and FDA-approved drugs.[7][8][9] Its unique electronic properties and ability to form key hydrogen bonds and hydrophobic interactions make it an ideal starting point for designing potent and selective enzyme inhibitors. This guide will compare several classes of EZH2 inhibitors that have been successfully developed by leveraging and modifying the indole core.
EZH2 Signaling and Mechanism of Action
The diagram below illustrates the canonical pathway of EZH2 action. As the catalytic engine of the PRC2 complex, EZH2 uses S-adenosyl methionine (SAM) as a methyl donor to trimethylate H3K27. This H3K27me3 mark is then recognized by the PRC1 complex, which further modifies chromatin to enforce transcriptional repression of target genes, including critical tumor suppressors.
Caption: Canonical EZH2 signaling pathway within the PRC2 complex.
Comparative Analysis of Indole-Based EZH2 Inhibitors
The development of EZH2 inhibitors has led to multiple chemical scaffolds, with indole-based structures demonstrating significant promise.[10] Modifications to the core indole ring, its substituents, and its saturation level have yielded compounds with distinct potency, selectivity, and pharmacokinetic profiles.
The N-Alkyl Indole Scaffold: The CPI Series
Constellation Pharmaceuticals pioneered a series of potent EZH2 inhibitors built around an N-alkyl indole core.[10][11] This class is structurally distinct from the more common pyridone-based inhibitors like Tazemetostat.
-
CPI-169 : This compound emerged from the optimization of an initial high-throughput screening hit.[11] It demonstrated potent biochemical and cellular activity. Structure-activity relationship (SAR) studies guided the modification of the indole core to enhance both enzymatic inhibition and microsomal stability.[10]
-
CPI-1205 (Lirametostat) : As a follow-up to CPI-169, CPI-1205 was developed as an orally bioavailable analogue.[10] It is a N-trifluoroethylpiperidine analogue of CPI-169 and was advanced into clinical trials for B-cell lymphoma.[10]
The Indoline Scaffold: Enhancing Drug-Like Properties
To address potential limitations of the indole core, such as oxidative metabolism, researchers explored the partial saturation of the indole to an indoline.[2][12] This modification introduces a non-planar, three-dimensional character to the scaffold while often improving key drug-like properties.
-
Rationale : The conversion from indole to indoline was hypothesized to improve both aqueous solubility and metabolic stability without sacrificing binding affinity.[2][12]
-
Performance : The resulting indoline-based compounds successfully retained nanomolar activity against EZH2, validating this scaffold modification as a viable strategy for developing inhibitors with more favorable pharmacokinetic profiles.[2]
The 5-Hydroxyindole Scaffold: A Novel Entry Point
Using the 5-hydroxyindole scaffold as a starting point, another series of inhibitors was designed and synthesized.[13] This approach combined the privileged 5-hydroxyindole structure with pharmacophores known to be active against EZH2, such as the pyridone moiety.
-
Design Strategy : These compounds were created to explore new chemical space and potentially overcome resistance mechanisms associated with existing inhibitor classes.[13]
-
Lead Compound (L-04) : Among the synthesized series, compound L-04 showed promising activity, with an anti-proliferative IC50 of 52.6 μM in K562 leukemia cells. Crucially, treatment with L-04 led to a dose-dependent reduction in cellular H3K27me3 levels, confirming its on-target activity.[13]
Quantitative Performance Summary
The table below summarizes the reported performance data for representative compounds from each indole-based scaffold. This allows for a direct comparison of their biochemical potency (inhibition of the isolated enzyme) and cellular potency (on-target effect in a cellular context).
| Compound/Series | Indole Core | Biochemical IC₅₀ | Cellular EC₅₀ / Potency | Key Features & Rationale | Reference(s) |
| CPI-169 | N-Alkyl Indole | 2 nM | 80 nM (H3K27me3 reduction) | Potent biochemical and cellular activity; optimized for microsomal stability. | [10][11] |
| CPI-1205 (Lirametostat) | N-Alkyl Indole | 2 nM | 32 nM (H3K27me3 reduction, HeLa cells) | Orally bioavailable analogue of CPI-169; advanced to clinical trials. | [10][14] |
| Indoline Series | Indoline | Nanomolar range | Not specified | Designed to improve solubility and oxidative metabolic stability over indole core. | [2][12] |
| Compound L-04 | 5-Hydroxyindole | Not specified | IC₅₀ = 52.6 µM (K562 proliferation) | Confirmed reduction of cellular H3K27me3; represents a novel scaffold. | [13] |
Experimental Protocols for Inhibitor Characterization
The robust characterization of EZH2 inhibitors requires a multi-step process, moving from initial biochemical screening to validation in cellular models. The trustworthiness of the data relies on well-controlled, reproducible assays.
Overall Experimental Workflow
The following diagram outlines the logical flow for characterizing a novel EZH2 inhibitor, ensuring that biochemical potency translates to cellular efficacy and a desired biological outcome.
Caption: A validated workflow for EZH2 inhibitor characterization.
Protocol 1: Biochemical EZH2 Inhibition Assay (IC₅₀ Determination)
This protocol describes a general method for determining the half-maximal inhibitory concentration (IC₅₀) using a time-resolved fluorescence energy transfer (TR-FRET) assay, a common high-throughput screening method.
Principle: The assay measures the proximity of a biotinylated histone H3 peptide substrate and an anti-H3K27me3 antibody. EZH2 activity leads to methylation, allowing the antibody to bind. A europium-labeled anti-tag antibody binds the antibody, and streptavidin-APC binds the biotinylated peptide, bringing the donor (Eu) and acceptor (APC) into proximity and generating a FRET signal. Inhibition of EZH2 reduces methylation and disrupts the FRET signal.
Step-by-Step Methodology:
-
Compound Preparation: Serially dilute the test inhibitor (e.g., in 100% DMSO) to create a concentration gradient. A typical starting concentration is 100 µM.
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20).
-
EZH2 Complex: Dilute the purified human PRC2 complex in assay buffer to the desired working concentration.
-
Substrate Mix: Prepare a mix containing the biotinylated H3 (1-28) peptide substrate and S-adenosylmethionine (SAM) in assay buffer.
-
-
Enzymatic Reaction:
-
Dispense a small volume (e.g., 2.5 µL) of the diluted test inhibitor or DMSO (vehicle control) into a 384-well assay plate.
-
Add the diluted EZH2 complex (e.g., 5 µL) to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the substrate mix (e.g., 2.5 µL) to all wells.
-
Incubate the plate for 60 minutes at room temperature.
-
-
Detection:
-
Stop the reaction by adding a detection mix containing EDTA, a europium-labeled anti-GST antibody (assuming a GST-tagged PRC2 component), and streptavidin-APC.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring emission at both 665 nm (acceptor) and 615 nm (donor).
-
Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the ratio against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Protocol 2: Cellular H3K27me3 Reduction Assay (Western Blot)
This protocol validates that the inhibitor engages its target in a cellular environment by measuring the global levels of H3K27me3.
Principle: Cancer cells are treated with the inhibitor for a sufficient duration to allow for histone turnover. Histones are then extracted, and Western blotting is used to detect the levels of H3K27me3, with total Histone H3 used as a loading control.
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Plate a suitable cancer cell line (e.g., KARPAS-422 lymphoma, HeLa) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of the EZH2 inhibitor (and a DMSO vehicle control) for 72-96 hours. The long incubation time is necessary to observe changes in histone methylation due to passive demethylation during cell division.
-
-
Histone Extraction:
-
Harvest the cells by scraping and wash with ice-cold PBS containing protease inhibitors.
-
Perform an acid extraction of histones. Resuspend the cell pellet in a hypotonic lysis buffer, centrifuge to isolate nuclei, and resuspend the nuclear pellet in 0.2 M H₂SO₄.
-
Incubate on a rotator overnight at 4°C.
-
Centrifuge to pellet debris and precipitate the histone-containing supernatant with trichloroacetic acid (TCA).
-
Wash the histone pellet with ice-cold acetone and air-dry. Resuspend in sterile water.
-
-
Protein Quantification: Determine the protein concentration of the histone extracts using a BCA or Bradford assay.
-
Western Blotting:
-
Separate equal amounts of histone extract (e.g., 10-15 µg) on a 15% SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for H3K27me3.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and image the signal.
-
-
Analysis and Normalization:
-
Strip the membrane and re-probe with a primary antibody for Total Histone H3 as a loading control.
-
Quantify the band intensities using densitometry software. Normalize the H3K27me3 signal to the Total H3 signal for each sample. Plot the normalized signal against inhibitor concentration to determine the cellular EC₅₀.
-
Conclusion and Future Perspectives
The indole scaffold has proven to be a highly versatile and productive starting point for the design of potent and specific EZH2 inhibitors. Comparative analysis reveals that strategic modifications—from simple N-alkylation in the CPI series to scaffold hopping towards indoline and 5-hydroxyindole cores—can profoundly influence an inhibitor's potency, selectivity, and drug-like properties. The CPI series established that non-pyridone structures can achieve nanomolar potency, while the development of indoline-based inhibitors demonstrates a rational approach to improving pharmacokinetics.
The future of EZH2 inhibitor development will likely focus on several key areas:
-
Targeting Resistance: Developing novel scaffolds that can overcome potential resistance mutations.
-
Improving Selectivity: Further enhancing selectivity against EZH1 for specific therapeutic contexts where dual inhibition is not desired.
-
Combination Therapies: Exploring the synergistic potential of indole-based EZH2 inhibitors with other anticancer agents, including chemotherapy and immunotherapy.[5]
The experimental workflows and comparative data presented in this guide offer a robust framework for researchers to characterize novel inhibitors and contribute to the ongoing development of next-generation epigenetic therapies.
References
- ProBiologists. (n.d.). EZH2 and cancer progression: An intricate relation that continues to grow.
- Duan, R., Du, W., & Guo, W. (2020). EZH2: a novel target for cancer treatment. Journal of Hematology & Oncology, 13(1), 104.
- Shi, B., et al. (2023). The roles of EZH2 in cancer and its inhibitors. Cancer Cell International, 23(1), 138.
- Gehling, V. S., et al. (2015). Discovery, design, and synthesis of indole-based EZH2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(17), 3644-3649.
- Gan, L., et al. (2022). Treating human cancer by targeting EZH2. Medical Oncology, 39(11), 188.
- Bar-Sela, G., & Haim, N. (2024). Targeting EZH2 in Cancer: Mechanisms, Pathways, and Therapeutic Potential. International Journal of Molecular Sciences, 25(1), 537.
- Various Authors. (2015-2025). Compilation of research articles on indole-based EZH2 inhibitors. ResearchGate.
- Rai, R., et al. (2017). Novel 3-methylindoline inhibitors of EZH2: Design, synthesis and SAR. Bioorganic & Medicinal Chemistry Letters, 27(2), 255-261.
- Li, L., et al. (2020). 5-Hydroxyindole-Based EZH2 Inhibitors Assembled via TCCA-Catalyzed Condensation and Nenitzescu Reactions. Molecules, 25(9), 2058.
- Various Authors. (2016-2025). Compilation of research articles on 3-methylindoline EZH2 inhibitors. ResearchGate.
- ResearchGate. (n.d.). Characterization of EZH2 Inhibitors: Potency and Mechanism of Inhibition.
- ResearchGate. (n.d.). Representative EZH2Is in clinical trials.
- Wang, G., et al. (2014). A review on recent developments of indole-containing antiviral agents. European Journal of Medicinal Chemistry, 85, 471-491.
- Zhang, Y., et al. (2021). Novel Natural Inhibitors Targeting Enhancer of Zeste Homolog 2: A Comprehensive Structural Biology Research. Frontiers in Cell and Developmental Biology, 9, 726884.
- Cabrera, S., et al. (2015). Inhibition of Enhancer of Zeste Homolog 2 (EZH2) expression is associated with decreased tumor cell proliferation, migration and invasion in endometrial cancer cell lines. Gynecologic Oncology, 138(3), 675-682.
- Zhang, J., et al. (2015). Inhibition of EZH2 reverses chemotherapeutic drug TMZ chemosensitivity in glioblastoma. International Journal of Clinical and Experimental Pathology, 8(8), 8899-8906.
- Singh, S., & Kumar, V. (2025). Indole therapeutics: Latest FDA updates, ongoing trials, and future directions. Drug Discovery Today, 30(10), 104471.
- Colotta, V., et al. (2013). Exploiting the Indole Scaffold to Design Compounds Binding to Different Pharmacological Targets. Molecules, 18(6), 6393-6444.
- Al-Mokadem, A. S., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(12), 2891.
- Al-Ostath, O. A., et al. (2023). A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. Molecules, 28(9), 3726.
- Siddiqui, A. A., et al. (2021). Probing the substitution pattern of indole-based scaffold reveals potent and selective sphingosine kinase 2 inhibitors. European Journal of Medicinal Chemistry, 212, 113121.
- Kim, J., & Lee, J. (2018). Recent Advances in Divergent Synthetic Strategies for Indole-Based Natural Product Libraries. Molecules, 23(10), 2447.
Sources
- 1. The roles of EZH2 in cancer and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel 3-methylindoline inhibitors of EZH2: Design, synthesis and SAR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. probiologists.com [probiologists.com]
- 5. Epigenetic regulation of cancer progression by EZH2: from biological insights to therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Treating human cancer by targeting EZH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Indole therapeutics: Latest FDA updates, ongoing trials, and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) | MDPI [mdpi.com]
- 9. Recent Advances in Divergent Synthetic Strategies for Indole-Based Natural Product Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Discovery, design, and synthesis of indole-based EZH2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. 5-Hydroxyindole-Based EZH2 Inhibitors Assembled via TCCA-Catalyzed Condensation and Nenitzescu Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to the Validation of In Vitro Assays for 4-Methoxy-6-methyl-1H-indole Derivatives
Introduction: From Bench to Breakthrough with Indole Derivatives
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of natural products and synthetic drugs.[1][2] Specifically, 4-Methoxy-6-methyl-1H-indole derivatives have emerged as a promising class of compounds, with research suggesting potential anticancer and antibacterial activities.[1][3][4] However, the journey from a promising molecular structure to a validated drug candidate is paved with rigorous experimental scrutiny. The initial "hit" from a primary screen is merely the first step; its true therapeutic potential can only be unlocked through a systematic and multi-faceted validation process.[5]
This guide provides an in-depth, experience-driven framework for validating the in vitro activity of a hypothetical lead compound, which we will call 4M6MI-Derivative A . We will navigate the critical assays required to not only confirm its potency but, more importantly, to establish its specificity and cellular mechanism of action, thereby building a robust data package for further development. The core principle of this guide is not just to present protocols, but to explain the causal logic behind each experimental choice, ensuring a self-validating and trustworthy workflow.[6]
Section 1: Foundational Assays - Quantifying Potency
The first step in validating a hit is to move beyond a single-point screen and accurately quantify its potency. This is typically achieved through a combination of biochemical and cell-based assays.
Biochemical Target Engagement: The Kinase Inhibition Assay
Given that many anticancer agents target protein kinases, our validation journey for 4M6MI-Derivative A will begin by assessing its ability to inhibit a specific, disease-relevant kinase, which we'll call "Target Kinase A".[7][8] Biochemical assays, which use purified enzymes, are essential for determining direct interaction and intrinsic inhibitory power without the complexities of a cellular environment.[9]
The choice of assay format is critical. While radiometric assays using [γ-³²P] ATP are considered a gold standard for accuracy, luminescence-based assays like ADP-Glo™ offer a high-throughput, non-radioactive alternative that is widely used in drug discovery.[10][11][12][13] The ADP-Glo™ assay quantifies kinase activity by measuring the amount of ADP produced, which is then converted into a light signal.[9][14]
-
Reaction Setup : In a 96-well plate, prepare a reaction mixture containing Target Kinase A, its specific substrate peptide, and a buffer optimized for kinase activity.
-
Compound Addition : Add 4M6MI-Derivative A in a series of concentrations (e.g., 10-point serial dilution from 100 µM to 1 nM) to the reaction wells. Include a vehicle control (e.g., DMSO) and a positive control inhibitor.
-
Initiation : Initiate the kinase reaction by adding ATP. A crucial consideration here is the ATP concentration. To ensure comparability, it is recommended to use an ATP concentration that is at or near the Michaelis constant (Km) for the specific kinase, as IC50 values are highly dependent on the degree of competition from ATP.[11][15]
-
Incubation : Allow the reaction to proceed for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
Termination & ADP Detection : Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Signal Generation : Add the Kinase Detection Reagent, which contains luciferase, to convert the ADP generated into a luminescent signal.
-
Data Acquisition : Measure the luminescence using a plate reader. The signal is inversely proportional to the kinase activity.
-
Data Analysis : Normalize the data to controls and plot the percent inhibition against the logarithm of the inhibitor concentration to generate a dose-response curve.[16][17] From this curve, the half-maximal inhibitory concentration (IC50) is calculated.[18]
Cellular Activity: The Cytotoxicity Assay
While a biochemical assay confirms target engagement, it doesn't guarantee that the compound can enter a cell and exert a biological effect. Therefore, the next essential step is to assess the compound's activity in a relevant cancer cell line.[19] Cytotoxicity assays are fundamental for this purpose, measuring a compound's ability to inhibit cell growth or induce cell death.[20][21][22] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[7][23]
-
Cell Seeding : Seed a relevant cancer cell line (e.g., one known to be dependent on Target Kinase A) into 96-well plates at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment : Treat the cells with the same range of concentrations of 4M6MI-Derivative A as used in the biochemical assay. Include vehicle and positive controls.
-
Incubation : Incubate the cells for a period that allows for multiple cell doublings (e.g., 48 or 72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
MTT Addition : Add MTT solution to each well and incubate for an additional 2-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization : Remove the culture medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Data Acquisition : Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot this against the compound concentration to determine the IC50 value in a cellular context.[23]
Section 2: Comparative Analysis - Establishing Selectivity
A potent compound is not necessarily a good drug candidate. A lack of specificity, where the compound inhibits multiple unintended targets ("off-targets"), can lead to toxicity and unforeseen side effects.[14] Therefore, validating the selectivity of 4M6MI-Derivative A is paramount. This is achieved by comparing its activity against the primary target to its activity against a panel of other kinases.
For this guide, we will compare 4M6MI-Derivative A with two well-characterized alternatives:
-
Staurosporine : A notorious broad-spectrum kinase inhibitor, serving as a benchmark for non-selectivity.
-
Gefitinib : A highly specific inhibitor of the Epidermal Growth Factor Receptor (EGFR) kinase, serving as a benchmark for selectivity.
The data below is hypothetical, designed to illustrate a favorable profile for our lead compound.
Data Presentation: Comparative Kinase Inhibition Profile
| Target Kinase | 4M6MI-Derivative A (IC50, nM) | Staurosporine (IC50, nM) | Gefitinib (IC50, nM) |
| Target Kinase A (Primary) | 12 | 6 | >10,000 |
| Off-Target Kinase B | 1,800 | 15 | >10,000 |
| Off-Target Kinase C | >10,000 | 20 | >10,000 |
| Off-Target Kinase D | 2,500 | 8 | 8,500 |
| EGFR | >10,000 | 10 | 30 |
Interpretation of Results: The data presented in the table suggests that 4M6MI-Derivative A is both potent (low nM IC50 against Target Kinase A) and selective. It shows significantly less activity against the tested off-target kinases compared to the broad-spectrum inhibitor, Staurosporine. A selectivity window of over 100-fold (e.g., 1,800 nM vs. 12 nM) is generally considered a good starting point in early drug discovery.
Section 3: Advanced Validation - Confirming the Mechanism in a Cellular Context
Confirming that the observed cytotoxicity is indeed a result of inhibiting the intended target is a critical validation step. This links the biochemical activity to the cellular outcome.
Comprehensive Specificity: Kinome-Wide Profiling
Screening against a small panel of kinases is informative, but a broader screen provides a more comprehensive view of selectivity.[24][25] Large-scale kinase panel screening, often called kinome scanning, involves testing the compound against hundreds of purified kinases.[10][26] This process is crucial for identifying potential off-targets that could cause toxicity later in development.
Caption: Workflow for comprehensive kinase inhibitor selectivity validation.
Cellular Target Engagement: Western Blot Analysis
To confirm that 4M6MI-Derivative A inhibits Target Kinase A within living cells, we can measure its effect on a known downstream substrate.[14] If our compound is effective, we should see a dose-dependent decrease in the phosphorylation of this substrate. Western blotting is the standard technique for this analysis.
Caption: Simplified signaling pathway involving the hypothetical Target Kinase A.
-
Cell Treatment : Culture the selected cancer cell line and treat with increasing concentrations of 4M6MI-Derivative A for a defined period (e.g., 2-4 hours).
-
Cell Lysis : Lyse the cells to extract total protein.
-
Protein Quantification : Determine the protein concentration in each lysate to ensure equal loading.
-
SDS-PAGE : Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer : Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting :
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of Substrate-X (pSubstrate-X).
-
Wash and then incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
-
Detection : Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Re-probing : Strip the membrane and re-probe with an antibody for total Substrate-X and a loading control (e.g., GAPDH or β-actin) to confirm equal protein loading and that the compound does not affect total protein levels.
A successful result would show a dose-dependent decrease in the pSubstrate-X signal, with no change in the total Substrate-X or loading control signals. This provides strong evidence that 4M6MI-Derivative A is engaging its intended target in a cellular environment and inhibiting its downstream signaling.
Conclusion
The validation of in vitro assay results is a rigorous, multi-step process that forms the bedrock of preclinical drug discovery. For a promising compound class like this compound derivatives, moving beyond a simple primary screen is essential. By systematically quantifying potency through biochemical and cellular assays, establishing selectivity through comprehensive comparative profiling, and confirming the on-target mechanism of action in a cellular context, researchers can build a robust and reliable data package. This methodical approach, which emphasizes the "why" behind each experiment, ensures that only the most promising and well-characterized candidates, like our hypothetical 4M6MI-Derivative A , are advanced toward clinical evaluation.
References
- Measuring and interpreting the selectivity of protein kinase inhibitors. PMC - NIH. [Link]
- Cytotoxicity Assays | Life Science Applic
- Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. MDPI. [Link]
- Computational analysis of kinase inhibitor selectivity using structural knowledge | Bioinformatics | Oxford Academic. Oxford Academic. [Link]
- In Vitro Cytotoxicity Assay. Alfa Cytology. [Link]
- (PDF) Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery.
- Cell-based Assays for Drug Discovery. Reaction Biology. [Link]
- Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation st
- Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. ValitaCell. [Link]
- In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verific
- In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Eurofins Discovery. [Link]
- Two preclinical tests to evaluate anticancer activity and to help validate drug candid
- Kinase Selectivity Panels. Reaction Biology. [Link]
- Bioassays for anticancer activities. PubMed. [Link]
- A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro. MDPI. [Link]
- Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC - PubMed Central. [Link]
- Kinase assays. BMG LABTECH. [Link]
- Dose–Response Curves and the Determination of IC50 and EC50 Values.
- Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers. [Link]
- Dose–Response Curves and the Determination of IC50 and EC50 Values.
- Immune cell-based screening assay for response to anticancer agents: applic
- Synthesis and characterization of new 4,6-dimethoxy-1H-indole derivatives as antibacterial and antitumor agents. Journal of Medicinal and Pharmaceutical Chemistry Research. [Link]
- A model-based approach to the in vitro evaluation of anticancer activity. PubMed. [Link]
- How Does a Biochemical Kinase Assay Work?. BellBrook Labs. [Link]
- In vitro JAK kinase activity and inhibition assays. PubMed - NIH. [Link]
- 50% of what? How exactly are IC50 and EC50 defined?. GraphPad. [Link]
- Synthesis and characterization of new 4,6- dimethoxy-1H-indole derivatives as antibacterial and antitumor agents. Journal of Medicinal and Pharmaceutical Chemistry Research. [Link]
- Assaying Protein Kinase Activity with Radiolabeled
- Synthesis and characterization of new 4,6-dimethoxy-1H-indole derivatives as antibacterial and antitumor agents.
- 1H-indole-3-carboxamide (CPI-1205), a Potent and Selective Inhibitor of Histone Methyltransferase EZH2, Suitable for Phase I Clinical Trials for B-Cell Lymphomas. NIH. [Link]
- Synthesis, reactivity and biological properties of methoxy-activ
- Hit validation, in vitro assays, and kinase activity assays for....
Sources
- 1. jmpcr.samipubco.com [jmpcr.samipubco.com]
- 2. soc.chim.it [soc.chim.it]
- 3. jmpcr.samipubco.com [jmpcr.samipubco.com]
- 4. researchgate.net [researchgate.net]
- 5. A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro | Bentham Science [benthamscience.com]
- 6. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bellbrooklabs.com [bellbrooklabs.com]
- 9. bmglabtech.com [bmglabtech.com]
- 10. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 11. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. clyte.tech [clyte.tech]
- 19. reactionbiology.com [reactionbiology.com]
- 20. 細胞毒性 | Thermo Fisher Scientific - JP [thermofisher.com]
- 21. opentrons.com [opentrons.com]
- 22. Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery [sciltp.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. academic.oup.com [academic.oup.com]
- 25. pnas.org [pnas.org]
- 26. reactionbiology.com [reactionbiology.com]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Substituted Indoles
Substituted indoles are a cornerstone of modern medicinal chemistry, forming the structural core of numerous pharmaceuticals ranging from antiviral agents to antidepressants.[1] Given their therapeutic significance, the reliable quantification of these compounds in various matrices is paramount throughout the drug development lifecycle. This requires robust analytical methods that are not only fully validated but also successfully cross-validated when transferred between laboratories or when a new method is introduced to replace an existing one.
This guide provides an in-depth comparison of common analytical techniques for substituted indoles and presents a comprehensive framework for their cross-validation. It is designed for researchers, analytical scientists, and drug development professionals seeking to ensure data integrity and regulatory compliance.
The Analytical Landscape for Substituted Indoles
The choice of an analytical method for a substituted indole is dictated by the analyte's physicochemical properties, the complexity of the sample matrix, and the required sensitivity and selectivity. The two most prevalent chromatographic techniques are High-Performance Liquid Chromatography with Ultraviolet-Visible detection (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS).
-
HPLC-UV: The Reliable Workhorse HPLC-UV is a robust, cost-effective, and widely accessible technique.[2] It is often the method of choice for routine quality control (QA/QC) of drug substances and products where the analyte concentration is relatively high and the matrix is clean.[3] The indole scaffold possesses a strong chromophore, making UV detection a natural fit.
Causality Behind Experimental Choices: A reversed-phase C18 column is typically the starting point for method development due to the moderately polar nature of many indole derivatives. The mobile phase often consists of a mixture of acetonitrile or methanol and water with a pH modifier like formic acid or ammonium acetate to ensure consistent peak shape and retention time by controlling the ionization state of the analyte.
-
LC-MS: The Gold Standard for Sensitivity and Selectivity When trace-level quantification is necessary, or when dealing with complex biological matrices like plasma or tissue homogenates, LC-MS, particularly tandem mass spectrometry (LC-MS/MS), is the undisputed gold standard.[2] Its superior selectivity allows for the differentiation of the target analyte from co-eluting impurities and matrix components, while its sensitivity can reach picogram or even femtogram levels.[3][4]
Causality Behind Experimental Choices: The addition of a mass spectrometer allows for identification based on the molecule's specific mass-to-charge ratio (m/z), providing a much higher degree of certainty than UV detection alone.[3][5] For complex matrices, this specificity is crucial to avoid interferences that could lead to inaccurate quantification.[2]
Comparative Overview
| Feature | HPLC-UV | LC-MS / LC-MS/MS |
| Detection Basis | Light Absorbance | Mass-to-Charge Ratio (m/z) |
| Selectivity | Moderate; vulnerable to co-eluting interferences.[2] | High to Very High; distinguishes based on molecular weight.[3] |
| Sensitivity | Good for high-concentration samples (ng-µg range).[2] | Excellent for trace-level analysis (pg-fg range).[4] |
| Application | Routine QC, purity analysis, high-concentration assays. | Bioanalysis, impurity profiling, metabolite identification. |
| Cost & Complexity | Lower initial investment and operational cost; simpler operation.[3] | Higher initial investment and maintenance; requires specialized operators.[3] |
The Foundation: Single-Method Validation
Before any cross-validation can be considered, each analytical method must be rigorously validated to demonstrate its suitability for the intended purpose.[6][7] This process is governed by international guidelines, primarily the International Council for Harmonisation's (ICH) Q2(R1) guideline.[8]
The core validation characteristics include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[6]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).
-
Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Quantitation Limit (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[6]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Cross-Validation: Ensuring Method Concordance
Cross-validation is the formal process of comparing two or more bioanalytical methods or the same method at different laboratories to demonstrate inter-laboratory reliability.[9][10] It is a regulatory expectation and a scientific necessity whenever analytical data from different sources must be compared or pooled.[10]
When is Cross-Validation Required? According to the FDA's "Bioanalytical Method Validation Guidance for Industry," cross-validation is necessary in several scenarios, including:[9][11]
-
Transferring a method between two or more laboratories.
-
Changing the analytical methodology (e.g., upgrading from HPLC-UV to LC-MS/MS).
-
Significant changes in instrumentation or software platforms.
-
Analyzing samples from a single study at more than one laboratory.[9]
Workflow for Analytical Method Cross-Validation
The following diagram illustrates a typical workflow for the cross-validation process.
Caption: A typical workflow for the cross-validation of analytical methods.
Experimental Protocol: Cross-Validation of HPLC-UV and LC-MS/MS Methods
This section provides a detailed protocol for a common scenario: cross-validating a newly developed, high-sensitivity LC-MS/MS method against an established HPLC-UV method for the quantification of a substituted indole drug in a pharmaceutical formulation.
Objective: To demonstrate the equivalence of the new LC-MS/MS method and the existing HPLC-UV method.
Materials:
-
Reference standard of the substituted indole.
-
Placebo formulation.
-
Quality Control (QC) samples prepared by spiking the placebo with the reference standard at three concentrations: Low, Medium, and High (LQC, MQC, HQC).
-
Homogenized batch of the final drug product.
Step-by-Step Protocol:
-
System Suitability Testing (SST):
-
Rationale (Trustworthiness): Before any sample analysis, the performance of both chromatographic systems must be verified. This is a self-validating step to ensure the systems are operating correctly on the day of analysis.
-
For both the HPLC-UV and LC-MS/MS systems, inject a standard solution (e.g., MQC) six consecutive times.
-
Calculate the percentage relative standard deviation (%RSD) for peak area and retention time.
-
Acceptance Criteria: %RSD ≤ 2.0% for peak area and %RSD ≤ 1.0% for retention time.
-
-
Analysis of Quality Control Samples:
-
Analyze six replicates of each QC level (LQC, MQC, HQC) using both the HPLC-UV method and the LC-MS/MS method.
-
Calculate the mean concentration and %RSD for each set of replicates.
-
-
Analysis of Incurred Samples (Drug Product):
-
Rationale (Expertise): While QCs demonstrate performance in a clean matrix, analyzing the actual drug product is essential to confirm that matrix effects or unexpected degradants do not cause a divergence between the methods.
-
Select a minimum of 10 samples from a single, homogenous batch of the drug product.
-
Analyze each sample in triplicate using both analytical methods.
-
Calculate the mean concentration for each sample by each method.
-
-
Data Evaluation and Statistical Analysis:
-
Rationale (Authoritative Grounding): A simple comparison of means is insufficient. A formal statistical approach is required to declare equivalence. The Two One-Sided t-Tests (TOST) procedure is the preferred method for demonstrating equivalence.[12][13] Unlike a standard t-test which is designed to find a difference, the TOST procedure is designed to confirm the absence of a meaningful difference.[12][14][15]
-
Precision Comparison: Use the F-test to compare the variances of the results obtained from the replicate QC analyses by each method. This determines if one method is significantly more variable than the other.
-
Accuracy (Bias) Comparison: For both the QC and incurred sample results, calculate the percentage difference for each sample: %Difference = [(Result_LCMSMS - Result_HPLCUV) / Result_HPLCUV] * 100
-
Equivalence Testing (TOST): Perform a TOST analysis on the mean concentrations obtained from the incurred samples. This involves setting pre-defined equivalence limits (e.g., ±10.0%) and testing if the 90% confidence interval for the difference between the two methods falls entirely within these limits.[13]
-
Acceptance Criteria for Cross-Validation
| Parameter | Samples | Acceptance Criteria |
| Precision | QC Samples | The %RSD for each set of six replicates should be ≤ 15.0%. |
| Accuracy | QC Samples | The mean value at each QC level should be within ±15.0% of the nominal value for both methods. |
| Concordance | Incurred Samples | For at least 67% of the incurred samples, the percentage difference between the methods should be within ±20.0%.[16] |
| Statistical Equivalence | Incurred Samples | The 90% confidence interval of the ratio of the means (LC-MS/MS vs. HPLC-UV) must fall entirely within a pre-defined equivalence window (e.g., 80.00% to 125.00%). |
Conclusion
The cross-validation of analytical methods is a critical, non-negotiable step in pharmaceutical development and manufacturing. It ensures the consistency and reliability of data across the lifetime of a product, from early development through to post-approval changes. By employing a systematic approach grounded in regulatory guidelines and sound statistical principles, scientists can confidently transfer and update analytical methods for substituted indoles and other critical pharmaceutical compounds. This guide provides a framework for this process, emphasizing the rationale behind experimental design and the importance of robust, self-validating protocols to ensure data integrity.
References
- Source: U.S.
- Title: Q2(R1)
- Title: Bioanalytical Method Validation for Biomarkers Guidance Source: U.S. Department of Health and Human Services (HHS) URL:[Link]
- Title: FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers Source: AAPS URL:[Link]
- Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL:[Link][9]
- Title: ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1) Source: European Medicines Agency (EMA) URL:[Link][7]
- Title: Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It M
- Title: Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team Source: National Institutes of Health (NIH) URL:[Link][19]
- Title: Cross and Partial Validation Source: European Bioanalysis Forum URL:[Link][18]
- Title: HPLC vs. LCMS: Which to Choose? 5 Key Points to Consider Source: Aijiren URL:[Link][3]
- Title: Important Guidelines for Optimizing Speed and Sensitivity in Small-Molecule LC-UV and LC-MS Source: LCGC Intern
- Title: Analytical Method Comparability in Registration and Post-Approval Stages: A Risk-Based Approach Source: Pharmaceutical Technology URL:[Link][16]
- Title: 3 reasons why you should upgrade from UV detection to Mass Spectrometry Source: Advion URL:[Link][5]
- Title: Comparison between liquid chromatography-UV detection and liquid chromatography-mass spectrometry for the characterization of impurities and/or degradants present in trimethoprim tablets Source: PubMed URL:[Link]
- Title: Equivalence Testing for Comparability Source: BioPharm Intern
- Title: Equivalence test - Wikipedia Source: Wikipedia URL:[Link][15]
- Title: Analytical method transfer using equivalence tests with reasonable acceptance criteria and appropri
- Title: Analytical method transfer using equivalence tests with reasonable acceptance criteria and appropriate effort: Extension of the ISPE concept Source: ResearchG
- Title: 3-Substituted indole: A review Source: International Journal of Chemical Studies URL:[Link][1]
Sources
- 1. chemijournal.com [chemijournal.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. HPLC vs. LCMS: Which to Choose? 5 Key Points to Consider [hplcvials.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. microsaic.com [microsaic.com]
- 6. fda.gov [fda.gov]
- 7. database.ich.org [database.ich.org]
- 8. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 9. fda.gov [fda.gov]
- 10. pharmaguru.co [pharmaguru.co]
- 11. fda.gov [fda.gov]
- 12. biopharminternational.com [biopharminternational.com]
- 13. Equivalence test - Wikipedia [en.wikipedia.org]
- 14. pharmtech.com [pharmtech.com]
- 15. researchgate.net [researchgate.net]
- 16. e-b-f.eu [e-b-f.eu]
A Head-to-Head Comparison of 4-Methoxy-6-methyl-1H-indole and 4,6-dimethoxy-1H-indole in Biological Assays: A Guide for Researchers
In the landscape of drug discovery and chemical biology, indole scaffolds serve as privileged structures, forming the core of numerous biologically active compounds.[1][2][3] Their inherent versatility allows for a wide range of chemical modifications, leading to compounds with diverse pharmacological profiles. This guide provides a comparative overview of two such indole derivatives: 4-Methoxy-6-methyl-1H-indole and 4,6-dimethoxy-1H-indole, for researchers, scientists, and drug development professionals. While direct comparative studies on these two specific molecules are not extensively documented, this guide will synthesize the available data on their derivatives and propose a structured experimental framework for their head-to-head evaluation.
Unveiling the Contenders: Structural and Chemical Profiles
At first glance, this compound and 4,6-dimethoxy-1H-indole share a common indole core with a methoxy group at the 4-position. The key distinction lies at the 6-position, where a methyl group in the former is replaced by a methoxy group in the latter. This seemingly subtle difference can significantly impact the molecule's electronic properties, lipophilicity, and steric hindrance, thereby influencing its interaction with biological targets.
| Feature | This compound | 4,6-dimethoxy-1H-indole |
| Molecular Formula | C10H11NO | C10H11NO2 |
| Molecular Weight | 161.20 g/mol [4] | 177.2 g/mol [5] |
| Key Substituents | 4-Methoxy, 6-Methyl | 4,6-Dimethoxy |
| Known Biological Relevance of Scaffold | Precursor for EZH2 inhibitors[6] | Starting material for antibacterial and antitumor agents[1][2], antioxidant and anticholinesterase candidates[7] |
Biological Activity Profile: Insights from Derivatives
While direct comparative data is limited, the biological activities of derivatives of both compounds offer valuable clues into their potential therapeutic applications.
4,6-dimethoxy-1H-indole: A Scaffold for Anticancer and Antibacterial Agents
Several studies have utilized 4,6-dimethoxy-1H-indole as a starting material for the synthesis of novel compounds with promising biological activities. For instance, a series of heterocyclic compounds derived from 4,6-dimethoxy-1H-indole demonstrated significant antibacterial and antitumor properties.[1][2] Notably, some of these derivatives exhibited potent activity against the MCF7 breast cancer cell line, with IC50 values ranging from 31.06 to 51.23 µg/mL.[1][2][8][9] Furthermore, thiosemicarbazone derivatives of 4,6-dimethoxyindole have been synthesized and evaluated as potential antioxidant and anticholinesterase agents.[7]
This compound: A Potential Player in Epigenetics
The available literature points towards the involvement of the this compound scaffold in the development of epigenetic modulators. Specifically, it is a component of CPI-1205, a potent and selective inhibitor of histone methyltransferase EZH2.[6] EZH2 is a key enzyme involved in gene silencing and is a validated target in various cancers, particularly B-cell lymphomas. This suggests that this compound could serve as a valuable building block for the design of novel epigenetic drugs.
Proposed Experimental Workflow for a Head-to-Head Comparison
To provide a definitive comparison of these two indole derivatives, a systematic evaluation of their biological activities is necessary. The following experimental workflow is proposed, outlining key assays and methodologies.
Caption: Proposed experimental workflow for the comparative biological evaluation of this compound and 4,6-dimethoxy-1H-indole.
Detailed Experimental Protocols
1. Cytotoxicity/Antiproliferative Assays (e.g., MTT Assay)
This assay determines the effect of the compounds on the viability and proliferation of cancer cell lines.
-
Cell Lines: A panel of cancer cell lines should be used, including but not limited to MCF-7 (breast cancer), HeLa (cervical cancer), and HT-29 (colon cancer). A non-cancerous cell line (e.g., MRC-5) should be included to assess selectivity.[10]
-
Methodology:
-
Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with serial dilutions of each compound (e.g., 0.1 to 100 µM) for 48-72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
2. Antibacterial Assays (e.g., Broth Microdilution Method)
This assay determines the minimum inhibitory concentration (MIC) of the compounds against various bacterial strains.
-
Bacterial Strains: A panel of both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria should be tested.
-
Methodology:
-
Prepare serial dilutions of each compound in a 96-well microtiter plate containing bacterial growth medium.
-
Inoculate each well with a standardized bacterial suspension.
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
-
Data Analysis: The MIC values for each compound against each bacterial strain are recorded and compared.
3. Enzyme Inhibition Assays
Based on the known activities of their derivatives, assays for histone methyltransferase (e.g., EZH2) and cholinesterase inhibition would be highly relevant.
-
EZH2 Inhibition Assay (e.g., Homogeneous Time-Resolved Fluorescence - HTRF):
-
Incubate recombinant EZH2 enzyme with the test compounds, a histone H3 peptide substrate, and the methyl donor S-adenosylmethionine (SAM).
-
After the reaction, add HTRF detection reagents (an antibody specific for the methylated histone and a compatible secondary antibody).
-
Measure the HTRF signal, which is proportional to the level of histone methylation.
-
-
Cholinesterase Inhibition Assay (Ellman's Method):
-
Incubate acetylcholinesterase or butyrylcholinesterase with the test compounds.
-
Add the substrate acetylthiocholine or butyrylthiocholine.
-
The enzymatic hydrolysis of the substrate produces thiocholine, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product.
-
Monitor the rate of color formation spectrophotometrically at 412 nm.
-
-
Data Analysis: For both assays, calculate the percentage of enzyme inhibition and determine the IC50 values.
Structure-Activity Relationship (SAR) Insights and Future Directions
The comparative data generated from these assays will provide valuable insights into the structure-activity relationships of these indole derivatives.
Caption: Logical relationship for deriving structure-activity relationships and guiding future drug design.
By comparing the IC50 and MIC values, researchers can deduce the influence of the methyl versus methoxy group at the 6-position on the observed biological activities. For example, if 4,6-dimethoxy-1H-indole consistently shows higher potency in cytotoxicity assays, it might suggest that the electron-donating and hydrogen bond-accepting properties of the methoxy group are crucial for interacting with the target. Conversely, if this compound is a more potent enzyme inhibitor, the steric and electronic properties of the methyl group might be more favorable for binding to the enzyme's active site.
These findings will be instrumental in guiding the design and synthesis of next-generation indole-based compounds with improved potency, selectivity, and pharmacokinetic properties for various therapeutic applications.
References
- Mubarak, H. A., Hussein, A. A., Jawad, W. A., Karhib, M. M., Alrazzak, N. A., Kareem, M. M., & Najef, A. S. (2023). Synthesis and characterization of new 4,6-dimethoxy-1H-indole derivatives as antibacterial and antitumor agents. Journal of Medicinal and Pharmaceutical Chemistry Research, 5(1), 411-425.
- Shaaban, M., Al-Dhfyan, A., & Abdel-Aziz, M. (2019). Synthesis and characterisation of novel 4,6-dimethoxyindole-7- and -2-thiosemicarbazone derivatives: Biological evaluation as antioxidant and anticholinesterase candidates. Drug Development and Industrial Pharmacy, 45(11), 1747–1756.
- Vasconcelos, S. N. S., de Oliveira, E. R., de Oliveira, T. A., & da Silva, F. C. (2024).
- Vasireddy, R., Kumar, D., Ahmad, S., Khan, I. A., & Parida, S. (2013). Synthesis and biological evaluation of trans 6-methoxy-1,1-dimethyl-2-phenyl-3-aryl-2,3-dihydro-1H-inden-4-yloxyalkylamine derivatives against drug susceptible, non-replicating M. tuberculosis H37Rv and clinical multidrug resistant strains. Bioorganic & Medicinal Chemistry Letters, 23(8), 2404–2407.
- Wang, X., Li, Y., Wang, Y., Zhang, Y., Wang, Y., Wang, Y., ... & Li, Y. (2022). Design, Synthesis and Biological Evaluation of N-phenylindole Derivatives as Pks13 Inhibitors againstMycobacterium tuberculosis. Molecules, 27(9), 2795.
- Wu, Y., Li, L., Liu, Y., Li, M., Wang, Y., & Chen, J. (2022). Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. RSC Medicinal Chemistry, 13(7), 876–881.
- Yadav, G., Das, U., & Abdullah, S. (2020).
- Zou, Y., Chen, Y., Zhang, Y., Zhang, Y., & Liu, Y. (2021). Design, Synthesis, and Biological Evaluation of Indole Derivatives Targeting LsrK as AI-2 Quorum Sensing Inhibitors. Journal of Medicinal Chemistry, 64(21), 16047–16065.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 132454, this compound.
Sources
- 1. jmpcr.samipubco.com [jmpcr.samipubco.com]
- 2. jmpcr.samipubco.com [jmpcr.samipubco.com]
- 3. soc.chim.it [soc.chim.it]
- 4. scbt.com [scbt.com]
- 5. 4,6-Dimethoxyindole | 23659-87-2 | FD52302 | Biosynth [biosynth.com]
- 6. Identification of (R)-N-((4-Methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2-methyl-1-(1-(1-(2,2,2-trifluoroethyl)piperidin-4-yl)ethyl)-1H-indole-3-carboxamide (CPI-1205), a Potent and Selective Inhibitor of Histone Methyltransferase EZH2, Suitable for Phase I Clinical Trials for B-Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Exploring the biological impact of bacteria-derived indole compounds on human cell health: Cytotoxicity and cell proliferation across six cell lines - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Efficiency of 4-Methoxy-6-methyl-1H-indole Production
Introduction: The Significance of the Indole Scaffold
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core structural framework of numerous natural products, pharmaceuticals, and agrochemicals.[1] Its unique electronic properties allow it to serve as a versatile pharmacophore, engaging with a wide range of biological targets. Specifically, substituted indoles such as 4-Methoxy-6-methyl-1H-indole are valuable intermediates in the synthesis of complex molecules, including potential kinase inhibitors, GPCR modulators, and other targeted therapeutics. The strategic placement of the methoxy and methyl groups on the benzene ring significantly influences the molecule's lipophilicity, metabolic stability, and binding interactions, making its efficient and scalable synthesis a topic of considerable interest for drug development professionals.
This guide provides a head-to-head comparison of two distinct and robust synthetic strategies for the production of this compound: the classic Fischer Indole Synthesis and the modern palladium-catalyzed Larock Indole Synthesis . By examining the underlying mechanisms, experimental protocols, and overall efficiency, this document aims to equip researchers with the critical insights needed to select the optimal route for their specific laboratory or process chemistry needs.
Route 1: The Fischer Indole Synthesis - A Classic Approach
The Fischer indole synthesis, discovered by Emil Fischer in 1883, is arguably the most well-known and widely practiced method for constructing the indole core.[2] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a suitable aldehyde or ketone.[3][4]
Strategic Overview & Mechanistic Rationale
This route is a multi-step sequence that builds the indole ring through a thermal rearrangement.
-
Precursor Synthesis: The required (4-Methoxy-6-methylphenyl)hydrazine is not commercially abundant and must be prepared from 3-methoxy-5-methylaniline via diazotization and subsequent reduction.
-
Hydrazone Formation: The hydrazine is condensed with pyruvic acid. The choice of pyruvic acid is strategic; it reliably forms the hydrazone and installs a carboxylic acid group at the C2 position of the future indole.
-
Indolization: The key step is the acid-catalyzed intramolecular cyclization. The hydrazone tautomerizes to an enamine, which then undergoes a[2][2]-sigmatropic rearrangement.[2] This rearrangement breaks the weak N-N bond and forms a new C-C bond, establishing the core framework. Subsequent cyclization and elimination of ammonia yield the aromatic indole ring. Polyphosphoric acid (PPA) is an excellent catalyst for this step, serving as both a strong acid and a dehydrating agent at elevated temperatures.[5]
-
Decarboxylation: The C2-carboxylic acid group, having served its purpose, is removed. This is often the most challenging step of the sequence. Thermal decarboxylation in a high-boiling solvent like quinoline with a copper catalyst is a proven, albeit harsh, method to furnish the final product.[6][7]
Workflow Diagram: Fischer Indole Synthesis
Caption: Workflow for the Fischer Indole Synthesis of the target compound.
Experimental Protocol: Fischer Indole Synthesis
Step 1: Synthesis of (4-Methoxy-6-methylphenyl)hydrazine Hydrochloride
-
To a stirred solution of 3-methoxy-5-methylaniline (1.0 eq) in concentrated HCl at -5 °C, add a solution of sodium nitrite (1.05 eq) in water dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution for 30 minutes at 0 °C.
-
In a separate flask, prepare a solution of tin(II) chloride dihydrate (2.5 eq) in concentrated HCl.
-
Add the cold diazonium salt solution dropwise to the SnCl₂ solution with vigorous stirring, keeping the temperature below 10 °C.
-
After the addition is complete, allow the mixture to stir for 1 hour as it warms to room temperature.
-
Collect the precipitated solid by vacuum filtration, wash thoroughly with water, then diethyl ether, and dry under vacuum to yield the hydrazine hydrochloride salt. A typical yield for this type of transformation is around 75-85%.[8]
Step 2: Cyclization to this compound-2-carboxylic acid
-
Combine (4-Methoxy-6-methylphenyl)hydrazine hydrochloride (1.0 eq) and pyruvic acid (1.1 eq) in ethanol and heat to reflux for 1 hour to form the hydrazone.
-
Remove the ethanol under reduced pressure.
-
Add polyphosphoric acid (PPA) (10-20x weight of the hydrazone) to the crude residue.
-
Heat the mixture with mechanical stirring to 90-110 °C for 1-2 hours. The reaction progress can be monitored by TLC.
-
Carefully pour the hot, viscous mixture onto crushed ice with stirring.
-
Collect the precipitated solid by filtration, wash with copious amounts of water until the filtrate is neutral, and dry. The expected yield for the cyclization is generally in the range of 60-75%.
Step 3: Decarboxylation to this compound
-
In a flask equipped with a reflux condenser and nitrogen inlet, suspend the crude indole-2-carboxylic acid (1.0 eq) and copper chromite (0.1-0.2 eq) in quinoline.
-
Heat the mixture to 200-230 °C until gas evolution (CO₂) ceases (typically 1-3 hours).
-
Cool the reaction mixture to room temperature and dilute with a large volume of dichloromethane or ethyl acetate.
-
Filter the mixture to remove the catalyst.
-
Wash the organic filtrate sequentially with 1M HCl (to remove quinoline), water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to afford this compound. Yields for this step can be variable but are often in the 60-70% range under optimized conditions.[6]
Route 2: The Larock Indole Synthesis - A Modern, Catalytic Approach
The Larock indole synthesis, developed by Richard C. Larock in 1991, is a powerful palladium-catalyzed heteroannulation reaction between an o-haloaniline and a disubstituted alkyne.[9][10][11] This method offers a convergent and modular approach to constructing highly substituted indoles under relatively mild conditions.
Strategic Overview & Mechanistic Rationale
This route leverages modern organometallic chemistry to assemble the indole core.
-
Precursor Synthesis: The key starting material is 2-Iodo-4-methoxy-6-methylaniline. This is a non-trivial precursor. A modern and effective method for its preparation involves the decarboxylative iodination of the corresponding anthranilic acid (2-amino-4-methoxy-6-methylbenzoic acid).[12]
-
Alkyne Partner Selection: To achieve an indole that is unsubstituted at the C2 and C3 positions, a masked acetylene equivalent is required. Trimethylsilylacetylene (TMSA) is an ideal choice as it is a liquid and easy to handle. The trimethylsilyl group serves as a removable placeholder.
-
Palladium-Catalyzed Annulation: The core of the synthesis is the palladium-catalyzed reaction. The catalytic cycle is believed to proceed via:
-
Oxidative addition of the Pd(0) catalyst into the C-I bond of the aniline.
-
Coordination and migratory insertion of the alkyne into the Aryl-Pd bond.
-
Intramolecular attack of the aniline nitrogen onto the vinyl-palladium intermediate to form a six-membered palladacycle.
-
Reductive elimination to form the indole C-N bond and regenerate the Pd(0) catalyst.[9]
-
-
Desilylation: The final step is the removal of the trimethylsilyl group from the C2 position. This is typically a high-yielding transformation accomplished under mild basic conditions, such as potassium carbonate in methanol.
Workflow Diagram: Larock Indole Synthesis
Caption: Workflow for the Larock Indole Synthesis of the target compound.
Experimental Protocol: Larock Indole Synthesis
Step 1: Synthesis of 2-Iodo-4-methoxy-6-methylaniline
-
This step requires the synthesis of 2-amino-4-methoxy-6-methylbenzoic acid, which is a multi-step process itself. For the purpose of this guide, we assume this precursor is available.
-
To a solution of 2-amino-4-methoxy-6-methylbenzoic acid (1.0 eq) in acetonitrile, add potassium iodide (0.6 eq) and iodine (0.5 eq).
-
Heat the reaction mixture in a sealed vessel at high temperature (e.g., 180 °C) for several hours, as described in analogous decarboxylative iodination procedures.[12]
-
After cooling, quench the reaction with aqueous sodium thiosulfate solution and extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, dry over sodium sulfate, and purify by column chromatography to yield the target iodoaniline.
Step 2: Palladium-Catalyzed Annulation
-
To an oven-dried flask, add 2-Iodo-4-methoxy-6-methylaniline (1.0 eq), palladium(II) acetate (Pd(OAc)₂, 0.05 eq), lithium chloride (1.0 eq), and potassium carbonate (2.5 eq).
-
Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon).
-
Add anhydrous, degassed DMF, followed by trimethylsilylacetylene (2.0 eq).
-
Heat the reaction mixture to 100 °C and stir for 16-24 hours, monitoring by TLC or LC-MS.
-
After cooling, dilute the mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product, 2-trimethylsilyl-4-methoxy-6-methyl-1H-indole, is often carried directly to the next step. Expected yields for Larock annulations are typically high, often >80%.[10][13]
Step 3: Protodesilylation
-
Dissolve the crude 2-TMS-indole from the previous step in methanol.
-
Add potassium carbonate (2.0-3.0 eq) and stir the mixture at room temperature for 2-4 hours.
-
Once the reaction is complete (monitored by TLC), remove the methanol under reduced pressure.
-
Partition the residue between water and ethyl acetate.
-
Separate the layers, and wash the organic phase with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the final product by flash column chromatography to afford pure this compound. This step is typically quantitative or near-quantitative.
Head-to-Head Performance Benchmark
| Parameter | Route 1: Fischer Indole Synthesis | Route 2: Larock Indole Synthesis | Justification & Expert Insights |
| Overall Step Count | 4 steps (from aniline) | 3 steps (from anthranilic acid) | The Larock route appears shorter, but the synthesis of the requisite anthranilic acid precursor can be lengthy, potentially equalizing the overall effort. |
| Estimated Overall Yield | 25-40% | 50-70% | The Larock synthesis generally involves higher-yielding, cleaner transformations compared to the often-problematic Fischer cyclization and harsh decarboxylation steps. |
| Key Reagents & Cost | PPA, SnCl₂, Copper Chromite (Inexpensive bulk reagents) | Pd(OAc)₂, TMS-Acetylene, I₂ (Higher cost, specialty reagents) | The Fischer route is significantly cheaper in terms of raw materials, making it attractive for large-scale synthesis where cost is a primary driver. |
| Reaction Conditions | High temperatures (>100°C, >200°C), strong acids, high-boiling solvents | Moderate temperatures (~100°C), inert atmosphere required | The Larock conditions are milder overall, but require rigorous exclusion of air and moisture due to the nature of the palladium catalyst. The Fischer route is operationally simpler but energetically demanding. |
| Functional Group Tolerance | Poor. Strongly acidic conditions limit the presence of sensitive functional groups. | Good. Palladium catalysis is known for its excellent tolerance of various functional groups (esters, ketones, etc.).[10] | The Larock synthesis is far superior for producing complex, functionalized indoles, making it a preferred choice in late-stage synthesis and library generation. |
| Scalability & Safety | Scalable, but thermal control of PPA quenching and high-temperature decarboxylation can be hazardous. | Scalable, but catalyst cost can be prohibitive. Palladium removal from the final product is a critical concern in pharmaceutical applications. | Both routes have been scaled, but they present different challenges. The Fischer route has thermal hazards, while the Larock route has cost and purity (metal contamination) hurdles. |
| Purification | Often requires multiple chromatographic purifications due to side products. | Reactions are typically cleaner, often simplifying purification. | The cleaner reaction profile of the Larococatalyzed steps generally leads to easier isolation of the desired product. |
Conclusion and Recommendation
The choice between the Fischer and Larock indole syntheses for the production of this compound is a classic case of balancing tradition against innovation, and cost against versatility.
The Fischer Indole Synthesis remains a viable and powerful method, particularly when cost is the overriding factor. Its reliance on inexpensive, readily available bulk reagents makes it an attractive option for large-scale industrial production where the process has been thoroughly optimized. However, its harsh reaction conditions, moderate yields, and poor functional group tolerance limit its utility in a research and development setting where speed, efficiency, and molecular complexity are paramount.
Conversely, the Larock Indole Synthesis represents a more modern, elegant, and versatile approach. While it requires more expensive and sensitive reagents, it offers significantly higher yields, milder conditions, and a much broader tolerance for other functional groups. For medicinal chemists and drug development professionals focused on creating libraries of analogues or performing late-stage diversifications, the Larock synthesis is the superior choice. The primary drawbacks are the cost of the palladium catalyst and the critical need to ensure its removal from the final active pharmaceutical ingredient (API).
Recommendation: For exploratory, lab-scale synthesis and the creation of diverse analogues, the Larock Indole Synthesis is highly recommended due to its superior yield and functional group compatibility. For cost-driven, large-scale manufacturing where the synthesis of a single, unadorned target is required, a well-optimized Fischer Indole Synthesis may prove more economical.
References
- Larock, R. C. (1991). The Larock indole synthesis is a heteroannulation reaction that uses palladium as a catalyst to synthesize indoles from an ortho-iodoaniline and a disubstituted alkyne. Wikipedia.
- Wikipedia. (n.d.). Fischer indole synthesis. Wikipedia.
- Cui, D., et al. (2016). The regioselective Larock indole synthesis catalyzed by NHC–palladium complexes. RSC Advances.
- Grokipedia. (n.d.). Larock indole synthesis. Grokipedia.
- Vedantu. (n.d.). Fischer Indole Synthesis: Mechanism, Steps & Importance. Vedantu.
- Testbook. (n.d.). Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. Testbook.com.
- SynArchive. (n.d.). Larock Indole Synthesis. SynArchive.
- Perkin, W. H., Jr., & Plant, S. G. P. (1923). Studies on the Fischer indole synthesis: rearrangements of five-, six- and seven-membered cyclic hydrazones of pyrazoline, tetrahydropyridazine and tetrahydro-1,2-diazepine series in polyphosphoric acid. Journal of the Chemical Society, Perkin Transactions 1.
- Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Organic Chemistry Portal.
- Li, Z., et al. (2024). Pd-catalyzed asymmetric Larock reaction for the atroposelective synthesis of N N chiral indoles. PubMed Central.
- Reddy, V. P., et al. (2024). Metal-Free, PPA-Mediated Fisher Indole Synthesis via Tandem Hydroamination-Cyclization Reaction between Simple Alkynes and Arylhydrazines. PubMed.
- Jones, G. B., & Chapman, B. J. (1993). Decarboxylation of indole-2-carboxylic acids: improved procedures. The Journal of Organic Chemistry.
- Lautens, M., & Abel-Snape, X. (2023). The Larock Indole Synthesis: Pd-Catalyzed Annulation of 2-Iodoaniline and Internal Alkyne Derivatives. Synfacts.
- Kissman, H. M., Farnsworth, D. W., & Witkop, B. (1952). Fischer Indole Syntheses with Polyphosphoric Acid. Journal of the American Chemical Society.
- Abdullahi, S., Yelwa, J. M., & Saudat, M. A. (n.d.). Mechanism of larock indole synthesis. ResearchGate.
- Cha, J. K., et al. (2023). Synthesis of Indoles from o-Haloanilines. The Journal of Organic Chemistry.
- Piers, E., et al. (2011). The Decarboxylation of Ring-Substituted Indole-2(and 3)-Carboxylic Acids. ResearchGate.
- Scribd. (n.d.). Chemists' Guide to Indole Decarboxylation. Scribd.
- MDPI. (n.d.). Synthesis of Indoles via Intermolecular and Intramolecular Cyclization by Using Palladium-Based Catalysts. MDPI.
- Jiang, H., et al. (2021). A practical route to 2-iodoanilines via transition-metal-free and base-free decarboxylative iodination of anthranilic acids. Organic & Biomolecular Chemistry.
- Organic Chemistry Portal. (n.d.). Synthesis of indoles. Organic Chemistry Portal.
- ResearchGate. (n.d.). Synthesis of Indoles from o-Haloanilines. ResearchGate.
- ResearchGate. (n.d.). Palladium-Catalyzed Indole Ring Synthesis. ResearchGate.
- ACS Publications. (n.d.). Decarboxylation of indole-2-carboxylic acids: improved procedures. ACS Publications.
- Snieckus, V., et al. (2007). Preparation of 2,3-Disubstituted Indoles by Sequential Larock Heteroannulation and Silicon-Based Cross-Coupling Reactions. NIH Public Access.
- Daugulis, O., et al. (2021). Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C H activation. PubMed Central.
- Engle, K. M., & Yu, J.-Q. (2012). A Mild and General Larock Indolization Protocol for the Preparation of Unnatural Tryptophans. PubMed Central.
- Majumder, U., et al. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. PubMed Central.
- Hussain, I., et al. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances.
- Matsumoto, K., et al. (2003). Fischer indole synthesis in the absence of a solvent. Heterocyclic Communications.
- RJPBCS. (n.d.). Synthesis Of N-Methyl-1h-Indole And Adamantane Fragment Containing Derivatives Via UGI-4CR. RJPBCS.
- SciSpace. (2018). Preparation method of 2-iodo-4-methoxyaniline. SciSpace.
- Google Patents. (n.d.). Process for preparing 4-methoxyphenyl hydrazine hydrochloride. Google Patents.
- Khan, K. M., et al. (2014). Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity. PubMed Central.
- PrepChem.com. (n.d.). Synthesis of Step 1: 4-Methyl-3-methoxyphenyl hydrazine. PrepChem.com.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. testbook.com [testbook.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. 4-Methoxyphenylhydrazine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 9. Larock indole synthesis - Wikipedia [en.wikipedia.org]
- 10. grokipedia.com [grokipedia.com]
- 11. synarchive.com [synarchive.com]
- 12. rsc.org [rsc.org]
- 13. Preparation of 2,3-Disubstituted Indoles by Sequential Larock Heteroannulation and Silicon-Based Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Indole Synthesis: A Head-to-Head Comparison of Methodologies
The indole nucleus is a cornerstone of medicinal chemistry and natural product synthesis, forming the structural core of a vast array of pharmaceuticals and biologically active compounds, from the anti-migraine drug Sumatriptan to the amino acid tryptophan.[1][2] The development of efficient and versatile methods for constructing this privileged scaffold is, therefore, a critical endeavor for researchers in organic synthesis and drug development.
This guide provides an in-depth, head-to-head comparison of the most significant methodologies for indole synthesis. We will move beyond a simple recitation of reaction schemes to dissect the underlying mechanisms, explore the rationale behind experimental choices, and provide a clear, data-driven comparison of classical and modern techniques. Our goal is to equip you, the practicing scientist, with the insights needed to select the optimal synthetic strategy for your specific target, considering factors such as substrate availability, required substitution patterns, and functional group tolerance.
Part 1: The Pillars of Indole Synthesis - Classical Methodologies
For over a century, a set of robust, name-brand reactions has formed the bedrock of indole synthesis. These methods typically involve the cyclization of pre-functionalized acyclic precursors, often under strong acidic or thermal conditions. While sometimes limited by harsh conditions, their reliability and broad applicability have cemented their place in the synthetic chemist's toolbox.
The Fischer Indole Synthesis
Discovered in 1883 by Emil Fischer, this is arguably the most famous and widely used method for indole synthesis.[2] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a suitable aldehyde or ketone.[3][4]
Mechanism and Rationale: The reaction's elegance lies in a key[3][3]-sigmatropic rearrangement.
-
Hydrazone Formation: The reaction begins with the condensation of an arylhydrazine and a carbonyl compound to form the arylhydrazone.[5]
-
Tautomerization: The hydrazone tautomerizes to the more reactive enamine isomer.[5]
-
[3][3]-Sigmatropic Rearrangement: Under acidic conditions, the protonated enamine undergoes a concerted, irreversible electrocyclic rearrangement, breaking the weak N-N bond and forming a new C-C bond. This is the crucial, indole-forming step.[2]
-
Rearomatization & Cyclization: The resulting diimine intermediate rearomatizes, followed by nucleophilic attack of the amine onto the imine to form a cyclic aminal.
-
Ammonia Elimination: Finally, the elimination of ammonia under the acidic conditions yields the stable, aromatic indole ring.[3]
Caption: Key mechanistic steps of the Fischer Indole Synthesis.
Advantages & Disadvantages:
-
Advantages: Highly versatile, a vast number of starting materials are commercially available, and it is one of the most economical methods. The reaction can often be performed in one pot.[6]
-
Disadvantages: Requires harsh acidic conditions (e.g., ZnCl₂, polyphosphoric acid) and high temperatures, limiting its tolerance for sensitive functional groups.[5] The use of unsymmetrical ketones can lead to mixtures of regioisomeric products.[6]
Quantitative Data: Synthesis of 2-Phenylindole
| Starting Materials | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Citation |
| Phenylhydrazine, Acetophenone | Zinc chloride (ZnCl₂) | None | 170 | 0.1 | 72-80 | [7][8] |
| Acetophenone Phenylhydrazone | Zinc chloride (ZnCl₂) | None | 170 | < 0.1 | 72-80 | [8] |
Experimental Protocol: Synthesis of 2-Phenylindole from Acetophenone Phenylhydrazone [8]
-
Preparation: In a 1-L beaker, thoroughly mix freshly prepared acetophenone phenylhydrazone (5.3 g, 0.025 mol) and powdered anhydrous zinc chloride (25.0 g). Causality: Anhydrous ZnCl₂ acts as a potent Lewis acid to catalyze the rearrangement. A fine powder ensures maximum surface area contact for this solid-state reaction.
-
Reaction: Immerse the beaker in an oil bath preheated to 170°C. Stir the mixture vigorously by hand. The solid mass will liquefy after 3-4 minutes.
-
Quenching: After 5 minutes of stirring, remove the beaker from the heat and pour the hot mixture into a separate beaker containing 400 mL of water.
-
Workup: To the reaction beaker, add 50 mL of glacial acetic acid and 5 mL of concentrated hydrochloric acid to dissolve the remaining zinc salts, and rinse this solution into the water mixture.
-
Isolation: Collect the crude 2-phenylindole precipitate by filtration and wash thoroughly with 200 mL of water.
-
Purification: Recrystallize the crude product from hot 95% ethanol to yield pure 2-phenylindole.
The Reissert Indole Synthesis
The Reissert synthesis is a two-step method that builds the indole core from an ortho-nitrotoluene and diethyl oxalate.[9]
Mechanism and Rationale:
-
Condensation: In the presence of a strong base like potassium ethoxide, the acidic methyl group of the o-nitrotoluene is deprotonated and undergoes a condensation reaction with diethyl oxalate to form an ethyl o-nitrophenylpyruvate.[10]
-
Reductive Cyclization: The nitro group of the pyruvate intermediate is then reduced, typically with zinc in acetic acid. The resulting amine undergoes a spontaneous intramolecular cyclization onto the adjacent ketone, followed by dehydration, to form the indole-2-carboxylic acid.[9][10] This product can then be decarboxylated by heating to yield the parent indole.[11]
Caption: The two-stage process of the Reissert Indole Synthesis.
Advantages & Disadvantages:
-
Advantages: A reliable method for synthesizing indole-2-carboxylic acids, which are valuable synthetic intermediates.[12] The starting materials are often readily available.
-
Disadvantages: The reaction conditions can be harsh, and the method is primarily limited to the availability of substituted o-nitrotoluenes.[13][14]
Quantitative Data: Synthesis of Indole-2-carboxylic acid
| Starting Materials | Reagents | Solvent | Conditions | Yield (%) | Citation |
| o-Nitrotoluene, Diethyl oxalate | 1. KOEt; 2. Zn, AcOH | Ethanol, Acetic Acid | 1. Reflux; 2. Heat | Not specified, but a reliable prep | [9][10] |
Experimental Protocol: Synthesis of Indole-2-carboxylic acid [9]
-
Condensation: A solution of o-nitrotoluene and diethyl oxalate in ethanol is added to a solution of potassium ethoxide in ethanol. The mixture is heated to reflux to drive the condensation.
-
Reductive Cyclization: The resulting ethyl o-nitrophenylpyruvate intermediate is isolated and then subjected to reductive cyclization using zinc dust in glacial acetic acid. The reaction is heated to promote the reduction and subsequent cyclization.
-
Isolation: After the reaction, the mixture is poured into water, and the precipitated indole-2-carboxylic acid is collected by filtration.
-
(Optional) Decarboxylation: The isolated indole-2-carboxylic acid can be heated above its melting point to eliminate CO₂ and yield indole.
Part 2: The New Wave - Modern Palladium-Catalyzed Methodologies
The advent of palladium catalysis revolutionized organic synthesis, and indole synthesis is no exception. These modern methods offer milder reaction conditions, exceptional functional group tolerance, and novel pathways for constructing the indole core, enabling the synthesis of complex molecules previously inaccessible.
The Larock Indole Synthesis
First reported by Richard C. Larock in 1991, this powerful reaction involves the palladium-catalyzed heteroannulation of an ortho-haloaniline (typically iodo- or bromo-) with a disubstituted alkyne.[15][16]
Mechanism and Rationale: The reaction proceeds through a Pd(0)/Pd(II) catalytic cycle.
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into the carbon-halogen bond of the o-haloaniline to form a Pd(II) intermediate.
-
Alkyne Coordination & Insertion: The alkyne coordinates to the palladium center and then undergoes a regioselective migratory insertion into the aryl-palladium bond.[15] The regioselectivity is a key feature, with the bulkier alkyne substituent generally ending up at the C2 position of the indole.[17]
-
Reductive Elimination: The nitrogen atom of the aniline attacks the palladium-bound vinyl carbon, leading to a cyclization. Subsequent reductive elimination regenerates the Pd(0) catalyst and releases the final indole product.
Caption: The catalytic cycle of the Larock Indole Synthesis.
Advantages & Disadvantages:
-
Advantages: Proceeds under relatively mild conditions compared to classical methods, exhibits high functional group tolerance, and allows for the synthesis of a wide variety of 2,3-disubstituted indoles.[18][19]
-
Disadvantages: Requires often expensive palladium catalysts and ligands. The synthesis of the requisite substituted alkynes can sometimes be challenging.
Quantitative Data: Synthesis of Unnatural Tryptophans [19][20]
| o-Bromoaniline | Alkyne | Catalyst System | Temp. (°C) | Yield (%) |
| 4-Fluoro-2-bromoaniline | Serine-derived alkyne | Pd[P(tBu)₃]₂ | 60 | 85 |
| 4-Chloro-2-bromoaniline | Serine-derived alkyne | Pd[P(tBu)₃]₂ | 60 | 84 |
| Methyl 4-amino-3-bromobenzoate | Serine-derived alkyne | Pd[P(tBu)₃]₂ | 60 | 91 |
Experimental Protocol: General Procedure for Larock Synthesis of Tryptophan Derivatives [19]
-
Setup: To an oven-dried vial, add the o-bromoaniline (1.0 equiv), the alkyne (2.0 equiv), dicyclohexylmethylamine (Cy₂NMe, 2.5 equiv), and Pd[P(tBu)₃]₂ (5 mol %). Causality: The bulky phosphine ligand P(tBu)₃ is crucial for promoting the reaction with less reactive o-bromoanilines at lower temperatures. The amine base is required for the catalytic cycle.
-
Reaction: Evacuate and backfill the vial with argon. Add anhydrous 1,4-dioxane (to 0.2 M). Place the vial in a preheated 60°C heating block and stir for the required time.
-
Workup: After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel to obtain the desired indole product.
Intramolecular Heck Reaction
The Heck reaction, a cornerstone of palladium catalysis, can be cleverly applied in an intramolecular fashion to construct the indole ring system. This strategy typically involves the cyclization of an N-allyl-2-haloaniline.[21][22]
Mechanism and Rationale:
-
Oxidative Addition: Pd(0) inserts into the aryl-halide bond of the N-allyl-2-haloaniline.
-
Intramolecular Insertion (Heck Reaction): The tethered alkene inserts into the aryl-palladium bond, forming a new C-C bond and creating a five-membered ring.
-
β-Hydride Elimination: The palladium is eliminated from the alkyl-palladium intermediate via β-hydride elimination, which forms the indole double bond and regenerates the Pd(0) catalyst.
Caption: Intramolecular Heck reaction pathway for indole synthesis.
Advantages & Disadvantages:
-
Advantages: A powerful method for synthesizing specific substitution patterns, particularly 3-substituted indoles. It is often used to construct complex polycyclic indole alkaloids.[23]
-
Disadvantages: Requires the synthesis of a specific cyclization precursor, which may add steps to the overall sequence.
Buchwald-Hartwig Amination
While not a de novo indole synthesis in the same way as the Fischer or Larock reactions, the Buchwald-Hartwig amination is an indispensable tool for forming C-N bonds.[24] Its application in this context is twofold: 1) construction of the indole ring via intramolecular amination of a suitable precursor, and 2) N-arylation of a pre-formed indole ring to build complexity.
Mechanism and Rationale (Intramolecular Cyclization):
-
Oxidative Addition: Pd(0) inserts into an aryl halide bond of a precursor (e.g., an o-halo-phenethylamine derivative).
-
Amine Coordination & Deprotonation: The tethered amine coordinates to the Pd(II) center and is deprotonated by a base.
-
Reductive Elimination: The resulting palladium amide undergoes reductive elimination to form the N-C bond of the heterocyclic ring, regenerating the Pd(0) catalyst.
Advantages & Disadvantages:
-
Advantages: Unparalleled in its ability to form C(aryl)-N bonds under mild conditions with high functional group tolerance.[24] It has been successfully applied to modify unprotected halotryptophans and even peptides in aqueous conditions.[25]
-
Disadvantages: Primarily used for specific cyclizations or functionalizations rather than general indole core construction from simple acyclic precursors.
Quantitative Data: Buchwald-Hartwig Amination of 5-Bromotryptophan [25]
| Substrate | Coupling Partner | Catalyst System | Base | Temp. (°C) | Yield (%) |
| 5-Bromotryptophan | Aniline | tBu-XPhos-Pd-G1 | K₃PO₄ | 65 | 85 |
| 5-Bromotryptophan | 4-Methoxyaniline | tBu-XPhos-Pd-G1 | K₃PO₄ | 65 | 78 |
Experimental Protocol: Buchwald-Hartwig Amination of 5-Bromoindole [25]
-
Setup: To a vial, add 5-bromoindole (1.0 equiv), aniline (1.2 equiv), the palladium precatalyst L–Pd–G1 (0.02 equiv), the ligand tBu-XPhos (0.04 equiv), and K₃PO₄ (2.0 equiv).
-
Reaction: The vial is sealed, evacuated, and backfilled with argon. A mixture of t-amyl alcohol and water (5:1) is added. The reaction is stirred at 65°C for 16 hours.
-
Workup: After cooling, the reaction is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over MgSO₄, and concentrated.
-
Purification: The crude residue is purified by column chromatography to yield the N-phenylated product.
Part 3: Head-to-Head Comparison Summary
To aid in strategic planning, the following table provides a high-level comparison of the discussed methodologies.
| Methodology | Starting Materials | Key Reagents/Catalyst | Typical Conditions | Key Advantages | Key Limitations |
| Fischer | Arylhydrazine, Aldehyde/Ketone | Strong Acid (ZnCl₂, PPA) | High Temp (>150°C) | Economical, versatile, widely used | Harsh conditions, poor FG tolerance, regioisomeric mixtures |
| Reissert | o-Nitrotoluene, Diethyl oxalate | Base (KOEt), Reducing agent (Zn) | Multistep, harsh | Good for indole-2-carboxylic acids | Limited to available o-nitrotoluenes |
| Larock | o-Haloaniline, Alkyne | Pd(0) catalyst, Ligand, Base | Mild Temp (60-100°C) | Excellent FG tolerance, high versatility for 2,3-disubstitution | Requires Pd catalyst, alkyne synthesis can be complex |
| Heck (Intramol.) | N-Substituted-2-haloaniline | Pd(0) catalyst, Base | Mild-Moderate Temp | Convergent, good for complex/polycyclic systems | Precursor synthesis required |
| Buchwald-Hartwig | o-Halo-amine precursor OR Halo-indole + Amine | Pd(0) catalyst, Ligand, Base | Mild Temp (<100°C) | Unmatched for C-N bond formation, exceptional FG tolerance | Not a general de novo synthesis; for specific cyclizations/functionalization |
Conclusion
The synthesis of the indole nucleus has evolved from robust, century-old classical methods to elegant and mild modern catalytic strategies.
-
The Fischer synthesis remains a workhorse for large-scale and cost-effective production where functional group tolerance is not a primary concern.
-
The Reissert synthesis offers a reliable, albeit niche, route to valuable indole-2-carboxylic acids.
-
Modern palladium-catalyzed methods, particularly the Larock synthesis , have transformed the field by offering unparalleled versatility and mildness, enabling the construction of highly functionalized indoles that were previously out of reach.
-
The intramolecular Heck and Buchwald-Hartwig reactions are not just synthetic methods but powerful strategic tools, allowing for the convergent assembly of complex molecular architectures and the late-stage modification of biomolecules.
The choice of method is ultimately a strategic one, dictated by the specific substitution pattern desired, the functional groups present on the substrate, the cost of reagents, and the overall synthetic plan. By understanding the mechanistic underpinnings and practical limitations of each approach, the modern synthetic chemist is well-equipped to strategically and efficiently construct this vital heterocyclic scaffold.
References
- Synthesis of Medicinally Important Indole Derivatives: A Review. (n.d.). Bentham Science.
- Larock indole synthesis - Wikipedia. (n.d.). Wikipedia. [Link]
- Fischer indole synthesis - Wikipedia. (n.d.). Wikipedia. [Link]
- Larock Indole Synthesis - SynArchive. (n.d.). SynArchive. [Link]
- A Comparative Guide to Indole Synthesis: Classic Routes Versus Modern Methods. (2025). BenchChem.
- Indole Moiety in Organic Synthesis: A Comprehensive Review of Methods and Mechanisms. (n.d.). Preprints.org.
- The Fischer Indole Synthesis: A Comprehensive Technical Guide. (2025). BenchChem.
- Palladium-catalyzed synthesis of indoles via intramolecular Heck reaction. (2025). SciSpace. [Link]
- Recent Progress Concerning the N-Arylation of Indoles. (2020). Molecules. [Link]
- Indole synthesis: a review and proposed classification. (2010). Beilstein Journal of Organic Chemistry. [Link]
- Reissert indole synthesis - Wikipedia. (n.d.). Wikipedia. [Link]
- Larock indole synthesis. (n.d.). Grokipedia. [Link]
- Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. (n.d.). Testbook. [Link]
- Fischer Indole Synthesis: Mechanism, Steps & Importance. (n.d.). Vedantu. [Link]
- Fischer Indole Synthesis. (n.d.). Organic Chemistry Portal. [Link]
- Fischer Indole Synthesis. (2021). J&K Scientific LLC. [Link]
- Reissert indole synthesis. (n.d.). chemeurope.com. [Link]
- Synthesis and Chemistry of Indole. (n.d.). SlideShare.
- A Mild and General Larock Indolization Protocol for the Preparation of Unnatural Tryptophans. (2016). Organic Letters. [Link]
- A Mild and General Larock Indolization Protocol for the Preparation of Unn
- Palladium catalyzed reductive Heck coupling and its application in total synthesis of (−)-17-nor-excelsinidine. (2022).
- a-review-on-indoles-synthesis-from-nitroarenes-classical-to-modern-approaches. (2025). Ask this paper | Bohrium. [Link]
- A review on indole synthesis from nitroarenes: classical to modern approaches. (2025). Organic & Biomolecular Chemistry. [Link]
- (PDF) Reissert Indole Synthesis. (2010).
- Palladium-catalyzed synthesis of indoles via intramolecular Heck reaction. (2025).
- Buchwald Hartwig diversification of unprotected halotryptophans, halotryptophan containing tripeptides and the natural product barettin in aqueous conditions. (2019). Chemical Science. [Link]
- Buchwald–Hartwig amination - Wikipedia. (n.d.). Wikipedia. [Link]
- Double Buchwald‐Hartwig reaction to synthesize [3,2‐b]indole 28 and... (n.d.).
Sources
- 1. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]
- 2. testbook.com [testbook.com]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. jk-sci.com [jk-sci.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Reissert indole synthesis - Wikipedia [en.wikipedia.org]
- 10. Reissert_indole_synthesis [chemeurope.com]
- 11. researchgate.net [researchgate.net]
- 12. bhu.ac.in [bhu.ac.in]
- 13. A Review on Indoles Synthesis from Nitroarenes: Classical to Modern Approaches: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 14. A review on indole synthesis from nitroarenes: classical to modern approaches - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Larock indole synthesis - Wikipedia [en.wikipedia.org]
- 16. synarchive.com [synarchive.com]
- 17. Preparation of 2,3-Disubstituted Indoles by Sequential Larock Heteroannulation and Silicon-Based Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. grokipedia.com [grokipedia.com]
- 19. A Mild and General Larock Indolization Protocol for the Preparation of Unnatural Tryptophans - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. scispace.com [scispace.com]
- 22. researchgate.net [researchgate.net]
- 23. Palladium catalyzed reductive Heck coupling and its application in total synthesis of (−)-17-nor-excelsinidine - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 25. Buchwald Hartwig diversification of unprotected halotryptophans, halotryptophan containing tripeptides and the natural product barettin in aqueous con ... - Chemical Communications (RSC Publishing) DOI:10.1039/C9CC02554E [pubs.rsc.org]
A Comparative Guide to Isomeric Purity Determination of Substituted Indoles
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of isomeric purity is a critical aspect of drug development and chemical research, as different isomers of a molecule can exhibit varied pharmacological and toxicological profiles. Substituted indoles, a common scaffold in many pharmaceutical agents, frequently present challenges in separating and quantifying closely related isomers, including constitutional (positional) isomers and stereoisomers (enantiomers and diastereomers). This guide offers a comparative analysis of the primary analytical methodologies employed for this purpose, supported by experimental data and authoritative references.
Chromatographic Techniques: The Workhorse for Isomer Separation
High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the cornerstones of isomeric purity assessment in the pharmaceutical industry. Their strength lies in their high resolving power, enabling the separation of structurally similar molecules.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely adopted technique for both chiral and achiral separations of substituted indoles. The choice between normal-phase and reversed-phase HPLC is dictated by the polarity of the indole derivative.
For Regioisomeric Purity:
Reversed-phase HPLC (RP-HPLC) is the most common approach for the separation of positional indole isomers. The separation is based on differences in hydrophobicity.
Experimental Protocol: RP-HPLC for Regioisomeric Purity of 5- and 6-Fluoro-3-methyl-1H-indole
Objective: To resolve and quantify 5- and 6-fluoro-3-methyl-1H-indole isomers.
1. Sample Preparation:
-
Accurately weigh approximately 25 mg of the sample into a 50 mL volumetric flask.[1]
-
Dissolve in and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.
-
Transfer an aliquot to an HPLC vial for analysis.[1]
2. HPLC Conditions:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B). A typical gradient could be:
-
0-15 min: 30-70% B
-
15-20 min: 70-30% B
-
20-25 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 280 nm.
-
Injection Volume: 10 µL.
3. System Suitability: [2][3][4]
-
Standard: A solution containing known amounts of both isomers.
-
Resolution (Rs): The resolution between the two isomer peaks should be ≥ 1.5.
-
Tailing Factor (T): For each peak, T should be ≤ 2.0.
-
Repeatability (%RSD): Inject the standard solution six times; the relative standard deviation of the peak areas for each isomer should be ≤ 2.0%.
4. Data Analysis:
-
Identify the peaks based on their retention times relative to the standards.
-
Calculate the area percentage of each isomer to determine the isomeric purity.
For Enantiomeric Purity (Chiral HPLC):
The separation of enantiomers requires a chiral environment, which is achieved by using a chiral stationary phase (CSP). Polysaccharide-based CSPs are particularly effective for a wide range of chiral compounds, including substituted indoles.[5][6][7][8]
Experimental Protocol: Chiral HPLC for Enantiomeric Purity of a Racemic Indole Derivative
Objective: To separate and quantify the enantiomers of a chiral substituted indole.
1. Sample Preparation:
-
Prepare a sample solution in the mobile phase at a concentration of approximately 1 mg/mL.
2. HPLC Conditions:
-
Column: Polysaccharide-based chiral column (e.g., Chiralpak® IA, Chiralcel® OD-H).[5][9]
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) with 0.1% diethylamine for basic indoles or 0.1% trifluoroacetic acid for acidic indoles.[9]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at a suitable wavelength (e.g., 254 nm or 280 nm).
-
Injection Volume: 10 µL.
-
Standard: A solution of the racemic mixture.
-
Resolution (Rs): Baseline resolution (Rs ≥ 1.7) between the enantiomeric peaks is desirable.[2]
-
Sensitivity: The signal-to-noise ratio for the minor enantiomer peak should be ≥ 10.[2]
-
Injector Precision: Two injections of the sample should show a minimal percent difference in peak areas.[2]
4. Data Analysis:
-
Calculate the enantiomeric excess (% ee) using the peak areas of the two enantiomers: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100
Supercritical Fluid Chromatography (SFC)
SFC has gained prominence for chiral separations due to its advantages of high speed, reduced solvent consumption, and lower backpressure compared to HPLC.[10] It is particularly well-suited for high-throughput screening of chiral compounds.
Experimental Protocol: Chiral SFC for High-Throughput Enantiomeric Screening
Objective: To rapidly screen for the optimal separation of enantiomers of a novel indole derivative.
1. Sample Preparation:
-
Dissolve the sample in a suitable solvent (e.g., methanol) to a concentration of 1 mg/mL.
2. SFC Conditions:
-
Columns (for screening): A selection of polysaccharide-based chiral columns (e.g., Chiralpak® IA, IB, IC, ID).
-
Mobile Phase: Supercritical CO₂ with a co-solvent (e.g., methanol, ethanol, or isopropanol). A typical gradient could be 5-40% co-solvent over 5 minutes.
-
Flow Rate: 3.0 mL/min.
-
Back Pressure: 150 bar.
-
Column Temperature: 40 °C.
-
Detection: UV-Vis Diode Array Detector (DAD).
-
Injection Volume: 5 µL.
3. System Suitability:
-
Similar to chiral HPLC, resolution and sensitivity are key parameters.
4. Data Analysis:
-
Evaluate the chromatograms from each column to identify the one providing the best resolution and peak shape.
-
Further method optimization can be performed on the selected column.
Performance Comparison: HPLC vs. SFC for Chiral Separations
| Parameter | Chiral HPLC | Chiral SFC |
| Speed | Slower | Faster (typically 3-10 times) |
| Resolution | Generally high | Often provides superior resolution |
| Solvent Consumption | High (organic solvents) | Low (primarily CO₂) |
| Cost | Lower initial instrument cost | Higher initial instrument cost |
| Environmental Impact | Higher | Lower |
| Throughput | Lower | Higher |
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Powerful Tool for Structural Elucidation and Quantification
NMR spectroscopy is an indispensable technique for the unambiguous identification of regioisomers and can also be employed for quantitative analysis of isomeric mixtures.
Distinguishing Regioisomers using 1D and 2D NMR
The substitution pattern on the indole ring creates a unique electronic environment for each proton and carbon atom, resulting in distinct chemical shifts in the NMR spectrum.
-
¹H NMR: The chemical shifts and coupling patterns of the aromatic protons are highly sensitive to the position of substituents.
-
¹³C NMR: The chemical shifts of the carbon atoms in the indole ring provide clear differentiation between isomers.
-
2D NMR (COSY, HSQC, HMBC): These techniques are crucial for definitive structural assignment by establishing correlations between protons and carbons.[11][12]
-
COSY (Correlation Spectroscopy) identifies proton-proton couplings.
-
HSQC (Heteronuclear Single Quantum Coherence) correlates protons to their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds.
-
Experimental Protocol: 2D NMR for Regioisomer Identification
Objective: To unambiguously identify the structure of a substituted indole regioisomer.
1. Sample Preparation:
-
Dissolve 5-10 mg of the purified isomer in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
2. NMR Data Acquisition:
-
Acquire ¹H, ¹³C, COSY, HSQC, and HMBC spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
3. Data Analysis:
-
¹H and ¹³C Spectra: Tentatively assign the signals based on chemical shifts and multiplicities.
-
HSQC Spectrum: Confirm the one-bond C-H connections.
-
COSY Spectrum: Trace the proton-proton coupling networks within the aromatic rings.
-
HMBC Spectrum: Use the long-range correlations to connect different fragments of the molecule and confirm the substitution pattern. For example, a correlation from a substituent's proton to a specific carbon in the indole ring will pinpoint its location.
Quantitative NMR (qNMR) for Isomeric Purity
qNMR is a primary analytical method that allows for the determination of the purity and isomeric ratio of a sample without the need for identical reference standards for each isomer.[13][14][15][16] The signal intensity in ¹H NMR is directly proportional to the number of protons giving rise to that signal.
Experimental Protocol: qNMR for Isomeric Purity Determination
Objective: To determine the molar ratio of two indole regioisomers in a mixture.
1. Sample Preparation:
-
Accurately weigh a known amount of the sample and a certified internal standard (e.g., maleic acid, dimethyl sulfone) into a vial.
-
Dissolve in a known volume of a suitable deuterated solvent.
2. NMR Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum. Key parameters include:
-
A long relaxation delay (D1) of at least 5 times the longest T₁ of the protons being quantified to ensure full relaxation.
-
A sufficient number of scans for a good signal-to-noise ratio.
-
3. Data Processing and Analysis:
-
Carefully phase and baseline correct the spectrum.
-
Integrate unique, well-resolved signals for each isomer and the internal standard.
-
Calculate the molar ratio of the isomers based on the integral values, the number of protons corresponding to each signal, and the known amount of the internal standard.
Mass Spectrometry (MS): High Sensitivity for Identification and Quantification
Mass spectrometry, particularly when coupled with a separation technique like LC or GC, is a highly sensitive method for the identification and quantification of indole isomers.
Differentiation of Isomers by Fragmentation Patterns
While isomers have the same molecular weight, their fragmentation patterns in the mass spectrometer can differ, especially for regioisomers. The position of a substituent can influence the stability of fragment ions, leading to different relative abundances in the mass spectrum.[17][18]
Quantitative Analysis by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the selective and sensitive quantification of isomers, even at very low levels.[19][20][21][22]
Experimental Protocol: LC-MS/MS for Isomeric Purity
Objective: To quantify a minor isomeric impurity in a substituted indole sample.
1. Sample Preparation:
-
Prepare a dilute solution of the sample in a solvent compatible with the mobile phase.
2. LC-MS/MS Conditions:
-
LC: Use an HPLC or UHPLC system with a column and mobile phase that provide at least partial separation of the isomers.
-
MS: A triple quadrupole mass spectrometer is typically used.
-
Ionization: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) in positive or negative ion mode, depending on the analyte.
-
Detection: Multiple Reaction Monitoring (MRM) mode. For each isomer, a specific precursor ion to product ion transition is monitored. This provides high selectivity and sensitivity.
-
3. Method Validation:
-
The method should be validated for specificity, linearity, accuracy, precision, and limit of quantification (LOQ) according to ICH guidelines.
4. Data Analysis:
-
Construct a calibration curve using standards of the impurity.
-
Quantify the amount of the isomeric impurity in the sample based on the peak area from the MRM chromatogram.
Conclusion and Recommendations
The choice of the most appropriate analytical technique for determining the isomeric purity of substituted indoles depends on the specific nature of the isomers (regioisomers vs. enantiomers), the required level of sensitivity and accuracy, and the available instrumentation.
-
For routine quality control of regioisomeric purity, HPLC-UV is often the method of choice due to its robustness and widespread availability.
-
For chiral separations, SFC is increasingly favored for its high speed and efficiency, making it ideal for screening and purification. Chiral HPLC remains a reliable and well-established alternative.
-
For unambiguous structural confirmation of regioisomers, 2D NMR is the gold standard.
-
For quantitative analysis of isomeric ratios without the need for isomer-specific standards, qNMR is a powerful and accurate technique.
-
For the quantification of trace-level isomeric impurities, LC-MS/MS offers unparalleled sensitivity and selectivity.
A comprehensive approach often involves the use of orthogonal techniques to ensure the reliability of the results. For instance, an HPLC method for routine analysis can be validated against a more definitive method like NMR or LC-MS. By understanding the principles and practical considerations of each technique, researchers and drug development professionals can confidently select and implement the most suitable methods for ensuring the isomeric purity of substituted indoles.
Visualizations
Experimental Workflow for Chiral Method Development
Caption: A typical workflow for chiral method development.
Logic Diagram for Isomer Analysis Technique Selection
Caption: Decision tree for selecting an analytical technique.
References
- System Suitability and Validation for Chiral Purity Assays of Drug Substances. (URL not available)
- What Are HPLC System Suitability Tests and Their Importance? - Altabrisa Group. (2025). [Link]
- Quantitative NMR measurements for the analysis of enantiomeric purity. (URL not available)
- System Suitability and Validation for Chiral Purity Assays of Drug Substances. (2025). [Link]
- A Detailed Study of Validation Parameters and System Suitability Test in HPLC - Research Journal of Pharmaceutical, Biological and Chemical Sciences. (URL not available)
- Fragmentation differences in the EI spectra of three synthetic cannabinoid positional isomers - Glen Jackson - West Virginia University. (2014). [Link]
- A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues - PubMed. (2022). [Link]
- Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. (URL not available)
- A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues - Semantic Scholar. (2022). [Link]
- Quantitative Profiling of Platelet-Rich Plasma Indole Markers by Direct-Matrix Derivatization Combined with LC-MS/MS in Patients with Neuroendocrine Tumors - PubMed. (2019). [Link]
- A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues - ResearchG
- An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC - NIH. (URL not available)
- Quantitative NMR (qNMR)
- Analysis of Indole Alkaloids from Rhazya stricta Hairy Roots by Ultra-Performance Liquid Chromatography-Mass Spectrometry - MDPI. (URL not available)
- System Suitability in HPLC Analysis | Pharmaguideline. (URL not available)
- Quantitative NMR Methods in Pharmaceuticals: Purity Assurance - P
- A Comparative Guide to Chiral HPLC Methods for Effective Enantiomeric Resolution - Benchchem. (URL not available)
- Utilization of Machine Learning for the Differentiation of Positional NPS Isomers with Direct Analysis in Real Time Mass Spectrometry - PubMed Central. (2022). [Link]
- A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PMC - NIH. (URL not available)
- Sample Preparation of Drug Substances and Products in Regul
- A Guide to Quantitative NMR (qNMR) - Emery Pharma. (URL not available)
- Comparison of polysaccharide-based and protein-based chiral liquid chromatography columns for enantioseparation of drugs - PubMed. (URL not available)
- Chromatographic data for the HPLC resolution of the enantiomers of 1-5 on Chiralcel OD-RH - ResearchG
- A Researcher's Guide to Polysaccharide-Based Chiral Columns for Hydroxy Acid Separ
- Utilization of Machine Learning for the Differentiation of Positional NPS Isomers with Direct Analysis in Real Time Mass Spectrometry | Analytical Chemistry - ACS Public
- Enantiomeric separation of privileged scaffold derivatives in early drug discovery using chiral SFC - The Analytical Scientist. (URL not available)
- Mass Spectrometry Rearrangement Ions and Metabolic Pathways-Based Discovery of Indole Derivatives during the Aging Process in Ci - Preprints.org. (2023). [Link]
- Application of Polysaccharide-Based Chiral High-Performance Liquid Chromatography Columns for the Separation of Regio-, E/Z-, and Enantio–Isomeric Mixtures of Allylic Compounds - NIH. (2022). [Link]
- Mass Spectral Differentiation of Positional Isomers Using Multivariate Statistics | Request PDF - ResearchG
- A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PubMed. (URL not available)
- Application Notes and Protocols for the Enantioselective Separation of Fluindapyr using Supercritical Fluid Chromatography (SFC) - Benchchem. (URL not available)
- Supercritical Fluid Chromatography for Chiral Analysis, Part 2: Applic
- A Strategy for Developing HPLC Methods for Chiral Drugs | LCGC Intern
- Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications - PMC - PubMed Central. (URL not available)
- 2D NMR spectra of 5d: (A) HSQC, (B) COSY, (C) NOESY, and (D)...
- 2D NMR A correlation map between two NMR parameters δ – δ COSY TOCSY NOESY ROESY, etc. δ. (URL not available)
- Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry. (URL not available)
- Chiral HPLC Separ
- Journal of Chrom
- Rapid Purification of Drug Enantiomers using Supercritical Fluid Chromatographic Method: Ibuprofen as a Model Compound. (URL not available)
- 5 Sample preparation for HPLC analysis of drug products | Request PDF - ResearchG
- Development and validation of HPLC method for analysis of indolocarbazole derivative LCS-1269 - Pharmacia. (2021). [Link]
- nmr hsqc hmbc: Topics by Science.gov. (URL not available)
- New chiral reverse phase HPLC method for enantioselective analysis of ketorolac using chiral AGP column - PMC - NIH. (URL not available)
- 1 May 2017 Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra.
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. altabrisagroup.com [altabrisagroup.com]
- 4. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 5. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of polysaccharide-based and protein-based chiral liquid chromatography columns for enantioseparation of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. researchgate.net [researchgate.net]
- 12. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 13. spectroscopyasia.com [spectroscopyasia.com]
- 14. researchgate.net [researchgate.net]
- 15. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 16. emerypharma.com [emerypharma.com]
- 17. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]
- 18. researchgate.net [researchgate.net]
- 19. A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 21. Quantitative Profiling of Platelet-Rich Plasma Indole Markers by Direct-Matrix Derivatization Combined with LC-MS/MS in Patients with Neuroendocrine Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 4-Methoxy-6-methyl-1H-indole
This document provides a detailed, step-by-step guide for the safe and compliant disposal of 4-Methoxy-6-methyl-1H-indole. As researchers and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench to the entire lifecycle of the chemicals we handle. This guide is structured to provide not just procedural instructions, but also the scientific rationale behind them, ensuring a culture of safety and compliance within your laboratory.
A critical aspect of handling novel or specialized research chemicals like this compound is acknowledging the potential for incomplete hazard data. While specific toxicological and environmental impact studies for this compound are not extensively documented, established principles of chemical safety dictate that any substance with unknown or uncharacterized hazards must be treated as hazardous. The procedures outlined below are therefore conservative by design, prioritizing the protection of personnel and the environment in accordance with federal and local regulations such as those established by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA)[1].
Hazard Assessment and Chemical Profile
| Property | Value / Assessment |
| Chemical Name | This compound |
| Molecular Formula | C₁₀H₁₁NO |
| Molecular Weight | 161.20 g/mol [4] |
| Physical State | Assumed to be a solid at room temperature, similar to related methoxyindoles[3][5]. |
| Inferred Hazards | Potential for skin and eye irritation. Potential for respiratory tract irritation. Assumed to be harmful if swallowed or inhaled until proven otherwise. |
| Environmental Profile | Should not be released into the environment[3][6]. Many organic compounds can be harmful to aquatic life. Drain disposal is strictly prohibited[7]. |
| Incompatibilities | Strong oxidizing agents are a common incompatibility for indole compounds[6]. Store separately from such materials to prevent violent reactions[8]. |
Core Principles of Chemical Waste Management
The disposal of any research chemical is governed by a set of universal principles designed to ensure safety and regulatory compliance.
-
"Cradle-to-Grave" Responsibility : The generator of the waste is responsible for its safe management from the point of generation to its final disposal[1].
-
Waste Minimization : Only prepare the amount of solution or material necessary for your experiment.
-
No Drain or Trash Disposal : Hazardous chemical waste must never be disposed of via a sink drain or in the regular trash[7].
-
Segregation : Never mix incompatible waste streams. For instance, acids should be kept separate from bases, and oxidizing agents from organic compounds[8].
-
Proper Containment : All hazardous waste must be stored in containers that are compatible with the chemical, in good condition, and securely sealed[1][9].
Disposal Decision Workflow
The following diagram outlines the critical decision points and actions for disposing of waste containing this compound. This workflow ensures that all waste streams are correctly identified, segregated, and prepared for final pickup by your institution's Environmental Health & Safety (EH&S) department.
Caption: Decision workflow for proper disposal of this compound.
Step-by-Step Disposal Protocols
Follow these detailed procedures based on the form of the waste material.
Protocol 1: Unused or Expired Solid Chemical
This protocol applies to the pure, solid this compound that is no longer needed.
-
Container Selection : The best practice is to use the original manufacturer's container[7]. Ensure the container is in good condition with a legible label.
-
Labeling : If not already present, complete a "Hazardous Waste" tag provided by your institution's EH&S department. Clearly write the full chemical name: "this compound". Do not use abbreviations.
-
Sealing : Ensure the cap is tightly screwed on to prevent any release of dust or vapor.
-
Storage : Place the sealed and labeled container in your lab's designated Satellite Accumulation Area (SAA)[8]. It must be stored with other compatible organic solids and away from incompatible materials like strong oxidizers.
Protocol 2: Contaminated Solid Waste
This category includes items such as gloves, bench paper, weigh boats, and Kimwipes that are contaminated with this compound.
-
Collection : Designate a specific waste container within the work area (e.g., a fume hood) for collecting this contaminated debris.
-
Packaging : Place all contaminated solid waste into a clear, heavy-duty plastic bag. Once the bag is full or the experiment is complete, seal the bag. For best practice and as required by many institutions, this sealed bag should then be placed inside a second clear plastic bag (double-bagging)[9].
-
Labeling : Affix a "Hazardous Waste" tag to the outer bag. List the contents as "Debris contaminated with this compound".
-
Storage : Place the labeled bag in a rigid, supportive container (like a cardboard box or a designated pail) within the SAA to prevent punctures.
Protocol 3: Contaminated Liquid Waste (Organic or Aqueous Solutions)
This protocol is for solutions containing dissolved this compound.
-
Waste Stream Segregation :
-
Halogenated Solvents : If the solvent is halogenated (e.g., Dichloromethane, Chloroform), it must be collected in a designated "Halogenated Organic Waste" container.
-
Non-Halogenated Solvents : If the solvent is non-halogenated (e.g., Hexanes, Ethyl Acetate, Methanol), collect it in a "Non-Halogenated Organic Waste" container.
-
Aqueous Solutions : Collect in a designated "Aqueous Waste" container. Under no circumstances should this be poured down the drain [7][8].
-
-
Container Selection : Use only approved chemical waste containers (carboys) provided by or recommended by your EH&S department. These containers must have a secure, leak-proof screw-on cap[9]. Never use food-grade containers like milk jugs[1].
-
Labeling : Attach a "Hazardous Waste" tag to the container from the moment the first drop of waste is added. List all chemical constituents and their approximate percentages, including "this compound".
-
Handling and Storage :
Final Arrangements for Disposal
Once your waste container is full (typically no more than 90% capacity to allow for expansion) or has been in the SAA for the maximum allowable time (e.g., 90 days, check your institutional policy), you must arrange for its removal[9]. Contact your institution's EH&S department to schedule a hazardous waste pickup. Do not allow waste to accumulate.
By adhering to these rigorous procedures, you contribute to a safe and sustainable research environment, ensuring that your work's impact is measured by your discoveries, not by your environmental footprint.
References
- Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. [Link]
- UC San Diego. How to Store and Dispose of Hazardous Chemical Waste. [Link]
- University of Chicago. Hazardous Waste Disposal Procedures. [Link]
- Purdue University. Hazardous Waste Disposal Guidelines. [Link]
- Northwestern University. Hazardous Waste Disposal Guide. [Link]
- PubChem. This compound.
Sources
- 1. pfw.edu [pfw.edu]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. This compound | C10H11NO | CID 24728816 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. fishersci.com [fishersci.com]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Methoxy-6-methyl-1H-indole
Disclaimer: An official Safety Data Sheet (SDS) for 4-Methoxy-6-methyl-1H-indole is not publicly available. This guide has been developed by synthesizing safety information from structurally analogous indole compounds and established laboratory safety protocols. It is imperative to treat this compound with caution and consult your institution's Environmental Health and Safety (EHS) department for a formal risk assessment before commencing work.
Hazard Assessment: A Precautionary Approach to an Uncharacterized Compound
Given the absence of specific toxicological data for this compound, we must infer its potential hazards from related molecules. Structurally similar compounds, including various methoxy-indoles and methylated indoles, exhibit a range of health effects. For instance, the parent indole compound is known to be harmful if swallowed, toxic upon skin contact, and a cause of serious eye irritation. Other derivatives are documented skin, eye, and respiratory irritants[1][2][3].
Therefore, a conservative approach is mandated. We will operate under the assumption that this compound is, at a minimum:
-
A skin and eye irritant.
-
A potential respiratory tract irritant, especially in powdered form.
-
Harmful if ingested or absorbed through the skin.
This evidence-based assumption forms the logical foundation for the stringent PPE and handling protocols outlined below.
Core Protective Equipment: Your Primary Defense
The selection of Personal Protective Equipment (PPE) is not merely a checklist; it is a comprehensive safety system designed to mitigate the assumed risks. The following table outlines the minimum required PPE for handling this compound in a laboratory setting.
| Protection Type | Specification | Rationale and Causality |
| Eye & Face Protection | Chemical safety goggles complying with EN 166 or OSHA 29 CFR 1910.133 standards[4][5]. A face shield is required when splash potential exists[6]. | Protects against accidental splashes of solutions or airborne particles that could cause serious eye irritation, a common hazard with indole derivatives[1][2]. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). | Prevents direct skin contact. Indole compounds can be toxic upon dermal absorption. Always inspect gloves for tears or degradation before use and remove them carefully to avoid contaminating skin[7]. |
| Body Protection | A fully buttoned laboratory coat. | Provides a barrier against incidental contact and minor spills. For larger quantities, consider a chemical-resistant apron or coveralls[8]. |
| Respiratory Protection | Not required for handling small quantities in a certified chemical fume hood. For weighing or when dust may be generated, a NIOSH-approved N95 respirator or equivalent is necessary[4][9]. | Mitigates the risk of inhaling airborne particles, which are presumed to be respiratory irritants based on analogous compounds[1][3]. |
The Handling Workflow: A Self-Validating Protocol
This protocol is designed as a self-validating system, where each step logically flows into the next to ensure containment and minimize exposure from preparation to disposal.
Step 1: Pre-Handling Safety Verification
-
Confirm Engineering Controls: Ensure you are working within a certified chemical fume hood with adequate airflow.
-
Assemble PPE: Don all required PPE as specified in the table above. Check for proper fit and integrity.
-
Locate Safety Equipment: Confirm the location and operational status of the nearest safety shower, eyewash station, and fire extinguisher.
-
Prepare Your Workspace: Line the work surface with absorbent, disposable bench paper. Assemble all necessary equipment and reagents before introducing the this compound.
Step 2: Active Handling of this compound
-
Aliquoting the Compound: As this compound is a solid, handle it carefully to avoid generating dust[4][10]. Use spatulas and weighing paper appropriate for the quantity being handled.
-
Making Solutions: If preparing a solution, add the solid to the solvent slowly to prevent splashing.
-
Containment: Keep all containers with the compound sealed when not in immediate use. This is particularly important as some indole derivatives are air or light-sensitive[11].
Step 3: Post-Handling Decontamination and Doffing
-
Decontaminate Workspace: Wipe down the work area within the fume hood with an appropriate solvent (e.g., 70% ethanol) and dispose of the contaminated bench paper in the solid hazardous waste stream.
-
Clean Equipment: Thoroughly clean any non-disposable equipment that came into contact with the chemical.
-
Doffing PPE: Remove PPE in the correct order to prevent cross-contamination:
-
Gloves
-
Face shield/Goggles
-
Lab Coat
-
Respirator (if used)
-
-
Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing gloves[3].
Caption: A workflow for the safe handling of this compound.
Operational Plans for Spills and Disposal
Spill Response
In the event of a spill, your immediate actions are critical.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Assess and Contain: If the spill is small and you are trained to handle it, ensure you are wearing appropriate PPE.
-
Clean-up: Cover the spill with an inert absorbent material like vermiculite or sand[12]. Avoid creating dust. Sweep the material into a clearly labeled, sealed container for hazardous waste disposal[2][10].
-
Ventilate: Ventilate the area of the spill and wash the site after the material has been collected.
Waste Disposal
All materials contaminated with this compound must be treated as hazardous waste.
-
Solid Waste: This includes contaminated gloves, bench paper, and any un-reusable solid compound. Place these in a designated, sealed, and clearly labeled solid hazardous waste container[13].
-
Liquid Waste: Unused solutions should be collected in a labeled hazardous liquid waste container. Do not pour this chemical down the drain[2][14].
-
Consult EHS: Follow your institution's specific procedures for hazardous waste collection and disposal[13].
By adhering to this comprehensive guide, you build a robust framework of safety that protects you, your colleagues, and your research.
References
- American Chemistry Council. (2021). Guidance for Selection of Personal Protective Equipment for MDI Users.
- CHEMM. (n.d.). Personal Protective Equipment (PPE).
- U.S. Environmental Protection Agency. (2025). Personal Protective Equipment.
- Angene Chemical. (2025). Safety Data Sheet: 2-Fluoro-4-methoxy-1-methylbenzene.
- BVL (Federal Office of Consumer Protection and Food Safety, Germany). (2020). Personal protective equipment when handling plant protection products.
- GERPAC. (2013). Personal protective equipment for preparing toxic drugs.
- LookChem. (n.d.). 1H-Indole,4-methoxy-1-methyl- MSDS.
- HFC. (n.d.). 4-Methoxy-1-methyl-1H-indole.
Sources
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. angenechemical.com [angenechemical.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. americanchemistry.com [americanchemistry.com]
- 7. WERCS Studio - Application Error [assets.thermofisher.com]
- 8. bvl.bund.de [bvl.bund.de]
- 9. gerpac.eu [gerpac.eu]
- 10. 1H-Indole,4-methoxy-1-methyl- MSDS CasNo.7556-35-6 [lookchem.com]
- 11. goldbio.com [goldbio.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
